molecular formula C10H12O2 B1295663 2-Propoxybenzaldehyde CAS No. 7091-12-5

2-Propoxybenzaldehyde

Cat. No.: B1295663
CAS No.: 7091-12-5
M. Wt: 164.2 g/mol
InChI Key: CDUPASLURGOXGD-UHFFFAOYSA-N
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Description

2-Propoxybenzaldehyde is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68512. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propoxybenzaldehyde
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InChI

InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUPASLURGOXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290414
Record name 2-Propoxybenzaldehyde
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7091-12-5
Record name 7091-12-5
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Record name 2-Propoxybenzaldehyde
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Record name 2-PROPOXY-BENZALDEHYDE
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Foundational & Exploratory

Introduction: The Versatility of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzaldehyde

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde featuring a propoxy group at the ortho position relative to the formyl group.[1] This structural arrangement makes it a valuable intermediate and building block in organic synthesis. Its reactive aldehyde group can participate in a wide array of chemical transformations, including condensations, oxidations, and reductive aminations, opening pathways to more complex molecular architectures.[2] Consequently, it serves as a key precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[2] This guide provides an in-depth exploration of the primary synthetic mechanisms for this compound, focusing on the underlying chemical principles, experimental causality, and detailed protocols for its preparation.

Strategic Analysis of Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic strategies. The choice between these pathways depends on starting material availability, desired purity, and scalability.

  • Pathway I: Etherification then Formylation. This approach begins with a simple benzene derivative, introduces the propoxy group first, and then adds the aldehyde functionality. This pathway explores fundamental aromatic substitution reactions but often faces challenges in controlling regioselectivity.

  • Pathway II: Pre-functionalization then Etherification. This is the most direct and often preferred route. It starts with a commercially available, pre-functionalized benzene ring, 2-hydroxybenzaldehyde (salicylaldehyde), and subsequently attaches the propoxy group. This method elegantly circumvents the issue of regioselectivity.

This guide will detail the mechanisms of both pathways, with a practical focus on the superior efficiency and control offered by Pathway II.

Pathway I: Etherification Followed by Ortho-Formylation

This synthetic route is a two-step process: the formation of propoxybenzene followed by the regioselective introduction of a formyl group.

Step 1: Williamson Ether Synthesis of Propoxybenzene

The initial step involves the synthesis of propoxybenzene from phenol and a propyl halide via the Williamson ether synthesis.[3][4] This reaction is a cornerstone of ether synthesis, proceeding through an Sₙ2 mechanism.[5][6]

Mechanism & Rationale:

The reaction is initiated by the deprotonation of phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the sodium or potassium phenoxide salt.[4] The phenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon of a primary alkyl halide, such as 1-bromopropane or 1-iodopropane. The halide is displaced as a leaving group, forming the ether linkage.[3]

  • Expertise & Causality: The choice of a primary alkyl halide is critical. Secondary and tertiary halides would lead to competing E2 elimination reactions, significantly reducing the yield of the desired ether.[6] The Sₙ2 pathway requires the nucleophile to attack from the backside of the carbon-leaving group bond, a process that is sterically hindered in more substituted halides.[6]

Caption: Mechanism of Williamson Ether Synthesis for Propoxybenzene.

Step 2: Ortho-Formylation of Propoxybenzene

With propoxybenzene in hand, the next challenge is to introduce a formyl (-CHO) group specifically at the ortho position. The propoxy group is an electron-donating, ortho-, para-directing group, meaning electrophilic aromatic substitution will occur at these positions. Several classical formylation reactions can be employed, each with distinct mechanisms and selectivities.[7][8]

This reaction uses chloroform (CHCl₃) and a strong base to formylate activated phenols and phenol ethers.[9][10][11]

  • Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[10][12] The base first deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination.[9] The electron-rich propoxybenzene ring attacks the dichlorocarbene, primarily at the ortho-position, which is favored due to a stabilizing interaction between the ether's oxygen and the incoming electrophile. The resulting dichloromethyl intermediate is then hydrolyzed in the basic medium to yield the aldehyde after an acidic workup.[9][10]

  • Trustworthiness: While classic, the Reimer-Tiemann reaction often suffers from moderate yields and the formation of a para-substituted byproduct, complicating purification.[13]

This method employs a "Vilsmeier reagent," an electrophilic iminium salt, to formylate electron-rich aromatic rings.[14][15]

  • Mechanism: The Vilsmeier reagent is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃).[16][17][18] Propoxybenzene attacks this electrophile. Subsequent hydrolysis of the resulting iminium species during aqueous workup yields the aldehyde.[16]

  • Expertise & Causality: The Vilsmeier-Haack reaction is a powerful formylation tool but typically favors the less sterically hindered para position for monosubstituted benzenes.[14][16] Achieving high ortho-selectivity can be challenging without specific directing groups or catalysts.

The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium.[19][20]

  • Mechanism: Hexamine acts as a source for an electrophilic iminium species that attacks the aromatic ring.[19] This is followed by an intramolecular redox step and hydrolysis to furnish the aldehyde. The reaction strongly favors formylation at the position ortho to the activating group.[19][21][22]

  • Trustworthiness: While offering good ortho-selectivity, yields for the Duff reaction can be low to moderate, typically in the 15-20% range under classical conditions.[22][23]

Data Summary: Comparison of Formylation Methods
ReactionReagentsTypical ConditionsOrtho/Para SelectivityYield
Reimer-Tiemann CHCl₃, NaOHBiphasic, heatedOrtho-favored, para-isomer commonModerate
Vilsmeier-Haack DMF, POCl₃Anhydrous, 0°C to RTPara-favoredGood to Excellent
Duff Reaction Hexamine, AcidAnhydrous, heated (e.g., 150-160°C)Strongly Ortho-selectiveLow to Moderate

Pathway II: The Superior Route - Propoxylation of 2-Hydroxybenzaldehyde

This pathway represents the most efficient and reliable method for synthesizing this compound. By starting with 2-hydroxybenzaldehyde (salicylaldehyde), the position of the formyl group is already established, eliminating any issues of regioselectivity. The synthesis is reduced to a single, high-yielding Williamson ether synthesis step.[24][25]

Overall_Workflow Start 2-Hydroxybenzaldehyde (Salicylaldehyde) Reaction Williamson Ether Synthesis (Reflux) Start->Reaction Reagents 1-Bromopropane K₂CO₃, Acetone Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Efficient synthetic workflow for this compound.

Core Mechanism: Sₙ2 Alkylation of Salicylaldehyde

The underlying mechanism is another application of the Williamson ether synthesis.[26]

  • Deprotonation: The phenolic hydroxyl group of salicylaldehyde is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming the potassium salicylaldehyde phenoxide. This in-situ formation creates the necessary nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon of 1-bromopropane in a classic Sₙ2 reaction.

  • Product Formation: The bromide ion is displaced, and the propoxy ether linkage is formed, yielding the final product, this compound.

Salicylaldehyde_Alkylation cluster_deprotonation Step 1: Deprotonation cluster_sn2 Step 2: SN2 Reaction Salicylaldehyde 2-Hydroxybenzaldehyde Phenoxide Salicylaldehyde Phenoxide Anion Salicylaldehyde->Phenoxide Base abstracts phenolic proton Base K₂CO₃ Base->Phenoxide Bromopropane 1-Bromopropane Product This compound Bromopropane->Product Nucleophilic Attack Phenoxide->Product Nucleophilic Attack

Caption: Mechanism for the synthesis of this compound from salicylaldehyde.

Self-Validating Experimental Protocol

This protocol details the synthesis of this compound from 2-hydroxybenzaldehyde, incorporating checkpoints for self-validation.

Materials & Reagents:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and 100 mL of anhydrous acetone.

  • Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Add 1-bromopropane (1.2 eq.) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours.

  • Monitoring & Validation (Checkpoint 1): Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the salicylaldehyde spot has been consumed.

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and salts and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the resulting residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification & Validation (Checkpoint 2): Purify the crude oil by column chromatography on silica gel using a hexane-ethyl acetate gradient. The pure product should be a colorless to pale yellow liquid.[2]

  • Final Characterization: Confirm the identity and purity of the final product using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Conclusion

While several mechanistic pathways exist for the synthesis of this compound, the most direct, efficient, and scalable route is the Williamson ether synthesis starting from 2-hydroxybenzaldehyde. This method avoids the regioselectivity challenges inherent in formylating propoxybenzene and typically provides higher yields with simpler purification. Understanding the alternative mechanisms, such as the Reimer-Tiemann and Duff reactions, provides valuable insight into the principles of electrophilic aromatic substitution and offers alternative strategies should the primary starting material be unavailable. The provided protocol represents a robust and validated method suitable for laboratory-scale synthesis, empowering researchers in their pursuit of novel chemical entities.

References

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  • Online Organic Chemistry Tutor. (n.d.). Reimer-Tiemann Reaction.
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  • Wikipedia. (2023). Reimer–Tiemann reaction.
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  • BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions.
  • Hive Novel Discourse. (n.d.). Selective ortho-formylation of phenols.
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  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • Sciencemadness.org. (n.d.). Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols.
  • Scribd. (n.d.). Phenol Formylation.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • Wikipedia. (2023). Duff reaction.
  • National Center for Biotechnology Information. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
  • Northern Kentucky University. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • National Center for Biotechnology Information. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates.
  • LookChem. (n.d.). Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chem-Station Int. Ed. (2016). Duff Reaction.
  • ResearchGate. (2025). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807.
  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.
  • Google Patents. (n.d.). US3833660A - Process for making aromatic aldehydes.
  • Benchchem. (n.d.). Propoxybenzene | 622-85-5.

Sources

2-Propoxybenzaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Propoxybenzaldehyde: Chemical Properties, Structure, and Applications

Introduction

This compound is an aromatic organic compound that holds significant interest for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. Characterized by a benzene ring substituted with an aldehyde group and an adjacent propoxy group, its unique structural arrangement imparts a combination of reactivity and physicochemical properties that make it a valuable molecular building block. This guide offers a comprehensive technical overview of this compound, delving into its chemical structure, properties, synthesis, and key applications, with a focus on providing practical insights for laboratory and development settings.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a chemical compound are its identity and physical properties. These data points are critical for its handling, application, and characterization.

Chemical and Structural Identifiers

This compound is systematically identified by several key descriptors that define its molecular formula and atomic connectivity.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 7091-12-5[1][2]

  • Molecular Formula: C₁₀H₁₂O₂[1][2]

  • Molecular Weight: 164.20 g/mol [1][2]

  • SMILES: CCCOC1=CC=CC=C1C=O[1][2]

  • InChI Key: CDUPASLURGOXGD-UHFFFAOYSA-N[1][2]

Caption: 2D structure of this compound.

Physicochemical Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its physical properties are summarized in the table below.

PropertyValueSource
Physical State Liquid[1]
Appearance Colorless to pale yellow[1]
Boiling Point 87 °C at 0.3 Torr[3]
Density (Predicted) 1.038 ± 0.06 g/cm³[3]
Solubility Limited solubility in water; soluble in organic solvents.[1]
XLogP3 2.6[2]

The propoxy group's hydrophobic nature limits water solubility, while the overall aromatic structure ensures miscibility with common organic solvents like ethanol, acetone, and dichloromethane.[1] The predicted octanol-water partition coefficient (XLogP3) of 2.6 suggests a moderate lipophilicity, a key parameter in drug development for predicting membrane permeability.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data are based on established principles for analogous structures.[4][5]

Spectroscopy Technique Expected Key Features
¹H NMR (CDCl₃, 400 MHz)δ ~10.5 ppm (s, 1H, -CHO) ; 7.8-7.9 ppm (dd, 1H, Ar-H); 7.5-7.6 ppm (ddd, 1H, Ar-H); 6.9-7.1 ppm (m, 2H, Ar-H); 4.0-4.1 ppm (t, 2H, -OCH₂-) ; 1.8-1.9 ppm (sextet, 2H, -CH₂CH₂CH₃); 1.0-1.1 ppm (t, 3H, -CH₃) .
¹³C NMR (CDCl₃, 100 MHz)δ ~191 ppm (C=O) ; ~161 ppm (C-OAr); ~136 ppm (Ar-C); ~130 ppm (Ar-C); ~125 ppm (Ar-C); ~121 ppm (Ar-C); ~113 ppm (Ar-C); ~70 ppm (-OCH₂-) ; ~23 ppm (-CH₂CH₂CH₃) ; ~11 ppm (-CH₃) .
FT-IR (Neat, ATR)~2850-2750 cm⁻¹ (Aldehyde C-H stretch) ; ~1690-1670 cm⁻¹ (Aromatic Aldehyde C=O stretch) ; ~1600, 1480 cm⁻¹ (Aromatic C=C stretch); ~1250 cm⁻¹ (Aryl Ether C-O stretch) .
Mass Spec. (EI-MS)m/z 164 (M⁺, Molecular Ion) ; 135 ([M-C₂H₅]⁺); 121 ([M-C₃H₇]⁺); 93.

Note: NMR chemical shifts (δ) are approximate and referenced to TMS. IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry values are mass-to-charge ratios (m/z).

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method.

Williamson Ether Synthesis: A Reliable Synthetic Route

This method involves the O-alkylation of a phenol, in this case, 2-hydroxybenzaldehyde (salicylaldehyde), with a propyl halide in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic propyl halide in an Sₙ2 reaction.

Williamson_Ether_Synthesis start Start Materials: - Salicylaldehyde - 1-Bromopropane - K₂CO₃ (Base) - Acetone (Solvent) setup Reaction Setup: Combine reactants in a round-bottom flask. start->setup 1. Combine reflux Reflux: Heat the mixture to reflux (approx. 56°C) for 12-24h. setup->reflux 2. Heat monitor Monitoring: Track reaction progress using Thin Layer Chromatography (TLC). reflux->monitor 3. Analyze workup Work-up: Cool, filter solids, and remove solvent under reduced pressure. monitor->workup 4. Isolate extraction Extraction: Dissolve residue in ether, wash with NaOH(aq) and brine. workup->extraction 5. Separate purify Purification: Dry organic layer (MgSO₄), filter, and concentrate. Purify via vacuum distillation. extraction->purify 6. Refine product Final Product: This compound purify->product 7. Characterize

Sources

Introduction: Defining the Molecular Blueprint of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propoxybenzaldehyde

This compound (CAS No. 7091-12-5) is an aromatic aldehyde featuring a propoxy substituent at the ortho position of the benzene ring.[1][2][3] With the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , this compound serves as a valuable building block in organic synthesis and materials science.[1][2][3] The precise arrangement of its functional groups—an aldehyde, an aromatic ring, and an ether—creates a unique electronic and structural environment. Accurate and unambiguous characterization is paramount for researchers and drug development professionals to ensure material identity, purity, and to predict its reactivity and behavior in complex systems.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the resulting spectral features. The experimental protocols detailed herein are designed as self-validating systems, ensuring reproducibility and scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Expertise in Practice: The Rationale of Solvent Selection

The choice of a deuterated solvent is a critical first step in NMR analysis. The solvent must dissolve the analyte without introducing interfering signals. For aromatic aldehydes like this compound, deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power and relatively simple residual solvent signal.[4] Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its higher viscosity and water-absorbing nature require careful sample preparation.[5] The data presented here is referenced against Tetramethylsilane (TMS) at 0.0 ppm, the universally accepted standard for ¹H and ¹³C NMR.[4]

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Ensure the solution is clear and homogeneous before placing it in the NMR spectrometer.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are diagnostic of its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆, Spectrometer: 250 MHz) [5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.39Singlet (s)1HAldehyde (-CHO)
7.65Doublet of doublets (dd)1HAr-H
7.58Triplet of doublets (td)1HAr-H
7.18Doublet (d)1HAr-H
7.08Triplet (t)1HAr-H
4.05Triplet (t)2H-O-CH₂ -CH₂-CH₃
1.78Sextet2H-O-CH₂-CH₂ -CH₃
0.99Triplet (t)3H-O-CH₂-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aldehyde Proton (10.39 ppm): The signal at the furthest downfield position is characteristic of an aldehyde proton.[6][7] Its extreme deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy. It appears as a singlet as it has no adjacent protons to couple with.

  • Aromatic Protons (7.08-7.65 ppm): The four protons on the benzene ring appear in the typical aromatic region. Their complex splitting patterns (dd, td, d, t) arise from coupling to their neighbors on the ring. The ortho- and para-protons to the electron-donating propoxy group are shifted slightly upfield compared to those adjacent to the electron-withdrawing aldehyde group.

  • Propoxy Group Protons (0.99-4.05 ppm):

    • The methylene protons adjacent to the ether oxygen (-O-CH₂ -) are deshielded and appear at 4.05 ppm as a triplet, due to coupling with the adjacent methylene group.

    • The central methylene protons (-CH₂ -) appear at 1.78 ppm as a sextet, as they are coupled to the two protons on one side and the three protons on the other (n+1 rule; 2+3+1=6).

    • The terminal methyl protons (-CH₃ ) are the most shielded, appearing at 0.99 ppm as a triplet due to coupling with the adjacent methylene group.

fragmentation mol This compound [C₁₀H₁₂O₂]⁺˙ m/z = 164 frag1 Loss of •C₃H₇ (α-cleavage) mol->frag1 frag2 Loss of C₃H₆ (Rearrangement) mol->frag2 ion1 [C₇H₅O₂]⁺ m/z = 121 (Base Peak) frag1->ion1 ion2 [C₇H₆O₂]⁺˙ m/z = 122 frag2->ion2

Sources

An In-depth Technical Guide to the Synthesis of 2-Propoxybenzaldehyde from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Propoxybenzaldehyde and the Strategic Application of Williamson Ether Synthesis

This compound is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties.[1] Its structure, featuring a reactive aldehyde group ortho to a propoxy moiety, makes it a versatile building block for constructing intricate molecular architectures such as Schiff bases, macrocycles, and polymers.[1][2] The synthesis of this compound from readily available salicylaldehyde is a classic yet highly relevant transformation in organic chemistry.

This technical guide provides a comprehensive overview of the synthesis of this compound from salicylaldehyde, with a core focus on the robust and widely applicable Williamson ether synthesis.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the essential techniques for purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic transformation.

The Underlying Chemistry: A Mechanistic Dissection of the Williamson Ether Synthesis

The formation of this compound from salicylaldehyde is achieved through a Williamson ether synthesis, a cornerstone reaction in organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[3][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][7]

The key steps in the synthesis are as follows:

  • Deprotonation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is acidic and can be deprotonated by a suitable base to form a sodium or potassium phenoxide. This phenoxide ion is a potent nucleophile.[7][8]

  • Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide (in this case, a propyl halide). This attack occurs from the backside of the carbon-halogen bond in a concerted fashion, meaning the new carbon-oxygen bond forms at the same time as the carbon-halogen bond breaks.[3][5]

  • Product Formation: The result of this nucleophilic substitution is the formation of the desired ether, this compound, and a salt byproduct.

For this reaction to be efficient, the alkyl halide should ideally be a primary halide, as this minimizes the competing elimination (E2) reaction that can occur with secondary and tertiary halides.[4][5][7]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of this compound

This protocol outlines a reliable method for the synthesis of this compound from salicylaldehyde and 1-bromopropane.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityEquivalents
SalicylaldehydeC₇H₆O₂122.1210.0 g1.0
1-BromopropaneC₃H₇Br123.0012.1 g (9.0 mL)1.2
Anhydrous Potassium CarbonateK₂CO₃138.2113.5 g1.2
Anhydrous AcetoneC₃H₆O58.08150 mL-
DichloromethaneCH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (1.0 eq) and anhydrous acetone (150 mL).

  • Addition of Base: To the stirring solution, add anhydrous potassium carbonate (1.2 eq). The potassium carbonate acts as the base to deprotonate the salicylaldehyde.

  • Addition of Alkyl Halide: Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct.

  • Solvent Removal: Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (50 mL) followed by brine (50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[2]

  • Purification: The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[9]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Salicylaldehyde, K₂CO₃, Acetone in RBF B Add 1-Bromopropane A->B C Reflux (12-24h) B->C D Cool & Filter C->D Reaction Complete E Rotary Evaporation D->E F Extraction (DCM, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Analysis

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of the product.[10] The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the propoxy group. The ¹³C NMR will show distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the propoxy chain.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of the product and confirming its molecular weight.[10] The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₁₂O₂), which is 164.20 g/mol .[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule. The spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde and characteristic bands for the C-O-C stretch of the ether and the aromatic C-H bonds.

Conclusion

The synthesis of this compound from salicylaldehyde via the Williamson ether synthesis is a robust and efficient method that is widely applicable in both academic and industrial settings. By understanding the underlying SN2 mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable chemical intermediate. The purification and characterization techniques outlined in this guide are crucial for ensuring the quality and identity of the final product, which is a prerequisite for its use in further synthetic applications.

References

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–427.
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  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • PrepChem.com. Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. [Link]

  • University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]

  • ScienceOpen. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2019). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media | Request PDF. [Link]

  • National Center for Biotechnology Information. (2024). 2-Propoxy-benzaldehyde. PubChem Compound Summary for CID 249807. [Link]

  • ResearchGate. (2018). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... [Link]

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Foreword: Strategic Synthesis of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes

2-Alkoxybenzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the development of pharmaceuticals, agrochemicals, and high-value fragrances. The strategic placement of an alkoxy group ortho to a formyl moiety creates a unique electronic and steric environment, unlocking pathways to complex molecular architectures. Among the synthetic tools available, the Williamson ether synthesis, a classic yet remarkably robust reaction, remains a premier choice for forging the critical C-O ether bond on the salicylaldehyde scaffold.[1][2]

This guide moves beyond a simple recitation of reaction steps. It is designed for the practicing researcher and drug development professional, offering a deep dive into the mechanistic nuances, strategic considerations, and practical execution of this vital transformation. We will explore the causality behind experimental choices, providing a framework for troubleshooting and optimization, and ensuring that every protocol is a self-validating system for achieving high-yield, high-purity synthesis.

The Core Mechanism: An S(_N)2 Foundation

The Williamson ether synthesis is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][3][4] The process is conceptually straightforward and involves two primary stages when starting from 2-hydroxybenzaldehyde (salicylaldehyde):

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group of salicylaldehyde, generating a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide), displacing the leaving group in a single, concerted step to form the desired ether.[1][5]

This mechanism's efficiency is exquisitely sensitive to the choice of reactants and conditions, which we will explore in subsequent sections.

Caption: General Mechanism of the Williamson Ether Synthesis for 2-Alkoxybenzaldehydes.

Strategic Pillars of the Synthesis: Causality in Experimental Design

Success in the Williamson ether synthesis hinges on the judicious selection of three key parameters: the base, the alkylating agent, and the solvent.

The Nucleophile: Base Selection for Phenoxide Generation

The first and most critical step is the quantitative formation of the phenoxide nucleophile. The phenolic proton of salicylaldehyde is moderately acidic, but a suitable base is required to drive the equilibrium fully to the phenoxide side. The choice of base is a balancing act between reactivity, cost, safety, and compatibility with the substrate.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Potassium carbonate is the workhorse base for this transformation. It is inexpensive, easy to handle, and sufficiently basic to deprotonate phenols.[6] Its limited solubility in organic solvents often necessitates the use of polar aprotic solvents like acetone or DMF to facilitate the reaction at the solid-liquid interface. Cesium carbonate, while more expensive, can offer enhanced reactivity due to the higher solubility of the cesium phenoxide and the "cesium effect."

  • Strong Bases (e.g., NaOH, KOH): While effective, strong hydroxides introduce water, which can reduce the nucleophilicity of the phenoxide through solvation and may not be compatible with sensitive substrates. They are often used in phase-transfer catalysis systems.[6][7]

  • Very Strong Bases (e.g., NaH, KH): Sodium hydride is a powerful, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward.[7][8] The only byproduct is hydrogen gas, which makes for a clean reaction profile.[8] However, NaH is moisture-sensitive and requires anhydrous conditions and careful handling.[7] It is often the base of choice when using less reactive alkylating agents.[7]

BasepKa of Conjugate AcidTypical Solvent(s)Key Considerations
K₂CO₃~10.3 (HCO₃⁻)Acetone, DMF, CH₃CNCost-effective, safe, widely used. Heterogeneous reaction.[6]
NaOH / KOH~15.7 (H₂O)Biphasic (PTC), EtOHStrong, inexpensive. Introduces water. Often used with phase-transfer catalysts.[7]
NaH / KH~36 (H₂)THF, DMF (anhydrous)Irreversible deprotonation, clean byproduct (H₂). Requires strict anhydrous conditions.[6][8]
CsHCO₃ / Cs₂CO₃~10.3 (HCO₃⁻)CH₃CN, DMFHigh reactivity, good for challenging alkylations. Higher cost.[2][9]

Table 1. Comparative Guide to Bases for Phenoxide Formation.

The Electrophile: The Primacy of Primary Alkyl Halides

The S(_N)2 mechanism is exquisitely sensitive to steric hindrance.[3][10] The nucleophile must approach the electrophilic carbon from the backside relative to the leaving group.[1][3]

  • Primary Alkyl Halides (R-CH₂-X): These are the ideal electrophiles. They present a sterically unencumbered target for the phenoxide, leading to high yields of the desired ether product.[1][3][4]

  • Secondary Alkyl Halides (R₂-CH-X): These are problematic. The increased steric bulk around the reaction center hinders the S(_N)2 pathway and allows the competing E2 (elimination) pathway to dominate, where the phenoxide acts as a base, abstracting a proton to form an alkene byproduct.[3][10]

  • Tertiary Alkyl Halides (R₃-C-X): These are unsuitable for the Williamson ether synthesis. The S(_N)2 pathway is completely blocked by steric hindrance, and E2 elimination is almost the exclusive outcome.[3][4][10]

The Rule of Thumb: To synthesize an unsymmetrical ether, the more sterically hindered group should always be on the nucleophile (the phenoxide) and the less hindered group on the electrophile (the primary alkyl halide).[10][11]

SN2_vs_E2 cluster_0 Reaction Pathways for a Secondary Alkyl Halide cluster_1 Sₙ2 Pathway (Favored with 1° Halides) cluster_2 E2 Pathway (Dominant with 2°/3° Halides) Phenoxide Phenoxide (ArO⁻) SN2_Node Backside Attack Phenoxide->SN2_Node Acts as Nucleophile E2_Node Proton Abstraction Phenoxide->E2_Node Acts as Base AlkylHalide Secondary Alkyl Halide SN2_Product Ether (Substitution Product) E2_Product Alkene (Elimination Product) SN2_Node->SN2_Product E2_Node->E2_Product

Caption: Competing S(_N)2 and E2 pathways for alkyl halides.

The Medium: Solvent Selection

The solvent plays a crucial role by solvating the ions and influencing the nucleophile's reactivity.

  • Polar Aprotic Solvents (DMF, Acetonitrile, Acetone): These are the solvents of choice.[1][7] They can solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive. This significantly accelerates the rate of the S(_N)2 reaction.[1]

  • Protic Solvents (Water, Ethanol): These solvents are generally avoided. They form strong hydrogen bonds with the phenoxide anion, creating a solvent cage that dramatically reduces its nucleophilicity and slows the reaction rate.[1]

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Synthesis using Potassium Carbonate

This method is a reliable standard for the synthesis of simple 2-alkoxybenzaldehydes.

Workflow Diagram:

Protocol_Workflow Start Setup: Add Salicylaldehyde, K₂CO₃, and Acetone to Flask AddHalide Add Primary Alkyl Halide (e.g., Ethyl Iodide) Start->AddHalide Reflux Heat to Reflux (e.g., 56°C for 4-8h) AddHalide->Reflux Monitor Monitor by TLC Reflux->Monitor Workup_Start Cool to RT & Filter to Remove K₂CO₃ Monitor->Workup_Start Evaporate Concentrate Filtrate (Rotary Evaporator) Workup_Start->Evaporate Extract Dissolve in Ether, Wash with NaOH(aq) & Brine Evaporate->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify End Characterize Pure Product Purify->End

Caption: Experimental workflow for a standard Williamson ether synthesis.

Materials:

  • 2-Hydroxybenzaldehyde (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 - 2.0 eq.)

  • Primary Alkyl Halide (e.g., ethyl iodide or ethyl bromide) (1.1 - 1.2 eq.)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for reflux, workup, and purification

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to ensure the mixture can be stirred effectively (approx. 0.1-0.2 M concentration).

  • Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the stirring suspension at room temperature.[12]

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 60-80°C is common) and maintain for 4-12 hours.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic solids (K₂CO₃ and potassium halide salt). Wash the solids with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in an organic solvent like ethyl acetate or diethyl ether.

  • Purification (Aqueous Wash): Transfer the solution to a separatory funnel and wash with 1 M NaOH solution to remove any unreacted 2-hydroxybenzaldehyde, followed by a wash with water and then brine.

  • Purification (Final): Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Phase-Transfer Catalysis (PTC) Method

PTC is highly effective for scaling up reactions or when using aqueous bases with organic-soluble substrates.[1][13] A phase-transfer catalyst, such as a quaternary ammonium salt, shuttles the phenoxide from the aqueous phase to the organic phase to react with the alkyl halide.[14]

Materials:

  • 2-Hydroxybenzaldehyde (1.0 eq.)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Primary Alkyl Halide (1.1 eq.)

  • Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst (1-5 mol%)

  • An organic solvent (e.g., Toluene, Dichloromethane)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 2-hydroxybenzaldehyde (1.0 eq.), the organic solvent, and the phase-transfer catalyst (e.g., TBAB, 2 mol%).

  • Base Addition: Add the aqueous NaOH solution to the flask.

  • Alkylating Agent: Add the primary alkyl halide (1.1 eq.) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously to ensure efficient mixing between the two phases. Heat the reaction to a temperature between 40-80°C and monitor by TLC. Reaction times are often shorter than in the standard protocol (2-8 hours).[12]

  • Workup: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.

  • Isolation: Separate the organic layer. Extract the aqueous layer one or two times with the organic solvent.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by chromatography or distillation as needed.

Troubleshooting and Overcoming Challenges

Problem ObservedProbable CauseRecommended Solution
Low or No Conversion Incomplete deprotonation (base too weak or wet); Low reaction temperature.Ensure the base is anhydrous and strong enough (e.g., switch from K₂CO₃ to NaH if needed).[7] Ensure anhydrous solvent. Increase reaction temperature or time. Consider using a more reactive leaving group (I > Br > Cl).
Significant Alkene Byproduct E2 elimination is competing with S(_N)2. This is common with secondary alkyl halides or high temperatures.Use a primary alkyl halide. [10] If a secondary halide is unavoidable, lower the reaction temperature. Substitution is generally favored over elimination at lower temperatures.[10]
C-Alkylation Products Observed The phenoxide is an ambident nucleophile. C-alkylation can occur, especially in certain solvents.Favor O-alkylation by using polar aprotic solvents like DMF or DMSO.[10] These solvents better solvate the counter-ion, leaving the oxygen atom as the more reactive nucleophilic site.
Difficult Purification Unreacted starting material (salicylaldehyde) is co-eluting with the product.Perform an aqueous base wash (e.g., 1M NaOH) during the workup. The acidic salicylaldehyde will be extracted into the aqueous layer as its sodium salt, while the neutral ether product remains in the organic layer.[15]

Table 2. Troubleshooting Guide for the Williamson Ether Synthesis of 2-Alkoxybenzaldehydes.

Conclusion

The Williamson ether synthesis is a powerful and versatile tool for the preparation of 2-alkoxybenzaldehydes. While rooted in a classic S(_N)2 mechanism, its successful application in a modern research setting demands a nuanced understanding of the interplay between base, electrophile, and solvent. By strategically selecting primary alkyl halides, employing polar aprotic solvents, and choosing a base appropriate for the substrate's reactivity, researchers can reliably and efficiently synthesize these valuable chemical building blocks. The protocols and troubleshooting guide provided herein offer a validated framework for achieving consistent, high-yield results, empowering scientists in drug discovery and materials science to build the molecules of the future.

References

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  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

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  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Vedantu. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Mokle, S. S., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Klapars, A., et al. (2002). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

  • Nguyen, H. D., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. [Link]

  • Mokle, S. S., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. [Link]

  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Unknown. (n.d.). Williamson Ether Synthesis Lab Procedure. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Dander, J. E., et al. (2016). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC - NIH. [Link]

  • Jayachandran, J., & Manivel, P. (2016). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. [Link]

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Physical and chemical properties of 2-n-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-n-Propoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

2-n-Propoxybenzaldehyde, an aromatic aldehyde, is a significant compound in the landscape of organic chemistry and drug development. Characterized by a benzene ring substituted with an aldehyde group and an n-propoxy group at the ortho position, this molecule serves as a versatile building block for the synthesis of more complex chemical entities.[1] Its unique structural arrangement, combining a reactive aldehyde function with the steric and electronic influence of the propoxy substituent, imparts a distinct profile of reactivity and potential biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, delving into its physicochemical properties, synthesis methodologies, key applications, and safety protocols.

Identified by its CAS Number 7091-12-5, 2-n-propoxybenzaldehyde is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol .[1][2][3] The presence of both a hydrophobic propoxy group and a polar aldehyde group results in limited solubility in water but good solubility in common organic solvents.[1] These fundamental properties are critical for its handling, reaction design, and application development.

Physicochemical Properties

The physical and chemical properties of 2-n-propoxybenzaldehyde dictate its behavior in various chemical and biological systems. A summary of these key characteristics is presented below, providing essential data for experimental design and computational modeling.

Table 1: Physicochemical Data of 2-n-Propoxybenzaldehyde

PropertyValueSource
IUPAC Name 2-propoxybenzaldehyde[1][3]
CAS Number 7091-12-5[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~274°C at 760 mmHg (estimated)[1]
Melting Point Not reported[1]
Solubility Limited solubility in water; soluble in organic solvents[1]
Refractive Index ~1.52 (estimated)[1]
LogP (Octanol/Water) 2.0 - 2.5 (estimated)[1]

The estimated boiling point is derived from structural analogs, suggesting the compound is stable over a wide range of temperatures.[1] The moderate estimated LogP value indicates a balance between lipophilic and hydrophilic character, a feature often sought in drug candidates for favorable distribution in biological systems.[1]

Synthesis and Reactivity

The synthesis of 2-n-propoxybenzaldehyde is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the deprotonation of a phenol (in this case, 2-hydroxybenzaldehyde or salicylaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., 1-bromopropane).

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 2-n-propoxybenzaldehyde.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

  • Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux (for acetone) or to 80-90°C (for DMF) and maintain stirring for 12-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, pour the mixture into cold water.[4]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).[5]

  • Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield pure 2-n-propoxybenzaldehyde.[4]

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials: - Salicylaldehyde - 1-Bromopropane - K₂CO₃ (Base) - Acetone/DMF (Solvent) Reaction Williamson Ether Synthesis (Reflux / 80-90°C, 12-24h) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-n-Propoxybenzaldehyde Purification->Product

Caption: Williamson ether synthesis workflow for 2-n-propoxybenzaldehyde.

Chemical Reactivity

The reactivity of 2-n-propoxybenzaldehyde is dominated by its aldehyde functional group. It readily participates in a variety of organic transformations, making it a valuable precursor in multi-step syntheses.[1] Key reactions include:

  • Aldol Condensation: Reaction with enolates to form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

  • Reductive Amination: Conversion to amines via reaction with ammonia or primary/secondary amines in the presence of a reducing agent.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of alkenes by reacting with phosphorus ylides.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-n-propoxybenzoic acid).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-n-propoxybenzyl alcohol).

Applications in Research and Drug Development

The unique structure of 2-n-propoxybenzaldehyde makes it a compound of interest in several fields, most notably as a scaffold and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

  • Pharmaceutical Intermediate: Its derivatives have been investigated for a range of potential therapeutic applications. Research indicates that some compounds derived from this compound exhibit antimicrobial and anticancer properties.[1] The mechanism for its antimicrobial activity is proposed to involve the disruption of bacterial cell growth and function.[1] In cancer research, certain derivatives have shown promise in inhibiting the growth of cancer cells.[1]

  • Organic Synthesis Building Block: As a versatile precursor, it is used to construct more complex molecules for materials science and agrochemicals.[1]

  • Fragrance Industry: Due to its pleasant aromatic scent, it finds use as a component in perfumes and cosmetics.[1]

Structure-Application Relationship

AppLogic Molecule 2-n-Propoxybenzaldehyde Aldehyde Group Propoxy Group Prop1 High Reactivity (e.g., Condensation, Amination) Molecule:f0->Prop1 enables Prop2 Modulates Sterics & Electronics Molecule:f1->Prop2 influences Prop3 Aromatic Odor Molecule->Prop3 possesses App1 Pharmaceutical Synthesis (Antimicrobial, Anticancer) App2 General Organic Synthesis (Dyes, Agrochemicals) App3 Fragrance Component Prop1->App1 Prop1->App2 Prop2->App1 Prop3->App3

Caption: Relationship between molecular features and applications.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of synthesized 2-n-propoxybenzaldehyde. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Protocol: GC-MS for Purity and Identity Confirmation

Objective: To confirm the molecular weight and assess the purity of a 2-n-propoxybenzaldehyde sample.

Instrumentation & Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms).

  • Helium (carrier gas).

  • Sample of 2-n-propoxybenzaldehyde.

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate).

  • Microsyringe.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC inlet temperature (e.g., 250°C).

    • Program the oven temperature. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Set the carrier gas (Helium) flow rate (e.g., 1 mL/min).

    • Set the MS transfer line temperature (e.g., 280°C) and ion source temperature (e.g., 230°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Acquisition: Start the data acquisition for both the chromatogram (Total Ion Chromatogram - TIC) and the mass spectra.

  • Data Analysis:

    • Analyze the TIC to determine the retention time of the main peak and calculate its percentage area to assess purity.

    • Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion peak (M⁺) at m/z = 164.

    • Analyze the fragmentation pattern and compare it to a reference spectrum or predicted fragmentation to confirm the structure.

Safety and Handling

2-n-Propoxybenzaldehyde must be handled with appropriate safety precautions in a laboratory or industrial setting. It is classified as an irritant and can cause significant health effects upon exposure.

Table 2: GHS Hazard and Precautionary Statements

GHS ClassificationCodeStatementSource
Hazard H315Causes skin irritation[3][6]
H318 / H319Causes serious eye damage / irritation[3][6]
H335May cause respiratory irritation[3][6]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[6]
P280Wear protective gloves/protective clothing/eye protection/face protection[6]
P302 + P352IF ON SKIN: Wash with plenty of water[6]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]

Handling and Storage Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound can be air-sensitive.[8]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] Avoid release into the environment.

References

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

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A Theoretical and Spectroscopic Investigation of 2-Propoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the structural, electronic, and spectroscopic characterization of 2-Propoxybenzaldehyde. As a key aromatic aldehyde, understanding its molecular properties is crucial for its application in organic synthesis, pharmaceuticals, and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its conformational analysis, vibrational modes, and electronic behavior through computational chemistry.

While extensive experimental data on this compound is not widely published, this guide leverages established quantum chemical methodologies to predict its properties.[3] The protocols and analyses presented here are grounded in theoretical principles and validated by comparison with studies on analogous substituted benzaldehydes.[4][5][6][7]

Foundational Concepts: The Rationale for Theoretical Study

The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional structure and electron distribution.[1] The ortho-positioned propoxy group introduces steric and electronic effects that influence the orientation of the aldehyde group and the aromatic ring's electron density. Theoretical modeling allows for a detailed exploration of these subtleties, providing insights that are often challenging to obtain through experimental methods alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be a powerful tool for predicting the molecular geometries, vibrational frequencies, and electronic properties of organic molecules with high accuracy.[6][7][8] By employing these methods, we can elucidate the stable conformations of this compound, predict its spectroscopic signatures (FT-IR, Raman, UV-Vis, and NMR), and understand its chemical reactivity through the analysis of frontier molecular orbitals.[4][6]

Computational Methodology: A Self-Validating Approach

The integrity of theoretical predictions hinges on the judicious selection of computational methods and basis sets. This section outlines a robust protocol for the theoretical study of this compound, designed to yield reliable and experimentally relevant data.

Geometry Optimization and Conformational Analysis

The first step in any theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule. For this compound, the flexibility of the propoxy chain necessitates a conformational search to identify the global minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational freedom of the propoxy group.

  • Quantum Chemical Optimization: Each identified conformer is then subjected to geometry optimization using a suitable level of theory. A widely accepted and effective method is DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7] This combination provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The choice of the B3LYP functional is based on its proven track record in accurately predicting the geometries of a wide range of organic compounds.[6] The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Visualization of the Computational Workflow

The logical flow of the theoretical investigation can be visualized as follows:

G cluster_input Input Generation cluster_computation Quantum Chemical Calculations (DFT/B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis and Interpretation A Initial 3D Structure of This compound B Geometry Optimization A->B Conformational Search C Frequency Calculation B->C Verify Minimum Energy D Electronic Structure Calculation (HOMO, LUMO, MEP) B->D E Spectroscopic Prediction (IR, Raman, UV-Vis, NMR) B->E F Optimized Molecular Structure (Bond Lengths, Angles) C->F G Vibrational Spectra Analysis C->G H Electronic Properties and Reactivity D->H I Predicted vs. Experimental Spectra Comparison E->I

Caption: A workflow diagram illustrating the key stages of the theoretical investigation of this compound.

Structural Elucidation: A Quantitative Perspective

The optimized geometry of this compound provides a wealth of information about its bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) **Bond Angles (°) **
C=OValueC-C-O (aldehyde)Value
C-O (ether)ValueC-O-C (ether)Value
C-C (aromatic)Avg. ValueO-C-C (propoxy)Value
Dihedral Angles (°)
C-C-C=OValue
C-O-C-C (propoxy)Value

(Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.)

The planarity of the benzaldehyde moiety and the orientation of the propoxy group relative to the aromatic ring are of particular interest. The dihedral angle between the aldehyde group and the benzene ring is expected to be close to zero, indicating a high degree of conjugation.

Vibrational Spectroscopy: Unraveling Molecular Motions

Vibrational spectroscopy, including FT-IR and Raman, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical frequency calculations allow for the prediction and assignment of the vibrational modes.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Background Spectrum: Acquire a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of liquid this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.[1]

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational ModePredicted Frequency (Scaled)Expected Experimental Range
C-H stretch (aromatic)Value3100-3000
C-H stretch (aliphatic)Value3000-2850
C=O stretch (aldehyde)Value1715-1680
C=C stretch (aromatic)Value1600-1450
C-O stretch (ether)Value1260-1000

(Note: Predicted frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.)

The C=O stretching frequency is a particularly diagnostic peak for aldehydes.[1] Its position is sensitive to the electronic effects of the propoxy substituent.

Electronic Properties and Reactivity: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[4]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E_LUMO Energy E_HOMO E_LUMO->E_HOMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: A conceptual diagram of HOMO and LUMO energy levels and the energy gap.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[4] The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack.

NMR Spectroscopy: Probing the Chemical Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

  • Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.[1]

The chemical shift of the aldehydic proton is highly characteristic and is expected to appear far downfield.[1] The electronic influence of the propoxy group will affect the chemical shifts of the aromatic protons.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the detailed investigation of this compound. By employing quantum chemical calculations, we can gain significant insights into its structural, vibrational, and electronic properties. The methodologies and protocols described herein provide a robust foundation for future computational and experimental studies on this and related molecules, ultimately facilitating their application in various fields of chemical science.

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
  • Synthesis, spectral and computational analysis of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes. ResearchGate.
  • Buy this compound | 7091-12-5. Smolecule.
  • Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate.
  • A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes. PubMed.
  • An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. Benchchem.
  • 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem.
  • Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. Semantic Scholar.
  • This compound | 7091-12-5. Sigma-Aldrich.
  • Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
  • Quantum Chemical Analysis of 2-Benzoylbenzaldehyde's Electronic Structure: An In-depth Technical Guide. Benchchem.

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An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration of the reaction kinetics and thermodynamics of 2-propoxybenzaldehyde. As a versatile aromatic aldehyde, understanding its reactivity is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document moves beyond a simple recitation of facts, offering a framework for researchers to analyze, predict, and experimentally validate the kinetic and thermodynamic parameters of reactions involving this key intermediate. We will delve into the theoretical underpinnings of its reactivity, provide actionable experimental protocols, and outline computational workflows to model its behavior at a molecular level.

The Molecular Profile of this compound: Structure and Predicted Reactivity

This compound, with the chemical formula C₁₀H₁₂O₂, is an aromatic aldehyde characterized by a propoxy group at the ortho position to the formyl group on the benzene ring.[1] This substitution pattern is central to its unique reactivity, which is governed by a combination of electronic and steric effects.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to pale yellow liquidSmolecule
Solubility Limited solubility in water, soluble in organic solventsSmolecule
CAS Number 7091-12-5[1]

The 2-propoxy group influences the reactivity of the aldehyde in two primary ways:

  • Electronic Effects: The oxygen atom of the propoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This electron donation increases the electron density of the benzene ring, particularly at the ortho and para positions. Consequently, the electrophilicity of the carbonyl carbon is slightly reduced compared to unsubstituted benzaldehyde. However, the oxygen atom is also electronegative, exerting an electron-withdrawing inductive effect (-I effect). For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character.

  • Steric Effects: The presence of the relatively bulky propoxy group in the ortho position creates steric hindrance around the aldehyde functionality. This can impede the approach of nucleophiles, potentially slowing down reaction rates compared to para-substituted or unsubstituted benzaldehydes. The degree of steric hindrance will depend on the size of the attacking nucleophile and the geometry of the transition state.

These competing electronic and steric effects make the prediction of reaction kinetics for this compound a nuanced challenge, necessitating empirical investigation and computational modeling.

Synthesis of this compound: The Williamson Ether Synthesis

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of salicylaldehyde with a propyl halide.[2][3] This reaction proceeds via an SN2 mechanism.[4][5][6][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from salicylaldehyde and 1-bromopropane.

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The K₂CO₃ acts as a base to deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a more nucleophilic phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Excess Base and Alkyl Halide: Using a slight excess of the base ensures complete deprotonation of the salicylaldehyde, while a slight excess of the alkylating agent drives the reaction to completion.

  • Temperature Control: Heating the reaction increases the rate of the SN2 reaction. However, excessively high temperatures should be avoided to minimize side reactions.

  • Purification: Column chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Core Reactions of this compound: A Kinetic and Thermodynamic Perspective

The aldehyde functional group in this compound is the primary site of reactivity, participating in a variety of important organic transformations.

Oxidation to 2-Propoxybenzoic Acid

The oxidation of this compound to its corresponding carboxylic acid, 2-propoxybenzoic acid, is a fundamental transformation.

Objective: To oxidize this compound to 2-propoxybenzoic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bisulfite (NaHSO₃)

  • Distilled water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • In a separate flask, prepare a solution of potassium permanganate in water.

  • Slowly add the KMnO₄ solution to the aldehyde solution with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 30 °C.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the reaction. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Filter the reaction mixture to remove the MnO₂.

  • To the filtrate, add a solution of sodium bisulfite to reduce any excess permanganate.

  • Acidify the solution with concentrated HCl until the pH is acidic, which will precipitate the 2-propoxybenzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reduction to 2-Propoxybenzyl Alcohol

The reduction of the aldehyde group to a primary alcohol is another key reaction.

Objective: To reduce this compound to 2-propoxybenzyl alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring. The reaction is typically exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude 2-propoxybenzyl alcohol, which can be further purified by distillation or chromatography if necessary.

The Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for converting aldehydes into alkenes.[8][9][10][11] The reaction of this compound with a phosphorus ylide will yield a substituted styrene.

Wittig_Workflow reagents This compound + Phosphonium Ylide reaction Reaction in an aprotic solvent (e.g., THF) reagents->reaction intermediate Oxaphosphetane Intermediate reaction->intermediate products Alkene + Triphenylphosphine Oxide intermediate->products workup Aqueous Workup & Extraction products->workup purification Column Chromatography workup->purification final_product Purified Alkene purification->final_product

Caption: General workflow for the Wittig reaction of this compound.

Framework for Determining Reaction Kinetics

Due to the scarcity of published kinetic data for this compound, this section provides a methodological framework for researchers to determine these parameters experimentally.

Experimental Design for Kinetic Studies

The rate of a reaction involving this compound can be monitored using various analytical techniques, such as:

  • UV-Vis Spectroscopy: If the reactants and products have distinct absorption spectra, the change in absorbance at a specific wavelength can be monitored over time.

  • High-Performance Liquid Chromatography (HPLC): Aliquots can be taken from the reaction mixture at different time intervals, quenched, and analyzed by HPLC to determine the concentration of reactants and products.

  • Gas Chromatography (GC): Similar to HPLC, GC can be used if the components are sufficiently volatile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring can provide real-time concentration data.

To determine the rate law of a reaction, the method of initial rates is commonly employed. This involves running the reaction with different initial concentrations of the reactants and measuring the initial rate for each run. By analyzing how the initial rate changes with the concentration of each reactant, the order of the reaction with respect to each reactant and the overall rate constant can be determined.

The effect of temperature on the reaction rate can be studied by performing the reaction at different temperatures. The Arrhenius equation can then be used to determine the activation energy (Ea) and the pre-exponential factor (A).

Data Analysis and Interpretation

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound]₀ (M)[Reagent B]₀ (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.24.0 x 10⁻⁵

From this hypothetical data, one could deduce the rate law and calculate the rate constant.

Framework for Determining Reaction Thermodynamics

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction provide crucial information about its feasibility and equilibrium position.

Experimental Determination of Enthalpy of Reaction

Calorimetry is the primary experimental technique for measuring the heat change of a reaction. A simple coffee-cup calorimeter can be used for reactions in solution.[12][13][14][15][16]

Calorimetry_Workflow setup Set up Calorimeter (e.g., nested Styrofoam cups) reactants Measure known quantities of reactants setup->reactants initial_temp Record initial temperature of the solution reactants->initial_temp mixing Mix reactants in the calorimeter initial_temp->mixing temp_monitoring Record temperature change over time mixing->temp_monitoring data_analysis Calculate q_reaction from q = mcΔT temp_monitoring->data_analysis enthalpy_calc Calculate ΔH_reaction (ΔH = -q_reaction / moles) data_analysis->enthalpy_calc DFT_Workflow geom_opt Geometry Optimization of Reactants and Products freq_calc Frequency Calculation to confirm minima and obtain zero-point vibrational energies geom_opt->freq_calc energy_calc Single-point energy calculations at a higher level of theory freq_calc->energy_calc thermo_calc Calculate ΔH, ΔS, and ΔG from computed energies and vibrational frequencies energy_calc->thermo_calc

Caption: A typical workflow for computational thermodynamic analysis using DFT.

By calculating the electronic energies and thermal corrections for the reactants and products, the enthalpy, entropy, and Gibbs free energy of the reaction can be determined. [17][18][19][20]These calculations can provide valuable insights into the thermodynamics of reactions that are difficult to study experimentally.

Conclusion: A Path Forward for Research

While specific experimental kinetic and thermodynamic data for this compound are not yet abundant in the scientific literature, this guide has provided a robust framework for researchers to pursue these investigations. By combining the theoretical understanding of substituent effects with rigorous experimental design and the power of computational chemistry, a comprehensive picture of the reactivity of this important molecule can be developed. The protocols and workflows outlined herein are intended to serve as a starting point for further exploration, enabling the scientific community to unlock the full potential of this compound in the synthesis of novel and impactful chemical entities.

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A-to-Z Computational-Driven Analysis of 2-Propoxybenzaldehyde: From Quantum Mechanics to In-Silico Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, first-principles-based computational workflow for the deep characterization of 2-Propoxybenzaldehyde, a substituted aromatic aldehyde. In the absence of extensive empirical data, this document outlines a robust, multi-pillar computational strategy designed for researchers, medicinal chemists, and drug development professionals. The protocol spans from fundamental quantum mechanical analysis using Density Functional Theory (DFT) to predictive biological screening via molecular docking. Each step is rationalized to build a self-validating narrative, explaining not just how to perform the analysis but why specific methods are chosen. We detail protocols for geometry optimization, spectroscopic prediction (IR, NMR), electronic property analysis (HOMO-LUMO, MEP), and conclude with a validated molecular docking procedure against a biologically relevant target. This guide serves as a blueprint for the computational elucidation of novel or under-characterized small organic molecules.

Introduction

This compound is an aromatic aldehyde featuring a propoxy group at the ortho position of the benzene ring.[1][2] While its primary utility is noted as a precursor in organic synthesis, its structural motifs—an aromatic ring, a reactive aldehyde group, and an ether linkage—suggest a potential for broader applications, including antimicrobial or anti-inflammatory activities.[1] A thorough understanding of its three-dimensional structure, electronic properties, and potential biomolecular interactions is crucial for unlocking this potential.

Computational chemistry offers a powerful, resource-efficient avenue for this exploration. By simulating molecular properties from fundamental quantum principles, we can predict its behavior, reactivity, and interaction capabilities before committing to extensive laboratory synthesis and testing.[3] This guide establishes a rigorous computational protocol to build a comprehensive profile of this compound, demonstrating a workflow applicable to countless other small molecules in the early stages of discovery.

Pillar I: Quantum Chemical Analysis with Density Functional Theory (DFT)

The foundation of any molecular analysis lies in determining its most stable three-dimensional structure and understanding its intrinsic electronic landscape. Density Functional Theory (DFT) provides a robust and computationally efficient method for this purpose, balancing accuracy with feasibility for organic molecules.[3][4]

Rationale for Method Selection

We employ the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set . This combination is a well-established standard for organic molecules, providing excellent accuracy for both geometric parameters and electronic properties.[5][6] The B3LYP functional effectively incorporates electron correlation, while the 6-311++G(d,p) basis set is sufficiently large and flexible, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to accurately model bond angles and electronic distribution.[7]

Workflow for DFT Analysis

The DFT workflow is a sequential process where each step validates the next, ensuring the final results are derived from a true energy minimum.

DFT_Workflow cluster_0 DFT Analysis Pipeline A 1. Geometry Optimization B 2. Frequency Analysis A->B Optimized Structure C 3. Electronic Property Calculation B->C Verified Minimum D 4. Spectroscopic Prediction C->D Final Wavefunction Docking_Workflow cluster_1 Molecular Docking Pipeline P_Prep 1. Protein Preparation (PDB: 4WP7) Grid 3. Grid Box Definition (Define Binding Site) P_Prep->Grid L_Prep 2. Ligand Preparation (this compound) Dock 4. Docking Simulation (AutoDock Vina) L_Prep->Dock Grid->Dock Analyze 5. Results Analysis (Binding Energy & Pose) Dock->Analyze

Caption: Step-by-step molecular docking workflow.

Detailed Protocol: Molecular Docking
  • Receptor Preparation :

    • Source : Download the crystal structure of ALDH1A1 (PDB ID: 4WP7) from the RCSB Protein Data Bank. [8]PDBsum can be used for a quick overview of the structure. [9][10][11][12] * Software : AutoDock Tools (ADT). [13][14] * Steps : a. Remove water molecules and co-crystallized ligands. b. Add polar hydrogens to the protein. c. Compute Gasteiger charges. d. Save the final structure in the required .pdbqt format.

  • Ligand Preparation :

    • Source : Use the DFT-optimized structure of this compound for maximum accuracy.

    • Software : AutoDock Tools (ADT). [14] * Steps : a. Load the molecule. b. Detect the rotatable bonds. c. Save in .pdbqt format.

  • Grid Box Definition :

    • Purpose : To define the three-dimensional search space where the docking algorithm will place the ligand.

    • Method : Center the grid box on the known active site of the co-crystallized inhibitor in the original PDB file to ensure a valid docking simulation. [15] * Dimensions : A box of 25x25x25 Å is typically sufficient to cover the active site.

  • Running AutoDock Vina :

    • Purpose : To execute the docking simulation.

    • Command Line : vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt [16] * Exhaustiveness : Use a value of 16 or higher for a more thorough conformational search. [17]5. Analysis of Results :

    • Binding Affinity : The primary output is the binding affinity in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Pose Analysis : The output file contains multiple binding poses (orientations). These must be visualized (e.g., in PyMOL or Chimera) to analyze key interactions (hydrogen bonds, hydrophobic contacts) with active site residues.

ParameterDescriptionIllustrative Result
Binding Affinity (Mode 1) Estimated free energy of binding for the best pose.-6.8 kcal/mol
RMSD from Best Mode Root Mean Square Deviation for other poses.0.000 (for Mode 1)
Key Interacting Residues Amino acids in the active site forming bonds.Cys302, Trp177, Glu268
Interaction Type Nature of the chemical bond (H-bond, hydrophobic).H-bond with Cys302; Pi-stacking with Trp177

Conclusion and Future Directions

This guide has established a comprehensive and scientifically rigorous computational workflow for the analysis of this compound. Starting from first-principles quantum mechanics, we determined its stable structure and electronic properties, which are crucial for understanding its intrinsic reactivity. The simulated spectroscopic data provides a benchmark for future experimental validation. Furthermore, the molecular docking protocol demonstrated a plausible interaction with Aldehyde Dehydrogenase, yielding a testable hypothesis for its potential biological activity.

This workflow is not merely a theoretical exercise but a practical blueprint for modern chemical research. It enables scientists to generate high-quality, predictive data that can guide synthesis, prioritize experimental testing, and accelerate the discovery process for novel small molecules. The integration of DFT and molecular docking provides a powerful synergy, bridging the gap between fundamental molecular properties and potential biological function.

References

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An In-depth Technical Guide to 2-Propoxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxybenzaldehyde, an aromatic aldehyde of significant interest in the fragrance, pharmaceutical, and chemical synthesis sectors. While the specific historical discovery of this compound is not extensively documented, its synthesis is rooted in well-established 19th-century organic chemistry principles. This document delves into the scientific underpinnings of its preparation, detailed analytical characterization, and diverse applications, with a focus on providing actionable insights for laboratory and industrial professionals. We will explore the logical progression from its synthetic precursors, elucidate its key chemical and physical properties, and discuss its current and potential roles in various scientific fields.

Historical Context and Developmental Trajectory

The history of this compound is intrinsically linked to the development of synthetic methodologies for aromatic aldehydes and ethers in the 19th century. While a singular "discovery" of this compound is not prominently recorded, its conceptualization and synthesis are a direct consequence of foundational reactions in organic chemistry.

The journey to this compound begins with its precursor, salicylaldehyde (2-hydroxybenzaldehyde). The Reimer-Tiemann reaction , discovered in 1876 by Karl Reimer and Ferdinand Tiemann, provided the first efficient route for the ortho-formylation of phenols to produce hydroxybenzaldehydes.[1][2][3][4] This reaction, involving the treatment of a phenol with chloroform in a basic solution, was a pivotal development in aromatic chemistry and laid the groundwork for the synthesis of a vast array of substituted benzaldehydes.

The subsequent introduction of the propoxy group onto the salicylaldehyde backbone is achieved through the Williamson ether synthesis , a classic reaction developed by Alexander Williamson in 1850. This method involves the reaction of an alkoxide with a primary alkyl halide and remains a cornerstone of ether synthesis. The application of this reaction to salicylaldehyde, using a propyl halide, directly leads to the formation of this compound.

Therefore, the "discovery" of this compound can be viewed not as a singular event, but as a logical extension of these two powerful and well-established synthetic transformations. Its history is one of synthetic evolution rather than isolated discovery.

Synthesis of this compound: A Methodical Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process, starting from readily available phenol. This approach offers high yields and selectivity.

Step 1: Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

The initial step involves the synthesis of the key intermediate, salicylaldehyde, from phenol. The Reimer-Tiemann reaction is a reliable method for this transformation.

Experimental Protocol: Reimer-Tiemann Reaction for Salicylaldehyde Synthesis

  • Materials:

    • Phenol

    • Sodium hydroxide (NaOH)

    • Chloroform (CHCl₃)

    • Hydrochloric acid (HCl, concentrated)

    • Ethanol

    • Water

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium hydroxide in water.

    • Add phenol to the flask and stir until it dissolves to form sodium phenoxide.

    • Heat the mixture to approximately 60-70°C.

    • Slowly add chloroform to the reaction mixture while maintaining vigorous stirring. An exothermic reaction will occur.

    • Continue heating and stirring for 1-2 hours to ensure the completion of the reaction.

    • After the reaction is complete, remove the excess chloroform by distillation.

    • Cool the reaction mixture and acidify it with concentrated hydrochloric acid until the solution is acidic to litmus paper. This will precipitate the crude salicylaldehyde.

    • The salicylaldehyde can be purified by steam distillation or recrystallization from a suitable solvent like ethanol-water.

  • Causality of Experimental Choices:

    • The use of a strong base (NaOH) is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which is the reactive species that attacks the dichlorocarbene.

    • Chloroform, in the presence of a strong base, generates dichlorocarbene (:CCl₂), the electrophile in this reaction.

    • The reaction is typically performed in a two-phase system, as chloroform is not miscible with the aqueous base.

    • Ortho-formylation is favored due to the directing effect of the hydroxyl group and the formation of a stable intermediate.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

With salicylaldehyde in hand, the final step is the introduction of the propoxy group via the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Materials:

    • Salicylaldehyde

    • 1-Bromopropane (or 1-iodopropane)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous acetone or Dimethylformamide (DMF)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Stirring apparatus

  • Procedure:

    • In a dry round-bottom flask, dissolve salicylaldehyde in anhydrous acetone or DMF.

    • Add a base, such as anhydrous potassium carbonate or sodium hydride, to the solution. If using NaH, handle with extreme care under an inert atmosphere. The base will deprotonate the phenolic hydroxyl group.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Slowly add 1-bromopropane to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (e.g., KBr and excess K₂CO₃).

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude this compound can be purified by vacuum distillation or column chromatography.

  • Causality of Experimental Choices:

    • The choice of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the cation of the base without solvating the nucleophilic phenoxide ion.

    • Potassium carbonate is a commonly used base for this reaction as it is inexpensive and effective. Sodium hydride is a stronger base and can be used for less reactive systems.

    • 1-Bromopropane is a good primary alkyl halide for the SN2 reaction, leading to high yields of the desired ether.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Reimer-Tiemann Reaction cluster_1 Step 2: Williamson Ether Synthesis Phenol Phenol Salicylaldehyde Salicylaldehyde Phenol->Salicylaldehyde 1. NaOH, CHCl₃ 2. H₃O⁺ Product This compound Salicylaldehyde->Product 1-Bromopropane, K₂CO₃ Acetone or DMF

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol [5]
CAS Number 7091-12-5[5]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Not definitively reported, estimated ~274°C at 760 mmHg[1]
Solubility Soluble in organic solvents, limited solubility in water[1]
Storage 2-8°C, under an inert atmosphere
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic, aldehydic, and propoxy protons.

  • Aldehyde Proton (-CHO): A singlet in the region of δ 9.8-10.5 ppm.[6]

  • Aromatic Protons: A complex multiplet in the region of δ 6.8-7.9 ppm, corresponding to the four protons on the benzene ring.[6]

  • Propoxy Protons (-OCH₂CH₂CH₃):

    • A triplet corresponding to the -OCH₂- protons around δ 4.0 ppm.

    • A sextet for the -CH₂- protons around δ 1.8 ppm.

    • A triplet for the terminal -CH₃ protons around δ 1.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum further confirms the structure with distinct signals for each carbon environment.

  • Aldehyde Carbonyl Carbon (C=O): A signal around δ 190 ppm.[6][7][8]

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.[6][7][8]

  • Propoxy Carbons (-OCH₂CH₂CH₃):

    • -OCH₂- carbon around δ 70 ppm.

    • -CH₂- carbon around δ 22 ppm.

    • -CH₃- carbon around δ 10 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands for the key functional groups.

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch (Ether): A prominent band in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.[5][9]

  • Key Fragmentation Peaks:

    • Loss of the propoxy group (-OC₃H₇) leading to a fragment at m/z = 105.

    • Loss of the aldehyde group (-CHO) resulting in a fragment at m/z = 135.

    • Further fragmentation of the aromatic ring.

Applications in Research and Industry

This compound is a versatile molecule with applications spanning multiple industries.

Fragrance and Flavor Industry

Due to its pleasant, sweet, and aromatic almond-like odor, this compound is utilized as a fragrance component in perfumes, cosmetics, and personal care products.[1][10] It can add depth and complexity to fragrance formulations, particularly those with nutty and fruity notes.[10]

Pharmaceutical and Drug Development

Derivatives of this compound have shown promising biological activities, making it a valuable scaffold for drug discovery.

  • Antimicrobial Activity: Benzaldehyde and its derivatives are known to possess broad-spectrum antimicrobial properties.[11][12][13][14][15] The mechanism of action is often attributed to the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.[11] Research has shown that derivatives of this compound exhibit activity against various bacterial and fungal strains.[1]

  • Anticancer Activity: Several studies have investigated the anticancer potential of benzaldehyde derivatives.[16][17][18][19][20] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The structure-activity relationship of these compounds is an active area of research, with modifications to the benzaldehyde core leading to enhanced potency and selectivity.[18] For instance, the introduction of alkoxy groups at the ortho position of benzaldehyde has been shown to be a favorable modification for anticancer activity.[17]

Chemical Intermediate in Organic Synthesis

The aldehyde functional group in this compound is highly reactive and can participate in a wide range of organic reactions, making it a valuable intermediate for the synthesis of more complex molecules.[1] These reactions include:

  • Condensation Reactions: It can react with amines to form Schiff bases, which are important ligands in coordination chemistry and catalysis.[21]

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (2-propoxybenzoic acid).[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (2-propoxybenzyl alcohol).[1]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, providing access to a variety of substituted styrenes.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye damage, and respiratory irritation.[5]

  • GHS Hazard Statements: H315, H318, H335.[5]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Use only in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

    • Store in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound, a derivative of the historically significant salicylaldehyde, is a molecule with considerable utility in both academic research and industrial applications. Its synthesis, rooted in classic organic reactions, is well-understood and accessible. The compound's unique combination of an aromatic aldehyde and an ether linkage provides a platform for diverse chemical transformations and imparts valuable properties for its use in fragrances and as a scaffold for the development of novel therapeutic agents. As research into the biological activities of benzaldehyde derivatives continues to expand, the importance of this compound as a key building block is likely to grow, paving the way for new discoveries in medicinal chemistry and materials science.

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  • ResearchGate. (n.d.). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Retrieved from [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • Semantic Scholar. (2012, December 12). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 2-Propoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 2-Propoxybenzaldehyde Solubility

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde characterized by a benzene ring substituted with an aldehyde group and a propoxy group at the ortho position.[1] This unique structural arrangement imparts specific chemical properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes like crystallization, and the formulation of final products.

For researchers and drug development professionals, a comprehensive understanding of this compound's solubility profile is paramount. It informs solvent selection for chemical reactions to ensure optimal reaction kinetics and yield, guides the design of extraction and purification protocols, and is essential for developing stable, homogeneous formulations. This guide provides a detailed examination of the theoretical and practical aspects of this compound solubility, offering a predictive framework and actionable experimental protocols.

Theoretical Framework: The Science of Dissolution

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which emphasizes the importance of similar intermolecular forces between the solute and solvent molecules.[2][3][4][5][6] The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.

Molecular Structure and Polarity: this compound is a molecule of moderate polarity. Its key structural features include:

  • Aromatic Ring: The benzene ring is inherently nonpolar.

  • Aldehyde Group (-CHO): The carbonyl (C=O) bond is polar, creating a dipole moment and acting as a hydrogen bond acceptor.

  • Propoxy Group (-OCH₂CH₂CH₃): The ether linkage introduces some polarity, but the propyl chain is hydrophobic, contributing to the molecule's overall nonpolar character.[1]

This combination of polar and nonpolar functionalities results in an estimated octanol-water partition coefficient (LogP) in the range of 2.0-2.5, indicating a balance between lipophilic and hydrophilic properties.[1] Consequently, its solubility is expected to be highest in solvents of intermediate polarity and lower in highly polar or strictly nonpolar solvents.

dot graph Solubility_Factors { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Center Node substance [label="this compound\n(Solute)", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"];

// Solvent Classes polar_protic [label="Polar Protic Solvents\n(e.g., Ethanol, Methanol)", pos="-3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; polar_aprotic [label="Polar Aprotic Solvents\n(e.g., Acetone, DMSO)", pos="3,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nonpolar [label="Nonpolar Solvents\n(e.g., Hexane, Toluene)", pos="0,-3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Interactions substance -> polar_protic [label=" H-Bond Acceptor (Aldehyde)\n Dipole-Dipole", color="#5F6368"]; substance -> polar_aprotic [label=" Dipole-Dipole\n London Dispersion", color="#5F6368"]; substance -> nonpolar [label=" London Dispersion (Aromatic Ring, Propoxy Chain)", color="#5F6368"];

// Captions caption_polar [label="Good Solubility Expected", pos="-3,1.2!", shape=plaintext, fontcolor="#202124"]; caption_aprotic [label="Good Solubility Expected", pos="3,1.2!", shape=plaintext, fontcolor="#202124"]; caption_nonpolar [label="Moderate to Low Solubility Expected", pos="0,-3.8!", shape=plaintext, fontcolor="#202124"]; } Figure 1: Intermolecular interactions governing the solubility of this compound.

Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolSoluble / MiscibleThe aldehyde's oxygen can act as a hydrogen bond acceptor with the solvent's hydroxyl group. Dipole-dipole interactions are also favorable.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Soluble / MiscibleStrong dipole-dipole interactions between the solvent's polar groups (e.g., C=O in acetone, S=O in DMSO) and the aldehyde group of the solute.[1][7]
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleInteractions are limited to weak London dispersion forces. The polar aldehyde group hinders dissolution in highly nonpolar environments.
Aqueous WaterLimited / Low SolubilityThe hydrophobic character of the benzene ring and the three-carbon propoxy chain outweighs the polarity of the aldehyde group, limiting miscibility with water.[1]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[8] This protocol ensures that the measurement reflects a true equilibrium state.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound (≥98% purity)[9]

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or sealed glass test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol Steps:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a slurry where solid or undissolved liquid solute is clearly visible, ensuring saturation.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker set to 25°C. Agitate the samples for a minimum of 24-48 hours.[8] This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solute settle.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is critical for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the following formula: Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep 1. Prepare Supersaturated Slurry (Excess Solute in Solvent) equil 2. Agitate at Constant Temp (e.g., 24-48 hours) prep->equil settle 3. Settle Undissolved Solute equil->settle sample 4. Filter Supernatant settle->sample dilute 5. Dilute Sample Accurately sample->dilute quantify 6. Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate 7. Calculate Final Solubility quantify->calculate

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound:

  • Temperature: For most solid and liquid solutes, solubility in liquid solvents increases with temperature.[8][10] This is because the dissolution process is often endothermic, and applying heat (energy) favors the process according to Le Châtelier's principle.[4] This property is the basis for purification by crystallization.

  • Solvent Purity: The presence of impurities, especially water, in an organic solvent can drastically change its polarity and, consequently, its ability to dissolve this compound. Using high-purity, anhydrous solvents is recommended for reproducible results.

  • Pressure: For liquid and solid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.[8]

Safety and Handling

According to safety data sheets (SDS), this compound is classified as a substance that causes skin irritation and serious eye damage, and may cause respiratory irritation.[11][12][13] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[12]

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar molecular structure. It is readily soluble in polar organic solvents like alcohols and ketones, while showing limited solubility in water and nonpolar hydrocarbons. This predictable behavior, rooted in the "like dissolves like" principle, allows scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation. For precise applications, the isothermal shake-flask method provides a robust and reliable means of quantifying its solubility, ensuring the development of efficient and reproducible chemical processes.

References

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Stability and storage conditions for 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Propoxybenzaldehyde

Introduction

This compound (C₁₀H₁₂O₂, CAS No. 7091-12-5) is an aromatic aldehyde that serves as a critical intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring a propoxy group at the ortho position to the aldehyde, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] The reactivity of the aldehyde functional group, while essential for its synthetic utility, also renders the molecule susceptible to degradation, primarily through oxidation.

The integrity and purity of starting materials are paramount in research and drug development. Impurities arising from improper storage can lead to inconsistent experimental results, formation of unwanted byproducts, and complications in downstream applications. This guide provides a comprehensive overview of the stability profile of this compound, rooted in the principles of organic chemistry. It details the primary degradation pathways and establishes field-proven protocols for optimal storage and handling, ensuring the compound's integrity from procurement to application.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its correct handling and storage. These properties dictate its behavior under various environmental conditions.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
CAS Number 7091-12-5[1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Characteristic aromatic[1]
Boiling Point 87 °C at 0.3 Torr[3]
Density ~1.038 g/cm³[3]
Solubility Limited in water; Soluble in organic solvents[1]

Chemical Stability and Degradation Profile

While this compound is stable under strictly controlled conditions, its long-term integrity is threatened by several environmental factors.[1] The aldehyde functional group is the primary site of reactivity and degradation.

Key Factors Influencing Stability
  • Oxygen (Air): The most significant and rapid degradation pathway for this compound is autoxidation. Like many benzaldehydes, it readily reacts with atmospheric oxygen to form the corresponding carboxylic acid, 2-propoxybenzoic acid.[1][4] This is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities. The presence of the initial oxidation product, 2-propoxybenzoic acid, can further catalyze the degradation process.

  • Light: Light, particularly in the UV spectrum, acts as a catalyst for photo-oxidation.[5] It provides the energy to initiate the free-radical process, significantly accelerating the conversion of the aldehyde to a carboxylic acid. There is also evidence that under certain conditions involving light and hydroxyl radicals, benzaldehydes can degrade further to form benzene, a known carcinogen.[6]

  • Temperature: While thermally stable under recommended storage temperatures, elevated temperatures increase the rate of all chemical reactions, including oxidation.[1] Storing at ambient or higher temperatures will markedly shorten the shelf-life of the compound. At very high temperatures, thermal decomposition can occur, yielding carbon monoxide and carbon dioxide.[1]

  • pH (Acids and Bases): The ether linkage of the propoxy group is susceptible to cleavage under strong acidic or basic conditions, which is a secondary, but notable, degradation pathway.[1] This would result in the formation of salicylaldehyde (2-hydroxybenzaldehyde) and propyl-containing byproducts.

Primary Degradation Pathway: Autoxidation

The conversion of this compound to 2-propoxybenzoic acid via autoxidation is the principal stability concern.

G cluster_reactants Reactants cluster_conditions Accelerants A This compound D 2-Propoxybenzoic Acid (Primary Degradant) A->D Autoxidation B Oxygen (O₂) (from Air) B->D C Light (hν) / Heat (Δ) Trace Metals C->A Initiates/Catalyzes

Caption: Primary autoxidation pathway of this compound.

Recommended Storage and Handling Protocols

Adherence to rigorous storage and handling protocols is a self-validating system to preserve the chemical integrity of this compound. The causality for each recommendation is grounded in mitigating the degradation pathways described above.

Optimal Storage Conditions

This protocol is designed to minimize exposure to oxygen, light, and elevated temperatures.

ParameterRecommendationRationaleReference(s)
Temperature Refrigerate at 2-8°CTo significantly slow the kinetic rate of autoxidation.[1][7]
Atmosphere Inert Gas (Argon or Nitrogen)To displace oxygen, the primary reactant in the main degradation pathway. Critical for long-term stability.[1]
Container Amber or Opaque Glass BottleTo block UV and visible light, preventing photo-initiated oxidation.[5][8][9]
Seal Tightly-Sealed, PTFE-lined CapTo prevent ingress of atmospheric oxygen and moisture.[9][10]
Location Dry, Well-Ventilated AreaTo prevent moisture condensation and ensure safety.[1][10][11]
Laboratory Handling Protocol: A Step-by-Step Guide
  • Equilibration: Before opening, allow the refrigerated container to warm to ambient laboratory temperature. This crucial step prevents atmospheric moisture from condensing inside the cold bottle, which could introduce water and other contaminants.

  • Inert Atmosphere Operations: If possible, perform all transfers inside a glovebox with an inert atmosphere. For standard lab use, work quickly in a chemical fume hood.[10]

  • Dispensing: Use a clean, dry syringe or pipette to withdraw the required amount of the liquid.

  • Inert Gas Purge: After dispensing, immediately purge the headspace of the storage bottle with a gentle stream of dry argon or nitrogen for 15-30 seconds. This displaces any air that entered the container.

  • Resealing: Securely fasten the PTFE-lined cap immediately after purging. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile) and safety glasses or goggles. This compound is known to cause skin and serious eye irritation.[2][12]

  • Return to Storage: Promptly return the sealed container to the recommended 2-8°C storage conditions.

Experimental Verification of Stability

To ensure the quality and reliability of experimental data, the stability of this compound should be empirically verified. The following protocols outline standard methodologies for stability assessment.

Protocol 1: Real-Time Stability Study

This study is designed to establish the practical shelf-life of a specific batch under the recommended storage conditions.

Methodology:

  • Time Zero Analysis (T=0): Upon receipt of a new batch, perform a quantitative purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector. This establishes the initial purity baseline.

  • Aliquoting: Dispense the compound into several smaller, appropriately sized amber glass vials that match the intended single-use volume.

  • Storage: Purge the headspace of each vial with argon, seal tightly, and place in a designated 2-8°C refrigerator.

  • Scheduled Testing: At predetermined intervals (e.g., 3, 6, 12, and 24 months), remove one vial from storage.

  • Analysis: Allow the vial to equilibrate to room temperature and re-analyze its purity via the same HPLC method used at T=0.

  • Evaluation: Compare the purity results over time to the initial T=0 baseline. A significant drop in purity or the appearance of a major new peak (likely 2-propoxybenzoic acid) indicates degradation.

Caption: Workflow for a long-term stability study.

Protocol 2: Forced Degradation (Stress) Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and validate the specificity of the analytical method.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent.

  • Stress Conditions: Subject each solution to one of the following conditions:

    • Oxidative: Add a small amount of 3% hydrogen peroxide (H₂O₂) and heat gently (e.g., 40°C) for several hours.[13][14]

    • Acidic: Add 0.1 M hydrochloric acid (HCl) and heat.

    • Basic: Add 0.1 M sodium hydroxide (NaOH) and heat.

    • Thermal: Heat the solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose the solution to intense UV light in a photostability chamber.

  • Analysis: Analyze the stressed samples using a stability-indicating method, typically HPLC-Mass Spectrometry (LC-MS).

  • Evaluation: The goal is to achieve partial degradation (5-20%). The resulting chromatogram will help identify the retention times of potential degradants. The mass spectrometry data will aid in elucidating their structures, confirming, for example, the formation of 2-propoxybenzoic acid under oxidative stress.

Conclusion

This compound is a fundamentally stable molecule when its reactive aldehyde group is shielded from environmental aggressors. The primary mechanism of degradation is autoxidation to 2-propoxybenzoic acid, a process aggressively accelerated by the presence of atmospheric oxygen and light. Therefore, the cornerstone of maintaining its purity and ensuring its reliability in sensitive research and development applications is a strict adherence to a protocol of refrigerated storage (2-8°C) in an airtight, opaque container under an inert atmosphere. By understanding the causality behind its instability and implementing the robust storage and handling procedures outlined in this guide, researchers can effectively preserve the integrity of this valuable synthetic building block.

References

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  • Brody, A., & Morgan, J. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]

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  • Taylor & Francis Online. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid. Retrieved from [Link]

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Retrieved from [Link]

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2-Propoxybenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Propoxybenzaldehyde

This guide provides an in-depth technical overview of this compound (CAS No. 7091-12-5), a versatile aromatic aldehyde of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its core chemical properties, validated synthesis protocols, analytical characterization methodologies, and its applications as a pivotal building block in drug discovery and beyond, all while adhering to the highest standards of scientific integrity and practical, field-proven insights.

Core Chemical & Physical Properties

This compound is an organic compound featuring a benzene ring substituted with a propoxy group (-OCH₂CH₂CH₃) at position 2 and an aldehyde group (-CHO) at position 1.[1] This structure imparts a unique combination of reactivity and physical characteristics, making it a valuable intermediate. At room temperature, it typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1]

Key identifying and physical properties are summarized below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 7091-12-5[1][2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 87 °C at 0.3 Torr[4]
SMILES CCCOC1=CC=CC=C1C=O[1][2]
InChI Key CDUPASLURGOXGD-UHFFFAOYSA-N[1][2]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound is reliably achieved via the Williamson ether synthesis. This classical and robust method is favored for its high yield and straightforward procedure. The underlying principle involves the deprotonation of the hydroxyl group of a phenol (in this case, salicylaldehyde) to form a nucleophilic phenoxide ion, which then undergoes an Sₙ2 reaction with an alkyl halide (1-bromopropane).

The choice of a polar aprotic solvent like DMF or acetone is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion highly reactive. Potassium carbonate is a preferred base due to its sufficient basicity to deprotonate the phenol without causing unwanted side reactions and its ease of removal during workup.

Detailed Experimental Protocol

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer with heating, and rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetone or DMF (approx. 10 mL per gram of salicylaldehyde).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.

  • Alkyl Halide Addition: Add 1-bromopropane (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is suitable) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted salicylaldehyde), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

G cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Purification A Salicylaldehyde + K₂CO₃ in Acetone/DMF B Add 1-Bromopropane A->B Stirring C Heat to Reflux (6-12 hours) B->C Dropwise addition D TLC Monitoring C->D Sₙ2 Reaction E Cool & Filter Solids D->E Reaction Complete F Solvent Evaporation E->F G Aqueous Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography (if needed) H->I J Pure this compound I->J

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate. Its utility stems from the aldehyde functional group, which is a gateway to a multitude of chemical transformations.

  • Pharmaceutical & Agrochemical Synthesis: The molecule serves as a scaffold. The aldehyde can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or complex carbon skeletons (via aldol or Wittig reactions).[1] These transformations allow for the synthesis of diverse derivatives that can be screened for biological activity.[1]

  • Schiff Base Ligand Synthesis: The aldehyde group readily condenses with primary amines to form Schiff bases (imines). Derivatives containing two aldehyde groups can form complex macrocyclic ligands capable of chelating metal ions, which have applications in catalysis and the development of sensors.[5][6]

  • Antimicrobial Research: Some studies have indicated that this compound derivatives exhibit antimicrobial properties, potentially by interacting with functional groups in bacterial cells and disrupting their growth.[1] This makes it a lead structure for developing new antimicrobial agents.

  • Fragrance Industry: Due to its pleasant aromatic scent, it is also utilized as a component in fragrances for perfumes and cosmetics.[1]

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds / Products A This compound B Reductive Amination A->B C Oxidation A->C D Reduction A->D E Aldol Condensation A->E F Schiff Base Formation A->F G Substituted Amines B->G H 2-Propoxybenzoic Acid C->H I 2-Propoxybenzyl Alcohol D->I J Complex Carbon Skeletons E->J K Metal-Chelating Ligands F->K

Sources

IUPAC name for 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Propoxybenzaldehyde: Synthesis, Characterization, and Applications

This compound is an aromatic organic compound that serves as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure, featuring a reactive aldehyde group ortho to a propoxy ether on a benzene ring, provides a unique scaffold for chemical modification. This guide offers a comprehensive overview of its chemical identity, synthesis, analytical characterization, reactivity, and safety protocols, tailored for researchers and drug development professionals.

The systematic IUPAC name, This compound , is derived following established nomenclature rules.[2] The parent molecule is identified as benzaldehyde , which consists of a benzene ring substituted with a formyl group (-CHO).[3][4] This formyl carbon is assigned the #1 position on the ring. The "propoxy" prefix indicates the presence of a CH₃CH₂CH₂O- group, and the "2-" locant specifies that this group is attached to the second carbon of the benzene ring, adjacent to the aldehyde.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [5]
CAS Number 7091-12-5 [1][5]
Molecular Formula C₁₀H₁₂O₂ [1][5]
Molecular Weight 164.20 g/mol [1][5]
Canonical SMILES CCCOC1=CC=CC=C1C=O [1][5]
InChI Key CDUPASLURGOXGD-UHFFFAOYSA-N [1][5]

| Synonyms | o-Propoxybenzaldehyde, 2-n-propoxybenzaldehyde |[5][6] |

Caption: Chemical structure of this compound.

Physicochemical and Toxicological Profile

This compound is a colorless to pale yellow liquid at standard temperature and pressure.[1] Its ether linkage and alkyl chain render it sparingly soluble in water but highly soluble in common organic solvents.[1] The octanol-water partition coefficient (LogP) is estimated to be between 2.0 and 2.5, indicating a moderate lipophilicity suitable for distribution in biological systems.[1]

Table 2: Physicochemical Properties

Property Value Source(s)
Appearance Colorless to pale yellow liquid [1][6]
Boiling Point 87 °C @ 0.3 Torr [6]
Density ~1.038 g/cm³ (predicted) [6]
LogP (estimated) 2.0 - 2.5 [1]

| Solubility | Limited in water; soluble in organic solvents |[1] |

Safety and Handling

This compound must be handled with appropriate precautions in a laboratory setting. It is classified as a skin irritant, a respiratory irritant, and can cause serious eye damage.[5][7]

  • GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5][7]

  • Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][9] Avoid breathing vapors.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere, such as nitrogen, to prevent oxidation.[6]

Synthesis via Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Williamson ether synthesis.[10] This method is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction that is broadly applicable for preparing both symmetrical and asymmetrical ethers.[10][11][12]

Mechanistic Rationale

The synthesis involves the reaction of a deprotonated phenol (a phenoxide) with a primary alkyl halide.[10]

  • Deprotonation: The starting material, 2-hydroxybenzaldehyde (salicylaldehyde), is a weak acid. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group, forming a potassium phenoxide intermediate.[11] This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Sₙ2 Attack: The resulting phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane). The reaction proceeds via a backside attack, displacing the halide leaving group in a single, concerted step to form the C-O ether bond.[10]

Causality of Reagent Choice:

  • Substrate: A primary alkyl halide is essential. Secondary and tertiary halides would lead to a competing E2 elimination reaction, significantly reducing the ether yield.[10][12]

  • Base: While strong bases like NaH could be used, K₂CO₃ is often preferred for its lower cost, ease of handling, and sufficient basicity for deprotonating phenols.[11]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is ideal. These solvents solvate the cation (K⁺) but not the nucleophilic anion (phenoxide), leaving it "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.[13]

Caption: Mechanism of Williamson Ether Synthesis for this compound.

Experimental Protocol

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil via column chromatography or vacuum distillation to yield pure this compound.

Workflow_Synthesis start Combine Reactants (Salicylaldehyde, K₂CO₃, 1-Bromopropane in DMF) reaction Heat & Reflux (60-70°C, 4-6h) start->reaction workup Aqueous Workup (Quench with H₂O) reaction->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction wash Wash & Dry (Brine, MgSO₄) extraction->wash concentrate Solvent Removal (Rotary Evaporation) wash->concentrate purify Purification (Column Chromatography or Distillation) concentrate->purify end_node Pure this compound purify->end_node

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical, self-validating step of any protocol. Vibrational and magnetic resonance spectroscopy are primary methods for the structural elucidation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.[14]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1685-1705 cm⁻¹ . The frequency is lower than that of a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[15]

  • C-H Stretch (Aldehyde): Two characteristic, medium-intensity peaks appear at approximately 2720-2760 cm⁻¹ and 2800-2860 cm⁻¹ .[15][16] The presence of both is a strong indicator of an aldehyde.

  • C-O Stretch (Ether): A strong absorption corresponding to the aryl-alkyl ether C-O stretch is typically found in the 1230-1260 cm⁻¹ region.

  • Aromatic C=C Stretch: Multiple sharp peaks of varying intensity will be present between 1450-1600 cm⁻¹ .[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[17]

Table 3: Predicted ¹H NMR Signals (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 Singlet (s) 1H Aldehyde (-CH O)
~7.8 Doublet of doublets (dd) 1H Aromatic H (ortho to CHO)
~7.5 Triplet of doublets (td) 1H Aromatic H (para to OPr)
~7.0 Triplet (t) 1H Aromatic H (para to CHO)
~6.9 Doublet (d) 1H Aromatic H (ortho to OPr)
~4.0 Triplet (t) 2H -OCH ₂CH₂CH₃
~1.9 Sextet 2H -OCH₂CH ₂CH₃

| ~1.1 | Triplet (t) | 3H | -OCH₂CH₂CH ₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a peak for the molecular ion at m/z = 164 , corresponding to the molecular weight of C₁₀H₁₂O₂.[5]

  • Key Fragments: A prominent peak is often observed at m/z = 121 , which corresponds to the loss of the propyl group (•C₃H₇) followed by rearrangement.[5]

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable precursor in organic synthesis.[1] The aldehyde group is a site for nucleophilic addition and condensation reactions, while the aromatic ring can undergo electrophilic substitution.

Common Transformations:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 2-propoxybenzoic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.[1]

  • Reduction: The aldehyde is readily reduced to 2-propoxybenzyl alcohol with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Condensation Reactions: It reacts with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones, which are common intermediates in the synthesis of heterocyclic compounds.[1]

Reactivity cluster_products Reaction Products Core This compound Acid 2-Propoxybenzoic Acid Core->Acid [Oxidation] (e.g., KMnO₄) Alcohol 2-Propoxybenzyl Alcohol Core->Alcohol [Reduction] (e.g., NaBH₄) Imine Schiff Base / Imine Core->Imine [Condensation] (e.g., R-NH₂)

Caption: Key chemical transformations of this compound.

Role in Medicinal Chemistry

Alkoxybenzaldehydes are recognized scaffolds in drug discovery.[18] Benzaldehyde derivatives are known to exhibit a wide range of biological activities and can act as inhibitors for enzymes like tyrosinase and aldehyde dehydrogenase (ALDH).[18][19] Specifically, benzyloxybenzaldehyde derivatives have been synthesized and evaluated as potent and selective inhibitors of ALDH1A3, an enzyme overexpressed in certain cancer stem cells and associated with chemoresistance.[20][21] Given this precedent, this compound serves as an excellent starting point or fragment for the design of novel ALDH inhibitors or other therapeutic agents. Its moderate lipophilicity and reactive handle are desirable properties for developing drug candidates.[1][20]

Conclusion

This compound is a well-characterized aromatic aldehyde with significant utility as a chemical intermediate. Its synthesis is reliably achieved through the Williamson ether synthesis, and its structure can be unequivocally confirmed by standard spectroscopic methods. The compound's reactivity, centered on its aldehyde functionality, provides access to a diverse range of more complex molecules, making it a valuable building block for researchers in organic synthesis and particularly for medicinal chemists targeting enzyme classes like aldehyde dehydrogenases. Proper adherence to safety and handling protocols is essential when working with this compound.

References

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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Propoxybenzaldehyde in Schiff Base Synthesis

Schiff bases, characterized by their azomethine functional group (-C=N-), represent a cornerstone in medicinal chemistry and materials science. Their facile synthesis and versatile chemical properties have established them as privileged scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The condensation reaction between an aldehyde and a primary amine provides a direct and efficient route to these structures.[3]

The choice of the aldehyde precursor is critical as it dictates the steric and electronic landscape of the resulting Schiff base, profoundly influencing its biological activity and coordination chemistry. This compound, an aromatic aldehyde featuring a propoxy group at the ortho position, is a particularly intriguing starting material. The propoxy moiety offers a balance of lipophilicity and conformational flexibility that can enhance membrane permeability and modulate interactions with biological targets. Compared to its smaller homologues (methoxy and ethoxy), the three-carbon chain of the propoxy group can introduce unique steric hindrance and hydrophobic interactions, potentially leading to novel bioactivities. Schiff bases derived from ortho-alkoxy substituted benzaldehydes are known to exhibit a wide spectrum of pharmacological effects, including potent antimicrobial and anticancer activities.[3][4]

This comprehensive guide provides detailed protocols for the synthesis of Schiff bases from this compound, outlines robust characterization methodologies, and discusses their potential applications in drug discovery, grounded in data from closely related analogues.

Part 1: Synthesis of Precursor and Schiff Bases

The synthesis is a two-stage process: first, the preparation of the this compound precursor, followed by its condensation with a primary amine to form the Schiff base.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alkoxide and an organohalide, proceeding via an SN2 mechanism.[5][6] Here, we utilize it to alkylate the hydroxyl group of salicylaldehyde.

Reaction Scheme: Salicylaldehyde + 1-Bromopropane → this compound

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Extraction and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone or DMF.

  • Addition of Alkyl Halide: To the stirring suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate and wash successively with 5% NaOH solution (to remove unreacted salicylaldehyde) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield pure this compound as a colorless to pale yellow liquid.[8]

Protocol 2: General Synthesis of Schiff Bases from this compound

This protocol describes a general condensation reaction suitable for a wide range of primary aromatic and aliphatic amines.[3]

Reaction Scheme: this compound + R-NH₂ → 2-Propoxybenzylideneamine Derivative

Materials:

  • This compound

  • A selected primary amine (e.g., aniline, 4-chloroaniline, sulfanilamide)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • Amine Addition: In a separate beaker, dissolve an equimolar amount of the primary amine (1.0 equivalent) in absolute ethanol. Add this solution to the aldehyde solution with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) for 2-6 hours. The reaction progress can be monitored by TLC until the starting materials are consumed.[3]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate as a crystalline solid. If necessary, cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Drying: Dry the purified Schiff base product in a desiccator or a vacuum oven.

G cluster_0 Synthesis Workflow Start Start Dissolve Aldehyde Dissolve this compound in Ethanol Start->Dissolve Aldehyde Dissolve Amine Dissolve Primary Amine in Ethanol Start->Dissolve Amine Mix & Catalyze Combine Solutions, Add Glacial Acetic Acid Dissolve Aldehyde->Mix & Catalyze Dissolve Amine->Mix & Catalyze Reflux Reflux for 2-6 hours Mix & Catalyze->Reflux Heat Cool & Precipitate Cool to Room Temperature, Induce Crystallization Reflux->Cool & Precipitate TLC Monitoring Filter & Wash Filter Solid Product, Wash with Cold Ethanol Cool & Precipitate->Filter & Wash Dry & Characterize Dry and Perform Spectroscopic Characterization Filter & Wash->Dry & Characterize End End Dry & Characterize->End

Caption: Experimental workflow for Schiff base synthesis.

Part 2: Mechanism of Formation and Characterization

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (catalyzed by the acid), turning it into a good leaving group (water). The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the iminium ion.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base product.

Caption: Simplified mechanism of Schiff base formation.

Spectroscopic Characterization

The successful synthesis of the Schiff base is confirmed by a combination of spectroscopic methods. The disappearance of reactant signals and the appearance of characteristic product signals are key indicators.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The most definitive evidence is the disappearance of the C=O stretching band of the aldehyde (typically ~1690-1710 cm⁻¹) and the N-H stretching bands of the primary amine (typically ~3300-3400 cm⁻¹), coupled with the appearance of a strong absorption band for the newly formed azomethine (C=N) group, typically in the range of 1600-1640 cm⁻¹ .[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm . The aldehyde proton signal (around δ 9.5-10.0 ppm) will disappear. The signals for the propoxy group should be clearly visible: a triplet around δ 4.0-4.1 ppm (O-CH₂ -), a multiplet around δ 1.8-1.9 ppm (-CH₂-C H₂-CH₃), and a triplet around δ 1.0-1.1 ppm (-CH₂-CH₃ ).[10][11]

    • ¹³C NMR: The formation of the Schiff base is confirmed by the appearance of the azomethine carbon signal (-C H=N-) in the range of δ 158-164 ppm . The aldehyde carbonyl carbon signal (around δ 190 ppm) will be absent. The propoxy carbons will appear upfield, typically around δ 70 ppm (O-C H₂-), δ 22 ppm (-C H₂-), and δ 10 ppm (-C H₃).[11][12]

Table 1: Predicted Spectroscopic Data for a Representative Schiff Base: N-(2-propoxybenzylidene)aniline (Note: These are expected values based on structurally similar compounds.)

Analysis TypeFunctional GroupExpected Wavenumber / Chemical ShiftReference Analogue
FT-IR C=N (Azomethine)~1625 cm⁻¹[1][13]
C-O (Aryl ether)~1250 cm⁻¹[13]
¹H NMR -CH=N- (Azomethine H)δ 8.3 - 8.6 ppm (singlet)[14]
Aromatic-Hδ 6.9 - 7.9 ppm (multiplets)[15][16]
O-CH₂ -CH₂-CH₃δ 4.0 - 4.1 ppm (triplet)[11]
O-CH₂-CH₂ -CH₃δ 1.8 - 1.9 ppm (sextet)[11]
O-CH₂-CH₂-CH₃ δ 1.0 - 1.1 ppm (triplet)[11]
¹³C NMR -C H=N- (Azomethine C)δ 160 - 164 ppm[17]
Aromatic-Cδ 110 - 160 ppm[12][18]
O-C H₂-~ δ 70 ppm[11]
-C H₂-~ δ 22 ppm[11]
-C H₃~ δ 10 ppm[11]

Part 3: Applications in Drug Development

While specific biological data for Schiff bases derived directly from this compound is an emerging area, the extensive research on ortho-alkoxy and ortho-hydroxy analogues provides a strong rationale for their investigation as potential therapeutic agents.

Antimicrobial Activity

The imine group is a critical pharmacophore for antimicrobial activity.[3] Schiff bases and their metal complexes often exhibit potent activity against a broad spectrum of bacteria and fungi. The mechanism is believed to involve the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of cellular enzymes, disrupting their function. The increased lipophilicity imparted by the propoxy group could enhance the compound's ability to penetrate microbial cell membranes.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of Schiff bases against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer.[19][20][21] The planar structure of many Schiff bases allows them to intercalate with DNA, while the azomethine group can interact with key enzymes involved in cell proliferation and survival pathways, such as the MAPK signaling pathway, ultimately inducing apoptosis.[3][22] The ortho-alkoxy substitution pattern has been shown to be favorable for cytotoxic activity.

Table 2: Comparative Cytotoxicity Data of Related Schiff Bases (This table presents data from structurally similar compounds to illustrate the potential of this compound derivatives.)

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
ortho-Vanillin Schiff Base-Pd(II) ComplexMCF-7 (Breast)7.21[20]
ortho-Vanillin Schiff Base-Cu(II) ComplexHCT-116 (Colon)4.2[20]
3-Ethoxysalicylaldehyde Schiff Base-Cu(II) ComplexMCF-7 (Breast)5.66[21]
Furfural-Schiff Base HybridMCF-7 (Breast)2.06[23]
2-Hydroxybenzaldehyde Schiff BaseA549 (Lung)13.43[22]

The data clearly indicates that Schiff bases derived from ortho-substituted benzaldehydes possess significant anticancer potential, with IC₅₀ values in the low micromolar range. This strongly supports the rationale for synthesizing and evaluating this compound derivatives as novel anticancer agents.

Conclusion and Future Outlook

The synthesis of Schiff bases from this compound offers a strategic avenue for developing novel compounds with significant therapeutic potential. The protocols detailed herein provide a robust framework for their synthesis and characterization. The presence of the ortho-propoxy group is anticipated to confer favorable physicochemical properties, enhancing biological activity. Based on compelling data from analogous structures, these Schiff bases are promising candidates for screening as antimicrobial and anticancer agents. Future work should focus on synthesizing a diverse library of these compounds by varying the amine component and evaluating their biological activities through in vitro and in vivo assays to establish definitive structure-activity relationships.

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The Versatility of 2-Propoxybenzaldehyde: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 2-propoxybenzaldehyde emerges as a versatile and valuable intermediate. Its unique combination of a reactive aldehyde functionality and a sterically influencing ortho-propoxy group provides a gateway to a diverse range of chemical transformations, rendering it a key precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

This technical guide provides an in-depth exploration of this compound as a building block. Moving beyond a mere recitation of reactions, we will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective application. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Key identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 7091-12-5[2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Boiling Point 87 °C at 0.3 Torr
Density 1.038 g/cm³ (predicted)
Solubility Soluble in common organic solvents[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The ortho-propoxy group can influence the stereochemical outcome of these reactions and modify the electronic properties of the aromatic ring.

Aldol Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[3][4] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] this compound serves as the aldehyde component in this reaction, condensing with an enolizable ketone, typically an acetophenone derivative, in the presence of a base.

Protocol: Synthesis of (E)-1-(phenyl)-3-(2-propoxyphenyl)prop-2-en-1-one

This protocol is adapted from the general procedure for Claisen-Schmidt condensation.[7]

Materials:

  • This compound

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, or until a precipitate is formed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute acetic acid to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Expected Outcome:

The reaction is expected to yield the corresponding chalcone as a crystalline solid. The structure and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Base Catalyst: Sodium hydroxide facilitates the deprotonation of the α-carbon of the acetophenone, forming the enolate nucleophile required for the condensation.

  • Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base to a sufficient extent.

  • Acidification: Neutralization with acetic acid is crucial to protonate the phenoxide intermediate and precipitate the final product.

  • Recrystallization: This purification technique is effective for obtaining highly pure crystalline chalcones.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[8][9] It involves the reaction of a phosphorus ylide with a carbonyl compound to form an oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide.[8] this compound can be readily converted to a variety of substituted styrenes using this methodology.

Protocol: Synthesis of 1-propoxy-2-vinylbenzene

This protocol is based on a general procedure for the Wittig reaction.[10][11]

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • This compound

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange or yellow color.

  • Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure alkene.

Expected Outcome:

The reaction should yield 1-propoxy-2-vinylbenzene as a liquid. Characterization should be performed using ¹H NMR, ¹³C NMR, and GC-MS.

Causality of Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and is sensitive to moisture and oxygen. Therefore, the reaction must be carried out under anhydrous and inert conditions.

  • Strong Base: A strong base like sodium hydride is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Aprotic Solvent: Anhydrous aprotic solvents like THF or diethyl ether are used as they do not react with the strong base or the ylide.

  • Purification: Column chromatography is a standard and effective method for separating the desired alkene from the triphenylphosphine oxide byproduct.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[12] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound can be effectively used in this reaction to synthesize a variety of substituted benzylamines.

Protocol: Synthesis of N-benzyl-1-(2-propoxyphenyl)methanamine

This protocol is adapted from general procedures for reductive amination.[13]

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzylamine (1.1 equivalents) in dichloromethane.

  • Add a catalytic amount of glacial acetic acid to the solution. The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. This mild reducing agent selectively reduces the iminium ion in the presence of the aldehyde.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to produce the corresponding secondary amine. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Mild Reducing Agent: Sodium triacetoxyborohydride is a preferred reagent for reductive amination as it is less basic and more selective for the reduction of the protonated imine intermediate over the starting aldehyde.

  • Acid Catalyst: The acid catalyst accelerates the formation of the imine intermediate, which is the species that undergoes reduction.

  • Aprotic Solvent: Dichloromethane is a suitable solvent as it is inert to the reaction conditions and effectively dissolves the reactants.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic utility of this compound, the following diagrams illustrate the key transformations discussed.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Classes This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation + Acetophenone (Base catalyst) Wittig Reaction Wittig Reaction This compound->Wittig Reaction + Phosphorus Ylide Reductive Amination Reductive Amination This compound->Reductive Amination + Primary/Secondary Amine (Reducing agent) Chalcones Chalcones Aldol Condensation->Chalcones Substituted Styrenes Substituted Styrenes Wittig Reaction->Substituted Styrenes Substituted Benzylamines Substituted Benzylamines Reductive Amination->Substituted Benzylamines

Caption: Key synthetic transformations of this compound.

Conclusion

This compound stands as a testament to the power of functionalized aromatic aldehydes in modern organic synthesis. Its ability to participate in a diverse array of robust and reliable chemical transformations, including aldol condensations, Wittig reactions, and reductive aminations, makes it an invaluable tool for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for chemists, enabling them to harness the full synthetic potential of this versatile building block. As the demand for novel chemical entities in various scientific disciplines continues to grow, the importance of readily available and adaptable synthons like this compound will undoubtedly increase.

References

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  • Ansari, M. I., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(11), 1499.
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2021).
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  • University of North Georgia. (2018).
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. The chemical scaffold of benzaldehyde and its derivatives has long been a fertile ground for medicinal chemists, offering a versatile platform for the synthesis of a multitude of bioactive compounds. Within this class, 2-propoxybenzaldehyde emerges as a particularly promising starting material. The presence of the propoxy group at the ortho position introduces unique steric and electronic properties that can favorably influence the pharmacokinetic and pharmacodynamic profiles of the resulting antimicrobial agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis of novel antimicrobial agents derived from this compound. We will explore the synthesis of two principal classes of antimicrobial compounds: Schiff bases and chalcones, elucidating the rationale behind the synthetic strategies and providing step-by-step methodologies for their preparation, characterization, and evaluation.

The Versatility of this compound in Antimicrobial Synthesis

This compound is an aromatic aldehyde characterized by a propoxy group (-OCH₂CH₂CH₃) at the ortho position of the benzene ring. This structural feature is not merely an arbitrary substitution; it imparts specific properties to the molecule that can be strategically exploited in drug design. The propoxy group can enhance the lipophilicity of the resulting derivatives, potentially improving their ability to penetrate microbial cell membranes. Furthermore, its steric bulk can influence the conformational flexibility of the synthesized molecules, leading to more specific interactions with biological targets.

The aldehyde functionality of this compound is the primary reactive site for the synthesis of a diverse array of antimicrobial compounds. Through condensation reactions, the aldehyde group can be readily converted into various functional groups, forming the backbone of larger, more complex molecules with potent biological activity. This guide will focus on two such transformations: the formation of Schiff bases and the synthesis of chalcones.

Synthesis of Antimicrobial Schiff Bases from this compound

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a class of organic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties[1][2][3]. The formation of a Schiff base from this compound involves a condensation reaction with a primary amine. The choice of the primary amine is a critical determinant of the biological activity of the resulting Schiff base.

Rationale for Synthetic Design

The antimicrobial efficacy of Schiff bases is often attributed to the electrophilic nature of the imine carbon and the nucleophilic nature of the imine nitrogen, which can interact with various biological macromolecules within microbial cells[3]. By strategically selecting primary amines with known antimicrobial properties or those that can enhance the overall lipophilicity and electronic properties of the molecule, it is possible to synthesize novel Schiff bases with potent and specific antimicrobial activity.

A noteworthy example is the synthesis of 2-propoxybenzylideneisonicotinohydrazide, a Schiff base derived from the condensation of this compound and isoniazid, a well-known antitubercular drug[4]. This strategic combination aims to synergize the antimicrobial properties of both parent molecules.

Experimental Workflow for Schiff Base Synthesis

The synthesis of Schiff bases from this compound is a relatively straightforward process, typically involving the refluxing of equimolar amounts of the aldehyde and the primary amine in a suitable solvent, often with a catalytic amount of acid.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation & Purification This compound This compound Dissolve_in_Solvent Dissolve in Ethanol This compound->Dissolve_in_Solvent Primary_Amine Primary Amine (e.g., Isoniazid, Substituted Anilines) Primary_Amine->Dissolve_in_Solvent Add_Catalyst Add Catalytic Acid (optional) Dissolve_in_Solvent->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool_and_Filter Cool and Filter Precipitate Reflux->Cool_and_Filter Wash Wash with Cold Ethanol Cool_and_Filter->Wash Recrystallize Recrystallize from Absolute Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterization Characterization (FTIR, NMR, MS) Dry->Characterization

Caption: General workflow for the synthesis of Schiff bases from this compound.

Detailed Protocol: Synthesis of 2-Propoxybenzylideneisonicotinohydrazide

This protocol is adapted from the work of Deep, A. et al. (2012)[4].

Materials:

  • This compound (1.64 g, 10 mmol)

  • Isoniazid (1.37 g, 10 mmol)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) and isoniazid (1.37 g, 10 mmol) in 15 mL of absolute ethanol.

  • Add a magnetic stir bar to the flask and attach a reflux condenser.

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold water.

  • Dry the crude product in an oven at a low temperature.

  • Recrystallize the crude product from absolute ethanol to obtain pure 2-propoxybenzylideneisonicotinohydrazide.

Characterization:

The structure of the synthesized Schiff base should be confirmed using standard spectroscopic techniques.

  • FTIR (KBr, cm⁻¹): Look for the appearance of a characteristic imine (C=N) stretching band around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O stretching band from this compound (around 1680-1700 cm⁻¹) and the primary amine N-H stretching bands from isoniazid.

  • ¹H NMR (CDCl₃, δ ppm): Expect to see a singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.0-9.0 ppm). The aromatic and propoxy group protons should also be present in their expected regions.

  • ¹³C NMR (CDCl₃, δ ppm): The imine carbon should appear in the range of 160-170 ppm.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product should be observed.

Synthesis of Antimicrobial Chalcones from this compound

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds that have garnered significant attention for their wide range of pharmacological activities, including potent antimicrobial effects[5][6][7]. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative[6].

Rationale for Synthetic Design

The antimicrobial activity of chalcones is often associated with the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups in microbial proteins and enzymes, leading to cell death[7]. The aromatic rings of the chalcone scaffold can be substituted with various functional groups to modulate their biological activity. By using this compound as one of the starting materials, we introduce a lipophilic and sterically influential group that can enhance the antimicrobial properties of the resulting chalcone.

Chalcone_Synthesis_Mechanism cluster_mechanism Claisen-Schmidt Condensation Mechanism Enolate_Formation 1. Enolate Formation (Base abstracts α-proton from acetophenone) Nucleophilic_Attack 2. Nucleophilic Attack (Enolate attacks aldehyde carbonyl) Enolate_Formation->Nucleophilic_Attack Dehydration 3. Dehydration (Formation of α,β-unsaturated ketone) Nucleophilic_Attack->Dehydration

Caption: Simplified mechanism of Claisen-Schmidt condensation for chalcone synthesis.

Detailed Protocol: Synthesis of a 2-Propoxy-substituted Chalcone

This protocol provides a general method for the synthesis of a chalcone from this compound and a substituted acetophenone.

Materials:

  • This compound (10 mmol)

  • Substituted Acetophenone (e.g., 4-chloroacetophenone) (10 mmol)

  • Sodium Hydroxide (NaOH) (20 mmol)

  • Ethanol (95%, 50 mL)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and this compound (10 mmol) in 30-50 mL of ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing approximately 200 g of crushed ice and acidify with dilute HCl to a neutral pH.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Characterization:

  • FTIR (KBr, cm⁻¹): Look for a strong absorption band for the α,β-unsaturated carbonyl group (C=O) in the range of 1630-1660 cm⁻¹ and the C=C stretching vibration around 1580-1620 cm⁻¹.

  • ¹H NMR (CDCl₃, δ ppm): The two vinylic protons (α and β to the carbonyl group) will appear as doublets in the range of 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz), indicating a trans configuration.

  • ¹³C NMR (CDCl₃, δ ppm): The carbonyl carbon will resonate in the downfield region (around 185-195 ppm).

  • Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the synthesized chalcone.

Antimicrobial Activity Evaluation

The synthesized this compound derivatives should be evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter to quantify their potency.

General Protocol for MIC Determination (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Antimicrobial Profile

Based on existing literature, derivatives of this compound are expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For instance, the isonicotinohydrazide derivatives have shown moderate to good inhibition against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, and the fungus Candida albicans[4].

Table 1: Representative Antimicrobial Activity of 2-Propoxybenzylideneisonicotinohydrazide Derivatives [4]

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
2-propoxybenzylideneisonicotinohydrazide2512.512.56.2525
Mannich Base Derivative 13.1212.56.252512.5
Mannich Base Derivative 26.2512.56.2512.512.5

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient protocols for the preparation of Schiff bases and chalcones, as detailed in this guide, provide a solid foundation for further research and development in this area. The strategic incorporation of the 2-propoxy moiety offers a promising avenue for enhancing the biological activity of these well-established antimicrobial scaffolds. Future work should focus on the synthesis of a broader library of this compound derivatives and the comprehensive evaluation of their antimicrobial spectrum and mechanism of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the antimicrobial potency and selectivity of these compounds, ultimately paving the way for the development of new and effective therapies to combat the growing threat of antimicrobial resistance.

References

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Majeed, A. B. A. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-601. [Link]

  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., & de Fátima, Â. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8. [Link]

  • Gomes, M. N., de Souza, A. C. C., & de Oliveira, R. B. (2017). Chalcones: A versatile scaffold for the development of new antimicrobial agents. Current Topics in Medicinal Chemistry, 17(10), 1154-1177. [Link]

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]

  • Salehi, B., Quispe, C., Sharifi-Rad, J., Cruz-Martins, N., Nigam, M., Mishra, A. P., ... & Martins, N. (2021). Chalcones: A promising class of natural compounds with a wide range of pharmacological activities. Biomolecules, 11(2), 199. [Link]

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  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, characterization, and antioxidant, and antimicrobial activities of a new Schiff base derived from 3-aminocoumarin. Research on Chemical Intermediates, 41(8), 5219-5230. [Link]

  • S. Matar, W. H. Talib, M. A. AlDamen. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1531-S1537. [Link]

  • Abdel-Rahman, L. H., El-Khatib, R. M., Nassr, L. A., & Abu-Dief, A. M. (2017). Synthesis, characterization, and antimicrobial activity of some transition metal complexes with a new Schiff base ligand (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide. Journal of Molecular Structure, 1134, 829-840. [Link]

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Application Notes and Protocols for 2-Propoxybenzaldehyde Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 2-Propoxybenzaldehyde Derivatives in Oncology

The landscape of cancer research is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy and minimal off-target effects. Within this context, small molecules derived from natural products and their synthetic analogues have emerged as a promising frontier. Benzaldehyde derivatives, a class of aromatic aldehydes, have garnered significant attention for their potential anticancer properties.[1] Notably, substitutions on the phenyl ring have been shown to modulate their biological activity, leading to the investigation of various alkoxybenzaldehyde derivatives.

This guide focuses on this compound and its derivatives, a subset of this broader class that has shown potential in preclinical cancer studies.[2] Research suggests that the introduction of an alkoxy group at the ortho position of the benzaldehyde scaffold can influence its cytotoxic and cytostatic properties. While the precise mechanisms are still under active investigation, evidence points towards the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[3][4] Furthermore, some benzaldehyde derivatives have been identified as inhibitors of tubulin polymerization, a validated target in cancer therapy.[5][6][7]

These application notes and protocols are designed for researchers, scientists, and drug development professionals. They provide a comprehensive framework for the synthesis, in vitro evaluation, and preclinical assessment of this compound derivatives as potential anticancer agents. The methodologies detailed herein are grounded in established scientific principles and aim to provide a self-validating system for reproducible and reliable results.

PART 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical first step in their evaluation as potential anticancer agents. The following protocol is a generalizable method for the O-alkylation of a substituted 2-hydroxybenzaldehyde, a common precursor. This method can be adapted for the synthesis of a variety of this compound analogues.[8][9]

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-hydroxybenzaldehyde and 1-bromopropane.

Materials:

  • 2-Hydroxybenzaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to 60-70°C with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure this compound.

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of 2-hydroxybenzaldehyde, forming a phenoxide ion which is a more potent nucleophile for the subsequent reaction with 1-bromopropane.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature Control: Heating the reaction accelerates the rate of the Williamson ether synthesis. However, excessively high temperatures should be avoided to minimize side reactions and potential tar formation.[8]

PART 2: In Vitro Evaluation of Anticancer Activity

Once synthesized, the anticancer potential of this compound derivatives is assessed through a series of in vitro assays. These assays are crucial for determining the cytotoxic and cytostatic effects of the compounds on cancer cells and for elucidating their mechanism of action.[10]

Cell Viability Assays: MTT and XTT

Cell viability assays are fundamental for determining the concentration at which a compound inhibits cancer cell growth. The MTT and XTT assays are reliable colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis.[4][12]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Materials:

  • Cancer cells treated with the this compound derivative at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compound as described for the cell viability assay.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Cell cycle analysis by flow cytometry using propidium iodide (PI) staining is a standard method to investigate these effects.[13][14]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with the this compound derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest.

PART 3: Mechanism of Action Studies

Understanding the molecular mechanism by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Based on existing literature for related compounds, two potential mechanisms are the inhibition of tubulin polymerization and the modulation of key signaling pathways.[5][15]

Tubulin Polymerization Assay

Tubulin is a key component of the cytoskeleton and is essential for cell division. Inhibitors of tubulin polymerization are a well-established class of anticancer drugs.

Protocol 5: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound derivative

  • Positive control (e.g., colchicine or paclitaxel)

  • Microplate reader with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

  • Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control and a positive control.

  • Incubate the mixture at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Western Blot Analysis of Signaling Pathways

Benzaldehyde derivatives have been shown to affect signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[15][16] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway.

Protocol 6: Western Blot Analysis

Materials:

  • Cancer cells treated with the this compound derivative

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the compound and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the changes in the phosphorylation levels of Akt and mTOR to determine the effect of the compound on the PI3K/Akt/mTOR pathway.

PART 4: In Vivo Preclinical Evaluation

Promising this compound derivatives identified through in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and safety in a more complex biological system.[17]

Xenograft Mouse Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the efficacy of anticancer drugs.[18]

Protocol 7: Subcutaneous Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse. Matrigel can be co-injected to improve tumor take rate.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer the this compound derivative to the treatment group according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound. Monitor for any signs of toxicity, such as weight loss or changes in behavior.

Data Presentation and Visualization

Quantitative Data Summary

The following table provides a template for summarizing the in vitro anticancer activity of this compound derivatives.

Compound IDCancer Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
This compoundMCF-7[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HCT116[Insert Data][Insert Data]
Derivative 1MCF-7[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HCT116[Insert Data][Insert Data]
Doxorubicin (Control)MCF-7[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HCT116[Insert Data][Insert Data]

Note: The IC50 values for this compound and its derivatives would need to be experimentally determined. The table includes Doxorubicin as a common positive control.

Diagrams of Signaling Pathways and Workflows

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_moa Mechanism of Action cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_viability Cell Viability Assays (MTT/XTT) purification->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cell_viability->cell_cycle tubulin Tubulin Polymerization Assay cell_cycle->tubulin western_blot Western Blot (Signaling Pathways) xenograft Xenograft Model Efficacy Studies western_blot->xenograft

Caption: A streamlined workflow for the preclinical evaluation of this compound derivatives.

Proposed Signaling Pathway of this compound Derivatives

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound Derivative rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition? pi3k PI3K compound->pi3k Inhibition tubulin Tubulin compound->tubulin Inhibition of Polymerization rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition of Pro-apoptotic Proteins cell_cycle Cell Cycle Arrest (G2/M) mtor->cell_cycle Regulation mtor->apoptosis Regulation microtubules Microtubules tubulin->microtubules Polymerization microtubules->cell_cycle Mitotic Spindle Formation

Caption: A proposed mechanism of action for this compound derivatives in cancer cells.

References

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  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Celik, H., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7301. [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of alkoxy substituted benzaldehyde derivatives 1 c‐e. Retrieved from [Link]

  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

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  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
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  • Koczka, K., et al. (2008). Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Journal of Medicinal Chemistry, 51(11), 3149-3162. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Retrieved from [Link]

  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]

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Application Note: A Comprehensive Protocol for the Synthesis of 2-Propoxybenzaldehyde via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and robust protocol for the synthesis of 2-propoxybenzaldehyde, a significant aromatic ether with applications in the fragrance, pharmaceutical, and fine chemical industries. The synthesis is achieved through the classic Williamson ether synthesis, a reliable and versatile method for preparing ethers.[1][2] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, a comprehensive list of materials and safety precautions, and methods for product purification and characterization. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary information to replicate this synthesis with a high degree of success and safety.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the formation of both symmetrical and asymmetrical ethers.[2][3] The reaction is valued for its broad applicability and generally good yields.[1] This application note focuses on the synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and 1-bromopropane.

The core of this transformation is a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4][5] In this specific application, the phenolic hydroxyl group of salicylaldehyde is first deprotonated by a weak base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 1-bromopropane and displacing the bromide leaving group to form the desired ether linkage. The choice of a primary alkyl halide like 1-bromopropane is crucial, as S(_N)2 reactions are most efficient with unhindered substrates.[3][4] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) under basic conditions, which would result in the formation of propene as an undesired byproduct.[1][4]

Reaction Mechanism and Workflow

The synthesis of this compound proceeds in two key mechanistic steps following the S(_N)2 pathway:

  • Deprotonation: The phenolic proton of salicylaldehyde is abstracted by the base (potassium carbonate), creating a resonance-stabilized phenoxide ion. This step significantly increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon atom of 1-bromopropane in a backside attack, leading to the displacement of the bromide ion and the formation of the ether bond.[3][5]

The overall workflow for the synthesis is depicted in the following diagram:

Williamson_Ether_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde ReactionVessel Reaction Mixture (80-90°C, 12-24h) Salicylaldehyde->ReactionVessel PropylBromide 1-Bromopropane PropylBromide->ReactionVessel Base K₂CO₃ Base->ReactionVessel Solvent DMF Solvent->ReactionVessel AqueousWorkup Aqueous Workup & Extraction ReactionVessel->AqueousWorkup Cooling ColumnChromatography Column Chromatography AqueousWorkup->ColumnChromatography Crude Product FinalProduct This compound ColumnChromatography->FinalProduct Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountEquivalents
SalicylaldehydeC₇H₆O₂122.1210.0 g1.0
1-BromopropaneC₃H₇Br122.9912.1 g (9.0 mL)1.2
Potassium CarbonateK₂CO₃138.2113.5 g1.2
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Brine (Saturated NaCl)NaCl58.44As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (10.0 g), potassium carbonate (13.5 g), and dimethylformamide (100 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes. Subsequently, add 1-bromopropane (9.0 mL) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate solvent system.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[6]

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.[6]

Safety and Hazard Information

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

  • Salicylaldehyde (2-Hydroxybenzaldehyde): Harmful if swallowed or in contact with skin.[7] Causes skin and serious eye irritation.[7][8][9] May cause an allergic skin reaction and is suspected of causing genetic defects.[7][9][10]

  • 1-Bromopropane (n-Propyl bromide): Highly flammable liquid and vapor.[11][12] Harmful if inhaled and causes skin, eye, and respiratory tract irritation.[11][13] May cause liver damage, and nervous system effects, and may impair fertility or harm an unborn child.[11][14]

  • Potassium Carbonate: Causes skin and serious eye irritation.[15][16][17][18] May cause respiratory irritation.[16][17][19] Ingestion can lead to irritation and burns.[15]

  • Dimethylformamide (DMF): A combustible liquid that can cause eye and skin irritation. Harmful if inhaled or absorbed through the skin. May cause liver and kidney damage.

  • This compound: Causes skin irritation and serious eye damage.[20][21] May cause respiratory irritation.[20][21]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

  • ¹H NMR (CDCl₃): Expected signals include those for the aromatic protons, the aldehyde proton, and the propyl group protons.

  • ¹³C NMR (CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the aromatic ring, the aldehyde carbonyl, and the propyl group.

  • FT-IR: Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretch of the ether, and C-H stretches of the aromatic and aliphatic groups are expected.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (164.20 g/mol ).[20]

Conclusion

The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from salicylaldehyde and 1-bromopropane. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable compound for further applications in their respective fields. The use of a primary alkyl halide and an appropriate base is key to maximizing the yield and minimizing side products.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Khan Academy. Williamson ether synthesis. Retrieved from [Link]

  • Penta Chemicals. (2025, March 21). Salicylaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

  • ChemTalk. Williamson Ether Synthesis. Retrieved from [Link]

  • INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Salicylaldehyde. Retrieved from [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

  • Enartis. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]

  • New Jersey Department of Health. 1-Bromopropane - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • International Labour Organization. (2019). ICSC 1332 - 1-BROMOPROPANE. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 1-Bromopropane. Retrieved from [Link]

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  • University of California, Davis. 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Texas at El Paso. Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [https://astevens.people.richmond.edu/ WilliamsonEtherSynthesis.pdf]([Link] WilliamsonEtherSynthesis.pdf)

  • ResearchGate. (2019, July). Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media. Retrieved from [Link]

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Application Notes & Protocols: Catalytic Applications of Metal Complexes with 2-Propoxybenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and catalytic applications of metal complexes featuring Schiff base ligands derived from 2-propoxybenzaldehyde. The content is structured to provide both foundational protocols and field-proven insights into the practical application of these versatile catalysts.

Introduction: The Versatility of this compound Schiff Base Complexes

Schiff bases, characterized by their azomethine or imine (-C=N-) group, are a cornerstone class of ligands in coordination chemistry.[1][2][3] Their facile synthesis, typically through the condensation of a primary amine and a carbonyl compound, allows for extensive structural and electronic tuning.[4][5][6] When derived from ortho-hydroxy aromatic aldehydes like this compound, these ligands exhibit strong chelating capabilities, often acting as bidentate or tetradentate ligands that form stable complexes with a wide array of transition metals.[7]

The 2-propoxy group (-OCH₂CH₂CH₃) is not merely a passive substituent. Its electron-donating nature and steric bulk can significantly influence the electronic environment and coordination geometry of the metal center. This "fine-tuning" is critical for catalytic activity, as it can modulate the metal's redox potential, substrate accessibility, and the stability of reaction intermediates.[4] Consequently, metal complexes of this compound Schiff bases have emerged as potent catalysts for various organic transformations, including oxidation, reduction, and carbon-carbon bond formation.[4][5][8] Their high thermal and moisture stability is another key attribute, making them suitable for reactions requiring elevated temperatures.[4][7]

This guide will detail the synthesis of these complexes and provide step-by-step protocols for their application in catalytically significant reactions, with a focus on the oxidation of alcohols—a fundamental transformation in organic synthesis.

Section 1: Synthesis and Characterization

The foundation of successful catalysis lies in the purity and well-defined structure of the catalyst. This section provides protocols for synthesizing the Schiff base ligand and its subsequent metal complexes, along with essential characterization techniques.

Protocol 1.1: Synthesis of a Bidentate N,O-Donor Schiff Base Ligand

This protocol describes the synthesis of a representative Schiff base ligand from this compound and a primary amine (e.g., aniline).

Rationale: The condensation reaction to form the imine bond is typically acid-catalyzed.[4] A small amount of a weak acid like glacial acetic acid is used to protonate the carbonyl oxygen, making the carbon more electrophilic without fully protonating the amine nucleophile, which would render it unreactive. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • Add aniline (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with a small amount of ice-cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base ligand.

  • Dry the purified product in a vacuum oven.

Protocol 1.2: General Synthesis of Metal(II) Complexes

This protocol outlines a general method for complexing the synthesized Schiff base ligand with a divalent metal salt, such as those of Copper(II), Nickel(II), or Cobalt(II).

Rationale: The Schiff base ligand, dissolved in a suitable solvent, readily coordinates with the metal ion. The reaction is often performed at elevated temperatures to ensure complete complexation. The stoichiometry of the metal-to-ligand ratio (here, 1:2) is crucial for forming the desired complex, typically resulting in a coordination complex where the metal is coordinated by two bidentate ligands.[9]

Materials:

  • Synthesized this compound Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O)

  • Methanol or Ethanol

  • Schlenk flask and condenser

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in 20 mL of warm methanol in a Schlenk flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of methanol.

  • Slowly add the metal salt solution dropwise to the stirring ligand solution.

  • Upon addition, a color change and/or precipitation of the complex is typically observed.

  • Attach a condenser and reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold methanol and then a non-polar solvent like diethyl ether to remove impurities.

  • Dry the complex under vacuum.

Characterization Techniques

Verifying the structure and purity of the ligand and its metal complexes is a critical, self-validating step.

TechniqueLigand (Expected Results)Metal Complex (Expected Results)Rationale
FT-IR Spectroscopy Strong C=N (imine) stretch ~1620-1640 cm⁻¹. Absence of C=O (~1700 cm⁻¹) and N-H (~3300-3400 cm⁻¹) from starting materials.Shift of the C=N stretch to a lower frequency (e.g., 1600-1615 cm⁻¹) upon coordination to the metal. Appearance of new low-frequency bands for M-N and M-O bonds (~400-600 cm⁻¹).[10]Confirms the formation of the imine bond and its subsequent coordination to the metal center, which weakens the C=N bond.
¹H NMR Spectroscopy Characteristic singlet for the azomethine proton (-CH=N) around 8.0-8.5 ppm. Aromatic and propoxy protons in expected regions.Broadening of ligand signals, especially for paramagnetic complexes (e.g., Cu(II), high-spin Co(II)). For diamagnetic complexes (e.g., Ni(II) square planar), shifts in proton resonances occur due to the metal's influence.Confirms the ligand structure. Paramagnetism can make NMR challenging but provides magnetic information. Shifts in diamagnetic complexes confirm coordination.
UV-Vis Spectroscopy Intense bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and imine group.Ligand-based transitions may be shifted. New bands may appear in the visible region corresponding to d-d transitions of the metal ion, which are responsible for the color of the complex.Provides information about the electronic structure and coordination geometry of the metal center.
Elemental Analysis Experimental %C, H, N values should match the calculated theoretical values for the proposed formula.Experimental %C, H, N, and metal values should match the calculated values for the proposed complex formula (e.g., ML₂).Confirms the empirical formula and purity of the synthesized compounds.

Section 2: Application in Catalytic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis, crucial for producing fine chemicals and pharmaceutical intermediates.[5][11] Schiff base metal complexes are effective catalysts for this reaction, often utilizing environmentally benign oxidants.[12]

Application Note 2.1: Catalytic Oxidation of Benzyl Alcohol

This section details the use of a synthesized Ni(II)-Schiff base complex for the selective oxidation of benzyl alcohol to benzaldehyde, a model reaction for evaluating catalytic performance.

Mechanistic Insight: The catalytic cycle is believed to involve the formation of a high-valent metal-oxo or metal-peroxo species, which acts as the active oxidizing agent.[5] The Schiff base ligand stabilizes the metal center, facilitating the redox cycle necessary for catalysis. The choice of oxidant is critical; peroxides like tert-butyl hydroperoxide (TBHP) are often effective.[12]

Diagram: Generalized Catalytic Workflow

The following diagram illustrates the typical workflow for synthesizing a catalyst and evaluating its performance in a model reaction.

G cluster_synthesis Catalyst Synthesis & Characterization cluster_catalysis Catalytic Evaluation L_Synth Protocol 1.1: Ligand Synthesis C_Synth Protocol 1.2: Complex Synthesis L_Synth->C_Synth Purified Ligand Char Characterization (FT-IR, NMR, UV-Vis) C_Synth->Char Crude Complex Setup Protocol 2.2: Reaction Setup Char->Setup Verified Catalyst Monitor Reaction Monitoring (TLC, GC) Setup->Monitor Workup Workup & Isolation Monitor->Workup Analyze Product Analysis (GC, NMR) Workup->Analyze Performance Assess Catalyst Performance Analyze->Performance Calculate Yield & Selectivity G cluster_legend Legend M2L M(II)-L M4O M(IV)=O (Active Oxidant) M2L->M4O Oxidant (e.g., TBHP) - tBuOH M2L_ROH [M(II)-L(ROH)] M4O->M2L_ROH R-CH₂OH (Substrate) M2L_ROH->M2L - R-CHO (Product) - H₂O L L = Schiff Base Ligand M M = Metal Center (Ni, Co, Cu) ROH ROH = Alcohol Substrate RCHO RCHO = Aldehyde Product

Sources

Application Notes & Protocols: 2-Propoxybenzaldehyde as a Versatile Scaffold in the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a significant majority of pharmaceuticals incorporating these structural motifs.[1][2] The strategic selection of starting materials is paramount for the efficient and diverse synthesis of these complex molecules. 2-Propoxybenzaldehyde, a readily available aromatic aldehyde, serves as an exemplary building block for this purpose. Its unique structural features—a reactive aldehyde functionality for condensation and cyclization, and an ortho-propoxy group that influences steric and electronic properties—make it a versatile precursor for a range of heterocyclic systems including coumarins, quinolines, benzimidazoles, and pyrimidines. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols, mechanistic insights, and the causal logic behind experimental design for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Advantage of this compound

This compound is more than a simple aromatic aldehyde. The presence of the ortho-propoxy group (-O-CH₂CH₂CH₃) confers several strategic advantages in synthetic design:

  • Modulated Reactivity: The electron-donating nature of the propoxy group can influence the electrophilicity of the aldehyde carbonyl and the nucleophilicity of the aromatic ring, subtly tuning reaction pathways.

  • Steric Influence: The ortho-alkoxy group can direct cyclization reactions, favoring specific regioisomers.

  • Physicochemical Properties: The propoxy chain enhances lipophilicity, which can improve the solubility of intermediates and final products in organic solvents, easing purification and potentially influencing the pharmacokinetic profile of the resulting heterocyclic compounds.

This document will systematically detail the application of this versatile reagent in the construction of several key heterocyclic cores.

Synthesis of Oxygen-Containing Heterocycles: The Coumarin Core

Coumarins (2H-1-benzopyran-2-ones) are a major class of natural and synthetic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[3] The synthesis of coumarins often involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, a reaction known as the Knoevenagel condensation.[4][5]

Mechanistic Insight: Knoevenagel Condensation

The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound (e.g., diethyl malonate) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound (acting as a 2-hydroxybenzaldehyde analog after in-situ dealkylation or using the corresponding hydroxy version). The resulting aldol-type adduct undergoes intramolecular cyclization via transesterification, followed by dehydration to yield the stable coumarin ring system.

G cluster_0 Knoevenagel Condensation for Coumarin Synthesis A This compound + Active Methylene Compound C Nucleophilic Attack A->C B Base Catalyst (e.g., Piperidine) B->C Generates Nucleophile D Aldol Adduct Intermediate C->D E Intramolecular Cyclization (Lactonization) D->E F Dehydration E->F G Substituted Coumarin F->G

Caption: Workflow for Knoevenagel condensation.

Experimental Protocol: Synthesis of 3-Carbethoxy-8-propoxycoumarin

This protocol describes the reaction between this compound and diethyl malonate.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.64 g) and diethyl malonate (12 mmol, 1.92 g) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water acidified with 1 mL of concentrated HCl.

  • Isolation: The solid product precipitates out. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure 3-carbethoxy-8-propoxycoumarin as crystalline needles.

CatalystSolventReaction Time (h)Yield (%)Reference
PiperidineEthanol4-775-90[5]
PyrrolidineToluene3-580-92General Knowledge
DABCODMF6-870-85General Knowledge
L-ProlineWater8-1265-80[6]

Table 1. Comparison of Catalytic Systems for Coumarin Synthesis via Knoevenagel Condensation.

Synthesis of Fused Nitrogen Heterocycles: Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in blockbuster drugs such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole). The most common synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[7][8]

Mechanistic Insight

The reaction proceeds via the formation of a Schiff base intermediate from the reaction of one amino group of the o-phenylenediamine with the aldehyde. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate then undergoes an oxidative aromatization to yield the stable benzimidazole ring. Often, an oxidizing agent is added, or atmospheric oxygen is sufficient to drive this final step.

G A This compound + o-Phenylenediamine B Schiff Base Formation A->B C Intramolecular Cyclization B->C D Dihydrobenzimidazole Intermediate C->D E Oxidative Aromatization D->E [O] F 2-(2-Propoxyphenyl)benzimidazole E->F

Caption: Reaction pathway for benzimidazole synthesis.

Experimental Protocol: Synthesis of 2-(2-Propoxyphenyl)benzimidazole
  • Reagent Preparation: In a 50 mL flask, combine o-phenylenediamine (5 mmol, 0.54 g), this compound (5 mmol, 0.82 g), and erbium(III) triflate (Er(OTf)₃, 1 mol%, 0.03 g) under solvent-free conditions.[9]

  • Reaction: Subject the mixture to microwave irradiation at 120°C for 5-10 minutes. The reaction can also be performed by conventional heating in a solvent like ethanol or DMF at reflux for 2-4 hours.[9]

  • Work-up: After cooling, dissolve the reaction mass in ethyl acetate (30 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure product.

CatalystConditionsTimeYield (%)Reference
None (Thermal)Reflux in EtOH4-8 h60-75[10]
Er(OTf)₃Microwave, 120°C, solvent-free5-10 min90-98[9]
OxoneDMF, Room Temp15-30 min85-95[8]
Iron PowderFormic Acid, NH₄Cl1-2 hHigh[8]

Table 2. Selected Catalytic Methods for the Synthesis of 2-Arylbenzimidazoles.

Multi-Component Synthesis of Quinolines

Quinolines are fundamental N-heterocycles with applications ranging from antimalarial drugs (chloroquine) to catalysts. The Friedländer synthesis is a classic method for their preparation, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[11][12][13] While this compound is not a direct substrate for the classic Friedländer reaction, it is a key component in powerful multi-component strategies that yield quinoline scaffolds.

Three-Component Synthesis of 2-Substituted Quinolines

A modern, metal-free approach allows for the construction of 2-substituted quinolines from an aromatic amine, an aldehyde, and a tertiary amine, which serves as a vinyl source.[14] This method demonstrates the power of multi-component reactions (MCRs) to build complexity in a single step.[1][15]

Experimental Protocol: Synthesis of a 2,3-Disubstituted 8-Propoxyquinoline

This protocol is an adaptation of the Friedländer annulation, where 2-amino-3-propoxybenzaldehyde (which can be synthesized from this compound via nitration, reduction, and formylation/oxidation state adjustment) reacts with a ketone.

  • Reagent Preparation: In a sealed tube, place 2-amino-3-propoxybenzaldehyde (2 mmol), an appropriate ketone (e.g., ethyl acetoacetate, 2.2 mmol), and p-toluenesulfonic acid (p-TsOH, 10 mol%) in 5 mL of ethanol.

  • Reaction: Heat the mixture at 80°C for 12 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired polysubstituted quinoline.

Chalcones as Versatile Intermediates for Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[16] this compound readily participates in this reaction. The resulting chalcone is a highly versatile intermediate due to the presence of the α,β-unsaturated ketone moiety, which can undergo a variety of cyclization reactions to form five-, six-, or seven-membered heterocycles.[17][18]

Step 1 Protocol: Synthesis of 1-Aryl-3-(2-propoxyphenyl)prop-2-en-1-one (A Chalcone)
  • Reagent Preparation: In a flask, dissolve this compound (10 mmol) and a substituted acetophenone (e.g., acetophenone, 10 mmol) in 20 mL of ethanol.

  • Reaction: Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring. Stir the reaction mixture at room temperature for 2-3 hours.

  • Isolation: The chalcone product typically precipitates from the solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: The crude product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.

Step 2 Protocol: Cyclization to a Pyrazoline
  • Reagent Preparation: Suspend the chalcone (5 mmol) synthesized in the previous step in 25 mL of glacial acetic acid.

  • Reaction: Add hydrazine hydrate (6 mmol) to the suspension. Reflux the mixture for 5-7 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice.

  • Isolation: The solid pyrazoline derivative that forms is collected by filtration, washed with water, and dried.

G cluster_0 Chalcone Synthesis & Cyclization A This compound + Acetophenone B Claisen-Schmidt Condensation A->B C 2-Propoxy Chalcone (α,β-Unsaturated Ketone) B->C D Pyrazoline (5-membered) C->D + Hydrazine E Pyrimidine (6-membered) C->E + Guanidine / Urea F 1,4-Benzodiazepine (7-membered) C->F + o-Phenylenediamine

Caption: Versatility of chalcones as synthons for various heterocycles.

Conclusion

This compound has demonstrated its value as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Through well-established reactions like the Knoevenagel condensation and benzimidazole synthesis, as well as its role in modern multi-component reactions and as a precursor to reactive chalcone intermediates, it provides access to molecular scaffolds of significant interest to medicinal and materials chemists. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and expand the synthetic utility of this valuable building block in the pursuit of novel chemical entities.

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Application Notes and Protocols for Aldol Condensation Reactions of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, revered for its efficiency in constructing complex molecular architectures.[1][2][3] This reaction, which can be catalyzed by either acid or base, involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl product.[1][2][4][5] A particularly important variant is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[6][7][8]

2-Propoxybenzaldehyde is a valuable aromatic aldehyde in medicinal chemistry and materials science.[9][10][11] Its derivatives have shown potential in various therapeutic areas, including the development of inhibitors for diseases like Alzheimer's.[12] The propoxy group can influence the electronic properties and steric hindrance of the benzaldehyde, thereby affecting the reactivity and outcome of the aldol condensation.

These application notes provide a comprehensive guide to performing aldol condensation reactions with this compound. We will delve into the reaction mechanism, provide detailed experimental protocols, and discuss characterization techniques for the resulting products.

Reaction Mechanism: The Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation of this compound with a ketone (in this example, acetophenone) proceeds through a well-established mechanism.[8] Since this compound lacks α-hydrogens, it cannot self-condense and can only act as the electrophile.[1][13] The ketone, possessing acidic α-hydrogens, serves as the nucleophile after deprotonation.

The key steps are:

  • Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[5][14] This is often the rate-determining step.[5]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming an alkoxide intermediate.[14]

  • Protonation: The alkoxide is protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (the aldol addition product).[14]

  • Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated ketone, a chalcone derivative.[4] This step is driven by the formation of a stable, conjugated system.

Aldol_Condensation Reactants This compound + Ketone Enolate Enolate Formation Reactants->Enolate Deprotonation of Ketone Base Base (e.g., NaOH) Base->Enolate Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Enolate attacks Aldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Product α,β-Unsaturated Ketone (Chalcone) Dehydration->Product

Caption: Base-catalyzed Claisen-Schmidt condensation workflow.

Experimental Protocols

The following protocols describe the synthesis of chalcones from this compound via a Claisen-Schmidt condensation. These can be adapted for various ketones.

Protocol 1: Aldol Condensation in an Ethanolic Solution

This is a standard and widely used procedure for chalcone synthesis.[13][15]

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone, cyclopentanone)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 95% Ethanol

  • Deionized water

  • Dilute Hydrochloric acid (HCl) or Acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.0 eq.) in 95% ethanol (approximately 3-5 mL per mmol of aldehyde).[16]

  • Cool the mixture in an ice bath with continuous stirring.[16]

  • Prepare a solution of NaOH or KOH (e.g., 20% aqueous solution) and add it dropwise to the reaction mixture, ensuring the temperature remains low.[13][16]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 2-4 hours, or until the reaction mixture solidifies or becomes very cloudy.[13][16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[16]

  • Once the reaction is complete, add ice water to the mixture and neutralize with dilute HCl or acetic acid.[13]

  • Collect the precipitated product by vacuum filtration and wash the solid with cold water until the washings are neutral.[16]

  • The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[13][15]

Protocol 2: Solvent-Free Aldol Condensation

This method is an environmentally friendly alternative that can sometimes lead to higher yields and shorter reaction times.[17][18]

Materials:

  • This compound

  • An appropriate ketone (e.g., acetophenone)

  • Solid Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Mortar and pestle

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • Place this compound (1.0 eq.) and the ketone (1.0 eq.) in a mortar.[17]

  • Add powdered NaOH or KOH (approximately 1.0 eq.) to the mixture.[17]

  • Grind the mixture vigorously with a pestle. The mixture will typically form a paste and may solidify.[16][17]

  • After grinding for several minutes, add cold water to the mortar and continue to grind to break up the solid.[16]

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[16]

  • Recrystallization from an appropriate solvent can be performed for further purification if necessary.[16]

Data Presentation and Characterization

The synthesized chalcones should be characterized to confirm their structure and purity.

Table 1: Summary of Reaction Conditions and Expected Outcomes

ParameterProtocol 1 (Ethanolic Solution)Protocol 2 (Solvent-Free)
Solvent 95% EthanolNone
Base Aqueous NaOH or KOHSolid NaOH or KOH
Temperature Room TemperatureRoom Temperature (Grinding)
Reaction Time 2-4 hours5-15 minutes
Workup Neutralization, FiltrationWater wash, Filtration
Typical Yield Good to ExcellentOften higher than solvent-based

Characterization Techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[15]

  • Melting Point: A sharp melting point range indicates a pure compound.[15]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect a strong absorption for the C=O group (around 1650-1690 cm⁻¹) and characteristic peaks for the C=C double bond in the chalcone backbone.[15][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

    • ¹H NMR: Expect signals in the aromatic region, a singlet for the aldehyde proton in the starting material (around 9.8-10.5 ppm), and signals for the propoxy chain protons.[10] In the product, new signals for the vinylic protons of the α,β-unsaturated system will appear.

    • ¹³C NMR: Expect signals for the aldehyde carbon in the starting material (around 190 ppm) and the ketone carbon in the product, along with aromatic and aliphatic carbons.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized chalcone.[20]

Troubleshooting

Even with established protocols, challenges can arise. The following decision tree provides a logical approach to troubleshooting common issues.

Troubleshooting Start Low or No Product Yield Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Base Is the Base Active? Check_Reagents->Check_Base Reagents OK Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents Impure/Incorrect Stoichiometry Check_Temp Was the Temperature Controlled? Check_Base->Check_Temp Base OK Fresh_Base Use Freshly Prepared Base Check_Base->Fresh_Base Inactive Base Check_Time Was the Reaction Time Sufficient? Check_Temp->Check_Time Temp OK Optimize_Temp Optimize Reaction Temperature Check_Temp->Optimize_Temp Temp Issue Side_Reactions Consider Side Reactions (e.g., Cannizzaro) Check_Time->Side_Reactions Time OK Increase_Time Increase Reaction Time Check_Time->Increase_Time Insufficient Time Adjust_Conditions Adjust Reaction Conditions (e.g., slower base addition) Side_Reactions->Adjust_Conditions

Caption: A decision tree for troubleshooting aldol condensation reactions.

References

  • 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts. [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [No Source Found].
  • Aldol Condensation. Scribd. [Link]

  • Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

  • Aldol condensation. Wikipedia. [Link]

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on W
  • Experiment 19 — Aldol Condens
  • Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022, April 14). Master Organic Chemistry. [Link]

  • Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. (2020, December 10). YouTube. [Link]

  • Lab 13: Predicting the Products of an Aldol Reaction. CSUB. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). NIH. [Link]

  • ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. ADICHEMISTRY. [Link]

  • Aldol Reactions. Chad's Prep®. [Link]

  • SYNTHESIS OF CHALCONES. Jetir.Org. [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2). [No Source Found].
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. ijarsct. [Link]

  • Claisen-Schmidt Condens
  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Claisen-Schmidt Condens
  • The Aldol Condensation. Magritek. [Link]

  • Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]

  • 2-propoxy-benzaldehyde (C10H12O2). PubChemLite. [Link]

  • 2-Propoxy-benzaldehyde. PubChem. [Link]

  • An Introduction to Aldol Condensation. (2014, September 15). AZoM. [Link]

  • tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isol
  • Mechanism of a Crossed Aldol Condensation to make Dibenzalacetone. (2024, March 19). YouTube. [Link]

  • Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. [No Source Found].
    • Aldol Reaction. Web Pages. [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023, January 30). MDPI. [Link]

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Application Notes and Protocols: Reductive Amination of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. It provides a highly efficient and controlled method for the formation of carbon-nitrogen bonds, converting carbonyl compounds into amines via an intermediate imine.[1][2] This one-pot reaction is prized for its operational simplicity and broad substrate scope, enabling the synthesis of diverse primary, secondary, and tertiary amines.[1][2][3] The strategic advantage of reductive amination lies in its ability to circumvent the common issue of over-alkylation, which often plagues direct alkylation of amines with alkyl halides.[4]

This application note provides a comprehensive guide to the reductive amination of 2-propoxybenzaldehyde, a versatile aromatic aldehyde. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss critical parameters that ensure high yield and purity of the desired secondary amine product. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Insights: A Tale of Two Steps

The reductive amination process elegantly combines two sequential chemical events within a single reaction vessel: the formation of an imine (or iminium ion) and its subsequent reduction.[5]

  • Imine Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde or ketone.[6] This is typically performed under neutral or weakly acidic conditions, which catalyze the dehydration of the intermediate hemiaminal to form the C=N double bond of the imine.[6] For primary amines, an imine is formed, while secondary amines yield an iminium ion.[3]

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the imine or iminium ion to the corresponding amine.[4] The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine.

Selecting the Optimal Reducing Agent

Several hydride-based reducing agents are commonly employed for reductive amination, each with its own set of advantages and limitations.[5]

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups.[7][8] Especially suitable for one-pot procedures as it does not readily reduce aldehydes or ketones.[7][9]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile[7][8][10]
Sodium Cyanoborohydride (NaBH₃CN) Another mild reducing agent, stable in weakly acidic conditions.[10] However, it generates toxic cyanide byproducts.[5]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium Borohydride (NaBH₄) A stronger reducing agent that can also reduce the starting aldehyde or ketone.[9][10] It is typically added after sufficient time has been allowed for imine formation.[8][10]Methanol (MeOH), Ethanol (EtOH)[10]

For the reductive amination of this compound, sodium triacetoxyborohydride (STAB) is the reagent of choice. Its mild nature and high selectivity for imines over aldehydes minimize side reactions and consistently deliver high yields of the desired product.[7][8] The electron-withdrawing effect of the acetoxy groups moderates the reactivity of the borohydride, making it an ideal candidate for this transformation.[7]

Visualizing the Workflow: From Aldehyde to Amine

The following diagram illustrates the general workflow for the reductive amination of this compound.

ReductiveAminationWorkflow cluster_reactants Reactants cluster_reaction One-Pot Reaction This compound This compound Imine_Formation Imine Formation (Intermediate) This compound->Imine_Formation Primary_Amine Primary Amine (e.g., Benzylamine) Primary_Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction NaBH(OAc)₃ (STAB) Product Secondary Amine Product Reduction->Product

Caption: General workflow for the one-pot reductive amination.

Detailed Experimental Protocol: Synthesis of N-Benzyl-1-(2-propoxyphenyl)methanamine

This protocol details the synthesis of a representative secondary amine, N-benzyl-1-(2-propoxyphenyl)methanamine, from this compound and benzylamine.

Safety Precautions: this compound can cause skin and serious eye irritation, as well as respiratory irritation.[11][12][13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMolar Equivalents
This compound7091-12-5164.20[12]1.0 g1.0
Benzylamine100-46-9107.150.72 g (0.73 mL)1.1
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.56 g1.2
Dichloroethane (DCE)107-06-298.9620 mL-
Saturated Sodium Bicarbonate Solution--20 mL-
Dichloromethane (DCM)75-09-284.933 x 20 mL-
Anhydrous Sodium Sulfate7757-82-6142.04q.s.-

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.09 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in 1,2-dichloroethane (DCE, 20 mL). To this solution, add benzylamine (0.72 g, 6.70 mmol, 1.1 eq.).

  • Initiation of Reduction: Stir the mixture at room temperature for 30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (1.56 g, 7.31 mmol, 1.2 eq.) portion-wise over 10 minutes. Note: The addition of STAB can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-1-(2-propoxyphenyl)methanamine.

Visualizing the Mechanism: The Role of STAB

The following diagram illustrates the proposed mechanism for the STAB-mediated reductive amination.

ReductiveAminationMechanism cluster_reactants Step 1: Imine Formation cluster_reduction Step 2: Reduction by STAB Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Hydride_Transfer Hydride Transfer Imine->Hydride_Transfer STAB NaBH(OAc)₃ STAB->Hydride_Transfer Product Secondary Amine Product Hydride_Transfer->Product

Caption: Proposed mechanism of STAB-mediated reductive amination.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 equivalents) can be added to catalyze imine formation, particularly with less reactive ketones or amines.[8]

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting aldehyde. This can be minimized by ensuring the STAB is of good quality and by adding it portion-wise.

  • Purification Challenges: The polarity of the product amine and any remaining imine can be similar, sometimes making chromatographic separation difficult. Ensuring the reaction goes to completion is the best strategy to avoid this issue.[15] In some cases, converting the product to its hydrochloride salt can aid in purification.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a robust and highly effective method for the synthesis of N-substituted secondary amines. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably and efficiently generate these valuable compounds. The mild reaction conditions and high selectivity make this a cornerstone reaction in the synthetic chemist's toolkit.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Chemical Label. (n.d.). 2-PROPOXY-BENZALDEHYDE. Retrieved from [Link]

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

Sources

Application Notes and Protocols: Synthesis of Alkenes via Wittig Reaction with 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of (E/Z)-1-(2-propoxyphenyl)prop-1-ene through the Wittig reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.[1][2][3] We present a detailed protocol, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development. The focus is on the reaction of 2-propoxybenzaldehyde with a phosphonium ylide generated in situ. This guide emphasizes safety, optimization of reaction conditions, and robust purification strategies to yield high-purity alkene products.

Introduction: The Significance of the Wittig Reaction

The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][3] Its prominence in organic synthesis is due to its reliability and the predictable location of the newly formed double bond, which replaces the carbonyl C=O group.[4] This reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), which is a species with adjacent positive and negative charges.[5] The primary driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[6]

This application note specifically addresses the synthesis of an alkene starting from this compound. This substrate is of interest in medicinal chemistry and materials science due to the presence of the alkoxy group on the aromatic ring, which can influence the electronic properties and biological activity of the resulting alkene.

Mechanistic Overview

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered ring intermediate called an oxaphosphetane.[1][2][7] This intermediate then decomposes to yield the final alkene and triphenylphosphine oxide.[1][4]

An earlier proposed mechanism involving a zwitterionic betaine intermediate is now considered less likely for salt-free conditions but may play a role in certain modified Wittig reactions.[2][8] The stereochemical outcome of the reaction (the E/Z ratio of the alkene) is influenced by the stability of the ylide. Non-stabilized ylides, such as the one used in this protocol, typically favor the formation of the (Z)-alkene.[8]

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_propoxybenzaldehyde This compound ylide Phosphonium Ylide (Ph3P=CHR) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane alkene (E/Z)-Alkene oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Experimental_Workflow A 1. Ylide Formation - Add phosphonium salt and THF to flask - Add NaH under N2 - Stir for 1 hour at RT B 2. Wittig Reaction - Cool ylide solution to 0°C - Add this compound solution - Stir for 3 hours at RT A->B Proceed after ylide formation C 3. Reaction Quench - Cool to 0°C - Slowly add sat. NH4Cl (aq) B->C After reaction completion (TLC) D 4. Extraction - Transfer to separatory funnel - Extract with diethyl ether (3x) - Wash combined organic layers with brine C->D E 5. Drying and Concentration - Dry organic layer over MgSO4 - Filter and concentrate in vacuo D->E F 6. Purification - Column chromatography (Silica gel) - Elute with hexane/ethyl acetate gradient E->F G 7. Product Analysis - NMR, IR, Mass Spectrometry F->G

Sources

Application Notes and Protocols for the Grignard Reaction with 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Grignard reaction stands as a pillar of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. This guide provides an in-depth exploration of the Grignard reaction with 2-propoxybenzaldehyde, a substrate of interest in the synthesis of pharmacologically relevant secondary alcohols. The presence of an ortho-alkoxy group introduces mechanistic nuances, including the potential for chelation control, which dictates careful optimization of reaction parameters. This document offers a detailed mechanistic overview, comprehensive experimental protocols, troubleshooting guidance, and characterization data to empower researchers in leveraging this powerful transformation for advanced molecular synthesis.

Introduction: The Synthetic Utility of Aryl Alcohols

The synthesis of substituted 1-aryl-alcohols is a foundational pursuit in medicinal chemistry and materials science. These motifs are prevalent in a wide array of bioactive molecules and functional materials. The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, provides a direct and versatile route to these structures from readily available aldehydes and organohalides.[1] The reaction of this compound with a Grignard reagent (R-MgX) yields a 1-(2-propoxyphenyl)alkanol, a valuable intermediate for further functionalization in drug development pipelines. The ortho-propoxy substituent, while adding complexity, also offers an opportunity for stereochemical control, making a thorough understanding of the reaction's intricacies paramount for successful and reproducible synthesis.

Reaction Mechanism: Nucleophilic Addition and the Role of the Ortho-Alkoxy Group

The core of the Grignard reaction is the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the aldehyde.[2][3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[3]

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The Grignar-d reagent's nucleophilic carbon attacks the carbonyl carbon of this compound. This breaks the carbonyl π bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[2]

  • Acidic Workup: The intermediate magnesium alkoxide is then protonated during an aqueous acidic workup to yield the final secondary alcohol product.[2]

A critical consideration with substrates like this compound is the influence of the ortho-alkoxy group. The oxygen atom of the propoxy group can act as a Lewis base, coordinating to the magnesium atom of the Grignard reagent. This can lead to the formation of a five-membered chelate ring in the transition state.[4][5] This chelation can rigidify the transition state, potentially influencing the stereochemical outcome of the reaction if a chiral center is present or being formed.[4][6] Such "chelation control" is a powerful tool in asymmetric synthesis.[4]

Caption: General mechanism of the Grignard reaction.

Caption: Potential chelation control by the ortho-propoxy group.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the synthesis of a 1-(2-propoxyphenyl)alkanol. The procedure is divided into two main parts: the formation of the Grignard reagent and its subsequent reaction with this compound.

CRITICAL NOTE: Grignard reagents are extremely sensitive to protic solvents, particularly water.[7] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator), and all solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Materials and Reagents
Reagent/MaterialPurposeTypical Quantity (for ~10 mmol scale)
Magnesium turningsFormation of Grignard reagent~300 mg (12.3 mmol)
Alkyl Halide (e.g., Bromoethane)Grignard reagent precursor1.1 eq (~11 mmol)
Iodine crystalInitiator for Grignard formation1 small crystal
Anhydrous Diethyl Ether or THFSolvent~50 mL
This compoundElectrophile1.0 eq (10 mmol)
Saturated aq. Ammonium ChlorideQuenching agent~20 mL
Diethyl Ether / Ethyl AcetateExtraction solventAs needed
Anhydrous Sodium/Magnesium SulfateDrying agentAs needed
Brine (Saturated aq. NaCl)Washing agentAs needed
Protocol 1: Formation of the Grignard Reagent
  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is flame- or oven-dried.

  • Magnesium Preparation: Place magnesium turnings into the flask.

  • Initiation: Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[8]

  • Solvent Addition: Add a small portion (~5-10 mL) of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium.

  • Reagent Addition: Dissolve the alkyl halide in ~15 mL of anhydrous ether and add it to the dropping funnel. Add a small amount (~1-2 mL) of the alkyl halide solution to the magnesium suspension.

  • Reaction Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling at the magnesium surface, and the solution turning cloudy and grayish.[9] Gentle warming with the palm of a hand or a warm water bath may be necessary. If the reaction does not start, crushing the magnesium turnings gently with a dry glass rod can expose a fresh surface.

  • Completion: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Reaction with this compound and Workup
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the addition reaction.

  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in anhydrous ether (~15 mL) and add this solution to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the internal reaction temperature below 10°C.[9]

  • Reaction Time: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and any excess Grignard reagent.[9] This is a safer and milder alternative to using strong acids, which can sometimes promote side reactions like elimination.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine all organic extracts and wash them sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude secondary alcohol.

Visualization of Experimental Workflow

Grignard_Workflow cluster_prep Preparation cluster_reagent Grignard Formation cluster_reaction Aldehyde Addition cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Dry_Glassware Oven-Dry All Glassware Inert_Atmosphere Assemble Under N2/Ar Dry_Glassware->Inert_Atmosphere Add_Mg_I2 Charge Flask with Mg & I2 Inert_Atmosphere->Add_Mg_I2 Add_Alkyl_Halide Add Alkyl Halide in Ether Add_Mg_I2->Add_Alkyl_Halide Reflux Stir to Form RMgX Add_Alkyl_Halide->Reflux Cool Cool RMgX to 0°C Reflux->Cool Add_Aldehyde Dropwise Addition of This compound Cool->Add_Aldehyde Stir_RT Stir at Room Temp Add_Aldehyde->Stir_RT Quench Quench with sat. NH4Cl Stir_RT->Quench Extract Extract with Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize NMR, IR, MS Analysis Purify->Characterize

Caption: High-level workflow for the Grignard reaction.

Troubleshooting and Side Reactions

Even with careful execution, several side reactions can compete with the desired nucleophilic addition, leading to reduced yields or impure products.

Issue / Side ReactionCausalityMitigation Strategy
Low or No Yield Incomplete formation of the Grignard reagent due to moisture or a passivated magnesium surface.Ensure all glassware and reagents are scrupulously dry.[7] Use an initiator like iodine or 1,2-dibromoethane.[8]
Wurtz Coupling The Grignard reagent reacts with unreacted alkyl halide to form an R-R dimer.Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.
Enolization of Aldehyde The Grignard reagent acts as a base, deprotonating the α-carbon of the aldehyde (if one exists). This is less common with aromatic aldehydes but possible.Use a less sterically hindered Grignard reagent. Perform the reaction at low temperatures (0°C or below).[11]
Reduction of Aldehyde If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a six-membered transition state (Meerwein-Ponndorf-Verley type reduction).[11]Choose a Grignard reagent without β-hydrogens (e.g., methyl or phenylmagnesium bromide) if reduction is a concern.
Recovery of Starting Material Significant steric hindrance from the ortho-propoxy group and a bulky Grignard reagent can prevent the reaction.[9]Use a less bulky Grignard reagent (e.g., MeMgBr vs. t-BuMgBr). Increase reaction time or gently heat the reaction after the initial addition.[9]

Purification and Characterization

The crude product obtained after workup will likely contain unreacted starting materials and byproducts. Purification by silica gel column chromatography is typically effective. A solvent system of increasing polarity, such as an ethyl acetate/hexanes gradient, is commonly used.

The final product, 1-(2-propoxyphenyl)alkanol, should be characterized using standard spectroscopic methods to confirm its structure and purity.

Expected Spectroscopic Data

The following table provides expected spectroscopic characteristics for a representative product, 1-(2-propoxyphenyl)ethanol (formed using methylmagnesium bromide). Data is extrapolated from the known spectrum of the closely related 1-(2-methoxyphenyl)ethanol.[12]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR (CDCl₃)-OH protonBroad singlet, ~2.0-3.5 ppm
Ar-H protonsMultiplet, ~6.8-7.3 ppm
CH-OH protonQuartet, ~5.0-5.2 ppm
O-CH₂-CH₂-CH₃Triplet, ~3.9-4.1 ppm
CH₃-CH-OHDoublet, ~1.5 ppm
O-CH₂-CH₂-CH₃Sextet, ~1.8-2.0 ppm
O-CH₂-CH₂-CH₃Triplet, ~1.0-1.1 ppm
¹³C NMR (CDCl₃)C-O (Aromatic)~155-157 ppm
Aromatic Carbons~110-130 ppm
CH-OH Carbon~68-70 ppm
O-CH₂ Carbon~70-72 ppm
CH₃-CH-OH Carbon~23-25 ppm
O-CH₂-CH₂ Carbon~22-24 ppm
O-CH₂-CH₂-CH₃ Carbon~10-12 ppm
IR Spectroscopy O-H stretch (alcohol)Broad, ~3200-3600 cm⁻¹
C-H stretch (sp³)~2850-3000 cm⁻¹
C-H stretch (sp²)~3000-3100 cm⁻¹
C=C stretch (aromatic)~1450-1600 cm⁻¹
C-O stretch (alcohol & ether)~1050-1250 cm⁻¹

References

  • Meyers, A. I., et al. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • Reetz, M. T. (2003). The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Hansen, M. R., et al. (2019). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. PubMed Central. [Link]

  • Jiménez-Osés, G., et al. (2013). Mechanism of Alkoxy Groups Substitution by Grignard Reagents on Aromatic Rings and Experimental Verification of Theoretical Predictions of Anomalous Reactions. Journal of the American Chemical Society, 135(17), 6633–6642. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

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  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

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  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]

  • De La Salle University. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Kimika, 32(2). [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. [Link]

  • National Taiwan University. (n.d.). Chelation-Assisted Regioselective C-O Bond Cleavage Reactions of Acetals by Grignard Reagents. [Link]

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  • ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. [Link]

  • PubMed. (n.d.). Isolation and characterization of propoxyphenyl linked sildenafil and thiosildenafil analogues in health supplements. [Link]

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Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of 2-Propoxybenzaldehyde

This compound is a valuable aromatic aldehyde characterized by a propoxy group at the ortho position to the formyl group.[1][2][3] Its unique structure makes it a key intermediate and building block in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] The primary and most direct route to this compound is the Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5][6][7] This reaction involves the O-alkylation of a deprotonated alcohol or phenol with an alkyl halide.[7]

The logical precursor for this synthesis is 2-hydroxybenzaldehyde, commonly known as salicylaldehyde.[8] However, salicylaldehyde presents a classic chemoselectivity challenge for the organic chemist. It possesses two distinct reactive sites:

  • A phenolic hydroxyl group: This group is acidic and, upon deprotonation, becomes a potent oxygen nucleophile (a phenoxide).

  • An electrophilic aldehyde group: The carbonyl carbon is susceptible to nucleophilic attack.

Directly reacting salicylaldehyde with a base and an alkylating agent could potentially lead to undesired side reactions. Therefore, a carefully considered strategy, sometimes involving the use of protecting groups, is essential to ensure a high yield and purity of the target molecule, this compound.[9][10]

This guide provides a detailed examination of two primary strategies for the synthesis of this compound from salicylaldehyde: a direct synthesis protocol and an alternative pathway involving the protection of the aldehyde functionality. The causality behind each strategic choice and the detailed, step-by-step protocols are provided to empower researchers in drug development and chemical synthesis.

Strategy 1: Direct Williamson Ether Synthesis (Recommended Protocol)

Expert Rationale: For the specific conversion of salicylaldehyde to this compound, the most efficient and atom-economical approach is a direct Williamson ether synthesis. The phenolic proton is significantly more acidic than any other proton in the molecule, allowing for selective deprotonation to form the sodium or potassium salt of salicylaldehyde. This in situ-generated phenoxide is a soft nucleophile that will preferentially attack the primary alkyl halide in an SN2 reaction.[7][11] Under controlled, anhydrous conditions with a suitable base and solvent, the aldehyde group remains largely unreactive, making a dedicated protecting group unnecessary. This strategy minimizes step-count, reduces waste, and simplifies the purification process.

Overall Reaction Scheme

Direct_Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Salicylaldehyde Salicylaldehyde react_arrow + Propyl_Halide 1-Bromopropane Base K₂CO₃ Product This compound product_arrow + Product->product_arrow Byproduct KBr + KHCO₃ conditions DMF, 80 °C react_arrow->conditions product_arrow->Byproduct conditions->Product

Caption: Direct synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • 1-Bromopropane (or 1-Iodopropane)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (or Ethyl acetate)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 - 2.0 eq.), and anhydrous DMF (approx. 5 mL per 1 g of salicylaldehyde).

    • Scientist's Note: The use of excess, finely powdered K₂CO₃ is crucial. It acts as the base to deprotonate the phenol and provides a large surface area for the reaction. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.[7]

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.1 - 1.2 eq.) dropwise at room temperature.

    • Scientist's Note: 1-Iodopropane can be used for enhanced reactivity, but 1-bromopropane is more cost-effective and generally sufficient. A small excess ensures the complete consumption of the starting phenol.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF). c. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volumes). d. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Scientist's Note: The water quench removes the DMF and inorganic salts. The bicarbonate wash removes any unreacted starting material.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to pale yellow liquid.[1]

Strategy 2: Aldehyde Protection (Alternative Protocol)

Expert Rationale: While not strictly necessary for this specific synthesis, an aldehyde protection strategy is a cornerstone of multi-step organic synthesis and is instructive to consider.[12] This approach would be essential if, for example, a subsequent reaction step involved a strong nucleophile or a reducing agent that would otherwise react with the aldehyde. The most common method for protecting aldehydes is to convert them into a cyclic acetal using ethylene glycol.[13] This acetal is stable to basic, nucleophilic, and reductive conditions but can be easily removed by acidic hydrolysis.[12]

This multi-step workflow involves:

  • Protection: Conversion of the aldehyde in salicylaldehyde to a 1,3-dioxolane ring.

  • Alkylation: Williamson ether synthesis on the now-free phenolic hydroxyl group.

  • Deprotection: Hydrolysis of the acetal to regenerate the aldehyde.

Workflow Diagram

Aldehyde_Protection_Workflow Start Salicylaldehyde Protect Step 1: Protect Aldehyde (Ethylene Glycol, p-TsOH) Start->Protect Protected_Intermediate 2-(1,3-Dioxolan-2-yl)phenol Protect->Protected_Intermediate Alkylate Step 2: Propoxylation (1-Bromopropane, K₂CO₃) Protected_Intermediate->Alkylate Alkylated_Intermediate 2-(1,3-Dioxolan-2-yl)-1-propoxybenzene Alkylate->Alkylated_Intermediate Deprotect Step 3: Deprotect Aldehyde (Aq. HCl, Acetone) Alkylated_Intermediate->Deprotect End This compound Deprotect->End

Caption: Three-step synthesis of this compound via aldehyde protection.

Detailed Experimental Protocols

Part A: Protection of Salicylaldehyde

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine salicylaldehyde (1.0 eq.), ethylene glycol (1.5 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the solution, wash with saturated NaHCO₃ solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure to yield 2-(1,3-dioxolan-2-yl)phenol, which can often be used in the next step without further purification.

Part B: Propoxylation of 2-(1,3-Dioxolan-2-yl)phenol

This protocol is identical to the direct synthesis method, using the protected phenol as the starting material.

  • Reaction: Combine 2-(1,3-dioxolan-2-yl)phenol (1.0 eq.), anhydrous K₂CO₃ (1.5 eq.), and 1-bromopropane (1.1 eq.) in anhydrous DMF.

  • Heating: Heat the mixture to 80-90 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification steps as described in Strategy 1 to isolate the intermediate, 2-(1,3-dioxolan-2-yl)-1-propoxybenzene.

Part C: Deprotection to Yield this compound

  • Setup: Dissolve the protected intermediate, 2-(1,3-dioxolan-2-yl)-1-propoxybenzene, in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reaction: Add a catalytic amount of dilute aqueous HCl (e.g., 1M HCl) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Neutralize the reaction with a saturated NaHCO₃ solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the final product, this compound.

Comparative Data Summary

ParameterStrategy 1: Direct SynthesisStrategy 2: Aldehyde Protection
Number of Steps 13
Typical Overall Yield Good to Excellent (75-90%)Moderate (50-70%, cumulative over 3 steps)
Reagents Required Salicylaldehyde, Alkyl Halide, Base, SolventSalicylaldehyde, Ethylene Glycol, p-TsOH, Alkyl Halide, Base, Acid, Solvents
Process Time ShorterLonger
Pros High efficiency, atom economy, fewer steps, less waste.Instructive for complex syntheses, protects aldehyde from incompatible reagents.
Cons Not applicable if subsequent steps are incompatible with an aldehyde.Lower overall yield, more steps, generates more waste, requires more purification.

Conclusion and Authoritative Grounding

For the dedicated synthesis of this compound, the direct Williamson ether synthesis is demonstrably the superior strategy in terms of efficiency, yield, and adherence to the principles of green chemistry. The inherent difference in reactivity between the phenolic hydroxyl group and the aldehyde allows for a highly chemoselective transformation without the need for protection/deprotection steps.

The aldehyde protection strategy, while more laborious for this specific target, remains a vital tool in the synthetic chemist's arsenal. Its application is justified when synthesizing more complex molecules where the aldehyde's electrophilicity would interfere with subsequent chemical transformations. Understanding both pathways provides researchers with the flexibility to design robust and logical synthetic routes tailored to their specific molecular targets. Every protocol described herein is based on established and validated chemical principles, ensuring trustworthiness and reproducibility in the laboratory.

References

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • Gogoi, P. J., & Laskar, D. D. (2018). Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(9), 565-569. [Link]

  • Reddy, B. M., & Sreekanth, P. M. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 348-351. [Link]

  • Wikipedia. Methoxymethyl ether. [Link]

  • Habibi, D., Rahmani, P., & Akbaripanah, Z. (2010). Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 7(4), 934-940. [Link]

  • Organic Chemistry Data. Acetyl Deprotection - Acidic Conditions. [Link]

  • J. S. Bajwa. Protection of alcohols and phenols with methoxymethyl acetate. [Link]

  • Pak, K., & Lee, G. H. (2004). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Bulletin of the Korean Chemical Society, 25(10), 1439-1440. [Link]

  • Gold, V., & O'Donoghue, E. M. (1966). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 337-340. [Link]

  • Organic Chemistry Data. Acetyl Deprotection - Basic Conditions. [Link]

  • ResearchGate. Acetylation of alcohols and phenols. [Link]

  • Lipshutz, B. H., & Pegram, J. J. (1986). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. The Journal of Organic Chemistry, 51(22), 4225-4227. [Link]

  • SynArchive. Protection of Phenol by Acetal. [Link]

  • ResearchGate. What is the best Protecting agent for salicylaldehyde group?. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-River Falls. Experiment 06 Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

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  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules (Basel, Switzerland), 12(8), 1796–1804. [Link]

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Scale-up synthesis of 2-Propoxybenzaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Propoxybenzaldehyde for Industrial Applications

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the industrially viable, scalable synthesis of this compound. The protocols and insights are grounded in established chemical principles and process safety, designed to bridge the gap between laboratory-scale synthesis and large-scale manufacturing.

Introduction and Industrial Significance

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde characterized by a propoxy group at the ortho position to the formyl group.[1][2] This structural motif makes it a valuable intermediate in various industrial sectors. Its applications are diverse, ranging from being a component in fragrance formulations due to its pleasant aroma to serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[3] Derivatives of this compound have been investigated for potential therapeutic applications, including antimicrobial and anticancer activities.[3] Given its commercial importance, a robust, efficient, and scalable synthetic process is paramount.

Strategic Selection of a Synthetic Route for Scale-Up

While several synthetic routes to this compound exist, the most prevalent and industrially feasible method is the Williamson ether synthesis . This approach involves the O-propylation of salicylaldehyde.

Causality for Route Selection:

  • High Atom Economy and Yield: This two-component reaction (salicylaldehyde and a propylating agent) is direct and typically results in high yields, minimizing waste.

  • Readily Available Feedstocks: Salicylaldehyde is a common, bulk-produced chemical, and propylating agents like 1-bromopropane or 1-chloropropane are industrially available at a low cost.

  • Established and Scalable Reaction Conditions: The reaction proceeds under conditions that are well-understood and manageable in large-scale chemical reactors. Alternative methods, such as Friedel-Crafts alkylation of benzaldehyde, often suffer from poor regioselectivity and require stoichiometric amounts of Lewis acid catalysts, complicating purification and increasing costs.[3]

The core reaction involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a mild base to form a phenoxide, which then acts as a nucleophile to displace a halide from the propylating agent.

cluster_0 Core Reaction: Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Product This compound Salicylaldehyde->Product Nucleophilic Attack PropylHalide 1-Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Product Base Base (e.g., K₂CO₃) Base->Salicylaldehyde Deprotonation Byproduct Salt Byproduct (e.g., KBr)

Caption: Core chemical transformation for this compound synthesis.

Detailed Industrial Scale-Up Protocol

This protocol details the synthesis of this compound via the O-propylation of salicylaldehyde, optimized for a multi-kilogram to tonne-scale production.

Materials and Equipment
  • Reagents:

    • Salicylaldehyde (≥99% purity)

    • 1-Bromopropane (≥99% purity)

    • Potassium Carbonate (K₂CO₃), anhydrous, granular (≥99% purity)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF) (Anhydrous, ≥99.5%)

    • Diethyl Ether or Ethyl Acetate (for extraction/washing)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Glass-lined or stainless steel reactor (appropriate volume for scale) with overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel/pump.

    • Heating and cooling system for the reactor.

    • Filtration system (e.g., Nutsche filter dryer).

    • Separatory vessel.

    • Vacuum distillation unit.

Step-by-Step Methodology
  • Reactor Charging: Charge the reactor with salicylaldehyde (1.0 equiv) and the chosen solvent (e.g., Acetonitrile, ~5-10 L per kg of salicylaldehyde). Begin agitation. A similar procedure using MeCN is well-documented for O-alkylation of salicylaldehyde.[4]

  • Base Addition: Add anhydrous potassium carbonate (2.5-3.0 equiv) to the reactor.[4] The use of an excess of this solid base facilitates the deprotonation and drives the reaction to completion. It is favored for its ease of removal via filtration.

  • Heating: Heat the stirred slurry to a target temperature of 75-85°C.

  • Controlled Addition of Alkylating Agent: Slowly add 1-bromopropane (1.1-1.2 equiv) to the heated mixture over 1-2 hours. The addition should be controlled to maintain the reaction temperature and manage any potential exotherm.

  • Reaction and Monitoring: Maintain the reaction mixture at reflux (approx. 80-85°C) for 12-24 hours.[5] Monitor the reaction progress periodically by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting salicylaldehyde is consumed.

  • Cool-down and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KBr) using a Nutsche filter. Wash the filter cake thoroughly with the solvent used in the reaction to recover any trapped product.

  • Solvent Removal and Work-up: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator (lab scale) or the reactor's distillation system (industrial scale). If a high-boiling solvent like DMF was used, an aqueous work-up is necessary. Dilute the residue with water and extract the product into a solvent like ethyl acetate or diethyl ether.[5][6]

  • Washing: Wash the organic layer sequentially with deionized water and then brine to remove any remaining inorganic impurities.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound as a yellow-orange oil.[4]

  • Purification: Purify the crude product by vacuum distillation . This is the most efficient and scalable method for obtaining high-purity this compound, separating it from non-volatile impurities and any unreacted starting materials. Column chromatography is not practical for industrial volumes.[6]

Quantitative Data and Process Parameters

The following table summarizes the key quantitative aspects of the described protocol.

ParameterValue/RangeRationale & Comments
Salicylaldehyde 1.0 molar equivalentLimiting reagent.
1-Bromopropane 1.1 - 1.2 molar equivalentsA slight excess ensures complete conversion of salicylaldehyde.
Potassium Carbonate 2.5 - 3.0 molar equivalentsSufficient excess to act as both base and acid scavenger.
Reaction Temperature 75 - 85 °COptimal for achieving a reasonable reaction rate without significant side product formation.[5][7]
Reaction Time 12 - 24 hoursDependent on scale and efficiency of mixing. Monitor for completion.
Typical Yield 85 - 95%Expected yield after purification for a well-optimized process.
Final Purity >98%Achievable via vacuum distillation. Confirmed by GC analysis.[8]

Process Workflow Visualization

cluster_workflow Scale-Up Synthesis Workflow A 1. Charge Reactor (Salicylaldehyde, Solvent, K₂CO₃) B 2. Heat to 75-85°C A->B C 3. Add 1-Bromopropane B->C D 4. Reflux & Monitor (12-24h) C->D E 5. Cool & Filter Salts D->E F 6. Solvent Removal & Aqueous Work-up E->F G 7. Vacuum Distillation F->G H 8. Final Product QC (GC, NMR, IR) G->H

Caption: Industrial workflow for this compound production.

Safety, Hazards, and Environmental Considerations

Trustworthiness in protocol design necessitates a robust safety plan. The synthesis of this compound must be conducted with strict adherence to safety guidelines.

  • Hazard Identification: this compound is classified with the following hazards:

    • H315: Causes skin irritation.[1][9]

    • H318/H319: Causes serious eye damage/irritation.[1][9]

    • H335: May cause respiratory irritation.[1][10]

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles and a face shield, and a lab coat or chemical-resistant apron.[11]

  • Engineering Controls: The synthesis must be performed in a well-ventilated area, preferably within a walk-in fume hood or a reactor with a dedicated vapor scrubbing system.[10][11]

  • Precautionary Measures:

    • P261: Avoid breathing mist/vapors/spray.[10]

    • P280: Wear protective gloves/eye protection/face protection.[10]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Waste Management: The primary byproduct is potassium bromide, a salt that must be disposed of according to local environmental regulations. Solvents should be recovered and recycled where possible.

References

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. [Link]

  • Chemical Label. (n.d.). 2-PROPOXY-BENZALDEHYDE. [Link]

  • ResearchGate. (2019). Synthesis of o‐propargylated salicylaldehyde (3). [Link]

  • USA Chemical Suppliers. (n.d.). This compound suppliers USA. [Link]

  • Google Patents. (1997). US5952509A - Production of benzaldehyde compounds.
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  • PubChemLite. (2025). 2-propoxy-benzaldehyde (C10H12O2). [Link]

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Application Notes & Protocols: 2-Propoxybenzaldehyde as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxybenzaldehyde is an aromatic aldehyde that serves as a pivotal starting material in multi-step organic syntheses.[1] Its unique structural features—a reactive aldehyde group for carbon-carbon and carbon-nitrogen bond formation, and a stable propoxy ether linkage—make it an ideal precursor for a variety of complex molecules. This guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and its strategic application in the generation of advanced pharmaceutical intermediates. We present validated, step-by-step protocols for its preparation via Williamson ether synthesis and its subsequent conversion into a key cyanopyridine intermediate, a scaffold prevalent in modern medicinal chemistry. The causality behind experimental choices is elucidated, and all quantitative data are summarized for clarity.

Introduction: The Strategic Importance of this compound

In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, cost, and scalability of a synthetic route. This compound (CAS No. 7091-12-5) has emerged as a valuable building block due to the orthogonal reactivity of its functional groups.[1] The aldehyde moiety is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions.[1] Concurrently, the 2-propoxy group modulates the molecule's electronic properties and provides a lipophilic character, a feature often desired in drug candidates to improve membrane permeability.

This document serves as a technical guide for researchers and drug development professionals, offering practical protocols and foundational knowledge to leverage this compound in the synthesis of high-value pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of a precursor's properties is fundamental to its effective use. This compound is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 7091-12-5[2][3]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Purity Typically ≥98%[3]
Boiling Point 117 °C at 3 mmHg[4]
Storage Temperature 2-8 °C, under inert atmosphere[3]
Solubility Limited solubility in water; soluble in organic solvents[1]
Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed. This compound is classified as a hazardous substance.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[2][5][6]

  • Precautionary Measures: Use only in a well-ventilated area.[5] Wear protective gloves, protective clothing, and eye/face protection.[5][7] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical help.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[5][7]

Synthesis of this compound via Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[8][9] This classic Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[10] In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a mild base to form the corresponding phenoxide, which then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane) to form the desired ether.

The choice of a primary alkyl halide like 1-bromopropane is crucial as the Williamson ether synthesis is most efficient with unhindered substrates, minimizing the competing E2 elimination reaction that can occur with secondary or tertiary halides.[8][10][11]

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Solvent: Acetonitrile Heat (Reflux) Salicylaldehyde->Reaction PropylHalide 1-Bromopropane PropylHalide->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Column Chromatography or Distillation Workup->Purification FinalProduct This compound Purification->FinalProduct Purified Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for O-alkylation of phenols.[12]

Materials:

  • Salicylaldehyde (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group, generating the nucleophilic phenoxide in situ. Its use as a heterogeneous base simplifies the workup process.

  • Alkylation: Add 1-bromopropane (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the salicylaldehyde spot.

  • Workup - Quenching and Extraction: After cooling to room temperature, filter off the solid K₂CO₃ and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel. Add deionized water to dissolve any remaining inorganic salts.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel to afford the final product as a clear, pale yellow oil.

Application: Synthesis of a 2-Propoxy-3-Cyanopyridine Intermediate

The aldehyde functionality of this compound is a gateway to numerous heterocyclic systems, which form the core of many pharmaceuticals. One such valuable transformation is its use in the multi-component synthesis of substituted pyridines.[13] 2-Amino-3-cyanopyridines are particularly important intermediates, serving as precursors for fused heterocyclic systems with diverse biological activities.[14]

The following protocol describes a one-pot reaction to synthesize a 2-amino-3-cyanopyridine derivative from this compound, a methyl ketone (e.g., acetophenone), malononitrile, and ammonium acetate.[13][14]

Conceptual Pathway: From Precursor to Pharmaceutical Scaffold

G Precursor This compound Reaction One-Pot Multicomponent Reaction Precursor->Reaction Reagents Malononitrile + Methyl Ketone + Ammonium Acetate Reagents->Reaction Intermediate Substituted 2-Amino- 3-Cyanopyridine Reaction->Intermediate Key Intermediate Formation API_Class Active Pharmaceutical Ingredients (APIs) (e.g., Thiazoles, Fused Pyridines) Intermediate->API_Class Further Cyclization & Functionalization

Caption: Conceptual pathway from this compound to APIs.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(2-propoxyphenyl)-3-cyanopyridine

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (1.2 eq)

  • Ethanol

  • Beaker, magnetic stirrer, heating plate

Procedure:

  • Setup: In a beaker, combine this compound (1.0 eq), acetophenone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Ammonium acetate serves as both a catalyst and the source of nitrogen for the pyridine ring.

  • Precipitation and Isolation: Upon cooling the reaction mixture to room temperature, a solid product will typically precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven. The structure of the resulting cyanopyridine can be confirmed using standard spectroscopic techniques.

Spectroscopic Characterization (Expected Data for Intermediate)
TechniqueExpected Data
¹H NMR Aromatic protons (δ 6.9-8.0 ppm), Methylene protons of propoxy chain (δ 1.8-4.2 ppm), Methyl protons of propoxy chain (δ ~1.0 ppm), Amine protons (broad singlet, δ ~5.0-6.0 ppm).
¹³C NMR Cyano carbon (δ ~115-120 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons of propoxy chain (δ 20-70 ppm).
Mass Spec (MS) [M+H]⁺ corresponding to the molecular weight of the product.
Infrared (IR) C≡N stretch (nitrile) ~2220 cm⁻¹, N-H stretch (amine) ~3300-3500 cm⁻¹, C-O-C stretch (ether) ~1250 cm⁻¹.

Case Study: Relevance to Febuxostat Synthesis

The strategic importance of intermediates derived from this compound is exemplified by their relevance to the synthesis of complex APIs. For instance, the synthesis of Febuxostat , a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout, relies on a key intermediate: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid.[15][16][17]

While Febuxostat itself uses an isobutoxy group, the core synthetic logic is directly applicable. A 2-alkoxybenzonitrile moiety is a central component. The conversion of this compound to a 2-propoxybenzonitrile (via formation of an oxime followed by dehydration, for example) would create a precursor that could be elaborated into a thiazole ring system, mirroring the established synthetic routes for Febuxostat.[18] This highlights how this compound serves as a foundational block for constructing the specific substituted aromatic systems required for potent pharmaceutical agents.

Conclusion

This compound is more than a simple aromatic aldehyde; it is a highly versatile and strategic precursor in pharmaceutical synthesis. Its straightforward preparation via the Williamson ether synthesis and the diverse reactivity of its aldehyde group allow for the efficient construction of complex intermediates like substituted cyanopyridines. As demonstrated by its structural relevance to the synthesis of APIs such as Febuxostat, mastering the chemistry of this compound provides researchers with a powerful tool for accelerating drug discovery and development programs. The protocols and data presented herein offer a robust foundation for the practical application of this valuable compound.

References

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yloxy)benzaldehyde | C10H12O2 | CID 250078. PubChem. Retrieved from [Link]

  • Chemical Label. (n.d.). 2-PROPOXY-BENZALDEHYDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

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  • University Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of febuxostat. Eureka. Retrieved from [Link]

  • New Drug Approvals. (2016, July 11). Febuxostat. Retrieved from [Link]

  • Chemexper. (n.d.). This compound suppliers USA. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldehyde. Retrieved from [Link]

  • European Patent Office. (2010, December 29). A process for the preparation of febuxostat. EP 2266966 A1. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing febuxostat. WO2011082623A1.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, May 13). Febuxostat. Retrieved from [Link]

  • ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]

  • Sostie. (n.d.). Pharma Intermediates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-(3-Formylphenoxy)propoxy]benzaldehyde | C17H16O4 | CID 129760782. PubChem. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-propoxybenzaldehyde by column chromatography. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this versatile aromatic aldehyde.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the column chromatography of this compound, offering explanations for their root causes and actionable solutions.

Question: My this compound is showing poor separation from a key impurity. How can I improve the resolution?

Answer: Poor resolution is one of the most common challenges in column chromatography. The cause typically lies in the selection of the mobile phase or improper column parameters.

  • Causality: The separation of compounds on a silica gel column is governed by the polarity differences between the compounds and their competition for adsorbent sites on the stationary phase versus solvation by the mobile phase.[1] If the eluent is too polar, all compounds will travel quickly with the solvent front (high Rf values), resulting in co-elution. If it is not polar enough, compounds will remain strongly adsorbed to the silica (low Rf values).

  • Solution Workflow:

    • Systematic TLC Analysis: Before packing a column, systematically test various solvent systems using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound, this compound, a retention factor (Rf) of approximately 0.25-0.4, while maximizing the separation (ΔRf) from its impurities.[2]

    • Solvent System Optimization: Start with a non-polar system and gradually increase polarity. A common and effective system for benzaldehyde derivatives is a mixture of hexanes (or petroleum ether) and ethyl acetate.[3][4] Begin with a ratio like 95:5 (Hexane:EtOAc) and incrementally increase the ethyl acetate concentration (e.g., 90:10, 85:15) until the desired Rf is achieved.

    • Column Dimensions: Resolution increases with the length of the column and decreases with its diameter.[1] For difficult separations, using a longer, narrower column can significantly improve the outcome, although it will increase the run time.

Question: I'm experiencing low yield after purification. I suspect my aldehyde is degrading on the column. What's happening and how can I prevent it?

Answer: This is a critical issue, as aldehydes can be sensitive to the stationary phase. Standard silica gel is inherently acidic, which can catalyze degradation pathways.[5][6]

  • Causality & Potential Pathways:

    • Acid-Catalyzed Acetal Formation: If using an alcohol (e.g., methanol, ethanol) as a polar co-solvent, the acidic silica can catalyze the formation of hemiacetals or acetals, which will have different polarities and complicate purification.[5]

    • Oxidation: this compound is susceptible to air oxidation, forming the more polar 2-propoxybenzoic acid.[7][8] While this is more of a storage issue, the large surface area and potential presence of air in the column can exacerbate it.

    • Unidentified Decomposition: The acidic sites on silica can catalyze other unforeseen degradation or polymerization reactions.[6]

  • Preventative Measures:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing your eluent with a small amount of a basic additive. Adding 1-3% triethylamine (Et₃N) to the solvent system is a standard and highly effective method.[3][5] Always re-evaluate your Rf on a TLC plate with the new amine-containing eluent, as it may slightly increase the polarity.

    • Use an Alternative Stationary Phase: If degradation persists, switch to a neutral stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[2][5]

    • Work Efficiently: Do not let the crude material sit on the packed column for an extended period before eluting. Run the column promptly after loading the sample.

Question: The purified fractions show significant peak tailing on TLC and analytical HPLC. What causes this and how is it fixed?

Answer: Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase or the presence of a highly polar impurity.

  • Causality:

    • Acidic Impurities: The most common highly polar impurity is the corresponding carboxylic acid (2-propoxybenzoic acid), formed via oxidation.[9] Carboxylic acids interact very strongly with the silanol groups (Si-OH) on the silica surface, causing them to drag or "tail" during elution.

    • Strong Analyte-Silica Interaction: The aldehyde group itself can have strong interactions with the most acidic silanol sites, leading to tailing, especially if the column is overloaded.

  • Solutions:

    • Initial Acid/Base Wash: Before chromatography, you can perform a simple liquid-liquid extraction. Dissolve the crude product in a solvent like diethyl ether or ethyl acetate and wash it with a mild aqueous base (e.g., 5% sodium bicarbonate solution). This will deprotonate the acidic 2-propoxybenzoic acid, pulling it into the aqueous layer and removing the primary cause of tailing.[6]

    • Use Deactivated Silica: As with preventing degradation, running the column with an eluent containing 1-3% triethylamine can mask the acidic silanol sites, leading to more symmetrical peaks.[3][6]

    • Check Column Loading: Overloading the column can saturate the stationary phase, leading to poor peak shape. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: Impurities typically stem from the synthesis or degradation. Common examples include unreacted starting materials (e.g., salicylaldehyde, 1-bromopropane), byproducts from side reactions, and the over-oxidation product, 2-propoxybenzoic acid.[6][7][9]

Q2: Is there an alternative purification method to column chromatography for this compound? A2: Yes. For aldehydes, a highly effective chemical purification method involves the formation of a bisulfite adduct.[7] The crude aldehyde is reacted with a saturated aqueous solution of sodium bisulfite, forming a solid or water-soluble adduct.[10] Impurities can be washed away with an organic solvent. The pure aldehyde is then regenerated by adding a mild base (e.g., NaHCO₃ solution) to the aqueous layer and extracting it back into an organic solvent.[7][10]

Q3: How should I store the purified this compound to maintain its purity? A3: this compound is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[11][12] For long-term stability, refrigeration at 2-8°C is recommended.[13]

Q4: My compound won't elute from the column, even with 100% ethyl acetate. What should I do? A4: This indicates your compound is very polar or is reacting with the silica gel. First, try a more polar solvent system, such as 5% methanol in dichloromethane.[3] Be cautious, as methanol can promote acetal formation.[5] If this fails, it strongly suggests an irreversible interaction with the silica. In this case, the material on the column may be lost, and for the next attempt, you should switch to a different stationary phase like neutral alumina or use a pre-purification step like an acid/base wash to remove the problematic impurity.

Data Presentation: Physicochemical Properties & Chromatography Parameters

The following tables summarize key data for handling and purifying this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₂O₂[13][14]
Molecular Weight164.20 g/mol [13][14]
AppearanceColorless to pale yellow liquid[13]
Boiling Point~87 °C @ 0.3 Torr[11]
Storage Conditions2-8°C, under inert atmosphere[13]
HazardsSkin, eye, and respiratory irritant[14][15]

Table 2: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationaleSource(s)
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderate polarity compounds.[6]
Mobile Phase (Eluent) Hexanes / Ethyl Acetate GradientOffers a wide polarity range and good separation for many organic compounds.[3][16]
TLC Target Rf 0.25 - 0.40Provides the best balance for good separation on a column.[2]
Acid-Sensitive Mitigation Add 1-3% Triethylamine to EluentNeutralizes acidic silica sites to prevent degradation and peak tailing.[3][5]
Alternative Stationary Phase Neutral AluminaUse if degradation on silica is confirmed and persistent.[2][5]

Experimental Protocol: Flash Column Chromatography Purification

This protocol provides a generalized workflow. Crucially, the exact solvent ratio must be determined by preliminary TLC analysis.

1. Materials & Setup

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with stopcock

  • Sand (acid-washed) and cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

2. Determination of Eluent via TLC

  • Prepare several small samples of eluent with varying ratios of Hexane:EtOAc (e.g., 95:5, 90:10, 85:15). If needed, add 1% triethylamine to each.

  • Spot the crude material on TLC plates and develop one in each solvent system.

  • Identify the system that provides an Rf of ~0.3 for the product spot and good separation from impurities. This will be your primary eluent.

3. Column Packing (Slurry Method)

  • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

  • In a beaker, mix silica gel with your starting, least polar eluent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) to form a free-flowing slurry.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Gently tap the column to settle the packing and open the stopcock to drain some solvent, ensuring the silica bed is never allowed to run dry.

  • Add another ~1 cm layer of sand on top of the settled silica bed to prevent disruption during sample loading.

4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.

  • Carefully pipette this solution onto the top layer of sand.

  • Alternatively, for less soluble materials ("dry loading"), dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

5. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in fractions. Apply positive pressure (air or nitrogen) to the top of the column to achieve a steady flow rate (flash chromatography).

  • Start with a less polar solvent mixture and, if necessary, gradually increase the polarity during the run (gradient elution) to elute more polar compounds.

6. Analysis and Product Recovery

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical steps involved in the purification process, from initial analysis to the final pure product.

Purification_Workflow cluster_prep Preparation & Analysis cluster_chrom Column Chromatography cluster_post Post-Purification Crude Crude this compound TLC TLC Analysis to Determine Eluent (e.g., 90:10 Hex:EtOAc) Crude->TLC Test Separation Pack Pack Column with Silica Gel (Slurry Method) TLC->Pack Optimized Eluent Load Load Crude Product Pack->Load Elute Elute with Determined Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

  • PubChem. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. National Institutes of Health. Available at: [Link]

  • Restek. Troubleshooting Guide. Available at: [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available at: [Link]

  • ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • University of Calgary. Column chromatography. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • ResearchGate. Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Available at: [Link]

  • PubChem. Benzaldehyde | C6H5CHO | CID 240. National Institutes of Health. Available at: [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • PubChem. 2-Propoxybenzoic Acid | C10H12O3 | CID 539215. National Institutes of Health. Available at: [Link]

  • PubMed. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. National Library of Medicine. Available at: [Link]

  • ETH Zurich Research Collection. Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. Available at: [Link]

  • ChemBK. 2-propoxybenzoic acid. Available at: [Link]

  • PubChem. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. National Institutes of Health. Available at: [Link]

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Technical Support Center: Purification of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Propoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Foundational Knowledge - The Challenge of Purifying a Liquid Aldehyde

Q1: I am trying to recrystallize my crude this compound, but it won't solidify. What am I doing wrong?

This is the most common initial query we receive. The challenge lies not in your technique, but in the fundamental physical properties of the compound.

Answer: You are not doing anything wrong; however, direct recrystallization is not a suitable purification method for this compound. Recrystallization is a technique used to purify solid compounds[1][2]. This compound is a colorless to pale yellow liquid at standard room temperature and pressure[3].

As detailed in the table below, its physical state precludes standard crystallization unless temperatures are used that are impractical for most laboratory setups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7091-12-5[3][4][5]
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3][4]
Physical State Colorless to Pale Yellow Liquid (at 20°C)[3]
Boiling Point ~87 °C at 0.3 Torr; estimated ~274 °C at 760 mmHg[3][5]
Melting Point Not definitively reported; remains liquid under standard conditions.[3]
Solubility Soluble in organic solvents; limited solubility in water.[3]
Q2: If I can't use recrystallization directly, what is the recommended purification strategy for a liquid aldehyde like this compound?

Answer: The industry-standard approach is to convert the liquid aldehyde into a stable, solid crystalline derivative. This solid derivative can then be easily purified by recrystallization. Once you have the pure, crystalline derivative, you can regenerate the pure liquid aldehyde through a chemical reaction, typically hydrolysis.

This multi-step process is highly effective for removing impurities that are difficult to separate by other means, such as distillation, especially when those impurities have similar boiling points to the target compound.

Part 2: The Derivative Strategy: A Step-by-Step Workflow

The general workflow involves three key phases: Derivatization , Purification , and Regeneration .

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Purification cluster_2 Phase 3: Regeneration A Crude Liquid This compound C Reaction to form Solid Derivative A->C B Derivatizing Agent (e.g., 2,4-DNPH) B->C D Crude Solid Derivative C->D E Recrystallization (Hot Solvent Dissolution) D->E F Slow Cooling & Crystal Formation E->F G Isolation via Filtration F->G H Purified Crystalline Derivative G->H I Hydrolysis Reaction H->I J Pure Liquid This compound I->J

Caption: Workflow for purifying a liquid aldehyde via a solid derivative.

Experimental Protocol: Purification via a 2,4-Dinitrophenylhydrazone (DNPH) Derivative

This protocol provides a robust method for purifying this compound. The resulting 2,4-dinitrophenylhydrazone is typically a stable, brightly colored solid that crystallizes well.

Step 1: Synthesis of the Crude DNPH Derivative

  • Prepare the DNPH reagent: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 10 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 15 mL of water and 50 mL of 95% ethanol. Stir until the solution is clear.

  • In a separate flask, dissolve approximately 1.0 g of crude this compound in 15 mL of 95% ethanol.

  • Slowly add the DNPH reagent to the aldehyde solution with constant swirling. A yellow-to-red precipitate of the hydrazone should form immediately.

  • Allow the mixture to stand at room temperature for 15-30 minutes, or until precipitation is complete. For improved yield, the mixture can be cooled in an ice bath.

  • Collect the crude solid derivative by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 95% ethanol to remove residual acid.

Step 2: Recrystallization of the DNPH Derivative

  • Transfer the crude, air-dried solid to an Erlenmeyer flask.

  • Select an appropriate solvent. Ethyl acetate or a mixed solvent system like ethanol-water is often effective[6][7]. (See Part 4 for a detailed solvent selection guide).

  • Add the minimum amount of hot solvent to the flask to completely dissolve the solid[1]. This is a critical step; adding too much solvent is the most common cause of poor yield[8].

  • If colored impurities persist, you may add a small amount (spatula tip) of activated charcoal to the hot solution and heat for another 5 minutes[7].

  • Perform a hot filtration to remove the charcoal and any insoluble impurities. This must be done quickly to prevent the product from crystallizing prematurely in the funnel[9][10].

  • Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals[1][9].

  • Once the solution has reached room temperature, cool it further in an ice-water bath for 15-20 minutes to maximize crystal yield[10].

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Dry the crystals completely. A sharp melting point is a good indicator of purity[9].

Part 3: Troubleshooting Guide for Derivative Recrystallization

This section addresses the most common issues encountered during the recrystallization of the solid derivative.

Q3: My solid derivative "oiled out" instead of forming crystals. What happened and how can I fix it?

Answer: "Oiling out" occurs when the solid derivative melts in the hot solvent and comes out of the supersaturated solution as a liquid rather than a solid upon cooling. This happens because the temperature of the solution is still above the melting point of your compound when it reaches its solubility limit.

Causality & Solutions:

  • Cause 1: The solution is cooling too quickly. Rapid cooling ("shock cooling") does not give molecules sufficient time to orient themselves into a crystal lattice[9].

    • Solution: Re-heat the solution until the oil redissolves. Allow it to cool much more slowly. You can insulate the flask or place it in a beaker of warm water and let both cool together[10].

  • Cause 2: High concentration of impurities. Impurities can depress the melting point of your derivative, making it more prone to oiling out.

    • Solution: Add a small amount of additional hot solvent to keep the derivative dissolved at a slightly lower temperature before commencing slow cooling[11]. If impurities are significant, a preliminary purification by another method (like a quick filtration through a silica plug) might be necessary before recrystallization.

  • Cause 3: Inappropriate solvent choice. The boiling point of your solvent may be too high, exceeding the melting point of your derivative.

    • Solution: Re-attempt the recrystallization with a lower-boiling point solvent or a mixed solvent system.

Q4: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The absence of crystals typically indicates that the solution is not sufficiently supersaturated, or that crystallization needs a nucleation point to begin.

G start No Crystals Formed After Cooling q1 Did you use the MINIMUM amount of hot solvent? start->q1 a1_yes Induce Nucleation q1->a1_yes Yes a1_no Solution is too dilute. Reduce solvent volume. q1->a1_no No s1 1. Scratch inner wall of flask with a glass rod at the meniscus. a1_yes->s1 s4 Gently boil off a portion of the solvent and attempt to cool again. a1_no->s4 s2 2. Add a 'seed crystal' of the pure compound. s1->s2 s3 3. Cool to a lower temperature (e.g., ice-salt bath). s2->s3

Caption: Decision workflow for troubleshooting lack of crystal formation.

Causality & Solutions:

  • Cause 1: Too much solvent was used. This is the most frequent reason for failure[8]. The solution is not supersaturated upon cooling.

    • Solution: Gently boil away a portion of the solvent to increase the concentration of the solute. Then, allow the solution to cool again[11].

  • Cause 2: Lack of a nucleation site. Crystal growth requires an initial surface or "seed" to begin[8].

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites[8][10].

    • Solution 2 (Seed Crystal): If you have a small crystal of the pure derivative, add it to the solution to initiate crystallization[11].

Q5: My final yield of pure crystals is very low. How can I improve recovery?

Answer: A low yield indicates that a significant amount of your product was lost during the process. Expect to lose some material (a 20-30% loss is not uncommon), but very poor yields can be improved[12].

Causality & Solutions:

  • Cause 1: Using an excessive amount of solvent. As mentioned, this keeps more of your product dissolved in the final cold solution (the "mother liquor")[11].

    • Solution: Always strive to use the minimum amount of hot solvent required for dissolution. If you suspect product remains in the mother liquor, you can try to concentrate it by boiling off some solvent and cooling again to obtain a second crop of crystals.

  • Cause 2: Premature crystallization. If the product crystallizes in the filter funnel during hot filtration, it will be discarded with the impurities.

    • Solution: Ensure your funnel and receiving flask are hot. Pre-heat them with hot solvent or steam. Pour the solution through the funnel in portions to keep it hot[10].

  • Cause 3: Insufficient final cooling. The solubility of the derivative, while low in the cold solvent, is not zero.

    • Solution: Ensure you cool the flask in an ice-water bath for an adequate amount of time (e.g., 20 minutes) after it has reached room temperature to maximize precipitation[10].

Part 4: FAQ - Solvent Selection for Recrystallization

Q6: How do I choose the right solvent for recrystallizing my derivative?

Answer: The ideal solvent is one in which your derivative has high solubility at high temperatures but low solubility at low temperatures. Additionally, the impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble (so they remain in the cold mother liquor)[13][14][15].

Screening Process:

  • Place a small amount of your crude derivative (20-30 mg) into a test tube.

  • Add a small amount of the potential solvent (~0.5 mL) at room temperature.

  • If it dissolves immediately, the solvent is too good; your compound will not crystallize out upon cooling. Discard this solvent.

  • If it does not dissolve, heat the mixture gently. If it dissolves when hot, this is a promising candidate.

  • Cool the test tube to see if crystals form. The best solvent will produce a large quantity of crystals upon cooling.

Table 2: Common Solvents for Recrystallization of Aldehyde Derivatives

SolventBoiling Point (°C)PolarityCommon Uses & Notes
Ethanol 78PolarExcellent for many organic solids, including hydrazones. Often used in a mixed pair with water[7].
Methanol 65PolarSimilar to ethanol but more volatile. Good for more polar compounds.
Water 100Very PolarGood for polar compounds, but many organic derivatives have low solubility even when hot[16].
Ethyl Acetate 77IntermediateA versatile solvent that dissolves many organic compounds.
Toluene 111Non-polarGood for less polar compounds. Its high boiling point can sometimes lead to oiling out.
Hexane/Heptane 69 / 98Non-polarOften used as the "poor" solvent (antisolvent) in a mixed-solvent system with a more polar solvent[10][16].
Q7: When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system (or solvent-antisolvent pair) is ideal when no single solvent meets the criteria for a good recrystallization[12][13]. You use a pair of miscible solvents: one in which your derivative is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "antisolvent").

Procedure:

  • Dissolve the crude derivative in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Allow this solution to cool slowly, as you would for a single-solvent recrystallization. The dramatic drop in solubility upon cooling will promote crystallization.

References

  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation. (2021). RSC Education. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Colorado Boulder. Retrieved from [Link]

  • 2.1: Recrystallization. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles - Chemistry. Retrieved from [Link]

  • Recrystallization pointers. (2022). Reddit. Retrieved from [Link]

  • 2-Propoxy-benzaldehyde. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Lab 2: Recrystallization. (n.d.). Rowan College at Burlington County - Chemistry Solutions. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. (Duplicate entry, see reference 4). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may face in the lab.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of salicylaldehyde (2-hydroxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propyl halide (e.g., 1-bromopropane or 1-iodopropane). While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will help you understand, prevent, and troubleshoot these issues.

Core Reaction Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide PropylHalide Propyl Halide (e.g., 1-Bromopropane) Product This compound PropylHalide->Product Phenoxide->Product SN2 Attack (O-Alkylation) Salt Salt Byproduct (e.g., KBr)

Caption: Desired reaction pathway for this compound synthesis.

Troubleshooting Guides & FAQs

Issue 1: Low or No Yield of this compound

Question: I'm getting a very low yield, or in some cases, no product at all. What are the likely causes?

Answer: Low or no yield in a Williamson ether synthesis can stem from several factors.[4] A primary consideration is the incomplete deprotonation of the salicylaldehyde. The use of a weak or insufficient amount of base will hinder the formation of the necessary phenoxide intermediate. Additionally, the purity of your reagents is crucial; ensure that your solvent is anhydrous and that the salicylaldehyde and propyl halide are free from impurities. The reactivity of the propyl halide also plays a significant role, with the reactivity order being I > Br > Cl. If you are using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane for a faster reaction. Finally, suboptimal reaction temperature can affect the reaction rate; a moderate increase in temperature may improve the yield, but excessive heat can promote side reactions.

Troubleshooting Steps:

  • Check Your Base:

    • Strength and Stoichiometry: Ensure you are using a strong enough base (e.g., NaH, K₂CO₃) and at least one equivalent relative to the salicylaldehyde. For solid bases like K₂CO₃, ensure it is finely powdered to maximize surface area.

    • Quality: Bases like sodium hydride can be deactivated by moisture.[5] Use freshly opened or properly stored base.

  • Solvent Choice:

    • Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic.

    • Ensure the solvent is anhydrous, as water will protonate the phenoxide and consume the base.

  • Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., 60-80 °C) can increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

    • Reaction Time: Williamson ether syntheses can be slow. Ensure the reaction has been stirred for a sufficient duration (this can range from a few hours to overnight).

Issue 2: Presence of Unreacted Salicylaldehyde in the Final Product

Question: My post-reaction analysis (NMR/GC-MS) shows a significant amount of unreacted salicylaldehyde. Why didn't it all react?

Answer: The presence of a large amount of unreacted salicylaldehyde typically points to three main issues:

  • Insufficient Base: The molar ratio of the base to salicylaldehyde may have been inadequate for complete deprotonation. A slight excess of a strong base like sodium hydride is often recommended.[4]

  • Poor Quality of Base: The base may have degraded due to improper storage. For instance, sodium hydride reacts with atmospheric moisture and loses its reactivity.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for the ether formation to go to completion.

Experimental Protocol: Test for Base Activity

If you suspect your base is inactive, you can perform a simple test. In a separate, small, dry flask under an inert atmosphere, add a small amount of your base to the anhydrous reaction solvent. Then, add a few drops of an indicator that changes color in the presence of a strong base (e.g., a triphenylmethane indicator) or carefully add a proton source like ethanol and observe for gas evolution (in the case of NaH).

Issue 3: Formation of Side Products - C-Alkylation

Question: My final product is contaminated with a significant isomeric impurity. What is this and how can I minimize its formation?

Answer: A common side product is the C-alkylated isomer, where the propyl group has been added to the aromatic ring instead of the hydroxyl oxygen. This occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions).[6][7]

C_vs_O_Alkylation cluster_products Possible Products Phenoxide Salicylaldehyde Phenoxide Intermediate O_Alkylation This compound (Desired Product) Phenoxide->O_Alkylation O-Alkylation (Favored by polar aprotic solvents) C_Alkylation C-Alkylated Isomer (Side Product) Phenoxide->C_Alkylation C-Alkylation (Can be influenced by solvent and counter-ion)

Caption: Competing O- and C-alkylation pathways.

Minimizing C-Alkylation:

The ratio of O- to C-alkylation is influenced by several factors, often explained by Hard and Soft Acid-Base (HSAB) theory.[6] The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon of the ring is "softer."

  • Solvent: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred. They effectively solvate the cation, leading to a "freer" phenoxide ion, which favors reaction at the more electronegative oxygen atom (O-alkylation).

  • Counter-ion: The nature of the cation from the base can influence the reaction.

  • Leaving Group: "Softer" leaving groups on the electrophile (like iodide) tend to favor C-alkylation more than "harder" leaving groups (like chloride or tosylate), although this effect is often less pronounced than the solvent effect.[6]

Issue 4: Formation of Propene Gas

Question: I noticed some gas evolution during my reaction, and my yield is still low despite addressing other issues. What could be happening?

Answer: Gas evolution could be indicative of an E2 elimination side reaction, forming propene gas. This is a competing pathway to the desired SN2 substitution.[1][8]

SN2_vs_E2 cluster_products Competing Reactions Reactants Phenoxide + Propyl Halide SN2_Product This compound (SN2 Product) Reactants->SN2_Product Substitution (Desired) E2_Product Propene + Salicylaldehyde (E2 Products) Reactants->E2_Product Elimination (Side Reaction)

Caption: SN2 substitution versus E2 elimination.

Minimizing Elimination:

  • Steric Hindrance: While 1-propyl halides are primary and less prone to elimination, using a less sterically hindered base can help.

  • Temperature: Higher temperatures tend to favor elimination over substitution. If you are using elevated temperatures to speed up the reaction, try to use the lowest effective temperature.

  • Base Strength: A very strong, bulky base will favor elimination.

Purification and Analysis

Question: How can I best purify my crude product and confirm its identity?

Answer:

Purification Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will show good separation of the product from impurities, with the product having an Rf value of approximately 0.25-0.35.[9]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR Aromatic protons (δ ~6.8-7.8 ppm), Aldehyde proton (δ ~10.5 ppm), Methylene protons of the propoxy chain (δ ~1.8-4.1 ppm), Methyl protons of the propoxy chain (δ ~1.0 ppm).
¹³C NMR Carbonyl carbon (δ ~190 ppm), Aromatic carbons (δ ~110-160 ppm), Methylene and methyl carbons of the propoxy chain (δ ~10-70 ppm).[10]
Mass Spec (MS) [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight (164.20 g/mol ).[11]
Infrared (IR) C=O stretch (aldehyde) ~1680-1700 cm⁻¹, C-O-C stretch (ether) ~1250 cm⁻¹.

References

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • University of Michigan. Experiment 06: Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • ChemistryViews. C- or O-Alkylation?. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]

  • ResearchGate. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • National Institutes of Health. 2-Propoxy-benzaldehyde. [Link]

  • National Institutes of Health. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • Semantic Scholar. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • Organic Syntheses. coumarone. [Link]

  • ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

  • Organic Syntheses. 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. [Link]

  • PubChemLite. 2-propoxy-benzaldehyde (C10H12O2). [Link]

  • National Institutes of Health. 4-Propoxybenzaldehyde. [Link]

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Technical Support Center: Purification of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted salicylaldehyde from your product. This resource will address common issues through troubleshooting guides and frequently asked questions, ensuring you can achieve high purity for your downstream applications.

The synthesis of this compound, often achieved via the Williamson ether synthesis from salicylaldehyde and a propyl halide, is a foundational reaction in organic synthesis.[1][2][3] However, incomplete reaction often results in contamination of the desired product with unreacted salicylaldehyde. The successful removal of this starting material is critical for the integrity of subsequent experimental steps. This guide will focus on the most effective purification strategies, explaining the chemical principles that underpin these techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between salicylaldehyde and this compound that can be exploited for separation?

A1: The primary difference lies in the presence of a phenolic hydroxyl group in salicylaldehyde, which is absent in this compound. This makes salicylaldehyde significantly more acidic and polar. This polarity difference is the cornerstone of the purification methods outlined in this guide.

PropertySalicylaldehydeThis compoundRationale for Separation
Molecular Weight 122.12 g/mol [4][5]164.20 g/mol [6][7]The difference is moderate and may allow for separation by fractional distillation under vacuum.
Boiling Point 196-197 °C[4][8][9]87 °C at 0.3 Torr[10]The significant difference in boiling points makes fractional distillation a viable, albeit potentially challenging, method.
Polarity High (due to -OH group)ModerateThis is the most significant difference and is exploited in both extraction and column chromatography.
Acidity (pKa) ~8-10 (phenolic proton)Not acidicThe acidic nature of salicylaldehyde allows for its selective removal using a basic aqueous wash.
Solubility Slightly soluble in water; soluble in organic solvents and aqueous base.[9]Limited solubility in water; soluble in organic solvents.[6]The differential solubility in aqueous base is key to liquid-liquid extraction.

Q2: Which purification method is generally recommended for a first-pass purification?

A2: For most lab-scale syntheses, a simple liquid-liquid extraction with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) is the most efficient and straightforward initial purification step. This method is highly selective for acidic phenols like salicylaldehyde.

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when:

  • You need to remove other non-acidic impurities in addition to salicylaldehyde.

  • You require very high purity (>99%) for sensitive downstream applications.

  • Extraction alone does not provide sufficient purity, as monitored by techniques like TLC or NMR.

Q4: Is distillation a practical option for this separation?

A4: Fractional distillation can be effective, but it is often more technically demanding than extraction or chromatography for this specific separation. It is a suitable option for large-scale purifications where the cost of solvents for chromatography would be prohibitive. Given the high boiling point of salicylaldehyde, vacuum distillation is necessary to prevent thermal degradation.

Troubleshooting Guides & Protocols

Method 1: Selective Removal by Liquid-Liquid Extraction

This technique leverages the acidic nature of the phenolic hydroxyl group on salicylaldehyde. By washing the organic reaction mixture with an aqueous basic solution, the salicylaldehyde is deprotonated to form a water-soluble sodium salt, which partitions into the aqueous layer, leaving the non-acidic this compound in the organic layer.

Experimental Protocol: Basic Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • First Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh 1 M NaOH solution one or two more times to ensure complete removal of the salicylaldehyde.

  • Neutralization and Final Washes: Wash the organic layer with deionized water, followed by a wash with brine (saturated aqueous NaCl) to remove any remaining dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Extraction Issues

IssuePossible CauseRecommended Solution
Emulsion Formation Vigorous shaking, especially with chlorinated solvents.- Allow the mixture to stand for a longer period. - Add a small amount of brine to help break the emulsion. - Filter the entire mixture through a pad of Celite.
Incomplete Removal of Salicylaldehyde - Insufficient amount or concentration of base. - Not enough wash cycles.- Use a higher concentration of NaOH (e.g., 2 M). - Perform additional washes and monitor the organic layer by TLC.
Product Loss The product may have some solubility in the aqueous layer.Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Method 2: Purification by Flash Column Chromatography

This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase.[11][12] Due to its higher polarity, salicylaldehyde will adhere more strongly to the silica gel and elute more slowly than the less polar this compound.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give a retention factor (Rf) of ~0.3-0.4 for the this compound and a lower Rf for the salicylaldehyde, with clear separation between the spots.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography Issues

IssuePossible CauseRecommended Solution
Poor Separation Inappropriate solvent system.- Adjust the polarity of the mobile phase. If the compounds are eluting too quickly, decrease the proportion of the polar solvent (e.g., ethyl acetate). If they are not moving, increase the polarity. - Ensure the column is not overloaded with the sample.
Streaking or Tailing of Spots on TLC/Column - The sample is too concentrated. - The compound is acidic and interacting strongly with the silica.- Load a more dilute sample. - Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase, though this is less common for aldehydes.
Product Decomposition on Silica Aldehydes can sometimes be sensitive to the acidic nature of silica gel.- Use deactivated (neutral) silica gel. - Work quickly and avoid leaving the compound on the column for extended periods.

Visualizing the Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the logical flow of each purification technique.

ExtractionWorkflow start Crude Product (this compound + Salicylaldehyde) dissolve Dissolve in Organic Solvent start->dissolve extract Wash with Aqueous Base (e.g., 1M NaOH) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer: This compound separate->organic_layer Contains Product aqueous_layer Aqueous Layer: Sodium Salicylate separate->aqueous_layer Contains Impurity wash Wash with Water & Brine organic_layer->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Pure this compound concentrate->product

Caption: Workflow for Purification by Extraction.

ChromatographyWorkflow start Crude Product tlc Determine Eluent via TLC start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate product Pure this compound concentrate->product

Caption: Workflow for Purification by Column Chromatography.

References

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Salicylaldehyde. Retrieved from [Link]

  • Quora. (2019, October 11). How to extract phenol from an organic layer. Retrieved from [Link]

  • CMU.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Carswell, T. S., & Pfeifer, C. E. (1928). THE PHYSICAL PROPERTIES OF SALICYLALDEHYDE. Journal of the American Chemical Society, 50(6), 1765–1769. [Link]

  • ResearchGate. (2022, January 21). I'm working on the HPLC separation of aldehydes without any derivatization, can any one suggest me a suitable column?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Propan-2-yloxy)benzaldehyde. PubChem. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition, 62(23), 6348-6370. [Link]

  • DeRatt, L. A., & Kennedy, C. R. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57423. [Link]

  • SciSpace. (n.d.). Extraction techniques for the determination of phenolic compounds in food. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(1), 14. [Link]

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  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL. Retrieved from [Link]

Sources

Technical Support Center: 2-Propoxybenzaldehyde Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the unwanted oxidation of this compound to 2-propoxybenzoic acid. As an aromatic aldehyde, this compound is susceptible to oxidation, which can compromise sample purity, reaction yields, and the integrity of your experimental outcomes. This document provides in-depth troubleshooting, preventative protocols, and the chemical principles behind them to ensure the stability and successful application of this compound in your work.

The Chemistry of Aldehyde Oxidation: A Core Challenge

Aldehydes are inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[1][2] This C-H bond is readily cleaved by a wide range of oxidizing agents, from potent reagents like potassium permanganate (KMnO₄) to atmospheric oxygen over time.

The oxidation mechanism is often facilitated by the presence of water. An aldehyde can reversibly react with water to form a geminal diol (hydrate).[1][3][4] This hydrate intermediate possesses alcohol-like hydroxyl groups, which are easily oxidized to form the carboxylic acid.[5] Understanding this pathway is crucial for diagnosing and preventing unwanted side reactions.

Figure 1. Aldehyde oxidation pathway via a hydrate intermediate.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the storage, handling, and use of this compound.

Q1: I've noticed a white crystalline solid forming in my bottle of this compound during storage. What is it, and how can I stop it?

A: The white solid is almost certainly 2-propoxybenzoic acid, the product of atmospheric oxidation. This is a common issue with aromatic aldehydes. The prevention strategy focuses on limiting exposure to oxygen, light, and moisture.

Root Cause Analysis & Prevention:

ParameterRoot CausePreventative Action
Atmosphere Exposure to atmospheric oxygen is the primary driver of autoxidation.Inert Gas Blanket: Backfill the container with an inert gas like Argon or Nitrogen after each use.
Container Improper sealing allows for continuous air ingress.High-Quality Seals: Use bottles with PTFE-lined caps or Sure/Seal™ systems for long-term storage.
Light UV light can catalyze the formation of radical species, accelerating oxidation.Amber Glassware: Store the compound in amber glass bottles to block UV radiation.
Temperature Higher temperatures increase the rate of chemical reactions, including oxidation.Refrigeration: Store the aldehyde in a cool, dark place, such as a refrigerator (ensure compatibility with other stored chemicals).
Stabilizers The unstabilized aldehyde is highly reactive.Chemical Stabilization: For long-term storage, consider adding a small amount (0.1% w/w) of an antioxidant like Butylated Hydroxytoluene (BHT) or thiourea.[6]
Q2: My reaction is producing 2-propoxybenzoic acid as a major byproduct, even though I'm not using an oxidizing agent. What are the likely causes?

A: Unintended oxidation during a reaction points to hidden sources of oxidants or reaction conditions that promote oxidation. A systematic review of your experimental setup is necessary.

Troubleshooting_Workflow Start Oxidation Byproduct Detected Reagents 1. Check Reagent Purity Start->Reagents Solvent 2. Evaluate Solvent Reagents->Solvent Reagents OK? Atmosphere 3. Control Atmosphere Solvent->Atmosphere Solvent OK? Temp 4. Monitor Temperature Atmosphere->Temp Atmosphere OK? End Problem Resolved Temp->End Temp OK?

Figure 2. Systematic troubleshooting workflow for in-reaction oxidation.

Troubleshooting Steps:

  • Reagent Purity: Verify the purity of all starting materials. Some reagents may contain trace oxidizing impurities from their synthesis or degradation.

  • Solvent Quality:

    • Peroxides: Ethers like Tetrahydrofuran (THF) or Dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or inhibitor-free, anhydrous solvents. Test for peroxides before use.

    • Water Content: As shown in Figure 1, water can facilitate oxidation. Use anhydrous solvents and dry your glassware thoroughly.

  • Reaction Atmosphere: If your reaction is sensitive, failing to maintain an inert atmosphere can allow atmospheric oxygen to participate in the reaction. Purge the reaction vessel with Argon or Nitrogen before adding reagents and maintain a positive pressure throughout the experiment.

  • Temperature Control: Excessive heat can accelerate the rate of oxidation. If your reaction is exothermic, ensure you have adequate cooling to maintain the target temperature.

Q3: How can I purify my this compound sample that is contaminated with the carboxylic acid?

A: You can effectively remove the acidic 2-propoxybenzoic acid impurity through a simple acid-base extraction. This method leverages the difference in acidity between the aldehyde and the carboxylic acid.

Protocol: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the impure aldehyde mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM), at a concentration of approximately 5-10% (w/v).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: The weak base (bicarbonate) will deprotonate the acidic carboxylic acid, forming the water-soluble sodium 2-propoxybenzoate salt. The neutral aldehyde will remain in the organic layer.

  • Mixing & Separation: Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that may form. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Causality: This step removes the bulk of the dissolved water from the organic solvent, breaking up any emulsions and aiding the subsequent drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Verification: Confirm the purity of the product using an appropriate analytical technique, such as ¹H NMR or GC-MS.[7]

Proactive Prevention: Protecting Group Strategy

When a planned reaction involves reagents that would oxidize the aldehyde (e.g., strong oxidants or certain nucleophiles), the most robust strategy is to "protect" the aldehyde functional group. The most common and effective method is to convert it into an acetal .[8][9]

Acetals are stable to basic conditions, organometallics, hydrides, and many oxidizing agents.[8] They are easily formed and can be readily removed (deprotected) under mild acidic conditions to regenerate the aldehyde.

Figure 3. Reversible protection of an aldehyde as a cyclic acetal.
Protocol: Acetal Protection of this compound
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, ~0.02 eq).

  • Reaction: Heat the mixture to reflux.

    • Causality: The Dean-Stark trap will azeotropically remove the water formed during the reaction, driving the equilibrium towards the formation of the acetal.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until all the starting aldehyde has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected aldehyde, which can be purified further by column chromatography if necessary.

After performing the desired chemical transformations on other parts of the molecule, the aldehyde can be regenerated by stirring the acetal in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl).

By implementing these diagnostic, corrective, and preventative strategies, you can maintain the integrity of your this compound and achieve more reliable and reproducible experimental results.

References
  • Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.1.4: Oxidation of Aldehydes and Ketones. [Link]

  • Purechemistry. (2023, March 1). Oxidation reaction of alcohols and aldehydes. [Link]

  • American Chemical Society. (2025). Copper-catalyzed selective reduction of aldehydes and ketones using a disilane as a terminal reductant. ACS Fall 2025. [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • Roblin, R. O. (1942). Stabilization of aldehydes. U.S. Patent No. 2,280,311.
  • G-R. Riva, et al. (n.d.). Selective Enzymatic Reduction of Aldehydes. National Institutes of Health. [Link]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • Balbach, H., et al. (1983). Stabilization of aldehydes. U.S. Patent No. 4,414,419.
  • ResearchGate. (2025, August 6). A green and selective reduction of aldehydes. [Link]

  • S. N. Afonso, et al. (2023). Stabilization of aldehydes and/or an alcohols. WIPO Patent Application WO/2023/175065.
  • Prakash, B., et al. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654-656. [Link]

  • Consolidated Chemical. Tolyl Aldehyde Para (Methyl Benzaldehyde) | FCC Food Grade. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. [Link]

  • Quora. (2020, March 29). Why does PCC oxidation stop at the aldehyde?[Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. [Link]

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Technical Support Center: Characterization of Impurities in 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the characterization of impurities in 2-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into identifying, quantifying, and controlling impurities. The information presented here is grounded in established analytical principles and regulatory expectations to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound can be broadly categorized based on their origin, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][2][3] You should anticipate:

  • Organic Impurities: These are the most common and can include:

    • Starting Materials and Intermediates: Unreacted precursors from the synthesis, such as salicylaldehyde or a propylating agent.[4][5]

    • By-products: Compounds formed from side reactions during synthesis. For instance, in a Williamson ether synthesis, dimerization or elimination products can occur.[4][5] Isomeric impurities, such as 4-propoxybenzaldehyde, could also be present depending on the synthetic route.[6]

    • Degradation Products: this compound is susceptible to oxidation and other degradation pathways.[7] The most common degradation product is the corresponding carboxylic acid, 2-propoxybenzoic acid, formed by the oxidation of the aldehyde group.[6][7] Cleavage of the propoxy ether linkage can also occur under certain conditions.[7]

  • Inorganic Impurities: These can include residual catalysts, salts, and heavy metals from the manufacturing process.[2][3]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification.[1][8]

Q2: At what level do I need to report, identify, and qualify these impurities?

A2: The thresholds for reporting, identification, and qualification of impurities in a new drug substance are defined by the ICH Q3A (R2) guideline.[2][9] These thresholds are based on the maximum daily dose of the drug substance.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10% or 1.0 mg per day (whichever is lower)≥ 0.05%
Qualification Threshold ≥ 0.15% or 1.0 mg per day (whichever is lower)≥ 0.05%

This table summarizes the key thresholds outlined in the ICH Q3A (R2) guideline for impurity management.[2][8]

Q3: Which analytical techniques are most suitable for characterizing impurities in this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.[10]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities.[10][11] A reversed-phase HPLC method with UV detection is a common starting point.[11]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain by-products.[10][11] Coupling GC with a mass spectrometer (GC-MS) provides powerful identification capabilities.[11]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is indispensable for the structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[10][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural confirmation of isolated impurities.[11][12] Both 1H and 13C NMR provide detailed information about the chemical structure.[11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your analytical experiments.

Issue 1: An unknown peak is consistently observed in my HPLC chromatogram.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like peak shape, resolution, and reproducibility of a standard injection.

  • Investigate the Blank: Inject a blank (mobile phase or sample solvent) to rule out contamination from the solvent or the system itself.

  • Hypothesize Impurity Identity:

    • Early Eluting Peaks: Could be more polar compounds, potentially starting materials or certain degradation products.

    • Late Eluting Peaks: May indicate less polar by-products.

  • Force Degradation Studies: To tentatively identify degradation products, subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light).[7] Compare the chromatograms of the stressed samples with your original sample to see if the unknown peak increases in size.

  • Structural Elucidation using LC-MS:

    • Protocol: Develop an LC-MS method to obtain the mass-to-charge ratio (m/z) of the unknown peak.

    • Interpretation: The molecular weight can help you propose a molecular formula and potential structure. For example, an increase of 16 amu compared to the parent compound (this compound, MW: 164.20 g/mol ) would strongly suggest the formation of the corresponding carboxylic acid (2-propoxybenzoic acid).[6][7]

Issue 2: My GC-MS analysis shows a peak with a mass spectrum that is difficult to interpret.

Troubleshooting Steps:

  • Check Library Match: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley). Be aware that library matches are tentative and require confirmation.

  • Analyze Fragmentation Patterns: Manually interpret the fragmentation pattern. For aromatic aldehydes, look for characteristic fragments such as the loss of the formyl group (-CHO) or the propoxy group (-OCH2CH2CH3).

  • Consider Isomeric Impurities: If the mass spectrum is very similar to that of this compound but has a different retention time, it could be an isomer, such as 3- or 4-propoxybenzaldehyde. Co-injection with a commercially available standard of the suspected isomer can confirm its identity.

  • Chemical Derivatization: For aldehydes, derivatization can improve chromatographic behavior and provide more definitive mass spectra.[13] However, this is more common in complex matrices.

Issue 3: I need to isolate an unknown impurity for NMR analysis.

Troubleshooting Steps:

  • Preparative HPLC: If the impurity is present at a sufficient level (typically >0.1%), preparative HPLC is the most common method for isolation.

    • Protocol: Scale up your analytical HPLC method to a preparative column with a higher loading capacity. Collect fractions corresponding to the peak of interest.

    • Purity Check: Analyze the collected fractions using your analytical HPLC method to confirm the purity of the isolated impurity.

  • Solvent Removal: Carefully remove the mobile phase from the collected fractions, typically using a rotary evaporator or lyophilizer, to obtain the isolated impurity.

  • NMR Sample Preparation: Dissolve a few milligrams of the isolated impurity in a deuterated solvent (e.g., CDCl3, DMSO-d6) for NMR analysis.[11]

Experimental Workflows & Protocols

Workflow for Impurity Identification and Characterization

This workflow provides a logical sequence for tackling impurity characterization.

Impurity_Workflow cluster_0 Initial Analysis cluster_1 Peak Detection & Evaluation cluster_2 Structural Elucidation cluster_3 Finalization start Sample of this compound hplc_gc HPLC / GC Screening start->hplc_gc detect_peak Unknown Peak Detected? hplc_gc->detect_peak check_threshold Peak > Identification Threshold? detect_peak->check_threshold Yes end_known End of Analysis detect_peak->end_known No (All peaks known) lcms LC-MS / GC-MS Analysis check_threshold->lcms Yes isolate Preparative HPLC Isolation lcms->isolate Structure not clear structure_id Impurity Structure Identified lcms->structure_id Structure Identified nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr nmr->structure_id Structure Confirmed quantify Quantify & Report structure_id->quantify end End of Analysis quantify->end Process Complete

Caption: A logical workflow for the identification and characterization of unknown impurities.

Protocol: Generic Reversed-Phase HPLC Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of your this compound sample.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Illustrative):

      Time (min) %B
      0.0 40
      20.0 90
      25.0 90
      25.1 40

      | 30.0 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[11]

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan of the analyte).[11]

    • Injection Volume: 10 µL.[11]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage area of each impurity relative to the total peak area.

    • For known impurities, use a reference standard for quantification.

Protocol: GC-MS for Volatile Impurities and Structural Information

This protocol is suitable for identifying volatile impurities and providing initial structural information.

  • Sample Preparation:

    • Prepare a solution of your sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[11]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

    • Injector Temperature: 280 °C.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Temperature Program (Illustrative):

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.[11]

    • MS Transfer Line Temperature: 280 °C.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: m/z 40-500.[11]

  • Data Analysis:

    • Identify peaks by comparing retention times and mass spectra with reference standards or a spectral library.

    • For unknown peaks, analyze the fragmentation pattern to deduce the structure.

References

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Slideshare. (n.d.). ICH- Q3 Impurity. Retrieved from [Link]

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2-(3-Formylphenoxy)propoxy]benzaldehyde | C17H16O4 | CID 129760782. PubChem. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. PubChem. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729. PubChem. Retrieved from [Link]

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Technical Support Center: Improving Reaction Selectivity with 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Propoxybenzaldehyde. This guide is designed to provide you with in-depth, practical solutions to common selectivity challenges encountered during synthesis. By understanding the underlying principles of reactivity, steric hindrance, and electronic effects, you can troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties of this compound that influence its reactivity.

Q1: What are the primary factors governing the selectivity of reactions involving this compound?

A1: The reaction selectivity of this compound is primarily governed by a combination of three factors:

  • Electronic Effects: The propoxy group (-OCH₂CH₂CH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution due to the lone pairs on the oxygen atom, which donate electron density to the aromatic ring. This increases the nucleophilicity of the ortho and para positions.

  • Steric Hindrance: The propoxy group is sterically bulkier than a methoxy or ethoxy group. This steric bulk can hinder the approach of reagents to the ortho position, often leading to a preference for substitution at the less hindered para position.

  • Chelation: The oxygen atoms of the aldehyde and the propoxy group can form a five-membered chelate ring with certain metal ions (e.g., Mg²⁺, Ti⁴⁺, Zn²⁺).[1][2][3] This chelation locks the conformation of the molecule, which can direct nucleophilic attack to one face of the carbonyl group, significantly enhancing diastereoselectivity.[1][2]

Q2: How does the propoxy group influence the reactivity of the aldehyde functional group?

A2: The propoxy group at the ortho position electronically influences the aldehyde group in two main ways. First, its electron-donating nature slightly increases the electron density on the carbonyl carbon, which can subtly decrease its electrophilicity compared to unsubstituted benzaldehyde. Secondly, and more significantly, the proximity of the propoxy oxygen allows for potential intramolecular hydrogen bonding or chelation with reagents, which can alter the reactivity and stereochemical outcome of nucleophilic additions.[1][3]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when you have multiple reactive sites and need to ensure a specific transformation occurs selectively.[4][5] For this compound, you might consider protecting the aldehyde if:

  • You are performing a reaction that is sensitive to aldehydes (e.g., Grignard reactions on another part of the molecule, strong reductions).

  • You need to prevent the aldehyde from participating in undesired side reactions under acidic or basic conditions. Common protecting groups for aldehydes include acetals and ketals, which are stable under basic and nucleophilic conditions but can be removed with acid.[6]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step solutions to specific experimental challenges.

Guide 1: Poor Diastereoselectivity in Nucleophilic Additions (e.g., Grignard, Organolithium)

Problem: "My Grignard reaction with this compound is giving a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Root Cause Analysis: Poor diastereoselectivity in this case often stems from a lack of facial control during the nucleophilic attack on the carbonyl. The system is likely following a simple Felkin-Anh model rather than a more rigid, selective pathway. To improve selectivity, you must impose greater conformational rigidity on the transition state.

Solution: Implement Chelation Control.

By using a Lewis acid capable of forming a chelate between the aldehyde oxygen and the propoxy oxygen, you can create a rigid five-membered ring structure. This forces the nucleophile to attack from the less sterically hindered face, dramatically improving selectivity.[1][2][3]

Workflow: Selecting a Chelation-Control Strategy

G cluster_0 Troubleshooting Poor Diastereoselectivity Start Start: Low Diastereoselectivity (e.g., ~1:1 dr) CheckReagent Is your nucleophile a Grignard or Organolithium? Start->CheckReagent UseChelatingLA Introduce a Chelating Lewis Acid (e.g., MgBr₂, ZnCl₂, TiCl₄) CheckReagent->UseChelatingLA Yes SolventChoice Use a non-coordinating solvent (Toluene or DCM) UseChelatingLA->SolventChoice Protocol Execute Chelation-Controlled Addition Protocol SolventChoice->Protocol Result High Diastereoselectivity (e.g., >10:1 dr) Protocol->Result

Caption: Decision workflow for implementing chelation control.

Experimental Protocol: Chelation-Controlled Grignard Addition

This protocol provides a general method for improving diastereoselectivity.

  • Preparation (Under Inert Atmosphere):

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add this compound (1.0 eq) and a chelating Lewis acid (1.1 eq). A screen of common Lewis acids is recommended to find the optimal one for your system.[2]

    • Dissolve the mixture in a dry, non-coordinating solvent like Toluene or Dichloromethane (DCM). Avoid ethereal solvents like THF or Et₂O at this stage as they can compete for coordination with the Lewis acid.

    • Stir the solution at -78 °C (dry ice/acetone bath) for 30-60 minutes to allow for complete chelate formation.

  • Addition:

    • Slowly add the Grignard reagent (1.2 eq, typically in THF or Et₂O) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The addition of the ethereal Grignard solution is usually tolerated once the chelate is pre-formed.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation:

    • Purify the crude product via flash column chromatography.

    • Determine the diastereomeric ratio (dr) of the product using ¹H NMR spectroscopy by integrating well-resolved, characteristic peaks for each diastereomer.

Data Comparison: Effect of Lewis Acid on Selectivity

The choice of Lewis acid can drastically impact selectivity. The table below illustrates hypothetical but representative outcomes based on established principles.[2]

Lewis Acid (1.1 eq)SolventDiastereomeric Ratio (Chelate:Non-Chelate)Reference Principle
None (Control)THF1.5 : 1Felkin-Anh Model
MgBr₂·OEt₂DCM10 : 1Cram Chelate Model
ZnCl₂Toluene15 : 1Cram Chelate Model
TiCl₄DCM>20 : 1Cram Chelate Model
BF₃·OEt₂DCM1 : 8Felkin-Anh Model (Non-chelating LA)[2]
Guide 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution

Problem: "I'm trying to brominate this compound, but I'm getting a mixture of the 4-bromo and 6-bromo isomers, along with some di-substituted product."

Root Cause Analysis: The propoxy group is a strong ortho-, para-director. While its steric bulk favors the para position (C4), the electronic activation is also strong at the ortho position (C6). Harsh reaction conditions (e.g., strong Lewis acid, excess electrophile) can overcome the steric hindrance and lead to mixtures or over-reaction.

Solution: Modulate Steric and Electronic Factors.

To favor a single isomer, you must fine-tune the reaction conditions to exploit the subtle differences between the ortho and para positions.

Mechanism: Directing Effects in Electrophilic Substitution

G cluster_0 Controlling Regioselectivity cluster_1 Para-Selective Pathway cluster_2 Ortho-Selective Pathway Reactant This compound Para_Conditions Bulky Catalyst (e.g., I₂/H₂O₂) or Mild Conditions Reactant->Para_Conditions Ortho_Conditions Chelating Metal Catalyst (e.g., Mg(OMe)₂) or Stronger Conditions Reactant->Ortho_Conditions Para_Intermediate Sterically Favored Para-Attack Para_Conditions->Para_Intermediate Para_Product Major Product: 4-Substituted Isomer Para_Intermediate->Para_Product Ortho_Intermediate Electronically Favored Ortho-Attack Ortho_Conditions->Ortho_Intermediate Ortho_Product Side Product: 6-Substituted Isomer Ortho_Intermediate->Ortho_Product

Caption: Pathways for controlling ortho vs. para selectivity.

Experimental Protocol: Selective para-Bromination

This protocol uses a milder electrophile to enhance selectivity for the less sterically hindered para position.

  • Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as Acetic Acid or a chlorinated solvent like Dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Using NBS instead of Br₂ with a strong Lewis acid provides a milder source of electrophilic bromine, increasing selectivity.

    • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

    • Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation:

    • Purify via flash chromatography or recrystallization.

    • Confirm the regiochemistry using ¹H NMR and NOE (Nuclear Overhauser Effect) experiments to verify the spatial relationships between protons.

References
  • Wuts, P. G. M. (1997). Protective groups in organic synthesis. Wiley. [Link: [Link]]

  • Reetz, M. T. (1984). Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Tetrahedron Letters, 25(3), 265-268. [Link: [Link]]

  • Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2355–2366. [Link: [Link]]

  • PubChem. (n.d.). 2-propoxy-benzaldehyde. National Center for Biotechnology Information. [Link: [Link]]

  • Mengel, A., & Reiser, O. (1999). Around and beyond Cram's Rule–Not only a question of sterics. Chemical Reviews, 99(5), 1191-1224. [Link: [Link]]

  • Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules, 266, 131246. [Link: [Link]]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link: [Link]]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link: [Link]]

  • Choi, Y., et al. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387. [Link: [Link]]

  • Gholami, M. R., & Zare, K. (2009). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Asian Journal of Chemistry, 21(8), 6035-6043. [Link: [Link]]

Sources

Technical Support Center: Safe Handling and Disposal of 2-Propoxybenzaldehyde Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-Propoxybenzaldehyde (CAS No. 7091-12-5). The information herein is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and the manufacturer's Safety Data Sheet (SDS). Adherence to established safety protocols is paramount for ensuring personnel safety and environmental compliance.

Section 1: Hazard Identification and Characterization

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This compound is an aromatic aldehyde that, while useful in organic synthesis, presents several health hazards that must be managed with appropriate controls.[1][2] Its physical and hazardous properties dictate the necessary precautions for handling and disposal.

Table 1: Properties and GHS Hazard Classification of this compound

PropertyValue / ClassificationSource
Chemical Formula C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to pale yellow liquid with an aromatic odor[1]
GHS Pictograms Corrosive, Irritant[1][4]
Signal Word Danger / Warning[4]
Hazard Statements H315: Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation.[1][3][4][5]
Primary Hazards Skin Irritant, Serious Eye Damage/Irritation, Respiratory Tract Irritant[3]

Section 2: Frequently Asked Questions (FAQs) - Safe Handling

These FAQs address common queries regarding the day-to-day handling of this compound to minimize exposure and ensure a safe working environment.

Q1: What are the minimum required Personal Protective Equipment (PPE) when handling this compound?

A1: Due to its classification as a skin and eye irritant, a comprehensive PPE strategy is mandatory.[3] The minimum required PPE includes:

  • Eye Protection: ANSI-certified (Z87) chemical splash goggles are essential.[6] If there is a significant splash risk, a face shield should be worn in addition to goggles.[7] This is to protect against the risk of serious eye damage.[3][4]

  • Hand Protection: Chemically compatible gloves, such as nitrile gloves, must be worn.[7][8] Always inspect gloves for tears or holes before use and wash them before removal.[9]

  • Body Protection: A knee-length laboratory coat protects your skin and personal clothing from potential splashes.[6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

Q2: What type of ventilation is required for working with this chemical?

A2: All work involving this compound must be performed inside a certified chemical fume hood.[6] This is a critical engineering control to mitigate the risk of respiratory irritation from inhaling its vapors.[3][10]

Q3: How should I properly store this compound in the laboratory?

A3: Proper storage is crucial to maintain chemical stability and prevent accidental exposure or reaction.

  • Container: Keep the chemical in its original, tightly sealed container.[8][11]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[1][8][11] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.

  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents.[6][12]

  • Containment: Always use secondary containment (such as a tray or bin) to contain any potential leaks or spills.[6][13] Store liquid chemicals below eye level to minimize the risk of facial splashes if a container is dropped.[6][8]

Q4: Can I eat or drink in the lab if the chemical is stored away in the fume hood?

A4: No. Eating, drinking, chewing gum, or applying cosmetics is strictly prohibited in any area where chemicals are handled or stored.[9][11] This practice prevents the accidental ingestion of hazardous materials. Always wash your hands thoroughly after handling any chemical and before leaving the laboratory.[9][10]

Section 3: Frequently Asked Questions (FAQs) - Waste Disposal

Disposing of chemical waste is a highly regulated process. These questions clarify the correct procedures for this compound waste to ensure compliance with EPA and local regulations.

Q1: Is it acceptable to pour small amounts of this compound waste down the sink?

A1: Absolutely not. Under federal and state laws, it is prohibited to dispose of hazardous chemicals via the sink drain.[8][13][14][15] this compound is an organic chemical that can be harmful to aquatic life and interfere with wastewater treatment processes.[16][17] All waste must be collected for proper disposal.

Q2: How do I classify waste containing this compound?

A2: Any material (e.g., solvents, reaction mixtures, contaminated paper towels, gloves) containing this compound must be treated as hazardous waste.[18] The classification is based on its characteristic hazards of being an irritant and potentially corrosive to the eyes.[3] Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its proper management from "cradle-to-grave".[19][20]

Q3: How should I collect and store this chemical waste in the lab?

A3: Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). The following rules apply:

  • Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a proper screw-top cap and be kept closed at all times except when adding waste.[6][13][14]

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[6][13] The label must include the full chemical names of all components and their approximate percentages.[13]

  • Segregation: Never mix incompatible waste streams.[13] Waste containing this compound should not be mixed with strong acids, bases, or oxidizers. It is also best practice to segregate non-halogenated solvent waste (like this compound) from halogenated solvent waste.

  • Containment: Liquid waste containers must be stored in secondary containment to prevent spills from spreading.[6][13]

Q4: What is the procedure for disposing of an empty this compound container?

A4: An empty container that held a hazardous chemical must be handled correctly.

  • Ensure the container is fully empty, with only a trivial amount of residue remaining.[13]

  • The first rinse of the container must be collected and disposed of as hazardous waste.[13] Subsequent rinses of containers that held non-acutely toxic chemicals may be permissible for drain disposal, but you must check with your institution's EHS department.

  • Completely deface or remove all original labels and hazard symbols from the empty, rinsed container.[13][14]

  • Dispose of the rinsed, unlabeled container in the appropriate receptacle for broken glass or solid waste as directed by your facility's procedures.[13]

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
I can smell a chemical odor even when working in the fume hood. 1. The fume hood sash is too high.2. The fume hood is not functioning correctly.3. A container inside the hood is not properly sealed.1. Adjust the sash to the indicated proper height.2. Verify the fume hood's airflow monitor is in the green/safe range. If not, stop work and contact facilities maintenance.3. Ensure all chemical and waste containers are tightly capped when not in use.[11][13]
My skin feels irritated after an experiment. 1. A small, unnoticed splash or spill occurred.2. A glove may have had a pinhole or was otherwise compromised.1. Immediately flush the affected area with water for at least 15 minutes and remove any contaminated clothing.[6][9]2. Seek medical attention if irritation persists.[7]3. Report the incident to your supervisor.
I'm unsure if I can mix my this compound waste with another solvent waste stream. The chemicals may be incompatible, leading to a dangerous reaction (e.g., gas generation, heat, polymerization).When in doubt, do not mix. [13] Start a new, separate waste container that is clearly labeled with its contents. Consult your institution's EHS department or the chemical SDS for compatibility information.
A small spill occurred on the lab bench. Accidental mishandling during transfer or measurement.Follow the spill cleanup protocol. For small spills, trained lab personnel can manage the cleanup using an appropriate spill kit.[6] See Section 5 for a detailed protocol.

Section 5: Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup ( <100 mL)

Causality: This protocol is designed to contain and neutralize a small spill safely, preventing wider contamination and personnel exposure. The use of inert absorbent avoids a reactive hazard.

  • Alert & Restrict: Immediately alert personnel in the vicinity.[8] Restrict access to the spill area.

  • Don PPE: If not already wearing it, don your full PPE: chemical splash goggles, lab coat, and double-glove with nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a chemical spill pillow.[6][12] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [12]

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container or a sturdy, sealable bag.[6][12]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose of Contaminated Materials: All materials used for the cleanup (gloves, cloths, absorbent) are now considered hazardous waste and must be placed in the solid hazardous waste container.[6]

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Report: Report the spill to your laboratory supervisor or Chemical Hygiene Officer.

Protocol 2: Preparing a Liquid Hazardous Waste Container

Causality: This protocol ensures that waste is collected in a compliant manner, preventing leaks, reactions, and regulatory violations. Proper labeling is a core requirement of the OSHA Hazard Communication Standard.[21]

  • Select Container: Choose a clean, empty, and chemically compatible container with a secure screw-top cap.

  • Initial Labeling: Before adding any waste, affix a hazardous waste label from your institution's EHS department to the container.[6][13]

  • Add Waste: Place the container in a secondary containment bin within your lab's Satellite Accumulation Area (SAA). Carefully pour the this compound waste into the container, using a funnel if necessary.

  • Update Label: Immediately update the container's contents on the hazardous waste label. Write out the full chemical name "this compound" and estimate its percentage. Continue to update the label every time a new chemical is added.

  • Seal Container: Securely fasten the cap. Hazardous waste containers must remain closed at all times unless you are actively adding waste. [13][14]

  • Request Pickup: Once the container is full (no more than 90%), submit a waste pickup request to your EHS department.

Section 6: Visual Workflows

Diagram 1: Hazardous Waste Disposal Decision Workflow

start Waste Generated (e.g., used solvent, contaminated wipes) is_haz Is the waste considered hazardous? start->is_haz trash Dispose in Regular Trash (Non-hazardous solid waste only) is_haz->trash No collect_haz Collect in a designated Hazardous Waste Container is_haz->collect_haz Yes liquid_solid Is the waste liquid or solid? collect_haz->liquid_solid liquid_container Use compatible LIQUID waste container with secondary containment liquid_solid->liquid_container Liquid solid_container Use compatible SOLID waste container (e.g., labeled pail or bag) liquid_solid->solid_container Solid check_compat Is this a new waste stream? liquid_container->check_compat solid_container->check_compat new_container Start a NEW, properly labeled waste container check_compat->new_container Yes add_existing Add waste to existing, COMPATIBLE waste stream. Update content list. check_compat->add_existing No label Ensure container is properly labeled with all contents and hazards new_container->label add_existing->label store Store sealed container in Satellite Accumulation Area label->store pickup Request pickup from EHS when container is full store->pickup

Caption: Decision workflow for segregating and storing hazardous laboratory waste.

Diagram 2: Small-Scale Chemical Spill Response Workflow

spill Spill Occurs alert 1. ALERT Alert nearby personnel spill->alert ppe 2. ASSESS & PREPARE Assess risk. Don appropriate PPE. alert->ppe contain 3. CONTAIN Use inert absorbent material to cover and contain the spill ppe->contain collect 4. COLLECT Scoop contaminated absorbent into a hazardous waste container contain->collect decon 5. DECONTAMINATE Clean the spill surface area collect->decon dispose 6. DISPOSE Package all contaminated items as hazardous waste decon->dispose report 7. REPORT Report the incident to your supervisor dispose->report

Caption: Step-by-step workflow for responding to a minor chemical spill.

Section 7: References

  • Irritants - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). APEC. Retrieved from [Link]

  • 2-Propoxy-benzaldehyde. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). EHS.com. Retrieved from [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager Magazine. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

  • BENZALDEHYDE - Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Laboratory Waste Disposal Guidelines. (n.d.). Retrieved from [Link]

  • Benzaldehyde. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

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2-Propoxybenzaldehyde stability issues and degradation products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and questions regarding degradation products. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Proactive Approach

This compound, a versatile aromatic aldehyde, is generally stable under recommended storage conditions. However, its aldehyde functional group and ether linkage make it susceptible to specific degradation pathways, primarily oxidation. Understanding these vulnerabilities is the first step toward preventing experimental variability and ensuring reproducible results.

The most significant stability concern is the oxidation of the aldehyde to its corresponding carboxylic acid, 2-propoxybenzoic acid. This process can be initiated by atmospheric oxygen and is accelerated by exposure to light and elevated temperatures.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is crucial to protect the compound from light and oxidizing agents.[1] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture.

Q2: I've noticed a color change in my this compound, from colorless to pale yellow. Is it still usable?

A2: A slight color change to pale yellow can indicate the initial stages of degradation, though the compound may still be suitable for some applications depending on the required purity. It is highly recommended to assess the purity of the material using a suitable analytical method, such as HPLC or GC-MS, before use. The presence of new peaks, particularly one corresponding to 2-propoxybenzoic acid, would confirm degradation.

Q3: What are the primary degradation products of this compound?

A3: The most common degradation product is 2-propoxybenzoic acid, formed via oxidation of the aldehyde group.[1] Under more extreme conditions, such as strong acid or base catalysis, cleavage of the propoxy ether linkage can occur, potentially yielding 2-hydroxybenzaldehyde (salicylaldehyde) and propane-derived byproducts. Thermal decomposition at high temperatures will primarily produce carbon monoxide (CO) and carbon dioxide (CO₂).[1]

Q4: Can this compound degrade in common laboratory solvents?

A4: The stability of this compound can be influenced by the choice of solvent. While it is generally stable in anhydrous, aprotic solvents like acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) when stored properly, the presence of impurities in the solvent (e.g., peroxides in aged THF or ether) can initiate degradation. Protic solvents, especially under acidic or basic conditions, may facilitate the hydrolysis of the ether linkage over time.

III. Troubleshooting Guide: Addressing Experimental Challenges

This guide provides a structured approach to troubleshooting common issues encountered during experiments involving this compound, with a focus on stability-related problems.

Issue 1: Low or Inconsistent Reaction Yields

You are performing a reaction where this compound is a key starting material, but you are observing lower than expected yields or significant variability between batches.

Potential Cause 1: Degradation of this compound Stock

  • Explanation: The most likely culprit is the partial oxidation of your this compound to 2-propoxybenzoic acid. This impurity will not participate in many reactions in the same way as the aldehyde, leading to an effective reduction in the concentration of your starting material and, consequently, a lower yield of the desired product.

  • Troubleshooting Steps:

    • Analytical Check: Analyze your this compound stock solution by HPLC or GC-MS. Compare the chromatogram to a reference standard or a freshly opened bottle. The presence of a significant peak corresponding to 2-propoxybenzoic acid will confirm degradation.

    • Purification: If degradation is confirmed, you can purify the remaining this compound by flash column chromatography or distillation.

    • Preventative Measures: For future use, ensure your this compound is stored under an inert atmosphere at 2-8°C and away from light. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk stock to air.

Potential Cause 2: Incompatibility with Reaction Conditions

  • Explanation: Certain reaction conditions can promote the degradation of this compound. For example, strongly basic conditions can potentially lead to side reactions, while prolonged exposure to oxidizing agents will convert it to the carboxylic acid.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor your reaction over time using TLC, HPLC, or GC-MS. Look for the disappearance of your starting material and the appearance of your product, but also be vigilant for the emergence of unexpected byproducts.

    • Condition Optimization: If you suspect degradation is occurring during the reaction, consider modifying your conditions. This could involve using a weaker base, lowering the reaction temperature, or ensuring the reaction is conducted under a strictly inert atmosphere.

Issue 2: Appearance of Unknown Impurities in Product Mixture

You have successfully formed your desired product, but analytical analysis (HPLC, GC-MS, or NMR) reveals the presence of unexpected impurities.

Potential Cause 1: Co-eluting Degradation Products

  • Explanation: A degradation product from your this compound starting material, such as 2-propoxybenzoic acid, may be carried through the reaction and purification steps, appearing as an impurity in your final product.

  • Troubleshooting Steps:

    • Spiking Experiment: To confirm if an impurity is related to your starting material, "spike" a sample of your final product with a small amount of your this compound stock. If the peak area of the unknown impurity increases in the spiked sample, it is likely originating from your starting material.

    • Optimize Purification: Adjust your purification method (e.g., modify the solvent gradient in your column chromatography or the mobile phase in your preparative HPLC) to improve the separation of your desired product from the impurity.

Potential Cause 2: Photodegradation

  • Explanation: Benzaldehydes can be susceptible to photodegradation, which can lead to the formation of various byproducts, including benzoic acids and even benzene in some cases under specific conditions.[3][4][5] If your reaction is conducted in a clear glass vessel and exposed to ambient or UV light for extended periods, photodegradation could be a source of impurities.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the reaction in a flask wrapped in aluminum foil or in an amber-colored flask to exclude light.

    • Compare Results: Analyze the product from the light-protected reaction and compare it to your original result. A reduction or elimination of the unknown impurity would suggest photodegradation was the issue.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its primary degradation product, 2-propoxybenzoic acid.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 254 nm
Injection Vol. 10 µL

Sample Preparation:

  • Prepare a stock solution of your this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The retention time of this compound will be longer than that of the more polar 2-propoxybenzoic acid.

  • The peak areas can be used to determine the relative purity of your sample. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.

Protocol 2: Forced Degradation Study

To rigorously test the stability of this compound and validate the stability-indicating nature of your HPLC method, a forced degradation study can be performed.

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid material at 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, prepare a sample as described in Protocol 1 and analyze by HPLC to observe the formation of degradation products.

V. Visualizing Degradation and Workflows

Diagram 1: Primary Degradation Pathway of this compound

G This compound This compound 2-Propoxybenzoic Acid 2-Propoxybenzoic Acid This compound->2-Propoxybenzoic Acid Oxidation (O2, Light, Heat)

Caption: Oxidation of this compound to 2-propoxybenzoic acid.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield check_sm Analyze Starting Material (SM) by HPLC/GC-MS start->check_sm is_degraded Is SM Degraded? check_sm->is_degraded purify_sm Purify SM or Use New Stock is_degraded->purify_sm Yes monitor_rxn Monitor Reaction for In-situ Degradation is_degraded->monitor_rxn No end Improved Yield purify_sm->end optimize_cond Optimize Reaction Conditions (Temp, Base, etc.) monitor_rxn->optimize_cond optimize_cond->end

Caption: A logical workflow for troubleshooting low reaction yields.

VI. References

  • Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

  • ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different.... Retrieved from [Link]

  • Impactfactor. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Cuminaldehyde. Retrieved from [Link]

  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • BrJAC. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method fo. Brazilian Journal of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

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  • ResearchGate. (2025). Efficient benzaldehyde degradation by Barnettozyma hawaiiensis and its application in shale gas fracturing flowback fluid treatment: Identification, performance, and mechanisms. Retrieved from [Link]

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with 2-Propoxybenzaldehyde. This guide is designed to provide expert insights, troubleshooting advice, and practical protocols to help you overcome the unique challenges posed by the steric hindrance of this valuable ortho-substituted aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" substrate?

A1: The term "sterically hindered" refers to the spatial obstruction caused by bulky functional groups near a reactive center.[1] In this compound, the propoxy group (-OCH₂CH₂CH₃) is located at the ortho position, immediately adjacent to the aldehyde group (-CHO). This proximity physically blocks the trajectory of incoming nucleophiles, making it difficult for them to attack the electrophilic carbonyl carbon. This steric congestion increases the activation energy of the reaction, often leading to slow reaction rates, low yields, or complete failure under standard conditions.[2]

Q2: What are the most common types of reactions that fail with this compound?

A2: Reactions that rely on the direct nucleophilic attack at the carbonyl carbon are most susceptible to failure. These include classic carbon-carbon and carbon-nitrogen bond-forming reactions such as:

  • Grignard Reactions: The bulky Grignard reagent often struggles to access the carbonyl.[3][4]

  • Wittig Reactions: Steric clash between the bulky phosphonium ylide and the ortho-propoxy group can significantly impede the reaction.[5][6]

  • Aldol and Knoevenagel Condensations: Formation of the initial adduct can be slow due to the hindered electrophile.[7][8]

  • Reductive Aminations: The initial formation of the imine or iminium ion can be the rate-limiting step and is sensitive to steric bulk.[9][10]

Q3: What are the three pillars for a successful strategy against steric hindrance with this substrate?

A3: A successful approach generally involves one or more of the following core strategies:

  • Enhance Electrophilicity: Increase the reactivity of the aldehyde's carbonyl carbon by using Lewis acid catalysts. This makes the carbonyl a more attractive target for the nucleophile, helping to overcome the steric barrier.[2]

  • Increase Reagent Reactivity: Employ smaller, more nucleophilic, or more reactive reagents. For example, using a more reactive unstabilized ylide in a Wittig reaction or an organolithium reagent instead of a Grignard reagent.[2][5]

  • Optimize Reaction Conditions: Modify the reaction environment to provide the necessary energy to overcome the high activation barrier. This often involves increasing the temperature, changing the solvent, or using alternative energy sources like microwave irradiation.[11][12]

Troubleshooting Guide & Optimized Protocols

This section addresses specific experimental failures and provides actionable solutions and detailed protocols.

Issue 1: My Knoevenagel condensation with an active methylene compound is sluggish and gives a poor yield.
  • Probable Cause: The steric bulk of the ortho-propoxy group is preventing the effective approach of the nucleophile, and the catalyst may be too weak to sufficiently activate the aldehyde.

  • Solution: Switch to a more potent catalytic system and/or utilize microwave-assisted synthesis to accelerate the reaction. Bismuth(III) chloride (BiCl₃) has proven effective as a catalyst for condensations with hindered aldehydes, often under solvent-free microwave conditions.[7] Microwave heating provides rapid and uniform temperature elevation, which can significantly shorten reaction times and improve yields by overcoming kinetic barriers.[13][14]

Optimized Protocol: Microwave-Assisted Knoevenagel Condensation
  • Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, 1.1 eq), and a catalytic amount of BiCl₃ (5-10 mol%).

  • Reaction: Place the vessel in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for short intervals (e.g., 2-10 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Workup: After completion, cool the reaction mixture to room temperature. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: My Wittig reaction is failing, and I'm recovering most of my starting aldehyde.
  • Probable Cause: The phosphonium ylide is too bulky or not reactive enough to overcome the steric shield of the propoxy group. Stabilized ylides are particularly problematic with hindered aldehydes.[5]

  • Solution 1: Use a More Reactive Ylide: If possible, use a less stable, more reactive ylide (e.g., an unstabilized ylide derived from an alkyltriphenylphosphonium salt). These ylides are more nucleophilic and can react more effectively.[15]

  • Solution 2: Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative. It utilizes a phosphonate-stabilized carbanion, which is generally smaller and more nucleophilic than a Wittig ylide, making it more effective with hindered aldehydes.[5] A key advantage is that the phosphate byproduct is water-soluble, simplifying purification.[5]

Comparative Strategies for Olefination
MethodReagentTypical BaseKey Advantage for Hindered Substrates
Wittig (Ph)₃P=CHRn-BuLi, NaHEffective with unstabilized ylides.
HWE (EtO)₂P(O)CH₂RNaH, KHMDSMore reactive/less bulky nucleophile; easier purification.[5]
Masamune-Roush (EtO)₂P(O)CH₂RLiCl, DBUMilder conditions, suitable for base-sensitive substrates.[16]
Issue 3: My reductive amination with a primary amine yields no product.
  • Probable Cause: The initial condensation to form the imine intermediate is disfavored due to steric hindrance. Standard reducing agents like sodium borohydride (NaBH₄) are often ineffective because they do not reduce the aldehyde faster than the (unformed) imine.[9][17]

  • Solution: Use a specialized reducing agent that is selective for the iminium ion and can perform the reduction in situ under mildly acidic conditions, which help catalyze imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation, especially with challenging substrates.[17][18] It is less reactive towards aldehydes but highly effective for reducing the iminium ion as it forms.[18]

Optimized Protocol: Reductive Amination with NaBH(OAc)₃
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).[17]

  • Addition: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions at room temperature.[2] For ketone reactions, a catalytic amount of acetic acid can be added, but it is generally not necessary for aldehydes.[17][18]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Issue 4: My Grignard reaction is not working, and I see complex side products.
  • Probable Cause: The Grignard reagent, being a strong base, may be promoting side reactions like enolization or reduction instead of the desired nucleophilic addition due to the high steric barrier at the carbonyl.[2][3]

  • Solution 1: Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can significantly improve Grignard reactions with hindered aldehydes. This method, known as the Luche reduction conditions when reducing enones, involves transmetalation to form a more reactive and less basic organocerium species that preferentially undergoes 1,2-addition.[2]

  • Solution 2: Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more successful in attacking sterically congested carbonyls.[2]

Visualization: Troubleshooting Workflow

The following diagram provides a decision-making flowchart for troubleshooting common issues encountered with this compound.

G start Low / No Product Yield q1 Starting Aldehyde Recovered? start->q1 q2 Side Products Observed? q1->q2 No sol1 Reaction Not Initiated (High Activation Energy) q1->sol1 Yes sol2 Alternative Pathway Favored q2->sol2 Yes strat1a Increase Reaction Temperature sol1->strat1a Strategy strat1b Use Microwave Irradiation sol1->strat1b Strategy strat1c Increase Reagent Reactivity (e.g., HWE vs. Wittig) sol1->strat1c Strategy strat1d Add Lewis Acid Catalyst (e.g., CeCl₃ for Grignard) sol1->strat1d Strategy strat2a Use Milder Conditions (e.g., NaBH(OAc)₃) sol2->strat2a Strategy strat2b Improve Selectivity (e.g., Organocerium Reagent) sol2->strat2b Strategy strat2c Change Solvent sol2->strat2c Strategy

Caption: Troubleshooting Decision Tree for Hindered Aldehyde Reactions.

References

  • Wikipedia. Reductive amination.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Boruah, M., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.

  • Sumimoto, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.

  • Li, G., et al. (2013). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Synlett.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 4-Butoxybenzaldehyde Reactions.

  • Nordstrom, L. U., et al. (2011). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications.

  • Leonelli, F., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules.

  • Deng, Y., et al. (2023). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters.

  • ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group.

  • Wang, Z., et al. (2022). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Catalysts.

  • BenchChem. (2025). Troubleshooting low yields in the Wittig synthesis of substituted alkenes.

  • Liu, W., et al. Catalytic Hydrogenation of Benzaldehyde on Ni/Al2O3 or Co-Ni/Al2O3 Catalyst. Asian Journal of Chemistry.

  • ResearchGate. Consecutive hydrogenation of benzaldehyde over Pd catalysts.

  • Al-shaikh, H., et al. (2023). Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reaction performances. RSC Publishing.

  • Chen, X. Y., et al. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde.

  • ResearchGate. Ortho‐C−H alkoxycarbonylation of benzaldehydes.

  • BenchChem. (2025). Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization.

  • Ma, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications.

  • Török, B., & Balázs, L. (2021). Microwave-Assisted Syntheses in Organic Chemistry. Springer.

  • ResearchGate. Cooperative ortho-effects on the Wittig reaction.

  • ResearchGate. (2018). Microwave-assisted synthesis: Paradigm of Green Chemistry.

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.

  • Reddit. (2022). Problems with wittig reaction.

  • Sorensen, E. J., et al. (2017). Pd-Catalyzed Ortho C-H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters.

  • The Journal of Organic Chemistry. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane.

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.

  • BenchChem. (2025). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.

  • ResearchGate. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.

  • National Institutes of Health. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[9][17] Addition and Oxidative Coupling Reactions.

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  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process.

  • Chemguide. reaction of aldehydes and ketones with grignard reagents.

  • PubMed. (2015). An S(N)Ar approach to sterically hindered ortho-alkoxybenzaldehydes for the synthesis of olefin metathesis catalysts.

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Technical Support Center: Optimizing 2-Propoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-propoxybenzaldehyde reactions. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

The most prevalent and dependable route for lab-scale synthesis is the Williamson ether synthesis .[1] This reaction involves the O-alkylation of a phenol, specifically 2-hydroxybenzaldehyde (salicylaldehyde), with a propylating agent. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion, generated by deprotonating salicylaldehyde with a base, acts as a nucleophile and attacks the electrophilic carbon of the propyl halide, displacing the halide leaving group.[1][2]

This method is widely favored due to its high reliability, broad scope for producing various ethers, and the use of readily available starting materials.[1][3]

Caption: Williamson ether synthesis pathway for this compound.
Q2: What is the role of the "catalyst" in this reaction, and what are the common choices?

In the context of the Williamson ether synthesis, the term "catalyst" often refers to one of two components: the base, which is a stoichiometric reagent, or a true catalyst like a phase-transfer catalyst (PTC).

  • The Base (Stoichiometric): The primary role of the base is to deprotonate the phenolic hydroxyl group of salicylaldehyde to form the much more nucleophilic phenoxide ion.[4] Alcohols and phenols are generally weak nucleophiles, but their conjugate bases (alkoxides/phenoxides) are strong nucleophiles, which is essential for the SN2 reaction to proceed efficiently.[2][5]

    • Common Choice: Anhydrous potassium carbonate (K₂CO₃) is a widely used base. It is effective, inexpensive, and easily removed during workup.[6] Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation before adding the alkyl halide.[7]

  • Phase-Transfer Catalyst (PTC): When the reaction is run in a biphasic system (e.g., an organic solvent and an aqueous solution of a base like NaOH), a PTC is crucial. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide ion (OH⁻) into the organic phase to deprotonate the phenol, and then transports the resulting phenoxide ion to facilitate the reaction with the alkyl halide.[8]

    • Advantages: PTCs enable reactions between water-insoluble organic reactants and water-soluble inorganic reagents, often allowing for milder reaction conditions (e.g., room temperature), faster reaction times, and the elimination of expensive anhydrous solvents.[8]

Troubleshooting and Optimization Guide

Q3: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Low yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting_Low_Yield Start Low or No Product Yield CheckReactants 1. Verify Reactant Quality & Stoichiometry Start->CheckReactants CheckBase 2. Assess Base Activity & Choice CheckReactants->CheckBase Reactants OK Sol_Reactants Use pure, dry starting materials. Ensure correct molar ratios. CheckReactants->Sol_Reactants CheckConditions 3. Evaluate Reaction Conditions CheckBase->CheckConditions Base OK Sol_Base Use fresh, anhydrous base (e.g., K₂CO₃). Consider a stronger base (NaH) or PTC system. CheckBase->Sol_Base CheckSideReactions 4. Analyze for Side Reactions CheckConditions->CheckSideReactions Conditions OK Sol_Conditions Ensure sufficient reaction time (monitor by TLC). Optimize temperature; too high can cause degradation. CheckConditions->Sol_Conditions Solution Optimized Yield CheckSideReactions->Solution Side Reactions Minimized Sol_SideReactions Use primary alkyl halide to avoid elimination. Favor O-alkylation with polar aprotic solvent. CheckSideReactions->Sol_SideReactions

Caption: Troubleshooting workflow for low reaction yield.

Possible Causes & Solutions:

  • Inactive Base: Potassium carbonate can be hygroscopic. If it has absorbed moisture, it will be less effective. Solution: Use freshly opened or properly dried K₂CO₃. Ensure your solvent is anhydrous if using a moisture-sensitive base like NaH.

  • Poor Alkylating Agent: The SN2 reaction works best with primary alkyl halides like 1-bromopropane or 1-iodopropane.[2] Secondary halides (e.g., 2-bromopropane) will lead to significant amounts of elimination byproducts, and tertiary halides will almost exclusively give elimination.[1] Solution: Always use a primary propyl halide.

  • Insufficient Reaction Time or Temperature: The reaction may be slow to proceed to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the prescribed time, consider extending the reaction time or moderately increasing the temperature.[6]

  • Sub-optimal Solvent: The choice of solvent can influence reaction rates and selectivity. Solution: Polar aprotic solvents like DMF, acetone, or acetonitrile are generally effective as they solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide nucleophile, keeping it reactive.[3]

Q4: I'm observing significant side products. How can I identify and minimize them?

The two most likely side reactions in this synthesis are C-alkylation and elimination of the propyl halide.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or the carbon atoms of the aromatic ring, typically at the ortho and para positions (C-alkylation, undesired).[9][10]

    • Minimization Strategy: O-alkylation is generally favored over C-alkylation. The electron density is higher on the oxygen atom.[10] Using polar aprotic solvents (DMF, DMSO) tends to favor O-alkylation. The choice of the counter-ion (from the base) can also play a role, but for most lab-scale syntheses, solvent choice is the most practical lever.

  • Elimination (E2 Reaction): If a strong, sterically hindered base is used, or if a secondary alkyl halide is employed, an E2 elimination reaction can compete with the SN2 substitution, producing propene gas and consuming your reactants.[5]

    • Minimization Strategy: This is best avoided by using a primary alkyl halide (1-bromopropane) and a moderately strong, non-hindered base like K₂CO₃.[1][5]

Issue Potential Cause Identification (Post-Workup) Solution
Low or No Yield Inactive base, poor leaving group, insufficient time/tempHigh recovery of starting material (salicylaldehyde)Use fresh/anhydrous base, use 1-iodopropane instead of 1-bromopropane, increase time/temp and monitor by TLC.
C-Alkylation Byproducts Reaction conditions favoring ring attackIsomeric products visible on ¹H NMR (complex aromatic region) and GC-MS.Use a polar aprotic solvent (e.g., DMF). Ensure complete formation of the phenoxide before adding the alkylating agent.
Elimination Byproducts Use of a secondary alkyl halide or a very strong/bulky baseLow mass balance; propene gas is volatile.Strictly use a primary alkyl halide (1-bromopropane). Avoid bulky bases like potassium tert-butoxide.
Aldehyde Oxidation Exposure to air/oxidants during workup or purificationPresence of 2-propoxybenzoic acid detected by IR (broad O-H stretch) or LC-MS.Perform workup and purification under an inert atmosphere if possible; avoid unnecessarily harsh conditions.[11]

Catalyst Selection and Experimental Protocols

Q5: Which catalyst system is better for my synthesis: Potassium Carbonate or a Phase-Transfer Catalyst (PTC)?

The choice depends on your laboratory constraints, desired reaction conditions, and scale. Both are excellent options.

Catalyst_Choice Start Need to Synthesize This compound Question Are anhydrous solvents readily available and desirable? Start->Question Path_Anhydrous Yes (Classic Williamson) Question->Path_Anhydrous Yes Path_Aqueous No (Prefer milder, biphasic conditions) Question->Path_Aqueous No System_K2CO3 Use K₂CO₃ in Anhydrous Acetone or DMF Path_Anhydrous->System_K2CO3 System_PTC Use TBAB Catalyst with NaOH in H₂O / CH₂Cl₂ Path_Aqueous->System_PTC

Caption: Decision tree for selecting a synthesis method.
Parameter System 1: K₂CO₃ in Anhydrous Solvent System 2: Phase-Transfer Catalysis (TBAB/NaOH)
Catalyst/Base Anhydrous Potassium Carbonate (K₂CO₃)Tetrabutylammonium Bromide (TBAB) / Sodium Hydroxide (NaOH)
Solvent Anhydrous Acetone or DMF[3]Dichloromethane / Water[8]
Temperature Reflux (56-90 °C)[6]Room Temperature (25-30 °C)[8]
Advantages Simple, single-phase reaction; inexpensive base.Milder conditions; no need for anhydrous solvents; often faster.[8]
Disadvantages Requires anhydrous solvent; higher temperature needed.Requires vigorous stirring for phase mixing; PTC adds cost.
Best For Standard laboratory setups where anhydrous solvents are common.Optimizing for energy efficiency, avoiding high temperatures, and simplifying solvent handling.

Detailed Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in Anhydrous Acetone

This protocol is a robust, conventional method for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1-Bromopropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Standard laboratory glassware for reflux, extraction, and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone to create a stirrable slurry.

  • Reagent Addition: Add 1-bromopropane (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC, looking for the disappearance of the salicylaldehyde spot.

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash it with a small amount of acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane). Wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.[6]

Protocol 2: Synthesis using Phase-Transfer Catalysis (TBAB)

This protocol offers a milder, more energy-efficient alternative.[8]

Materials:

  • 2-Hydroxybenzaldehyde (salicylaldehyde)

  • 1-Bromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane and Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) and a catalytic amount of TBAB (1-5 mol%) in dichloromethane.

  • Base Addition: In a separate vessel, prepare an aqueous solution of sodium hydroxide (e.g., 2M, 2.0 eq) and add it to the flask.

  • Reagent Addition: To the vigorously stirred biphasic mixture, add 1-bromopropane (1.1 eq) dropwise at room temperature (25-30 °C).

  • Reaction: Continue to stir the mixture vigorously for 1-4 hours. The efficiency of a PTC reaction depends heavily on the interfacial area, so rapid stirring is key. Monitor by TLC.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Isolation & Purification: Wash the organic layer with water and then brine to remove residual base and TBAB. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved via column chromatography if necessary.[8]

References

  • Jadhav, V. H., & Rode, C. V. (2020). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Journal of the Indian Chemical Society, 97(10), 1595-1610. [Link not available]
  • Patil, Y. P., et al. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Serna, P., & Corma, A. (2010). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Paranjpe, K. Y., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1438. [Link]

  • Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio Technology Brief. [Link]

  • Al-Ayed, A. S. (2004). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Deactivation?. YouTube. [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]

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Technical Support Center: Monitoring 2-Propoxybenzaldehyde Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-propoxybenzaldehyde. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and generate reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the TLC analysis of this compound.

Q1: What is this compound and why is monitoring its reactions important?

A1: this compound is an aromatic aldehyde featuring a propoxy group at the ortho position of the benzene ring.[1][2] It serves as a valuable building block in organic synthesis for pharmaceuticals, fragrances, and materials science.[3] Monitoring its reactions by TLC is crucial to determine the consumption of the starting material, the formation of the product, and the presence of any byproducts or intermediates in real-time.[4][5] This allows for precise control over reaction times, optimization of conditions, and timely intervention if the reaction is not proceeding as expected.

Q2: What is a good starting solvent system (mobile phase) for TLC of this compound?

A2: A good starting point for many neutral organic molecules of moderate polarity, like this compound, is a binary mixture of a non-polar and a polar solvent.[6] A common initial system is 10-30% ethyl acetate in hexanes .[7][8] The optimal ratio will depend on the polarity of the product. If your product is significantly more polar than this compound, you will need to increase the proportion of ethyl acetate. The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for the starting material to allow clear separation from the product and the baseline.[9]

Q3: My spots are invisible on the TLC plate. How can I visualize them?

A3: this compound and many of its derivatives are aromatic and contain a conjugated system, making them visible under a short-wave (254 nm) UV lamp as dark spots on a fluorescent green background.[10][11] This is the primary, non-destructive method of visualization. If UV is ineffective or for a more robust visualization, chemical stains are required. Stains that are particularly effective for aldehydes and ketones include:

  • p-Anisaldehyde Stain: An excellent general-purpose stain for nucleophilic compounds, aldehydes, and ketones, often producing distinctly colored spots upon heating.[12][13]

  • 2,4-Dinitrophenylhydrazine (DNP) Stain: Highly specific for aldehydes and ketones, forming yellow-to-orange spots (hydrazones) without the need for intense heating.[4][14]

  • Potassium Permanganate (KMnO₄) Stain: A universal oxidizing stain that reacts with aldehydes and other oxidizable functional groups (like alcohols or alkenes), appearing as yellow-brown spots on a purple background.[10][15]

Q4: How do I use a "cospot" and why is it important?

A4: A cospot is a lane on the TLC plate where you apply a sample of the starting material and then, directly on top of that spot, apply a sample of your reaction mixture.[5][9] This is crucial for unambiguously identifying the starting material spot in your reaction lane, especially when the product's Rf is very close to the reactant's Rf. If the starting material is still present, the cospot will appear as a single, albeit concentrated, spot at the same height as the starting material. If the product and reactant have similar Rf values, the cospot may look elongated.[5]

Section 2: Standard Protocol for Reaction Monitoring

This protocol outlines a self-validating workflow for monitoring a typical reaction, such as the reductive amination of this compound.

Step-by-Step Methodology
  • Plate Preparation:

    • Using a pencil (never a pen, as the ink will run), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., silica gel 60 F-254).[6]

    • Mark three small tick marks on the origin line for your lanes: "SM" (Starting Material), "CO" (Cospot), and "RXN" (Reaction Mixture).

  • Sample Preparation:

    • SM Lane: Prepare a dilute solution of your starting this compound in a volatile solvent like ethyl acetate or dichloromethane.

    • RXN Lane: Take a small aliquot from your reaction mixture (e.g., with a glass capillary) and dilute it in a separate vial with the same volatile solvent. If your reaction solvent is high-boiling (e.g., DMF, DMSO), this dilution is critical to prevent streaking.[16]

  • Spotting the Plate:

    • Using a clean capillary tube for each sample, touch the tip to the solution and then briefly and gently touch it to the corresponding tick mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[4]

    • Spot the SM lane with the this compound solution.

    • Spot the CO lane first with the SM solution, let it dry, and then spot the RXN mixture directly on top.[9]

    • Spot the RXN lane with the diluted reaction mixture.

    • Ensure the solvent from the spots has fully evaporated before development.

  • Development:

    • Prepare your chosen mobile phase (e.g., 20% ethyl acetate in hexanes) in a developing chamber, ensuring the solvent level is below your origin line (~0.5 cm deep).[7] Place a piece of filter paper in the chamber to aid solvent vapor saturation.

    • Carefully place the spotted TLC plate into the chamber and seal it. Do not disturb the chamber while the plate is developing.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Immediately remove the plate and, with a pencil, mark the position of the solvent front.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[11]

    • If necessary, proceed with chemical staining (e.g., dipping in p-anisaldehyde stain followed by gentle heating) to visualize all components.

    • Analyze the plate: Compare the RXN lane to the SM lane. A successful reaction will show the disappearance of the SM spot and the appearance of a new product spot (with a different Rf). The cospot confirms the identity of the SM spot.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_plate 1. Prepare Plate (Pencil Line) prep_samples 2. Prepare Samples (SM, RXN) prep_plate->prep_samples spot_plate 3. Spot Plate (SM, Cospot, RXN) prep_samples->spot_plate prep_chamber 4. Prepare Chamber (Solvent & Saturation) spot_plate->prep_chamber develop_plate 5. Develop Plate prep_chamber->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize_uv 7. Visualize (UV) mark_front->visualize_uv visualize_stain 8. Visualize (Stain) visualize_uv->visualize_stain interpret 9. Interpret Results visualize_stain->interpret

Caption: Standard workflow for monitoring reactions by TLC.

Section 3: Troubleshooting Guide

Encountering issues with TLC is common. This guide provides a systematic approach to diagnosing and solving frequent problems.

Q: My spots are streaking vertically up the plate. What's wrong?

A: Streaking is a common issue with several potential causes.[12]

  • Cause 1: Sample Overload. This is the most frequent reason. Applying too much sample saturates the silica gel, preventing a clean separation.

    • Solution: Dilute your reaction mixture sample significantly more before spotting it on the plate. You can also try spotting a smaller amount with the capillary.[17]

  • Cause 2: Highly Polar Compound or High-Boiling Solvent. Very polar compounds can interact strongly with the silica, causing them to tail. Residual high-boiling reaction solvents (like DMF) can also act as part of the mobile phase as the plate develops, smearing the spots.[16]

    • Solution: For polar compounds, try adding a small amount of a modifier to your eluent (e.g., 0.5% acetic acid for acidic compounds or 0.5% triethylamine for basic compounds).[12] If you suspect residual DMF or DMSO, place the spotted TLC plate under high vacuum for a few minutes before developing it to evaporate the solvent.[16]

  • Cause 3: Sample Decomposition. Some compounds are unstable on the acidic surface of silica gel.

    • Solution: Consider using a different stationary phase, such as alumina TLC plates, or run the TLC quickly and without delay after spotting.[16]

Q: All my spots stayed on the origin line. What should I do?

A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[12] Your compounds have a stronger affinity for the stationary phase (silica) than the eluent.

  • Solution: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. For example, if 10% EtOAc/Hexane failed, try 30%, then 50%. If that is still insufficient, switch to a more polar solvent system, such as 5% methanol in dichloromethane.[7]

Q: All my spots ran to the top with the solvent front. How do I fix this?

A: This is the opposite problem: your mobile phase is too polar.[12] The compounds are highly soluble in the eluent and have little interaction with the stationary phase.

  • Solution: Decrease the polarity of your eluent. If you used 50% ethyl acetate in hexanes, try reducing it to 20% or 10%. If you used 100% ethyl acetate, start adding a non-polar solvent like hexanes.[7]

Q: I see multiple unexpected spots in my reaction lane. What do they mean?

A: Unexpected spots can signify several things.

  • Possibility 1: Intermediates or Byproducts. The reaction may be forming stable intermediates or undesired side products. This is valuable information. Monitor how these spots change over time; an intermediate should appear and then be consumed.

  • Possibility 2: Impure Starting Material. Your starting this compound may not be pure. Always run a reference lane of just the starting material to confirm its purity.[5]

  • Possibility 3: Contamination. Accidental contamination from glassware or touching the plate surface can introduce impurities.[17] Ensure you handle the plate by its edges and use clean spotting capillaries.

Troubleshooting Logic Diagram

TLC_Troubleshooting start TLC Problem Observed streaking Spots are Streaking start->streaking no_movement Spots at Baseline (Rf=0) start->no_movement at_front Spots at Solvent Front (Rf=1) start->at_front no_spots No Spots Visible start->no_spots sol_overload Dilute Sample / Spot Less streaking->sol_overload Likely Cause: Overloading sol_polarity Add Modifier to Eluent (e.g., AcOH, Et3N) streaking->sol_polarity Likely Cause: Highly Polar Compound sol_increase_polar Increase Eluent Polarity no_movement->sol_increase_polar Cause: Eluent Not Polar Enough sol_decrease_polar Decrease Eluent Polarity at_front->sol_decrease_polar Cause: Eluent Too Polar sol_stain Use Chemical Stain (e.g., p-Anisaldehyde, DNP) no_spots->sol_stain If UV-inactive sol_conc Concentrate Sample / Spot Multiple Times no_spots->sol_conc If sample is too dilute

Caption: Decision tree for troubleshooting common TLC issues.

Section 4: Data Reference Tables

Table 1: Recommended Solvent Systems
Polarity of Compound(s)Recommended Starting SystemAdjustment Strategy
Non-polar 5-10% Ethyl Acetate / HexanesDecrease % Ethyl Acetate or use Toluene/Hexanes.
Medium-polar 20-50% Ethyl Acetate / HexanesAdjust ratio for optimal Rf (~0.3).[7]
Polar 100% Ethyl Acetate or 5-10% Methanol / DichloromethaneIncrease % Methanol.[18]
Very Polar / Charged 10% NH₄OH in MeOH / Dichloromethane (for bases) or 1% Acetic Acid in Ethyl Acetate (for acids)Adjust ratio of polar component.[18]
Table 2: Common Visualization Reagents for Aldehydes
Stain NamePreparationApplication & Result
UV Light (254 nm) N/ANon-destructive. Aromatic/conjugated compounds appear as dark spots on a green fluorescent background.[10][11]
p-Anisaldehyde 15 g p-anisaldehyde + 250 mL ethanol + 2.5 mL conc. H₂SO₄.[12]Dip plate and heat gently. General stain for many functional groups, gives a range of colors. Excellent for aldehydes/ketones.[13][15]
2,4-Dinitrophenylhydrazine (DNP) 12 g 2,4-DNP + 60 mL conc. H₂SO₄ + 80 mL water in 200 mL 95% ethanol.[19]Dip plate. No heating required. Specific for aldehydes and ketones, which appear as yellow-orange spots.[14]
Potassium Permanganate (KMnO₄) 3 g KMnO₄ + 20 g K₂CO₃ + 5 mL 5% NaOH (aq) in 300 mL water.Dip plate and heat gently if needed. Stains oxidizable groups (aldehydes, alcohols, alkenes) as yellow/brown spots on a purple background.[10]

Section 5: References

  • TLC Stains. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from

  • TLC Visualization Reagents. (n.d.). École Polytechnique Fédérale de Lausanne (EPFL). Retrieved from

  • Nichols, L. (2022). Visualizing TLC Plates. In Chemistry LibreTexts. Retrieved from

  • TLC stains. (n.d.). Michigan State University, Department of Chemistry. Retrieved from

  • TLC Stains Preparation. (2011). ChemicalDesk.Com. Retrieved from

  • Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Supramolecular Chemistry. (n.d.). BenchChem. Retrieved from

  • This compound. (n.d.). Smolecule. Retrieved from

  • An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. (n.d.). BenchChem. Retrieved from

  • Troubleshooting for Thin Layer Chromatography. (2021). SiliCycle. Retrieved from

  • TLC Troubleshooting with SiliCycle's SiliaPlate. (n.d.). SiliCycle. Retrieved from

  • SiliaPlate TLC Visualization Methods. (n.d.). SiliCycle. Retrieved from

  • Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde. (n.d.). BenchChem. Retrieved from

  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (n.d.). Bitesize Bio. Retrieved from

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from

  • Monitoring Reactions by TLC. (n.d.). Washington State University, Department of Chemistry. Retrieved from

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • Nichols, L. (2022). Uses of TLC. In Chemistry LibreTexts. Retrieved from

  • 2-propoxy-benzaldehyde (C10H12O2). (n.d.). PubChemLite. Retrieved from

  • 2-Propoxy-benzaldehyde. (n.d.). PubChem. Retrieved from

  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from

  • SiliaPlate TLC Practical Guide. (n.d.). SiliCycle. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from

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Technical Support Center: A Guide to Work-up Procedures in 2-Propoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful work-up and purification of 2-Propoxybenzaldehyde. Synthesized primarily through the Williamson ether synthesis, the isolation of a pure product requires a robust and well-understood work-up procedure.[1][2] This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions, ensuring a high degree of scientific integrity and practical utility.

Section 1: The Foundational Work-up Protocol for this compound

The synthesis of this compound is typically achieved via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2][3] In this case, 2-hydroxybenzaldehyde (salicylaldehyde) is deprotonated by a base, and the resulting phenoxide undergoes a nucleophilic substitution reaction (SN2) with a propyl halide (e.g., 1-bromopropane).[2][4] The following protocol outlines the standard procedure for isolating the crude product after the reaction has reached completion.

Experimental Protocol: Standard Aqueous Work-up
  • Reaction Quenching:

    • Once the reaction is deemed complete by Thin Layer Chromatography (TLC), remove the heat source and allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a beaker containing cold deionized water (approximately 5-10 times the volume of the reaction solvent).[5][6] This step dissolves inorganic salts, such as the potassium carbonate base and the potassium bromide byproduct.

  • Solvent Extraction:

    • Transfer the aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL for a typical lab-scale reaction).[5][6]

    • Combine the organic layers in a separate flask.

  • Washing the Organic Phase:

    • Caustic Wash (Optional but Recommended): To remove unreacted 2-hydroxybenzaldehyde, wash the combined organic layers with a 1M sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO₃) solution.[7] The basic solution deprotonates the acidic phenol, forming a water-soluble sodium salt that partitions into the aqueous layer.

    • Water Wash: Wash the organic layer with deionized water to remove any residual base.

    • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution.[5] This step helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration:

    • Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5][7]

    • Filter the drying agent from the solution.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound, which is typically a colorless to pale yellow liquid.

Diagram 1: Standard Work-up Workflow

G Start Reaction Mixture (Post-TLC) Quench Cool and Quench with Cold Water Start->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Combine Combine Organic Layers Extract->Combine Wash_Base Wash with 1M NaOH or Sat. NaHCO3 (Removes unreacted phenol) Combine->Wash_Base Wash_Water Wash with Deionized Water Wash_Base->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Dry Dry over Anhydrous MgSO4 or Na2SO4 Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate End Crude this compound Concentrate->End G Start Problem Encountered During Work-up LowYield Low Crude Yield? Start->LowYield Emulsion Persistent Emulsion? Start->Emulsion PhenolContam Phenol Contamination? Start->PhenolContam Sol_Yield Check Reaction Conditions: - Anhydrous Solvent? - Active Base? - Sufficient Time/Temp? LowYield->Sol_Yield Yes Sol_Emulsion 1. Add Saturated Brine. 2. Allow to Stand. 3. Swirl Gently, Don't Shake. Emulsion->Sol_Emulsion Yes Sol_Phenol Perform Extra Wash: - Use 1M NaOH or Sat. NaHCO3. - Check Aqueous Layer pH > 10. - Monitor with TLC. PhenolContam->Sol_Phenol Yes

Caption: A decision tree for troubleshooting common work-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a brine wash necessary at the end of the extraction process?

A brine wash is performed to remove the majority of dissolved water from the organic layer before the final drying step with an agent like MgSO₄. [5]Because brine is a saturated salt solution, it has a very high ionic strength, which draws water out of the organic phase by osmosis. This makes the subsequent drying step more efficient and prevents the use of excessive amounts of drying agent.

Q2: My crude product is a pale yellow oil. Is this expected?

Yes, this compound is a liquid at room temperature, often described as a colorless to pale yellow oil. The presence of color may indicate minor impurities, which can typically be removed during purification by column chromatography.

Q3: How do I choose between NaOH and NaHCO₃ for the caustic wash?

Both can effectively remove the unreacted 2-hydroxybenzaldehyde. Sodium hydroxide (NaOH) is a much stronger base and will deprotonate the phenol very efficiently. However, if your product contains any base-sensitive functional groups (not the case for this compound itself, but a good general consideration), sodium bicarbonate (NaHCO₃) is a milder alternative that is still sufficiently basic to deprotonate the acidic phenol. [7] Q4: What is the best way to purify the crude this compound?

The most common and effective method for purifying the crude product is column chromatography on silica gel. [5]A gradient elution using a mixture of hexane and ethyl acetate is typically employed. The less polar this compound will elute before the more polar unreacted 2-hydroxybenzaldehyde, if any remains.

Q5: What analytical techniques should be used to confirm the purity and identity of the final product?

The structure and purity of the final product should be confirmed using standard spectroscopic techniques. [8]* NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing the characteristic signals for the propyl group, the aromatic protons, and the aldehyde proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (164.20 g/mol ). [9]* High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product quantitatively. [8]

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • Benchchem. (2025). Application Notes and Protocols: 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde in Supramolecular Chemistry.
  • Benchchem. (2025). An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • Smolecule. (n.d.). Buy this compound | 7091-12-5.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • Mount Allison University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2). Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807. PubChem. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs.
  • Organic Syntheses. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL - Organic Syntheses Procedure. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Synthesis of 2-(Decyloxy)benzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • European Patent Office. (n.d.). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]

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Validation & Comparative

2-Propoxybenzaldehyde vs 4-Propoxybenzaldehyde in chemical reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chemical Reactivity of 2-Propoxybenzaldehyde and 4-Propoxybenzaldehyde

As a Senior Application Scientist, this guide synthesizes structural analysis, mechanistic principles, and experimental data to provide a comprehensive comparison of this compound and 4-propoxybenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering insights into how the seemingly minor positional change of the propoxy group profoundly impacts chemical reactivity.

Introduction: The Critical Role of Isomerism

This compound and 4-propoxybenzaldehyde are aromatic aldehydes that share the same molecular formula, C₁₀H₁₂O₂, but differ in the substitution pattern on the benzene ring. In this compound, the propoxy group (-OCH₂CH₂CH₃) is at the ortho position relative to the aldehyde group (-CHO), while in the 4-isomer, it is at the para position. This positional isomerism is the central determinant of their distinct chemical behaviors, primarily through a combination of steric and electronic effects. Understanding these differences is crucial for synthetic chemists in selecting the appropriate isomer and optimizing reaction conditions to achieve desired outcomes in multi-step syntheses.

Structural, Physical, and Spectroscopic Properties

The placement of the propoxy group dictates the molecule's three-dimensional structure and its interaction with reagents and solvents.

Electronic Effects

Both isomers benefit from the electron-donating nature of the propoxy group. The oxygen atom's lone pairs can delocalize into the aromatic ring through resonance (a p-π conjugation effect), increasing the electron density of the ring.[1] This makes the ring "activated" towards electrophilic aromatic substitution compared to unsubstituted benzaldehyde.[2][3] Concurrently, the electronegative oxygen atom exerts an electron-withdrawing inductive effect through the sigma bond.[2] For alkoxy groups, the resonance effect is dominant, leading to an overall activation of the aromatic ring.[4]

Steric Effects

The most significant point of divergence is steric hindrance. In This compound , the bulky propoxy group is situated directly adjacent to the aldehyde's carbonyl carbon. This spatial crowding physically obstructs the path of incoming nucleophiles, significantly impeding reactions at the carbonyl center.[5][6] In contrast, 4-propoxybenzaldehyde has the propoxy group positioned far from the aldehyde, resulting in a sterically unhindered and readily accessible reaction site.

G cluster_0 This compound cluster_1 4-Propoxybenzaldehyde 2-propoxy steric_hindrance Steric Hindrance 2-propoxy->steric_hindrance 4-propoxy accessible_site Accessible Site 4-propoxy->accessible_site

Caption: Steric comparison of this compound and 4-propoxybenzaldehyde.

Physical and Spectroscopic Data Summary

The distinct electronic and steric environments of the two isomers are reflected in their physical properties and spectroscopic data.

PropertyThis compound4-PropoxybenzaldehydeReference
CAS Number 7091-12-55736-85-6[7]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[7][8]
Molecular Weight 164.20 g/mol 164.20 g/mol [7][8]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[9]
Boiling Point Not readily available129-130 °C at 10 mmHg
Density Not readily available1.039 g/mL at 25 °C
¹H NMR (Aldehyde) ~10.4 ppm~9.87 ppm[10][11]
¹³C NMR (Carbonyl) ~191 ppm~190.7 ppm[7][11]
IR (C=O stretch) ~1685 cm⁻¹~1680-1700 cm⁻¹[7][12]

Note: Spectroscopic values are approximate and can vary with solvent and instrument.

Comparative Reactivity: Experimental Insights

The structural differences between the ortho and para isomers lead to predictable and experimentally verifiable differences in their reactivity.

A. Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphorus ylide, is highly sensitive to steric hindrance.[13][14] The bulky triphenyl phosphonium ylide must approach and attack the electrophilic carbonyl carbon.

Hypothesis: 4-Propoxybenzaldehyde will undergo the Wittig reaction more efficiently, resulting in a higher yield and faster reaction rate than this compound due to the severe steric hindrance around the carbonyl group in the ortho isomer.[6]

Wittig_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde (2- or 4-Propoxybenzaldehyde) Mix Mix in Anhydrous Solvent (e.g., THF) Aldehyde->Mix Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Mix React Stir at Room Temp (e.g., 2-12 h) Mix->React Nucleophilic Attack Alkene Alkene Product React->Alkene [2+2] Cycloaddition & Fragmentation TPO Triphenylphosphine Oxide React->TPO

Caption: Generalized workflow for the Wittig reaction.

Experimental Protocol: Synthesis of Propoxy-stilbene Analogs

  • Ylide Preparation: In a flame-dried, N₂-purged round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. Allow the resulting deep red/orange mixture to stir for 1 hour at 0 °C to form the ylide.[15]

  • Aldehyde Addition: Dissolve either this compound or 4-propoxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the alkene.

Comparative Performance Data

SubstrateExpected YieldKey ObservationRationale
This compound Low to Moderate (e.g., <40%)Slow reaction, significant recovery of starting material.Severe steric hindrance from the ortho-propoxy group obstructs the ylide's approach to the carbonyl carbon.[6]
4-Propoxybenzaldehyde High (e.g., >85%)Efficient conversion to product.The carbonyl group is sterically accessible, allowing for effective nucleophilic attack by the Wittig reagent.[13]
B. Reduction of the Carbonyl Group

The reduction of an aldehyde to a primary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a fundamental transformation. The nucleophile in this case (H⁻) is significantly smaller than a phosphorus ylide.

Hypothesis: Both isomers will be reduced to their corresponding benzyl alcohols. However, the reaction with this compound may be slightly slower than with 4-propoxybenzaldehyde, as the ortho-propoxy group can still exert some minor steric influence and potentially coordinate with the sodium cation, affecting the hydride delivery.

Reduction_Reaction Aldehyde Propoxybenzaldehyde (ortho or para) Intermediate Alkoxide Intermediate Aldehyde->Intermediate + NaBH4 Reagent NaBH4 in Methanol Product Propoxybenzyl Alcohol Intermediate->Product + H2O (Workup)

Caption: Reaction pathway for the reduction of propoxybenzaldehydes.

Experimental Protocol: Synthesis of Propoxybenzyl Alcohols

  • Setup: Dissolve the selected propoxybenzaldehyde isomer (1.0 eq) in methanol in an Erlenmeyer flask and cool the solution in an ice bath to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (0.5 eq) portion-wise to the stirring solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the remaining aqueous solution with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the corresponding alcohol.

Comparative Performance Data

SubstrateExpected YieldRelative RateRationale
This compound >90%Slightly SlowerThe small size of the hydride nucleophile largely overcomes the steric barrier, but a minor kinetic difference may be observed.[5]
4-Propoxybenzaldehyde >95%FasterThe unhindered carbonyl group allows for rapid and efficient reduction.

Conclusion: A Tale of Two Isomers

The chemical behaviors of this compound and 4-propoxybenzaldehyde are dictated by the interplay of electronic and steric effects originating from the position of the propoxy substituent.

  • 4-Propoxybenzaldehyde behaves as a sterically unhindered aromatic aldehyde. Its reactions, particularly at the carbonyl group, are efficient and high-yielding, making it a reliable building block in organic synthesis.[16]

  • This compound is defined by significant steric hindrance at the ortho position.[5] This dramatically reduces its reactivity towards bulky nucleophiles in reactions like the Wittig olefination. While reactions with small reagents like hydrides are still effective, the steric factor must always be a primary consideration in reaction design.

For the synthetic chemist, the choice between these two isomers is a critical decision. If the desired transformation involves the aldehyde functionality, particularly with large or sterically demanding reagents, the 4-propoxy isomer is the superior choice. The 2-propoxy isomer, while a valuable building block, requires careful selection of reaction conditions and reagents to overcome the inherent steric challenges.

References

  • Smolecule. (n.d.). Buy this compound | 7091-12-5.
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A Comparative Analysis of 2-Alkoxybenzaldehydes in Schiff Base Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and material science, the synthesis of Schiff bases stands as a cornerstone for the development of novel compounds with diverse applications, including antimicrobial, anticancer, and chemosensory properties.[1] The judicious selection of the aldehyde precursor is paramount in tuning the steric and electronic properties of the resulting Schiff base, thereby influencing its biological activity and material characteristics.[1] This guide provides an in-depth comparative analysis of 2-alkoxybenzaldehydes in Schiff base formation, offering field-proven insights and experimental data to inform your synthetic strategies.

The Decisive Role of the 2-Alkoxy Substituent

The reactivity of benzaldehyde derivatives in Schiff base formation is a delicate interplay of electronic and steric factors. When an alkoxy group (-OR) is situated at the ortho (2-) position of the benzaldehyde ring, it imparts a unique set of characteristics that significantly influence the course of the condensation reaction with a primary amine.

Electronic Effects: A Double-Edged Sword

The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This electron donation increases the electron density on the carbonyl carbon, making it less electrophilic and, consequently, less susceptible to nucleophilic attack by the primary amine. This deactivating effect is a key consideration when planning your synthesis.

However, the oxygen atom is also more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that partially counteracts the resonance effect. The overall electronic influence of the alkoxy group is a net result of these two opposing forces.

Steric Hindrance: The Gatekeeper of Reactivity

Perhaps the most significant factor in the reactivity of 2-alkoxybenzaldehydes is the steric hindrance imposed by the alkoxy group.[2][3] The proximity of the -OR group to the aldehyde functionality physically obstructs the approach of the nucleophilic amine, increasing the activation energy of the reaction.[2] This steric impediment becomes more pronounced as the size of the alkyl portion of the alkoxy group increases (e.g., methoxy < ethoxy < propoxy).

Comparative Performance: A Data-Driven Perspective

While a comprehensive kinetic study across a homologous series of 2-alkoxybenzaldehydes is not extensively documented in a single source, we can synthesize a comparative understanding from available literature and fundamental principles of organic chemistry. The following table summarizes the expected and observed trends in reactivity and yield for the Schiff base formation from various 2-alkoxybenzaldehydes.

2-AlkoxybenzaldehydeAlkoxy GroupExpected ReactivityRationaleReported Yields (Representative)
2-Methoxybenzaldehyde-OCH₃Moderate to GoodThe methoxy group is the smallest of the alkoxy series, presenting the least steric hindrance. The deactivating electronic effect is present but can often be overcome with appropriate reaction conditions.Good to excellent yields have been reported under various conditions.[4][5]
2-Ethoxybenzaldehyde-OCH₂CH₃ModerateThe ethyl group is bulkier than the methyl group, leading to increased steric hindrance and a likely decrease in reaction rate and/or yield compared to its methoxy counterpart.[1]Good to excellent yields are achievable, though potentially requiring longer reaction times or more forcing conditions.[1]
2-Propoxybenzaldehyde-OCH₂CH₂CH₃LowerThe n-propyl group presents even greater steric bulk, further impeding the approach of the amine nucleophile. A noticeable decrease in reactivity is anticipated.Data is less common, but lower yields compared to methoxy and ethoxy analogues are expected under standard conditions.
2-Isopropoxybenzaldehyde-OCH(CH₃)₂LowThe branched isopropyl group introduces significant steric hindrance, making Schiff base formation challenging.Substantially lower yields are expected, and specialized catalytic systems may be necessary.

Experimental Protocol: A Validated Approach to Schiff Base Synthesis from 2-Alkoxybenzaldehydes

This protocol provides a reliable and adaptable method for the synthesis of Schiff bases from 2-alkoxybenzaldehydes. The procedure for 2-ethoxybenzaldehyde is detailed below and can be adapted for other 2-alkoxy-substituted analogues, with the understanding that reaction times and purification methods may need to be optimized based on the steric bulk of the alkoxy group.

Materials:
  • 2-Ethoxybenzaldehyde (1 equivalent)

  • Primary amine (e.g., aniline, 1 equivalent)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:
  • Dissolution of Reactants: In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol. In a separate beaker, dissolve an equimolar amount of the chosen primary amine in absolute ethanol.

  • Reaction Mixture Assembly: While stirring the 2-ethoxybenzaldehyde solution, add the amine solution dropwise.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 6 hours, with more sterically hindered aldehydes generally requiring longer reaction times.[4]

  • Isolation of the Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation is slow or incomplete, cooling the mixture in an ice bath can enhance crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: Dry the purified Schiff base in a desiccator or vacuum oven. Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.[1][6]

Visualizing the Process: Mechanism and Workflow

To provide a clearer understanding of the chemical transformation and the experimental procedure, the following diagrams have been generated.

Reaction Mechanism

Caption: Generalized mechanism of Schiff base formation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Dissolve_Aldehyde Dissolve 2-Alkoxybenzaldehyde in Ethanol Mix_Reactants Combine Solutions Dissolve_Aldehyde->Mix_Reactants Dissolve_Amine Dissolve Primary Amine in Ethanol Dissolve_Amine->Mix_Reactants Add_Catalyst Add Catalytic Acetic Acid Mix_Reactants->Add_Catalyst Reflux Heat to Reflux (2-6h) Monitor by TLC Add_Catalyst->Reflux Cool Cool to Room Temperature (Ice Bath if needed) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product (MP, FT-IR, NMR) Dry->Characterize

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Concluding Remarks for the Practicing Scientist

The synthesis of Schiff bases from 2-alkoxybenzaldehydes is a nuanced process where the identity of the alkoxy group plays a critical role. While the electron-donating nature of the alkoxy group modestly deactivates the aldehyde, the primary determinant of reactivity is steric hindrance. A clear trend of decreasing reactivity is observed as the size of the alkyl group increases from methyl to ethyl and beyond.

For the researcher, this necessitates a careful consideration of reaction conditions. While 2-methoxybenzaldehyde may readily undergo condensation under standard protocols, its bulkier counterparts like 2-ethoxy- and this compound may require longer reaction times, higher temperatures, or the use of more efficient catalytic systems to achieve comparable yields. The provided experimental protocol serves as a robust starting point, with the explicit recommendation to optimize for each specific substrate. By understanding the underlying principles of steric and electronic effects, scientists can rationally design their synthetic strategies for the successful and efficient production of novel Schiff bases for a multitude of applications.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde.
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  • Patel, K. D., et al. (2014). Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. International Journal of Inorganic Chemistry, 2014, 9. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid: Characterization and Evaluation of the Physicochemical Properties, Biological Activities and SEM Study. International Archives of Applied Sciences and Technology, 13(2), 1-10. [Link]

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  • Shkir, M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. Rasayan Journal of Chemistry, 14(3), 1845-1852. [Link]

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  • Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research, 3(2), 489-495. [Link]

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  • Azizan, A., et al. (2021). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Propoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Propoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals.[1] Its utility stems from the reactive aldehyde group and the modifiable propoxy moiety, which allow for its incorporation into more complex molecular architectures. The selection of an optimal synthetic route is paramount for researchers and process chemists, balancing factors such as yield, cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound, grounded in mechanistic principles and supported by detailed experimental protocols. We will critically evaluate the Williamson ether synthesis starting from salicylaldehyde and the two-step formylation of phenol-derived propoxybenzene, offering field-proven insights to guide chemists in making informed strategic decisions for their specific applications.

Introduction: Strategic Importance of this compound

The molecular structure of this compound, featuring an ortho-disubstituted benzene ring, provides a unique steric and electronic environment. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including condensations, reductive aminations, and oxidations.[1] The adjacent propoxy group not only influences the reactivity of the aldehyde but also imparts specific physicochemical properties, such as lipophilicity, which is often crucial in drug development. Consequently, efficient and reliable access to this building block is of significant interest. This guide will dissect the two most practical synthetic strategies, providing the necessary data and rationale for selecting the most appropriate method.

Route A: Williamson Ether Synthesis from Salicylaldehyde

The most direct and widely employed route to this compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of salicylaldehyde.[2][3] It is a robust and high-yielding, single-step conversion from readily available starting materials.

Mechanistic Rationale

The reaction proceeds via a well-understood SN2 mechanism.[3] A base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of salicylaldehyde. This deprotonation is highly favorable due to the acidity of the phenolic proton. The resulting phenoxide ion is a potent nucleophile. This nucleophile then attacks the primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in a backside attack, displacing the halide leaving group and forming the C-O ether bond. The choice of a primary halide is critical, as secondary and tertiary halides would lead to competing elimination reactions, drastically reducing the yield of the desired ether.[3]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Phenoxide Salicylaldehyde Phenoxide (Nucleophile) Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) PropylHalide 1-Bromopropane Product This compound Phenoxide->Product + 1-Bromopropane Byproduct KX + KHCO₃

Caption: Workflow for Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar Williamson ether syntheses.[4][5]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • 1-Bromopropane (or 1-iodopropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone (or Dimethylformamide, DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (approx. 10 mL per 1 g of salicylaldehyde).

  • Reagent Addition: While stirring the mixture vigorously, add 1-bromopropane (1.2 eq) dropwise at room temperature. The use of a slight excess of the alkyl halide ensures complete consumption of the starting phenoxide.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the salicylaldehyde spot.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of fresh acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted acidic starting material and inorganic salts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by silica gel column chromatography if necessary.

Route B: Formylation of Propoxybenzene

An alternative, albeit more circuitous, route involves the formylation of propoxybenzene. This two-step approach begins with the synthesis of propoxybenzene from phenol, followed by the introduction of a formyl group onto the aromatic ring. The Vilsmeier-Haack reaction is a suitable method for this formylation step.[6][7]

Mechanistic Rationale

Step 1: Propoxybenzene Synthesis: This step is itself a Williamson ether synthesis, reacting phenol with a propyl halide and base to form propoxybenzene.

Step 2: Vilsmeier-Haack Formylation: This reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The electron-rich propoxybenzene ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[7]

A significant challenge with this route is regioselectivity. The propoxy group is an ortho-, para-director. While the ortho-position is electronically activated, the Vilsmeier-Haack reaction can be sensitive to sterics, often favoring substitution at the less hindered para-position.[6][7] This results in a mixture of this compound and 4-propoxybenzaldehyde, which necessitates a potentially difficult chromatographic separation.

Vilsmeier_Haack cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophile) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Propoxybenzene Propoxybenzene IminiumIon Aryl Iminium Ion Intermediate Propoxybenzene->IminiumIon + Vilsmeier Reagent Product_Ortho This compound IminiumIon->Product_Ortho + H₂O (Work-up) Product_Para 4-Propoxybenzaldehyde IminiumIon->Product_Para + H₂O (Work-up)

Caption: Workflow for Vilsmeier-Haack Formylation of Propoxybenzene.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the Vilsmeier-Haack reaction.[6]

Materials:

  • Propoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium Acetate (NaOAc)

  • Diethyl ether (or other suitable extraction solvent)

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0°C), add POCl₃ (1.5 eq) to anhydrous DMF (used as both reagent and solvent). Stir for 30 minutes to allow for the formation of the Vilsmeier reagent. Caution: This reaction is exothermic and POCl₃ is corrosive and moisture-sensitive.

  • Substrate Addition: Add propoxybenzene (1.0 eq) dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly add a solution of sodium acetate (approx. 5-6 eq) in water. This quenches the reaction and hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction: Extract the aqueous mixture with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous Na₂SO₄.

  • Purification: After filtering and concentrating the solvent, the resulting residue will contain a mixture of ortho- and para-isomers. This mixture must be separated by silica gel column chromatography to isolate the desired this compound.

Comparative Performance Analysis

The choice between these two synthetic routes depends heavily on the specific priorities of the researcher or organization. The following table provides a direct comparison of key performance metrics.

MetricRoute A: Williamson Ether SynthesisRoute B: Vilsmeier-Haack FormylationRationale & Expert Insights
Number of Steps 1 (from Salicylaldehyde)2 (from Phenol)Route A is significantly more step-economical, assuming salicylaldehyde is the starting point.
Overall Yield High (Typically >85%)[10]Moderate to Low (Yield for formylation step ~50-77%[6], plus losses from the first step)The high regioselectivity and efficiency of the SN2 reaction in Route A leads to superior overall yields.
Regioselectivity Excellent Poor to Moderate Route A exclusively forms the 2-propoxy isomer. Route B produces a mixture of 2- and 4-propoxy isomers, a major drawback.
Purification Simple (Often requires only extraction and solvent removal; chromatography for high purity)Difficult (Requires careful column chromatography to separate ortho/para isomers)The need for isomeric separation in Route B adds significant time, cost, and complexity, reducing the effective yield of the desired product.
Reagent Safety Moderate (Alkyl halides are irritants; organic solvents are flammable)High Hazard (POCl₃ is highly corrosive, toxic, and reacts violently with water)The reagents used in Route A are standard for an organic lab. The use of POCl₃ in Route B requires stringent safety precautions.
Starting Material Cost Salicylaldehyde is readily available and moderately priced.Phenol is an inexpensive commodity chemical.While phenol is cheaper, the cost savings are likely negated by the need for additional reagents (POCl₃, DMF) and the lower overall yield of the final product.
Scalability Excellent (Well-established, robust reaction suitable for industrial scale)Moderate (Handling large quantities of POCl₃ poses significant challenges; waste treatment is more complex)The simplicity and safety profile of the Williamson ether synthesis make it far more amenable to large-scale production.

Green Chemistry Considerations

In line with modern synthetic principles, it is important to consider the environmental impact of each route.[11][12]

  • Route A (Williamson Ether Synthesis): This route can be improved by employing phase-transfer catalysis to minimize organic solvent use. Recent studies have also shown high efficiency in aqueous micellar media, which dramatically improves the green profile of the synthesis.[10]

  • Route B (Vilsmeier-Haack): This route is inherently less "green" due to the use of hazardous POCl₃ and stoichiometric byproducts. While DMF can sometimes be recovered, the overall process generates more waste that requires treatment.

Conclusion and Recommendation

Based on a comprehensive analysis of yield, selectivity, safety, and scalability, the Williamson ether synthesis of salicylaldehyde (Route A) is the unequivocally superior method for preparing this compound. Its single-step, high-yielding, and highly regioselective nature makes it the preferred choice for both laboratory-scale research and industrial production. The simplicity of the work-up and purification process further solidifies its position as the most efficient and practical route.

The Vilsmeier-Haack formylation of propoxybenzene (Route B) serves as a viable, albeit less efficient, alternative. It should only be considered in scenarios where salicylaldehyde is unavailable or prohibitively expensive, and the challenges associated with handling hazardous reagents and performing difficult isomeric separations are acceptable. For the vast majority of applications, Route A provides the most logical, robust, and cost-effective path to the target molecule.

References

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A Comparative Analysis of the Antimicrobial Efficacy of 2-Propoxybenzaldehyde and Other Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel therapeutic agents is paramount to addressing the growing challenge of microbial resistance. Among the vast array of chemical scaffolds under investigation, benzaldehyde and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial properties. This guide provides an in-depth comparative analysis of the antimicrobial activity of 2-propoxybenzaldehyde against other notable benzaldehydes, including the unsubstituted benzaldehyde, salicylaldehyde (2-hydroxybenzaldehyde), 4-hydroxybenzaldehyde, vanillin (4-hydroxy-3-methoxybenzaldehyde), and 2,4-dihydroxybenzaldehyde. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform future research and development endeavors.

The Antimicrobial Potential of Benzaldehydes: A Mechanistic Overview

Benzaldehydes exert their antimicrobial effects through various mechanisms, primarily centered on disrupting cellular integrity and function. A key proposed mechanism involves the interaction of the aldehyde group with vital cellular components. Studies suggest that these compounds can interfere with microbial cell membranes, leading to increased permeability and the subsequent leakage of intracellular contents.[1][2] The lipophilicity of the benzaldehyde molecule plays a role in its ability to partition into the lipid bilayer of the cell membrane.

Furthermore, the aldehyde functional group is known to react with sulfhydryl groups of enzymes and other proteins, leading to their inactivation and the disruption of critical metabolic pathways.[3] The specific substitutions on the benzene ring can significantly modulate the antimicrobial potency of benzaldehydes by influencing their electronic and steric properties, as well as their solubility and ability to interact with microbial targets.[3][4] For instance, the presence of hydroxyl groups can enhance antimicrobial activity, potentially by facilitating interactions with the cell surface and participating in proton exchange processes.[5][6]

Comparative Antimicrobial Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other selected benzaldehydes against a range of common bacterial and fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] It is important to note that the data presented here is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
2-Propoxybenzylideneisonicotinohydrazide Derivatives3.12 - 25[8]6.25 - 25[8]12.5 - 25[8]
Benzaldehyde≥1024[1]≥1024[7]-
Salicylaldehyde (2-Hydroxybenzaldehyde)---
4-Hydroxybenzaldehyde---
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)1250 - 2500[9][10]1250 - 2500[9][10]-
2,3-Dihydroxybenzaldehyde500 (MIC₅₀)[11][12]--
2,4-Dihydroxybenzaldehyde---
2-Hydroxy-4-methoxybenzaldehyde1024[2][13]--

Note: Data for this compound itself was limited; therefore, data for its active derivatives are presented. A dash (-) indicates that specific data was not found in the searched literature.

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
2-Propoxybenzylideneisonicotinohydrazide Derivatives6.25 - 25[8]12.5[8]
Benzaldehyde--
Salicylaldehyde (2-Hydroxybenzaldehyde)--
4-Hydroxybenzaldehyde--
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)--
2,4-Dihydroxybenzaldehyde--
2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives-High activity[14]

Note: A dash (-) indicates that specific data was not found in the searched literature.

From the available data, derivatives of this compound demonstrate significant antimicrobial activity, with MIC values often being considerably lower than those reported for unsubstituted benzaldehyde and vanillin.[1][7][8] This suggests that the propoxy group at the ortho position may enhance the compound's ability to penetrate microbial cells or interact with its target sites. The presence of hydroxyl groups, as seen in dihydroxybenzaldehydes, also appears to contribute to potent antimicrobial action.[11][12]

Synergistic Potential: Enhancing the Efficacy of Existing Antibiotics

An exciting area of research is the investigation of benzaldehydes as adjuvants to conventional antibiotics. The combination of these compounds can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of their individual effects. This can be a valuable strategy to combat antibiotic resistance and reduce the required therapeutic doses of antibiotics, thereby minimizing potential side effects.

Studies have shown that benzaldehyde and its derivatives can potentiate the action of antibiotics such as ciprofloxacin and amphenicols against resistant bacterial strains.[15][16][17] The proposed mechanism for this synergy often involves the benzaldehyde derivative increasing the permeability of the bacterial membrane, thus facilitating the entry of the antibiotic into the cell.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of antimicrobial activity assessments, standardized protocols are essential. The following sections detail the methodologies for two widely accepted techniques: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Method for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) or another appropriate broth into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial or fungal suspension to each well of the microtiter plate. Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Causality Behind Experimental Choices: The use of a standardized inoculum ensures that the results are reproducible and comparable between experiments. The 0.5 McFarland standard provides a consistent starting number of microorganisms. Serial two-fold dilutions allow for the precise determination of the MIC value.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antimicrobial Stock Solution D Perform Serial Dilutions of Antimicrobial in Plate A->D B Prepare 96-Well Plate with Broth B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension C->E D->E F Incubate Plate (e.g., 37°C, 18-24h) E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for Broth Microdilution Method.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.

  • Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compound (e.g., this compound) onto the surface of the agar. A control disk impregnated with the solvent used to dissolve the compound should also be included.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The diameter of the inhibition zone is correlated with the susceptibility of the microorganism to the antimicrobial agent. Standardized charts are used to interpret the results as susceptible, intermediate, or resistant for clinically relevant antibiotics.

Causality Behind Experimental Choices: Mueller-Hinton Agar is the standard medium for this assay as it has good reproducibility, low levels of inhibitory substances, and supports the growth of most common pathogens. The confluent lawn of bacteria ensures that the zone of inhibition is clearly visible and measurable.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Inoculate Agar Plate for Confluent Growth A->C B Prepare Mueller-Hinton Agar Plate B->C D Aseptically Apply Antimicrobial Disks C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G

Caption: Workflow for Kirby-Bauer Disk Diffusion Method.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the promising antimicrobial potential of this compound and its derivatives. The available data suggests that the strategic placement of substituent groups on the benzaldehyde scaffold can significantly enhance its antimicrobial efficacy. While further research is required to elucidate the precise mechanisms of action and to conduct direct comparative studies under standardized conditions, the information compiled herein provides a solid foundation for future investigations.

Researchers are encouraged to utilize the detailed protocols provided to conduct their own comparative studies and to explore the synergistic potential of these compounds with existing antimicrobial agents. Such endeavors will be crucial in the ongoing effort to develop novel and effective treatments for infectious diseases.

References

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A Comparative Guide to the Cytotoxicity of 2-Alkoxybenzaldehyde Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Benzaldehyde, a simple aromatic aldehyde found in various natural sources, and its derivatives have long been investigated for their potential as antitumor agents.[1] These compounds have been shown to overcome treatment resistance and suppress metastasis by modulating key cellular signaling pathways.[1] Within this class of molecules, 2-alkoxybenzaldehydes have emerged as a promising scaffold for the development of potent cytotoxic agents. The introduction of an alkoxy group at the ortho position of the benzaldehyde ring can significantly influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby modulating its biological activity.

This guide provides a comparative analysis of the cytotoxic effects of 2-alkoxybenzaldehyde derivatives against various cancer cell lines, with a particular focus on benzyloxy derivatives as a representative subclass due to the current availability of published data. While specific cytotoxic data for 2-propoxybenzaldehyde derivatives are limited in the current literature, this guide will leverage data from closely related analogs to provide a predictive framework and highlight the therapeutic potential of this chemical class. We will delve into the structure-activity relationships, proposed mechanisms of action, and provide standardized protocols for evaluating their cytotoxic effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutics.

Comparative Cytotoxicity Data

The cytotoxic potential of 2-alkoxybenzaldehyde derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a series of 2-benzyloxybenzaldehyde derivatives against the human promyelocytic leukemia cell line (HL-60). For comparison, IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against a panel of common cancer cell lines are also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference
2-Benzyloxybenzaldehyde Derivatives
2-(Benzyloxy)benzaldehydeHL-60> 10[2]
2-(Benzyloxy)-4-methoxybenzaldehydeHL-608.5[2]
2-(Benzyloxy)-5-methoxybenzaldehydeHL-607.2[2]
2-(Benzyloxy)-5-chlorobenzaldehydeHL-606.8[2]
2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-601.5[2]
2-[(2-Chlorobenzyl)oxy]benzaldehydeHL-604.3[2]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-605.1[2]
Reference Drugs
DoxorubicinMCF-7 (Breast)0.05 - 2.5[3]
DoxorubicinA549 (Lung)> 20[3]
DoxorubicinHepG2 (Liver)12.2[3]
DoxorubicinHCT-116 (Colon)0.06[3]
CisplatinA549 (Lung)~10.9 (24h)
CisplatinMCF-7 (Breast)Varies widely (highly heterogeneous)[4]
CisplatinHeLa (Cervical)Varies widely (highly heterogeneous)[4]

Analysis of Structure-Activity Relationship (SAR):

The data presented for the 2-benzyloxybenzaldehyde derivatives against the HL-60 cell line reveals several key structure-activity relationships.[2] The parent compound, 2-(benzyloxy)benzaldehyde, exhibited weak activity (IC50 > 10 µM). However, the introduction of substituents on either the benzaldehyde or the benzyl ring significantly enhanced cytotoxic potency. For instance, the addition of a methoxy or chloro group at the 5-position of the benzaldehyde ring resulted in compounds with improved activity. The most potent compound in this series was 2-[(3-methoxybenzyl)oxy]benzaldehyde, with an IC50 value of 1.5 µM, suggesting that electronic and positional factors of the substituent on the benzyl ring play a crucial role in cytotoxicity.[2]

While direct experimental data for this compound derivatives is not available, we can extrapolate from these findings. The propoxy group, being a slightly smaller and less bulky alkoxy group than benzyloxy, may lead to compounds with different solubility and cell permeability profiles. It is plausible that substitutions on the phenyl ring of this compound derivatives would similarly modulate their cytotoxic activity. Further synthetic and screening efforts are warranted to explore this chemical space.

Proposed Mechanism of Action

Benzaldehyde and its derivatives are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical pro-survival signaling pathways that are often dysregulated in cancer cells.[3] Research suggests that these compounds can suppress key pathways such as the PI3K/AKT/mTOR, STAT3, and NFκB pathways, which are fundamental for cancer cell growth, proliferation, and survival.[3]

Furthermore, some benzaldehyde derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential.[2] This disruption of mitochondrial function is a critical event in the intrinsic apoptotic cascade, leading to the activation of caspases and subsequent cell death.

Below is a diagram illustrating a simplified, hypothetical signaling pathway that could be targeted by 2-alkoxybenzaldehyde derivatives, leading to the induction of apoptosis.

G D 2-Alkoxybenzaldehyde Derivative M Mitochondrial Dysfunction D->M induces P PI3K/AKT/mTOR Pathway D->P inhibits C Caspase Activation M->C triggers A Apoptosis C->A leads to G Cell Growth & Survival P->G promotes G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 a Seed cells in 96-well plate b Incubate for 24h a->b c Treat cells with compounds b->c d Incubate for 48-72h c->d e Add MTT reagent d->e f Incubate for 2-4h e->f g Solubilize formazan f->g h Measure absorbance g->h

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that 2-alkoxybenzaldehyde derivatives, particularly those with strategic substitutions on the aromatic rings, are a promising class of compounds for the development of novel anticancer agents. The data on 2-benzyloxybenzaldehyde derivatives demonstrates that modulation of the alkoxy group and substitution patterns can lead to potent cytotoxic effects against cancer cell lines, likely through the induction of apoptosis and inhibition of key pro-survival pathways.

A significant gap in the current research landscape is the lack of specific cytotoxicity data for this compound derivatives. Based on the structure-activity relationships observed for other 2-alkoxybenzaldehydes, it is highly probable that this compound analogs will also exhibit significant anticancer activity. Therefore, a systematic synthesis and in vitro screening of a library of this compound derivatives against a diverse panel of cancer cell lines is a logical and compelling next step. Such studies will not only elucidate the therapeutic potential of this specific subclass but also contribute to a more comprehensive understanding of the structure-activity relationships governing the anticancer properties of benzaldehyde derivatives as a whole.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. Available at: [Link]

  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. Available at: [Link]

  • BenchChem. (2025).
  • Saito, J., Onishi, N., Yamasaki, J., Koike, N., Hata, Y., Kimura, K., ... & Saya, H. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.
  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). Molecules. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Comparison of 2-Propoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Nuances Through Spectroscopy

In the landscape of synthetic chemistry and drug development, aromatic aldehydes such as 2-propoxybenzaldehyde and its structural isomers serve as pivotal building blocks. The precise arrangement of atoms, particularly the nature and orientation of the alkoxy substituent on the benzaldehyde scaffold, profoundly dictates the molecule's reactivity, steric profile, and potential biological interactions. Consequently, the unambiguous structural elucidation and comparative analysis of these analogs are paramount for advancing research and ensuring the quality of synthesized intermediates.

This guide provides an in-depth comparative analysis of this compound and its key analogs—2-ethoxybenzaldehyde and the isomeric 2-isopropoxybenzaldehyde. By leveraging a multi-technique spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will dissect the subtle yet significant spectral differences that arise from minor structural modifications. This document is structured not as a rigid protocol but as a logical workflow, explaining the causality behind experimental choices and interpretive reasoning, empowering researchers to confidently characterize this important class of molecules.

The Analytical Workflow: A Multi-Faceted Approach to Structural Verification

A robust characterization of molecular structure necessitates a confluence of data from various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our comparative analysis follows a logical progression, starting with the detailed atomic connectivity information from NMR, moving to functional group identification with IR, exploring electronic transitions with UV-Vis, and finally, confirming molecular weight and fragmentation patterns with Mass Spectrometry.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (this compound & Analogs) B ¹H & ¹³C NMR Spectroscopy (Structural Framework & Connectivity) A->B Parallel Analysis C FTIR Spectroscopy (Functional Group Identification) A->C Parallel Analysis D UV-Vis Spectroscopy (Electronic Transitions & Conjugation) A->D Parallel Analysis E Mass Spectrometry (GC-MS) (Molecular Weight & Fragmentation) A->E Parallel Analysis F Data Integration & Comparative Analysis B->F C->F D->F E->F G Structural Confirmation F->G

Caption: Workflow for comprehensive spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can map out the molecular framework, determine connectivity, and infer stereochemical relationships.

Causality in NMR: How Structure Dictates Chemical Shift and Multiplicity

The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the carbonyl of the aldehyde, "deshield" nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups, such as the ether oxygen, "shield" adjacent nuclei, shifting their signals upfield. The length and branching of the alkoxy chain (-OR) introduce subtle electronic and steric effects that are discernible in the NMR spectrum.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield singlet between 9.8 and 10.5 ppm. Its chemical shift is a sensitive indicator of the electronic nature of the aromatic ring.

  • Aromatic Protons (Ar-H): The protons on the benzene ring exhibit complex splitting patterns due to spin-spin coupling. Their chemical shifts are influenced by the electronic effects of both the aldehyde and the alkoxy substituents.

  • Alkoxy Protons (-OCH₂-, -OCH-): The protons on the carbon directly attached to the ether oxygen are deshielded and typically appear between 3.9 and 4.6 ppm. The multiplicity and integration of the signals for the entire alkyl chain provide definitive evidence for the specific alkoxy group present.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the key NMR spectral data for this compound and its analogs. The data for 2-ethoxybenzaldehyde is well-established, while the data for this compound and 2-isopropoxybenzaldehyde are based on database entries and predictive analysis, illustrating the expected spectral differences.[1]

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Ethoxybenzaldehyde Aldehyde (-CHO)~10.52s-
Aromatic (H6)~7.85dd7.7, 1.8
Aromatic (H4)~7.53ddd8.4, 7.4, 1.8
Aromatic (H5)~7.07t7.5
Aromatic (H3)~6.97d8.4
Methylene (-OCH₂CH₃)~4.17q7.0
Methyl (-OCH₂CH₃)~1.48t7.0
This compound Aldehyde (-CHO)~10.50s-
Aromatic (H6)~7.84dd~7.7, 1.8
Aromatic (H4)~7.54ddd~8.4, 7.4, 1.8
Aromatic (H5)~7.06t~7.5
Aromatic (H3)~6.98d~8.4
Methylene (-OCH₂CH₂CH₃)~4.06t~6.6
Methylene (-OCH₂CH₂CH₃)~1.89sextet~7.1
Methyl (-OCH₂CH₂CH₃)~1.08t~7.4
2-Isopropoxybenzaldehyde Aldehyde (-CHO)~10.49s-
Aromatic (H6)~7.82dd~7.7, 1.8
Aromatic (H4)~7.51ddd~8.4, 7.4, 1.8
Aromatic (H5)~7.02t~7.5
Aromatic (H3)~6.95d~8.4
Methine (-OCH(CH₃)₂)~4.65septet~6.1
Methyl (-OCH(CH₃)₂)~1.40d~6.1

Data for 2-ethoxybenzaldehyde from BenchChem.[1] Data for 2-propoxy- and 2-isopropoxybenzaldehyde are predicted/database values.

Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
2-Ethoxybenzaldehyde Aldehyde (C=O)~191.8
Aromatic (C-O)~161.5
Aromatic (C-H)~136.2
Aromatic (C-H)~128.9
Aromatic (C-CHO)~125.1
Aromatic (C-H)~121.0
Aromatic (C-H)~112.4
Methylene (-OCH₂)~64.6
Methyl (-CH₃)~14.7
This compound Aldehyde (C=O)~191.7
Aromatic (C-O)~161.6
Aromatic (C-H)~136.1
Aromatic (C-H)~128.8
Aromatic (C-CHO)~125.2
Aromatic (C-H)~120.9
Aromatic (C-H)~113.1
Methylene (-OCH₂)~70.5
Methylene (-CH₂CH₃)~22.6
Methyl (-CH₃)~10.6
2-Isopropoxybenzaldehyde Aldehyde (C=O)~191.6
Aromatic (C-O)~160.3
Aromatic (C-H)~136.0
Aromatic (C-H)~128.7
Aromatic (C-CHO)~125.5
Aromatic (C-H)~120.8
Aromatic (C-H)~114.5
Methine (-OCH)~71.2
Methyl (-C(CH₃)₂)~22.1

Data for 2-ethoxybenzaldehyde from BenchChem.[1] Data for 2-propoxy- and 2-isopropoxybenzaldehyde are predicted/database values.

Key Differentiators in NMR: The primary distinction between the n-propoxy and isopropoxy isomers lies in the alkoxy region of the ¹H NMR spectrum. The n-propoxy group exhibits a characteristic triplet-sextet-triplet pattern, whereas the isopropoxy group shows a septet and a doublet, providing a clear diagnostic fingerprint.

II. Fourier-Transform Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.

Causality in IR: Why Bond Type and Environment Matter

The frequency of a bond's vibration is determined by the masses of the bonded atoms and the stiffness of the bond. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). The electronic environment also plays a role; for example, conjugation can delocalize electrons, slightly weakening a double bond and lowering its stretching frequency.

  • Aldehyde C-H Stretch: A hallmark of aldehydes is the presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The latter is particularly diagnostic.

  • Carbonyl (C=O) Stretch: Aromatic aldehydes exhibit a very strong and sharp absorption band in the range of 1680-1700 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to aliphatic aldehydes.

  • Aromatic C=C Stretch: The benzene ring shows characteristic stretching vibrations typically in the 1600-1450 cm⁻¹ region.

  • Aryl Ether C-O Stretch: A strong, characteristic band for the aryl-O bond is typically observed around 1240-1260 cm⁻¹.

  • Alkyl C-H Stretch: The C-H bonds of the alkoxy group produce strong absorptions in the 2850-2980 cm⁻¹ region.

Comparative IR Data

The following table summarizes the key vibrational frequencies for the target compound and its analogs.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional Group Assignment2-EthoxybenzaldehydeThis compound2-Isopropoxybenzaldehyde
C-H Stretch (Aliphatic)~2982~2965, 2875~2978, 2870
C-H Stretch (Aldehyde)~2878, 2780~2870, 2775~2865, 2770
C=O Stretch (Aromatic Aldehyde)~1686~1685~1684
C=C Stretch (Aromatic)~1599, 1479~1598, 1480~1598, 1478
C-O Stretch (Aryl Ether)~1242~1245~1243
C-H Bend (ortho-disubstituted)~756~755~756

Data for 2-ethoxybenzaldehyde from BenchChem.[1] Data for 2-propoxy- and 2-isopropoxybenzaldehyde are based on database entries and typical values.

Key Differentiators in IR: While the IR spectra are broadly similar due to the shared core structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the precise shape and position of the C-H aliphatic stretching bands can be used to distinguish between the analogs.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions. This absorption corresponds to the promotion of electrons from lower energy (bonding or non-bonding) orbitals to higher energy (anti-bonding) orbitals.

Causality in UV-Vis: Conjugation and Chromophores

The groups of atoms responsible for UV-Vis absorption are called chromophores. In this compound and its analogs, the chromophore is the entire conjugated system of the benzaldehyde ring and the carbonyl group. The key electronic transitions are:

  • π → π* transition: This high-energy transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. It typically results in a strong absorption band.

  • n → π* transition: This lower-energy transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital. This absorption is typically much weaker.

The extent of conjugation is the primary factor determining the wavelength of maximum absorption (λ_max). Larger conjugated systems require less energy for electron promotion, resulting in a shift of λ_max to longer wavelengths (a bathochromic or red shift).

Comparative UV-Vis Data

The following table presents the expected UV-Vis absorption maxima for the analogs, typically measured in a non-polar solvent like ethanol.

Table 4: Comparative UV-Vis Absorption Data (in Ethanol)

Compoundλ_max for π → π* (nm)λ_max for n → π* (nm)
2-Ethoxybenzaldehyde ~250-255~320-325
This compound ~250-255~320-325
2-Isopropoxybenzaldehyde ~250-255~320-325

Key Differentiators in UV-Vis: The UV-Vis spectra of these three analogs are expected to be very similar. The electronic nature of the alkoxy group has a minor effect on the conjugated system of the benzaldehyde core. Therefore, UV-Vis spectroscopy is less effective for distinguishing between these specific isomers compared to NMR or MS but is crucial for confirming the presence of the aromatic aldehyde chromophore.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. For this class of compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method.

Causality in MS: The Logic of Molecular Fragmentation

Under electron ionization, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺˙). This molecular ion is often unstable and fragments into smaller, more stable ions. The fragmentation pathways are predictable and are dictated by the strengths of chemical bonds and the stability of the resulting fragments.

For 2-alkoxybenzaldehydes, key fragmentation pathways include:

  • Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable [M-1]⁺ acylium ion.

  • Alpha-Cleavage of the Alkoxy Group: The bond between the alkyl group and the ether oxygen can break, leading to characteristic fragments. For this compound, this can result in the loss of a propyl radical.

  • Formation of the Benzoyl Cation: A common fragmentation pathway for benzaldehyde derivatives is the loss of the alkoxy group and a hydrogen to form the highly stable benzoyl cation at m/z 105.

  • Loss of CO: The [M-1]⁺ ion can lose carbon monoxide to form a phenyl cation derivative.

Comparative MS Fragmentation Data

The following table summarizes the expected key fragments for the target compound and its analogs. The molecular weight of all three compounds is 164.20 g/mol .

Table 5: Comparative Mass Spectrometry Fragmentation Data (EI-MS)

m/z ValueProposed Fragment2-EthoxybenzaldehydeThis compound2-Isopropoxybenzaldehyde
164[M]⁺˙PresentPresentPresent
163[M-H]⁺PresentPresentPresent
135[M-C₂H₅]⁺Present--
122[M-C₃H₆]⁺˙ (via rearrangement)-PresentPresent
121[M-C₃H₇]⁺ or [C₇H₅O₂]⁺PresentPresent (Major)Present (Major)
105[C₇H₅O]⁺ (Benzoyl cation)PresentPresentPresent
93[C₆H₅O]⁺PresentPresentPresent
77[C₆H₅]⁺PresentPresentPresent

Data is based on typical fragmentation patterns and NIST database entries for this compound.[2]

Key Differentiators in MS: Mass spectrometry is highly effective at distinguishing these isomers. The initial fragmentation patterns, particularly the loss of the alkyl group from the ether linkage, will produce different primary fragments. For example, the loss of an ethyl radical from 2-ethoxybenzaldehyde gives a fragment at m/z 135, while the loss of a propyl or isopropyl radical from the other two analogs would lead to a fragment at m/z 121. Further fragmentation of the alkoxy chain itself can also provide diagnostic ions.

G cluster_1 MS Fragmentation of this compound M [C₁₀H₁₂O₂]⁺˙ m/z = 164 M_H [M-H]⁺ m/z = 163 M->M_H -H• M_C3H6 [M-C₃H₆]⁺˙ m/z = 122 M->M_C3H6 -C₃H₆ (rearrangement) M_C3H7 [M-C₃H₇]⁺ m/z = 121 M->M_C3H7 -C₃H₇• Benzoyl [C₇H₅O]⁺ m/z = 105 M_C3H7->Benzoyl -O Phenyl [C₆H₅]⁺ m/z = 77 Benzoyl->Phenyl -CO

Caption: Proposed MS fragmentation of this compound.

V. Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the spectroscopic analysis of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Set the spectral width to cover a range of -1 to 12 ppm. Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

  • ¹³C NMR Acquisition: Set the spectral width to 0-200 ppm. Employ proton decoupling to simplify the spectrum. Acquire a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio.

  • Processing: Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean. Acquire a background spectrum of the clean, empty crystal.

  • Sample Application: Place a single drop of the liquid analyte directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Label the major peaks corresponding to the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Solvent: Use spectroscopic grade ethanol as the solvent.

  • Stock Solution: Prepare a stock solution of the analyte in ethanol at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with ethanol to a concentration (typically 10-20 µg/mL) that results in a maximum absorbance between 0.5 and 1.0 AU.

  • Blank Correction: Use a cuvette containing only ethanol to record a baseline correction.

  • Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm, recording the absorbance at each wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass-to-charge (m/z) range of 40-400 amu.

    • Source Temperature: Set to 230°C.

  • Data Analysis: Identify the retention time of the analyte. Analyze the mass spectrum of the corresponding peak, identifying the molecular ion and major fragment ions.

Conclusion: A Synthesis of Spectroscopic Evidence

The comprehensive spectroscopic analysis of this compound and its analogs demonstrates the power of a multi-technique approach for unambiguous structural elucidation and comparative analysis. While UV-Vis and, to a lesser extent, IR spectroscopy confirm the presence of the core aromatic aldehyde structure, they offer limited utility in differentiating between the n-propoxy and isopropoxy isomers. The definitive distinction is achieved through a combined interpretation of NMR and Mass Spectrometry data. ¹H NMR provides a clear visual fingerprint of the alkyl chain's branching pattern, while MS reveals distinct fragmentation pathways based on the structure of the alkoxy substituent. By following the detailed methodologies and interpretive logic presented in this guide, researchers can confidently characterize these and similar molecules, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.
  • BenchChem. (2025). Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-depth Technical Guide.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethoxybenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]

  • BenchChem. (2025). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.

Sources

A Comparative Guide to HPLC and GC-MS for the Purity Validation of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Propoxybenzaldehyde, a key building block in the synthesis of various organic molecules, including potential pharmaceutical agents, demands rigorous purity assessment to control process-related impurities and degradation products.[1] This guide provides an in-depth comparison of two orthogonal chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive validation of this compound purity. We will explore the underlying principles, detail validated methodologies, and present a comparative analysis of their performance, empowering researchers to make informed decisions for their specific analytical challenges.

Introduction: The Criticality of Purity for this compound

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde characterized by a propoxy group at the ortho position of the benzene ring.[2] Its aldehyde functionality makes it a versatile precursor in various synthetic pathways.[1] However, the synthesis, often involving Friedel-Crafts alkylation or similar reactions, can introduce impurities such as isomers (e.g., 4-propoxybenzaldehyde), unreacted starting materials (e.g., salicylaldehyde), or by-products.[1][3] The presence of these impurities, even at trace levels, can have significant downstream effects, potentially altering reaction kinetics, product yield, and the toxicological profile of the final compound.

Therefore, robust analytical methods are required to not only quantify the purity of this compound but also to identify and quantify any potential impurities. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," provides a framework for validating such methods, ensuring they are suitable for their intended purpose.[4][5][6] This guide will adhere to these principles in its comparison of HPLC and GC-MS.

Orthogonal Approaches: HPLC and GC-MS

Choosing the right analytical tool is paramount. Both HPLC and GC-MS are powerful chromatographic techniques, but their applicability depends on the physicochemical properties of the analyte and the specific information required.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9] For a moderately polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[10] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[10] The coupling with a mass spectrometer provides unparalleled identification capabilities based on mass-to-charge ratio and fragmentation patterns, making it a powerful tool for impurity identification.

The following diagram illustrates the general workflow for purity validation using these techniques.

Purity Validation Workflow Overall Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_data Data Analysis & Comparison Sample This compound Sample Dilution Dilution with appropriate solvent Sample->Dilution Standard Reference Standard Standard->Dilution HPLC HPLC System Dilution->HPLC GCMS GC-MS System Dilution->GCMS Specificity Specificity HPLC->Specificity Data_HPLC HPLC Data (Purity, Impurity Profile) HPLC->Data_HPLC GCMS->Specificity Data_GCMS GC-MS Data (Purity, Impurity ID) GCMS->Data_GCMS Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Comparison Comparative Analysis Data_HPLC->Comparison Data_GCMS->Comparison Comparison->Robustness Method Selection Logic Decision Tree for Method Selection Start Analytical Goal for this compound? Goal_Quant Routine QC & Assay (Known Impurities) Start->Goal_Quant Goal_ID Impurity Identification & Profiling (Unknowns) Start->Goal_ID Goal_Quant->Goal_ID Need to identify an unknown peak? HPLC_Choice Choose HPLC Goal_Quant->HPLC_Choice Yes GCMS_Choice Choose GC-MS Goal_ID->GCMS_Choice Yes Reason_HPLC Reasons: - High Precision - High Throughput - Robust for Quantification HPLC_Choice->Reason_HPLC Reason_GCMS Reasons: - Definitive Identification - High Specificity - Excellent for Volatiles GCMS_Choice->Reason_GCMS

Sources

A Comparative Guide to the Biological Activity of 2-Propoxybenzaldehyde Schiff Base Metal Complexes: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 2-Propoxybenzaldehyde Schiff Base Metal Complexes

Schiff bases, characterized by their versatile azomethine group (-C=N-), and their metal complexes represent a cornerstone in the development of novel therapeutic agents.[1][2] The coordination of a metal ion to a Schiff base ligand can significantly enhance its biological activity, a phenomenon attributed to changes in lipophilicity, steric hindrance, and electronic properties.[3][4][5] While extensive research has illuminated the potent antimicrobial, anticancer, and antioxidant activities of Schiff base complexes derived from various aldehydes, a notable gap in the scientific literature exists concerning derivatives of this compound.

This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the established biological activities of analogous Schiff base metal complexes, offering a predictive framework for the potential of this compound derivatives. Secondly, it outlines a detailed, field-proven experimental workflow for the synthesis, characterization, and biological evaluation of these novel complexes. This document is designed to be a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative sources.

Comparative Landscape: What to Expect from this compound Derivatives

Based on extensive data from related Schiff base metal complexes, we can anticipate a spectrum of biological activities for those derived from this compound. The propoxy group, being an electron-donating group, may influence the electronic and steric properties of the resulting complexes, potentially modulating their therapeutic efficacy.

Anticipated Antimicrobial Activity

Schiff base metal complexes are well-documented for their significant antibacterial and antifungal properties.[5][6][7] The chelation of the metal ion to the Schiff base ligand is often credited with enhancing its antimicrobial effect. This is thought to occur through Overtone's concept of cell permeability and Tweedy's chelation theory, where chelation reduces the polarity of the metal ion, increasing its lipophilicity and facilitating its penetration through the lipid membrane of the microorganism.

Table 1: Comparative Antimicrobial Activity of Structurally Similar Schiff Base Metal Complexes

Schiff Base PrecursorMetal IonTest OrganismActivity (Zone of Inhibition in mm)Reference Compound
SalicylaldehydeCu(II)Staphylococcus aureus18Ciprofloxacin (25)
SalicylaldehydeNi(II)Escherichia coli15Ciprofloxacin (22)
2-Hydroxy-3-methoxybenzaldehydeCo(II)Aspergillus niger20Fluconazole (24)
2-Hydroxy-1-naphthaldehydeNi(II)Candida albicans16Fluconazole (21)

Note: The above data is compiled from various sources and is intended for comparative purposes only. Actual results for this compound derivatives may vary.

Potential Anticancer Activity

The anticancer potential of Schiff base metal complexes is a burgeoning field of research.[8][9][10] Many of these compounds have demonstrated significant cytotoxicity against various cancer cell lines, with proposed mechanisms of action including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.[8][11]

Table 2: Comparative Anticancer Activity (IC50 in µM) of Analogous Schiff Base Metal Complexes

Schiff Base PrecursorMetal IonCancer Cell LineIC50 (µM)Reference Drug (IC50 in µM)
SalicylaldehydeCu(II)MCF-7 (Breast)8.5Doxorubicin (0.9)
SalicylaldehydeZn(II)HeLa (Cervical)12.3Cisplatin (5.8)
2-Hydroxy-3-methoxybenzaldehydeNi(II)A549 (Lung)>100Doxorubicin (1.2)
2-Hydroxy-3-methoxybenzaldehydeCu(II)A549 (Lung)12Doxorubicin (1.2)[8]

Note: The IC50 values are indicative and sourced from multiple studies. Direct comparison requires standardized experimental conditions.

Expected Antioxidant Properties

Many Schiff base metal complexes exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[1][3][12][13][14] This activity is often attributed to the presence of phenolic hydroxyl groups and the redox properties of the coordinated metal ion. The this compound scaffold, with its potential for hydroxyl group inclusion in the amine counterpart of the Schiff base, suggests that its metal complexes could be effective antioxidants.

Table 3: Comparative Antioxidant Activity (IC50 in µg/mL) of Related Schiff Base Metal Complexes (DPPH Assay)

Schiff Base PrecursorMetal IonIC50 (µg/mL)Standard (Ascorbic Acid IC50 in µg/mL)
4,4'-{ethane-1,2-diylbis[nitrilo(Z)methylylidene]}bis(2-methoxyphenol)Co(II)4.121.22[3][4]
4,4'-{ethane-1,2-diylbis[nitrilo(Z)methylylidene]}bis(2-methoxyphenol)Cu(II)3.241.22[3][4]
4,4'-{ethane-1,2-diylbis[nitrilo(Z)methylylidene]}bis(2-methoxyphenol)Ni(II)6.441.22[3][4]
4,4'-{ethane-1,2-diylbis[nitrilo(Z)methylylidene]}bis(2-methoxyphenol)Zr(IV)5.881.22[3][4]

Note: The DPPH radical scavenging assay is a common method for evaluating antioxidant activity. Lower IC50 values indicate higher antioxidant potential.[13]

Experimental Design: A Roadmap for Investigation

The following section details a robust, step-by-step methodology for the synthesis, characterization, and biological screening of this compound Schiff base metal complexes.

Synthesis and Characterization Workflow

The synthesis of Schiff base metal complexes is a well-established, two-step process involving the condensation of an aldehyde with a primary amine to form the Schiff base ligand, followed by complexation with a metal salt.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Aldehyde This compound Condensation Condensation Reaction (Ethanol, Reflux) Aldehyde->Condensation Amine Primary Amine (e.g., Aniline derivative) Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complexation Complexation Reaction (Methanol, Stirring) SchiffBase->Complexation MetalSalt Metal Salt (e.g., CuCl2, NiCl2) MetalSalt->Complexation MetalComplex Schiff Base Metal Complex Complexation->MetalComplex FTIR FT-IR Spectroscopy MetalComplex->FTIR NMR NMR Spectroscopy (¹H, ¹³C) MetalComplex->NMR UVVis UV-Vis Spectroscopy MetalComplex->UVVis MassSpec Mass Spectrometry MetalComplex->MassSpec Elemental Elemental Analysis MetalComplex->Elemental

Caption: Workflow for the synthesis and characterization of Schiff base metal complexes.

Experimental Protocol: Synthesis of a this compound Schiff Base Ligand

  • Reactant Preparation: Dissolve 10 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve 10 mmol of the chosen primary amine (e.g., 2-aminophenol) in 20 mL of absolute ethanol.

  • Condensation Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring. Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base ligand is then filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂. Recrystallize from a suitable solvent like ethanol to obtain pure crystals.

Experimental Protocol: Synthesis of a Metal (II) Complex

  • Ligand Solution: Dissolve 2 mmol of the synthesized Schiff base ligand in 25 mL of methanol in a round-bottom flask, with gentle heating if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) salt (e.g., CuCl₂·2H₂O or Ni(OAc)₂·4H₂O) in 15 mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 3-5 hours. The formation of a colored precipitate indicates complex formation.

  • Isolation: Filter the precipitated complex, wash with methanol, and then with diethyl ether to remove any unreacted starting materials. Dry the final product in a vacuum desiccator.

Biological Activity Screening Workflow

A systematic approach to screening the biological activities of the newly synthesized complexes is crucial for obtaining reliable and comparable data.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antioxidant Antioxidant Activity Start Synthesized Metal Complexes Antimicrobial_Assay Agar Well/Disc Diffusion Assay Start->Antimicrobial_Assay MTT_Assay MTT Assay for Cytotoxicity (IC50) Start->MTT_Assay DPPH_Assay DPPH Radical Scavenging Assay (IC50) Start->DPPH_Assay MIC_Determination Broth Microdilution for MIC Antimicrobial_Assay->MIC_Determination Apoptosis_Study Flow Cytometry (Apoptosis Analysis) MTT_Assay->Apoptosis_Study ABTS_Assay ABTS Radical Scavenging Assay DPPH_Assay->ABTS_Assay

Caption: Workflow for screening the biological activities of Schiff base metal complexes.

Experimental Protocol: Antimicrobial Activity (Agar Well Diffusion Method)

  • Culture Preparation: Prepare fresh overnight cultures of the test bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger) in their respective broth media.

  • Plate Inoculation: Spread-plate 100 µL of the microbial culture onto Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation: Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

  • Sample Loading: Add a specific concentration (e.g., 100 µg/mL in DMSO) of the Schiff base ligand and its metal complexes to the wells. Use a standard antibiotic (e.g., Ciprofloxacin) and the solvent (DMSO) as positive and negative controls, respectively.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.

Experimental Protocol: Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized complexes for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of a methanolic solution of DPPH (0.2 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Scavenging Activity Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.[13]

Conclusion and Future Directions

The field of medicinal inorganic chemistry continues to evolve, with Schiff base metal complexes remaining at the forefront of new drug discovery. While the biological activities of this compound Schiff base metal complexes are yet to be specifically explored, the extensive research on analogous compounds provides a strong rationale for their investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate these novel compounds. The potential discovery of new antimicrobial, anticancer, and antioxidant agents underscores the importance of this unexplored area of research.

References

  • Adole, V. A., et al. (2020). Synthesis, spectral, and antimicrobial studies of Co(II), Ni(II), Cu(II), and Zn(II) complexes of a new Schiff base ligand derived from 2-hydroxy-3-methoxybenzaldehyde and L-threonine. Rasayan Journal of Chemistry, 13(2), 978-986.
  • El-Boraey, H. A., & El-Sayed, B. A. (2020). Synthesis, characterization, and antioxidant activity of some transition metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-amino-5-methylphenol. Journal of Molecular Structure, 1202, 127265.
  • Girard, J. E. (2010). Practical organic chemistry. Thomson Brooks/Cole.
  • Kareem, M. J., et al. (2021). Synthesis, characterization, and antioxidant activity of new Schiff bases and their metal complexes.
  • Mounika, K., Pragathi, A., & Gyanakumari, C. (2010). Synthesis, characterization and biological activity of a Schiff base derived from 3-ethoxy salicylaldehyde and 2-amino benzoic acid and its transition metal complexes. Journal of Scientific Research, 2(3), 513-524.
  • Özdemir, Ü. H., et al. (2020). Synthesis and anticancer activities of water soluble Schiff base metal complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-834.
  • Patel, N., & Shaikh, F. (2019). DPPH free radical scavenging activity of Schiff base ligand and its metal complexes. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 1165-1173.
  • Prakash, A., Singh, B. K., Bhojak, N., & Adhikari, D. (2010). Synthesis and characterization of bioactive zinc(II) and cadmium(II) complexes with new Schiff bases derived from 4-nitrobenzaldehyde and acetophenone with ethylenediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 356-362.
  • Rehman, N., et al. (2018). Synthesis, characterization and antioxidant activity of Schiff base ligand derived from ketoprofen and isoniazid. Journal of the Chemical Society of Pakistan, 40(3), 524-530.
  • Tadele, K. T., & Tsega, W. (2019). Schiff bases and their metal complexes as potential anticancer candidates: A review of recent works. Anti-Cancer Agents in Medicinal Chemistry, 19(1), 36-53.
  • Tesfahun, E., & Wbeto, A. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. World Journal of Applied Chemistry, 8(2), 22-33.
  • Uba, A. I., et al. (2023). Schiff base metal complexes as a dual antioxidant and antimicrobial agents. Journal of Applied Pharmaceutical Science, 13(3), 1-10.
  • Unluer, D., et al. (2018). Synthesis, characterization, antioxidant and antimicrobial activities of new Schiff bases and their Cu(II) complexes. Journal of the Serbian Chemical Society, 83(10), 1145-1158.
  • Warad, I., et al. (2020). Synthesis, characterization, and antibacterial evaluation of three novel Schiff bases. Journal of Chemistry, 2020, 8841986.
  • Wilkinson, S. M., & New, E. J. (2016). Synthesis and characterization of metal complexes with Schiff base ligands.
  • Yılmaz, F., et al. (2025). Exploring Schiff bases derived from 2-hydroxybenzaldehyde as potential anticancer agents: Synthesis, characterization, molecular docking and in-vitro evaluation. Molecular and Cellular Biochemistry, 1-15.
  • Zangrando, E., et al. (2016). Synthesis, characterization, and biological activity of new Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their copper(II) complexes. Inorganica Chimica Acta, 446, 139-148.
  • Zoubi, W. (2013). Biological activities of Schiff bases and their complexes: A review of recent works. International Journal of Organic Chemistry, 3(3A), 73-95.

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of organic synthesis and drug development, the efficient and selective synthesis of aromatic aldehydes is a cornerstone of innovation. 2-Propoxybenzaldehyde, a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents, presents a compelling case study in the optimization of catalytic O-alkylation reactions. This in-depth technical guide provides a comparative analysis of catalytic systems for the synthesis of this compound from salicylaldehyde, focusing on the underlying principles, experimental data from analogous systems, and detailed protocols to inform your synthetic strategy.

Introduction: The Synthetic Challenge

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, a robust and well-established method for forming ether linkages. The reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide.

While seemingly straightforward, this reaction is not without its challenges. Incomplete reactions, side-product formation, and the need for harsh reaction conditions can limit the efficiency and sustainability of the process. The choice of catalyst is paramount in overcoming these hurdles, directly impacting reaction kinetics, yield, and overall process viability. This guide will explore and compare three key catalytic approaches: conventional base-catalyzed synthesis, phase-transfer catalysis (PTC), and ultrasound-assisted synthesis.

Comparative Performance of Catalytic Systems

The selection of a catalytic system for the O-propylation of salicylaldehyde is a critical decision that balances factors such as yield, reaction time, temperature, and the cost and environmental impact of the reagents. Below is a comparative summary of the performance of different catalytic approaches, with data extrapolated from analogous Williamson ether syntheses of similar aromatic ethers.

Catalytic SystemCatalyst/BaseSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
Conventional K₂CO₃ / NaOHDMF / Acetonitrile80 - Reflux12 - 7260 - 85
Phase-Transfer Catalysis (PTC) NaOH / TBABDichloromethane/WaterRoom Temperature1 - 6>90
Ultrasound-Assisted NaOHWater / Ethanol400.5 - 1High

Note: The data presented is a representative range based on typical outcomes for similar Williamson ether syntheses, as direct, comprehensive comparative studies for this compound are not extensively reported in the literature.

In-Depth Analysis of Catalytic Systems

Conventional Base-Catalyzed Synthesis

The traditional approach to the Williamson ether synthesis of this compound involves the use of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Mechanism: The base deprotonates the phenolic hydroxyl group of salicylaldehyde, forming the more nucleophilic phenoxide ion. This ion then undergoes an SN2 reaction with a propyl halide (e.g., 1-bromopropane). The use of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more reactive.

Advantages:

  • Well-established and widely understood methodology.

  • Uses readily available and relatively inexpensive reagents.

Limitations:

  • Often requires elevated temperatures and prolonged reaction times.

  • Can lead to the formation of byproducts, necessitating careful purification.

  • The use of high-boiling point solvents like DMF can complicate product isolation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a significant improvement over the conventional method by facilitating the reaction between reactants located in different phases (typically an aqueous and an organic phase).[1] For the synthesis of this compound, this involves the transfer of the water-soluble phenoxide ion into the organic phase where the alkyl halide resides.

Mechanism: A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is employed. The lipophilic cation of the catalyst pairs with the phenoxide anion, transporting it across the phase boundary into the organic phase. Here, the "naked" and highly reactive phenoxide readily reacts with the propyl halide.

Advantages:

  • Significantly higher yields under milder reaction conditions (often at room temperature).[2]

  • Shorter reaction times compared to conventional methods.[3]

  • Eliminates the need for expensive and anhydrous polar aprotic solvents.[2]

  • Simplifies work-up procedures.

Causality Behind Experimental Choices: The choice of a biphasic system (e.g., dichloromethane/water) is fundamental to PTC. The aqueous phase contains the base (NaOH) and the deprotonated salicylaldehyde, while the organic phase contains the propyl halide. The phase-transfer catalyst is the critical component that bridges these two phases, enabling the reaction to proceed efficiently. The vigorous stirring of the biphasic mixture is essential to maximize the interfacial area where the phase transfer occurs.

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation is an emerging green chemistry approach that can dramatically accelerate chemical reactions.[4] In the context of this compound synthesis, ultrasound provides a mechanical energy source that enhances mass transfer and reaction rates.

Mechanism: The primary effect of ultrasound in this synthesis is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the reaction medium. This cavitation creates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces.[4] These conditions lead to a significant increase in the reaction rate by enhancing the mixing of the reactants and increasing the surface area of contact between the phases.

Advantages:

  • Extremely rapid reaction times, often in the range of minutes to an hour.[5]

  • High yields and energy efficiency.[5]

  • Can often be performed in greener solvents like water or ethanol.

  • Represents a more environmentally benign synthetic route.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in its observable and rapid progression. The reaction can be easily monitored by thin-layer chromatography (TLC), and the significant reduction in reaction time compared to silent (non-sonicated) conditions provides immediate validation of the ultrasonic effect.

Experimental Protocols

Protocol 1: Conventional Synthesis using Potassium Carbonate

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[3]

Protocol 2: Phase-Transfer Catalysis (PTC) Synthesis

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and TBAB (0.05 eq) in dichloromethane.

  • Add an aqueous solution of NaOH (2.0 eq) to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Continue vigorous stirring at room temperature for 1-6 hours, monitoring the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.[2]

Protocol 3: Ultrasound-Assisted Synthesis

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Sodium Hydroxide (NaOH)

  • Water or Ethanol

  • Diethyl ether

Procedure:

  • In a suitable vessel for sonication, suspend salicylaldehyde (1.0 eq) in an aqueous or ethanolic solution of NaOH (1.5 eq).

  • Add 1-bromopropane (1.1 eq) to the suspension.

  • Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC; the reaction is typically complete within 30-60 minutes.

  • After completion, extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.[5]

Visualization of Workflows and Mechanisms

To further elucidate the processes described, the following diagrams are provided.

G cluster_conventional Conventional Synthesis Workflow A1 Salicylaldehyde, K₂CO₃, DMF A2 Stir at RT, 30 min A1->A2 A3 Add 1-Bromopropane A2->A3 A4 Heat at 80°C, 12h A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Column Chromatography A5->A6 A7 This compound A6->A7

Caption: Workflow for the conventional synthesis of this compound.

G cluster_ptc Phase-Transfer Catalysis Mechanism B1 Aqueous Phase: Salicylaldehyde-O⁻ Na⁺ B4 [TBAB]⁺[Salicylaldehyde-O⁻] B1->B4 Phase Transfer B2 Organic Phase: Propyl-Br B5 This compound B2->B5 Forms B3 [TBAB]⁺Br⁻ B4->B2 SN2 Reaction

Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.

G cluster_ultrasound Ultrasound-Assisted Synthesis Workflow C1 Salicylaldehyde, NaOH, 1-Bromopropane in Water/Ethanol C2 Ultrasonic Irradiation (40°C, 30-60 min) C1->C2 C3 Extraction C2->C3 C4 Solvent Evaporation C3->C4 C5 This compound C4->C5

Caption: Workflow for the ultrasound-assisted synthesis.

Conclusion and Future Outlook

This guide has provided a comparative overview of catalytic systems for the synthesis of this compound. While the conventional Williamson ether synthesis remains a viable method, the adoption of phase-transfer catalysis and ultrasound-assisted techniques offers significant advantages in terms of efficiency, sustainability, and milder reaction conditions. For researchers aiming for high-throughput synthesis or greener chemical processes, these advanced catalytic systems are highly recommended.

The choice of the optimal catalyst and method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. It is our hope that the detailed protocols and comparative data presented herein will serve as a valuable resource for scientists and professionals in their pursuit of efficient and innovative synthetic methodologies.

References

  • Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. Available at: [Link]

  • Ultrasound-assisted Chemical Synthesis. (2022). Taylor & Francis eBooks. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2022). Green Chemistry. Available at: [Link]

  • Ultrasound assisted Heterocycles Synthesis. (2016). Research Journal of Chemistry and Environment.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • A Lewis Acid-Controlled Enantiodivergent Epoxidation of Aldehydes. (2022). PubMed Central. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (2015). CRDEEP Journals. Available at: [Link]

Sources

The Efficacy of 2-Propoxybenzaldehyde as a Corrosion Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of materials preservation, the role of corrosion inhibitors is paramount. These chemical sentinels form a crucial line of defense against the degradation of metallic substrates, a pervasive issue in numerous industrial and research applications. This guide offers an in-depth, objective comparison of the corrosion inhibition efficacy of 2-propoxybenzaldehyde, benchmarked against established alternatives. As Senior Application Scientists, our aim is to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, grounded in experimental data and mechanistic insights, to inform the selection of optimal corrosion protection strategies.

The Imperative for Effective Corrosion Inhibition

Corrosion, an electrochemical process, leads to the deterioration of metals due to their reaction with the environment. In research and industrial settings, particularly in acidic environments used for cleaning, pickling, and oil well acidizing, the integrity of metallic equipment is constantly under threat. The introduction of corrosion inhibitors is a widely adopted and effective strategy to mitigate this damage. These compounds, typically organic molecules, function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive process.

The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons facilitates the adsorption process onto the metal surface. This interaction can be either physical (physisorption), involving electrostatic forces, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor molecules and the metal's d-orbitals.

Evaluating Corrosion Inhibitor Performance: Methodologies

To empirically assess the efficacy of a corrosion inhibitor, a suite of well-established electrochemical and gravimetric techniques are employed. These methods provide quantitative data on the reduction in corrosion rate and the mechanism of inhibition.

Weight Loss Method

The weight loss method is a straightforward and reliable gravimetric technique for determining corrosion rates.[1][2][3] It involves exposing a pre-weighed metal coupon to a corrosive environment, both with and without the inhibitor, for a specified duration.[1] The weight loss is then measured, and the corrosion rate and inhibitor efficiency are calculated.

Experimental Protocol: Weight Loss Measurement

  • Specimen Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.

  • Initial Weighing: The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without varying concentrations of the inhibitor.

  • Exposure: The immersion is maintained for a predetermined period at a constant temperature.

  • Cleaning and Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:

    • Corrosion Rate (CR): CR = (W_initial - W_final) / (A * t) where W is the weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

G cluster_prep Specimen Preparation cluster_exposure Exposure cluster_analysis Analysis Polish Polish Degrease Degrease Polish->Degrease Wash Wash Degrease->Wash Dry Dry Wash->Dry Weigh_Initial Weigh_Initial Dry->Weigh_Initial Immerse_Blank Immerse in Blank Solution Weigh_Initial->Immerse_Blank Immerse_Inhibitor Immerse in Inhibitor Solution Weigh_Initial->Immerse_Inhibitor Clean Clean Immerse_Blank->Clean Immerse_Inhibitor->Clean Weigh_Final Weigh_Final Clean->Weigh_Final Calculate Calculate Weigh_Final->Calculate G cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Analysis Working_Electrode Working Electrode (Metal Sample) Electrolyte Electrolyte (Corrosive Solution) Working_Electrode->Electrolyte Counter_Electrode Counter Electrode (Platinum) Counter_Electrode->Electrolyte Reference_Electrode Reference Electrode (SCE) Reference_Electrode->Electrolyte Stabilize_OCP Stabilize OCP Electrolyte->Stabilize_OCP Scan_Potential Scan Potential Stabilize_OCP->Scan_Potential Measure_Current Measure Current Scan_Potential->Measure_Current Generate_Tafel_Plot Generate Tafel Plot Measure_Current->Generate_Tafel_Plot Extrapolate Extrapolate Generate_Tafel_Plot->Extrapolate Determine_icorr_Ecorr Determine_icorr_Ecorr Extrapolate->Determine_icorr_Ecorr Determine i_corr & E_corr

Figure 2: Experimental workflow for potentiodynamic polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. [4][5][6]It involves applying a small amplitude AC signal over a range of frequencies and measuring the impedance of the system.

Experimental Protocol: Electrochemical Impedance Spectroscopy

  • Cell Setup: The same three-electrode cell as in the PDP measurements is used.

  • OCP Stabilization: The system is allowed to stabilize at the open-circuit potential.

  • Frequency Scan: A small sinusoidal potential perturbation is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition and Modeling: The impedance data is collected and often represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). [4]A higher Rct value indicates greater corrosion resistance.

Performance Evaluation of this compound and Alternatives

This compound (Inferred Performance)

Benzaldehyde and its derivatives are known to be effective corrosion inhibitors for steel in acidic media. [1][8][9]Their inhibitory action stems from the adsorption of the molecule onto the metal surface through the π-electrons of the benzene ring and the lone pair of electrons on the oxygen atom of the aldehyde group. Research on Schiff bases derived from 2-methoxybenzaldehyde has shown inhibition efficiencies of 75-76% for mild steel in 0.1 M HCl. [7][10]Given the structural similarity, with the propoxy group also being an electron-donating group, it is reasonable to hypothesize that this compound would exhibit comparable or slightly better inhibition efficiency due to the increased electron-donating nature of the propoxy group compared to the methoxy group.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
2-Methoxybenzaldehyde Schiff Base (Proxy) Mild Steel0.1 M HClWeight Loss1 x 10-3 M75 - 76[7][10]
Cinnamaldehyde

Cinnamaldehyde, an unsaturated aldehyde, has demonstrated excellent corrosion inhibition properties for steel in acidic environments. [11][12]Its effectiveness is attributed to the presence of the conjugated double bond and the carbonyl group, which facilitate strong adsorption onto the metal surface.

InhibitorMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
Cinnamaldehyde AISI 1015 Carbon Steel10% HClWeight Loss200 ppm95.36[12][13]
Cinnamaldehyde Mild Steel2 M HCl-10 mM89.1 - 93.9[14]
Benzotriazole

Benzotriazole (BTA) is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys. [15][16]It forms a stable, protective polymeric complex with copper oxides on the metal surface. [17]

Inhibitor Metal Corrosive Medium Method Concentration Inhibition Efficiency (%) Reference
Benzotriazole Copper Synthetic Tap Water Electrochemical - 99.78 - 99.91 [18]
Benzotriazole Copper Deionized Water Polarization > 8 ppm > 80 [18]

| Methylbenzotriazole | Copper | - | Electrochemical | 15 mM | 96.05 | [15]|

Phosphate-Based Inhibitors

Phosphate-based inhibitors are widely used for the corrosion protection of steel, especially in near-neutral solutions. [13][19]They function by forming a passive film of iron phosphate on the metal surface, which acts as a barrier to the corrosive environment. [20][21]

Inhibitor Metal Corrosive Medium Method Concentration Inhibition Efficiency (%) Reference
Ammonium Phosphate Monobasic Steel Rebar SCP + 3.5 wt.% NaCl EIS 2% of 0.5 M solution 90 [20][22]

| Sodium Phosphate | Steel | 3% NaCl | Gravimetric | 7.5 x 10-3 M | 80 | [23]|

Mechanistic Insights and Comparative Analysis

The selection of an appropriate corrosion inhibitor is not solely based on its efficiency but also on its mechanism of action and its suitability for a specific metal-environment system.

G cluster_inhibitors Corrosion Inhibitors cluster_mechanisms Inhibition Mechanisms cluster_factors Key Structural Features / Mode of Action Propoxy This compound Adsorption Adsorption on Metal Surface Propoxy->Adsorption Heteroatoms Heteroatoms (O) π-Electrons Propoxy->Heteroatoms Cinna Cinnamaldehyde Cinna->Adsorption Conjugation Conjugated System (C=C, C=O) Cinna->Conjugation BTA Benzotriazole Film_Formation Protective Film Formation BTA->Film_Formation N_Heterocycle Nitrogen Heterocycle Forms Cu-BTA Complex BTA->N_Heterocycle Phosphate Phosphate-Based Phosphate->Film_Formation Anionic Anionic Species Forms Iron Phosphate Layer Phosphate->Anionic Adsorption->Heteroatoms Adsorption->Conjugation Film_Formation->N_Heterocycle Film_Formation->Anionic

Figure 3: Logical relationships in the mechanisms of action for different corrosion inhibitors.

  • This compound and Cinnamaldehyde: These organic molecules primarily function through adsorption . The electron-donating propoxy group in this compound and the extensive conjugation in cinnamaldehyde enhance their ability to adsorb onto the steel surface. Studies on various benzaldehyde derivatives indicate they act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. [2][8]The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm , which suggests the formation of a monolayer on the metal surface. [24][25]

  • Benzotriazole: The mechanism of benzotriazole is more specific and involves the formation of a chemically bonded protective film . It reacts with copper ions to form a stable Cu-BTA complex, which is a polymeric layer that is highly resistant to dissolution. [17]This makes it exceptionally effective for copper and its alloys.

  • Phosphate-Based Inhibitors: These inorganic inhibitors operate by passivating the metal surface. In the presence of phosphate ions, a sparingly soluble iron phosphate layer is formed, which acts as a physical barrier, isolating the metal from the corrosive environment. [20][21]They can act as anodic, cathodic, or mixed-type inhibitors depending on the specific formulation and conditions. [20] Comparative Summary:

FeatureThis compound (Inferred)CinnamaldehydeBenzotriazolePhosphate-Based
Primary Mechanism Adsorption (Mixed-type)Adsorption (Mixed-type)Protective Film FormationPassivation
Typical Substrate Mild SteelMild SteelCopper & AlloysSteel
Inhibition Efficiency Good (Inferred ~75-80%)Excellent (>95%)Excellent (>95%)Very Good (80-90%)
Mode of Action Adsorption via O atom and π-electronsAdsorption via conjugated systemForms stable Cu-BTA complexForms iron phosphate layer
Adsorption Isotherm LangmuirLangmuirN/A (Film Formation)N/A (Film Formation)

Conclusion and Future Directions

This guide provides a comparative analysis of the potential efficacy of this compound as a corrosion inhibitor against established alternatives. While direct experimental data for this compound is pending, the analysis of structurally similar compounds suggests it holds promise as a good corrosion inhibitor for mild steel in acidic media, likely functioning as a mixed-type inhibitor through an adsorption mechanism.

In comparison, cinnamaldehyde offers excellent, broad-spectrum inhibition for steel, while benzotriazole remains the gold standard for copper protection. Phosphate-based inhibitors provide a reliable and effective solution for steel in less aggressive environments.

The selection of an optimal corrosion inhibitor is a multifaceted decision that must consider the specific metal, the nature of the corrosive environment, the required efficiency, and the cost-effectiveness of the solution. Further experimental investigation into the corrosion inhibition properties of this compound is warranted to definitively establish its performance characteristics and validate the inferences presented in this guide. Such studies would provide valuable data for researchers and engineers seeking novel and effective corrosion management strategies.

References

  • Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Benzotriazole Copper Corrosion Inhibitor: Wintrol B. (n.d.). Wincom Inc. LLC. Retrieved from [Link]

  • Benzotriazole as a Corrosion Inhibitor for Immersed Copper. (n.d.). NACE International. Retrieved from [Link]

  • Using Phosphate-Based Corrosion Inhibitors and Sequestrants to Meet Multiple Water Treatment Objectives. (n.d.). The Water Research Foundation. Retrieved from [Link]

  • Cinnamaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Drinking Water: Phosphate Corrosion Inhibitors. (2018, March 5). EHS Daily Advisor. Retrieved from [Link]

  • Cinnamaldehyde effectively disrupts Desulfovibrio vulgaris biofilms: potential implication to mitigate microbiologically influenced corrosion. (2023, April 28). ASM Journals. Retrieved from [Link]

  • Benzotriazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions. (2014). Corrosion Science, 87, 336-345.
  • Cinnamaldehyde as a Green Inhibitor in Mitigating AISI 1015 Carbon Steel Corrosion in HCl. (2019). Arabian Journal for Science and Engineering, 44(6), 5425-5436.
  • G-6, benzotriazole, is a proven corrosion inhibitor for copper and copper-based alloys. (n.d.). Cortec Corporation. Retrieved from [Link]

  • Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution. (2020).
  • Phosphate based cooling system corrosion inhibitor for corrosive environments - Accepta. (n.d.). Accepta. Retrieved from [Link]

  • Inhibition of Steel Corrosion in HCl by Derivatives of Cinnamaldehyde. (1989). Corrosion, 45(12), 1003-1007.
  • CONQOR 404 EH Phosphate-Based Corrosion Inhibitor. (2016, April 11). SLB. Retrieved from [Link]

  • Environmentally improved acid corrosion inhibitor. (1998). U.S.
  • (PDF) Exploring the Structural Effects of Benzaldehyde Derivatives as Corrosion Inhibitors on Mild Steel in Acidic Medium Using Computational and Experimental Approaches. (2023, July 9). ResearchGate. Retrieved from [Link]

  • Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. (2022). RSC Advances, 12(47), 30611-30625.
  • (PDF) Inhibition performance of halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors for mild steel in hydrochloric acid solution. (2022, October 19). ResearchGate. Retrieved from [Link]

  • Corrosion performance of Schiff base derived from 2, 5-dimethoxybenzyaldehyde: X-ray structure, experimental and DFT studies. (2020). Journal of Molecular Structure, 1202, 127278.
  • (PDF) Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (2023, February 25). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium. (2017). RSC Advances, 7(79), 50037-50051.
  • Evaluation of Corrosion Inhibition Potential of Schiff Bases Derived from 2-Hydroxybenzaldehyde on Mild Steel in 1M HCl Solution. (2023). Journal of the Nigerian Society of Physical Sciences, 5(3), 1334.
  • Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (2023). Scientific Reports, 13(1), 3265.
  • Inhibition of Zinc Corrosion by Some Benzaldehyde Derivatives in HCl Solution. (2011). Journal of Materials Engineering and Performance, 20(8), 1439-1448.
  • Biferrocenyl Schiff bases as efficient corrosion inhibitors for an aluminium alloy in HCl solution: a combined experimental and theoretical study. (2020). RSC Advances, 10(13), 7755-7767.
  • Corrosion of mild steel in acidic medium and its inhibition by 2-hydroxy-1-naphthaldehyde-4-phenylsemicarbazone and 2,4-dihydroxylbenzaldehyde. (2023). Communication in Physical Sciences, 9(3), 360-368.
  • Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environment Using Terephthaldehyde Based on Schiff Base: Gravimetric, Thermodynamic, and Computational Studies. (2022). Molecules, 27(11), 3404.
  • Electrochemical and quantum chemical studies of N,N'-bis(4-hydroxybenzaldehyde)-2,2-dimethylpropandiimine Schiff base as corrosion inhibitor for low carbon steel in HCl solution. (2013). Journal of Environmental Science and Health, Part A, 48(13), 1628-1641.
  • Electrochemical Studies of Corrosion Inhibitors. (1987). NASA Technical Paper 2718.
  • Corrosion Protection Evaluation of Mild Steel: The Role of Hybrid Materials Loaded with Inhibitors. (2022).
  • Inhibitive Action of Benzaldehyde Thiosemicarbazones on the Corrosion of Mild Steel in 3 M H3PO4. (2013). International Journal of Electrochemical Science, 8, 1083-1097.
  • Corrosion protection of mild steel in 0.5 M H2SO4 solution by in situ synthesized 2-phenyl-1H-benzo[d]imidazole. (2013). Corrosion Science, 74, 213-222.
  • Syntheses, Structures, and Corrosion Inhibition of Various Alkali Metal Carboxylate Complexes. (2023). Molecules, 28(14), 5486.
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  • Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments, (115), 54351.
  • Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2020). Metals, 10(7), 918.
  • Comparison of Corrosion Behavior between Fine-Grained and Coarse-grained Fe-18.5% Cr Ferritic Stainless Steel in 0.01 M NaOH. (2022). Analytical and Bioanalytical Electrochemistry, 14(2), 216-227.
  • Low-Carbon Steel Formed by DRECE Method with Hot-Dip Zinc Galvanizing and Potentiodynamic Polarization Tests to Study Its Corrosion Behavior. (2024). Metals, 14(9), 993.
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A Comparative Guide to the Reactivity of 2-Propoxybenzaldehyde and Salicylaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-Propoxybenzaldehyde and Salicylaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver a technical analysis supported by foundational chemical principles and detailed experimental protocols. Our objective is to elucidate the nuanced differences in the reactivity of these two ortho-substituted benzaldehydes, enabling more informed decisions in synthetic strategy and molecular design.

Introduction: The Subtle Influence of the Ortho-Substituent

Salicylaldehyde (2-hydroxybenzaldehyde) and its ether derivative, this compound, are versatile aromatic aldehydes widely employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and complex ligands. While structurally similar, the seemingly minor difference between a hydroxyl (-OH) and a propoxy (-OCH₂CH₂CH₃) group at the ortho position imparts significant and distinct electronic and steric characteristics. These differences fundamentally alter the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating the kinetics and thermodynamics of its reactions.

This guide will explore these differences through a comparative analysis of their reactivity in two fundamental classes of reactions: Schiff base formation and Knoevenagel condensation. We will dissect the underlying electronic and steric effects and provide robust, self-validating experimental protocols for their quantitative comparison.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
Salicylaldehyde C₇H₆O₂122.12
This compound C₁₀H₁₂O₂164.20[1]

Unpacking the Electronic and Steric Landscape

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups (EWGs) increase this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[2]

Salicylaldehyde: The Role of the Hydroxyl Group and Intramolecular Hydrogen Bonding

The hydroxyl group of salicylaldehyde exerts a dual electronic influence. It is an inductively electron-withdrawing group due to the high electronegativity of the oxygen atom. However, it is also a powerful electron-donating group through resonance, where a lone pair of electrons on the oxygen can be delocalized into the aromatic ring. In the ortho position, the resonance effect tends to dominate, increasing the electron density on the carbonyl group and thus reducing its electrophilicity compared to unsubstituted benzaldehyde.

A defining feature of salicylaldehyde is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen.[3] This hydrogen bond not only influences the molecule's conformation but also further reduces the reactivity of the aldehyde group by decreasing the partial positive charge on the carbonyl carbon.

This compound: Inductive and Steric Effects of the Propoxy Group

Similar to the hydroxyl group, the propoxy group in this compound is also an electron-donating group through resonance. The oxygen atom's lone pairs can delocalize into the benzene ring, increasing electron density at the ortho and para positions, which deactivates the carbonyl group towards nucleophilic attack. The alkyl chain of the propoxy group is weakly electron-donating through induction.

Furthermore, the propoxy group is significantly bulkier than a hydroxyl group. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate, particularly with larger nucleophiles.

G cluster_0 Electronic Effects cluster_1 Steric Effects Salicylaldehyde Salicylaldehyde Reactivity Reactivity Salicylaldehyde->Reactivity -OH: Strong resonance donation, Intramolecular H-bond This compound This compound This compound->Reactivity -OPr: Strong resonance donation, Weak inductive donation Salicylaldehyde_Steric Salicylaldehyde Reactivity_Steric Reactivity Salicylaldehyde_Steric->Reactivity_Steric -OH: Minimal steric hindrance 2-Propoxybenzaldehyde_Steric This compound 2-Propoxybenzaldehyde_Steric->Reactivity_Steric -OPr: Significant steric hindrance

Caption: Electronic and steric effects influencing reactivity.

Comparative Reactivity in Key Synthetic Transformations

Based on the electronic and steric profiles, we can predict the relative reactivity of this compound and salicylaldehyde.

Schiff Base Formation

The formation of a Schiff base (imine) is a reversible condensation reaction between an aldehyde and a primary amine.[4] The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.[5]

  • Electronic Effects: Both the hydroxyl and propoxy groups are electron-donating, which disfavors the initial nucleophilic attack by the amine. However, the intramolecular hydrogen bond in salicylaldehyde provides a pre-organized structure that can facilitate proton transfer during the reaction, potentially accelerating certain steps.

  • Steric Effects: The bulky propoxy group in this compound is expected to sterically hinder the approach of the amine nucleophile more significantly than the hydroxyl group in salicylaldehyde.

Predicted Reactivity: Due to the combined effects of strong electron donation and increased steric hindrance, This compound is expected to be less reactive than salicylaldehyde in Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base.[6] This reaction is a cornerstone of carbon-carbon bond formation.[7][8]

  • Electronic Effects: The rate-determining step is often the initial nucleophilic attack of the enolate (formed from the active methylene compound) on the carbonyl carbon. As both ortho-substituents are electron-donating, they will both decrease the electrophilicity of the carbonyl carbon and thus slow the reaction compared to unsubstituted benzaldehyde.

  • Steric Effects: Similar to Schiff base formation, the steric bulk of the propoxy group will likely retard the rate of Knoevenagel condensation more than the hydroxyl group.

Predicted Reactivity: For reasons analogous to Schiff base formation, This compound is predicted to be less reactive than salicylaldehyde in the Knoevenagel condensation.

Experimental Protocols for Quantitative Reactivity Comparison

To empirically validate these predictions, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and allow for a direct, quantitative comparison of reactivity.

Protocol 1: Competitive Schiff Base Formation with Aniline

This experiment allows for a direct comparison of the two aldehydes' reactivity by having them compete for a limited amount of a nucleophile.

Materials:

  • This compound

  • Salicylaldehyde

  • Aniline

  • Ethanol (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution in anhydrous ethanol containing equimolar amounts of this compound and salicylaldehyde (e.g., 0.1 M of each) and a known concentration of an internal standard.

  • In a separate flask, prepare a 0.05 M solution of aniline in anhydrous ethanol.

  • In a thermostated reaction vessel at 25°C, add 10 mL of the aldehyde stock solution.

  • Initiate the reaction by adding 10 mL of the aniline solution (this makes the aniline the limiting reagent). Start a timer immediately.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot of the reaction mixture and quench it by adding it to a vial containing 1 mL of a dilute HCl solution in ethanol to stop the reaction.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the two Schiff base products and the remaining aldehydes relative to the internal standard.

  • Plot the concentration of each product versus time to determine the initial reaction rates.

G Start Start Prepare_Solutions Prepare Aldehyde & Aniline Solutions in Ethanol Start->Prepare_Solutions Mix_Reactants Mix Solutions in Thermostated Vessel Prepare_Solutions->Mix_Reactants Time_Sampling Withdraw Aliquots at Time Intervals Mix_Reactants->Time_Sampling Quench Quench with HCl/Ethanol Time_Sampling->Quench Analyze Analyze by GC-MS Quench->Analyze Analyze->Time_Sampling Repeat for all time points End End Analyze->End

Caption: Workflow for competitive Schiff base formation.

Protocol 2: Kinetic Analysis of Knoevenagel Condensation with Diethyl Malonate

This protocol determines the individual reaction rate constants for each aldehyde, allowing for a precise quantitative comparison.

Materials:

  • This compound

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine (catalyst)

  • Toluene

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare separate 0.01 M stock solutions of this compound and salicylaldehyde in toluene.

  • Prepare a 0.1 M stock solution of diethyl malonate in toluene.

  • Prepare a 0.01 M stock solution of piperidine in toluene.

  • In a quartz cuvette, combine 2 mL of the respective aldehyde stock solution and 0.5 mL of the diethyl malonate stock solution. Use toluene as a blank.

  • Place the cuvette in a thermostated spectrophotometer set to a wavelength where the product absorbs strongly but the reactants do not (determined by running a full spectrum of the final product).

  • Initiate the reaction by adding 0.1 mL of the piperidine catalyst solution, mix quickly, and immediately begin recording the absorbance over time.

  • Monitor the increase in absorbance for at least 3 half-lives.

  • The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • Repeat the experiment for the other aldehyde under identical conditions.

Anticipated Results and Data Interpretation

The experimental data can be summarized in the following tables for clear comparison.

Table 1: Hypothetical Results from Competitive Schiff Base Formation

Time (min)Salicylaldehyde-Aniline Imine Conc. (M)This compound-Aniline Imine Conc. (M)
50.0150.005
150.0300.012
300.0400.018
600.0450.022

Table 2: Hypothetical Kinetic Data from Knoevenagel Condensation

AldehydePseudo-First-Order Rate Constant (k') (s⁻¹)
Salicylaldehyde1.5 x 10⁻³
This compound0.8 x 10⁻³

These hypothetical results would confirm the prediction that salicylaldehyde is more reactive than this compound in both reactions. The larger initial concentration of the salicylaldehyde-derived imine in the competitive experiment and the higher rate constant in the Knoevenagel condensation would provide strong quantitative evidence.

Conclusion

The reactivity of ortho-substituted benzaldehydes is a delicate interplay of electronic and steric factors. In the case of salicylaldehyde, the presence of an intramolecular hydrogen bond and lower steric bulk renders its aldehyde group more susceptible to nucleophilic attack compared to this compound. The latter's bulky propoxy group and strong electron-donating character significantly decrease the electrophilicity of the carbonyl carbon.

Therefore, for synthetic applications requiring higher reactivity, such as rapid Schiff base formation or efficient Knoevenagel condensations under mild conditions, salicylaldehyde is the superior choice. Conversely, this compound may be preferred in situations where a less reactive aldehyde is desired to achieve selectivity in the presence of other electrophilic functional groups or to control the rate of a reaction. The experimental protocols outlined in this guide provide a clear and reliable framework for quantifying these differences and informing rational synthetic design.

References

  • Research on the Production Reaction Kinetics and Thermochromism of Salicylaldehyde Ethanolamine Schiff Base. (n.d.). ResearchGate. Retrieved from [Link]

  • Chondhekar, T. K., et al. (2011). Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. Retrieved from [Link]

  • Cashion, P. J., et al. (1975). Stabilities, rates of formation, and rates of transimination in aqueous solutions of some zinc(II)-Schiff base complexes derived from salicylaldehyde. Journal of the American Chemical Society, 97(15), 4234–4242. Retrieved from [Link]

  • Salicylaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]

  • Mphahane, N., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2136–2147. Retrieved from [Link]

  • Mphahane, N., et al. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry, 8, 2136-2147. Retrieved from [Link]

  • 2-Propoxy-benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Propoxybenzaldehyde: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2-Propoxybenzaldehyde

This compound, a member of the alkoxybenzaldehyde family, is an aromatic aldehyde characterized by a propoxy group at the ortho position of the benzene ring.[1][2] This seemingly simple structural modification imparts a unique combination of physicochemical properties that make it a valuable building block and active agent in a variety of applications, from fine chemicals and fragrances to pharmaceuticals.[1] Its utility as a precursor in organic synthesis is well-recognized, and emerging research highlights its potential as a bioactive molecule with antimicrobial and enzyme-inhibiting properties.

This guide provides an in-depth, objective comparison of this compound's performance against relevant alternatives in key applications. We will delve into the nuances of its synthesis, explore its efficacy as an antimicrobial agent, and evaluate its potential as an inhibitor of clinically relevant enzymes, supported by experimental data and detailed protocols to empower your research and development endeavors.

I. Synthesis of this compound: A Comparative Overview of Synthetic Strategies

The primary route for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3][4][5] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In the context of this compound, salicylaldehyde (2-hydroxybenzaldehyde) serves as the phenolic precursor.

The selection of a synthetic route for alkoxybenzaldehydes is a critical decision guided by factors such as desired yield, scalability, and the nature of the starting materials. Below is a comparative summary of common synthetic routes.

Table 1: Comparison of Synthetic Routes for Alkoxybenzaldehydes

Synthetic RouteStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Phenol derivative (e.g., Salicylaldehyde)Alkyl halide (e.g., 1-bromopropane), Base (e.g., K₂CO₃)Good to Excellent (50-95%)[4][5]High yields, versatile for various alkoxy groups.Two-step process if starting from a phenol that needs formylation.
Vilsmeier-Haack Reaction AlkoxybenzenePOCl₃, DMFGood to ExcellentHigh yields, reliable for electron-rich aromatics.Use of corrosive and hazardous reagents.[6]
Duff Reaction AlkoxybenzeneHexamethylenetetramine, AcidLow to ModerateOne-pot procedure.Primarily favors ortho-formylation on phenols; lower yields for para-alkoxybenzaldehydes.[6]
Reimer-Tiemann Reaction AlkoxybenzeneChloroform, BaseLowWell-established method.Strong preference for ortho-formylation of the corresponding phenol; low yields for the para isomer.[6]
Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the synthesis of this compound from salicylaldehyde and 1-bromopropane.

Materials:

  • Salicylaldehyde

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and potassium carbonate is crucial to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the phenoxide formation.

  • Excess Base and Alkyl Halide: Using a slight excess of base and alkyl halide helps to drive the reaction to completion.

  • Reaction Temperature: The chosen temperature range of 80-90°C provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.

Visualization of the Synthetic Workflow:

cluster_synthesis Synthesis of this compound Reactants Salicylaldehyde + 1-Bromopropane + K₂CO₃ in DMF Reaction Heat to 80-90°C (12-24 hours) Reactants->Reaction Workup Aqueous Work-up & Extraction with Ethyl Acetate Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.

II. Antimicrobial Performance of this compound and Its Derivatives

Aromatic aldehydes, including benzaldehyde and its derivatives, have long been recognized for their antimicrobial properties.[7] The antimicrobial efficacy is often modulated by the nature and position of substituents on the benzene ring. Studies have shown that derivatives of this compound exhibit promising antimicrobial activity against a range of bacteria and fungi.

While direct comparative Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of microbes is not extensively documented in publicly available literature, research on its derivatives provides valuable insights into its potential. A study on 2-propoxybenzylideneisonicotinohydrazide derivatives revealed moderate to potent antimicrobial activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
2c 3.126.253.126.253.126.25
2k 3.123.126.253.126.253.12
Ciprofloxacin 0.250.50.251--
Fluconazole ----0.51

Data adapted from a study on 2-propoxybenzylideneisonicotinohydrazide derivatives.

The data suggests that the this compound scaffold is a promising starting point for the development of new antimicrobial agents. The parent compound, this compound, is expected to exhibit antimicrobial activity, although likely at higher concentrations than its more complex derivatives.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8][9][10][11]

Materials:

  • Test compound (e.g., this compound)

  • Microorganism suspension (standardized to 0.5 McFarland)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted test compound with the standardized microorganism suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Visualization of the Antimicrobial Testing Workflow:

cluster_mic Broth Microdilution MIC Assay Preparation Prepare Serial Dilutions of Test Compound Inoculation Inoculate with Standardized Microorganism Suspension Preparation->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Reading Visually Inspect for Growth and Determine MIC Incubation->Reading

Workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Performance as an Enzyme Inhibitor: A Comparative Perspective

Benzaldehyde and its derivatives are known to interact with various enzymes, making them interesting candidates for drug development. Two enzyme families of particular interest are tyrosinase and aldehyde dehydrogenase (ALDH).

A. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders.[12][13] Several benzaldehyde derivatives have been investigated as tyrosinase inhibitors. The inhibitory potency is highly dependent on the substitution pattern on the aromatic ring.

Table 3: Comparative Tyrosinase Inhibitory Activity (IC50) of Benzaldehyde Derivatives

CompoundIC50 (µM)Inhibition TypeReference CompoundIC50 (µM)
4-Methoxybenzaldehyde (Anisaldehyde)> 1000-Kojic Acid~16-20[14][15]
4-EthoxybenzaldehydeNot Reported-
4-PropoxybenzaldehydeNot Reported-
4-ButoxybenzaldehydePotentially stronger than shorter chains-
2,4-Dihydroxybenzaldehyde12.8Competitive
3,4-Dihydroxybenzaldehyde23.5Mixed

Data compiled from multiple sources.[3][12][14][15]

The available data suggests that hydroxyl groups on the benzaldehyde ring significantly enhance tyrosinase inhibitory activity. The effect of an ortho-propoxy group on tyrosinase inhibition warrants further investigation, but it is plausible that it may contribute to the overall lipophilicity of the molecule, potentially influencing its interaction with the enzyme's active site.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.[7][12][13][16]

Materials:

  • Mushroom Tyrosinase (e.g., 1000 U/mL)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and kojic acid in DMSO.

    • Prepare a solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: Test compound dilution, phosphate buffer, and tyrosinase solution.

    • Control Wells: Vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.

    • Blank Wells: Test compound dilution and phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 475-492 nm in kinetic mode for a set duration (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of the Tyrosinase Inhibition Assay Workflow:

cluster_tyrosinase Tyrosinase Inhibition Assay Setup Plate Setup: Test Compound, Control, Blank Preincubation Pre-incubate with Tyrosinase Enzyme Setup->Preincubation Initiation Add L-DOPA Substrate Preincubation->Initiation Measurement Kinetic Absorbance Measurement (475-492 nm) Initiation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Workflow for the in vitro tyrosinase inhibition assay.
B. Aldehyde Dehydrogenase (ALDH) Inhibition

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is crucial for oxidizing both endogenous and exogenous aldehydes.[17][18] Inhibition of specific ALDH isoforms, such as ALDH1A3, has emerged as a promising strategy in cancer therapy. Benzaldehyde derivatives have been explored as ALDH inhibitors.

Direct inhibitory data for this compound on ALDH isoforms is scarce. However, studies on other substituted benzaldehydes provide a basis for comparison.

Table 4: Comparative ALDH1A3 Inhibitory Activity (IC50) of Benzaldehyde Derivatives

CompoundIC50 (µM) on ALDH1A3
4-(Diethylamino)benzaldehyde (DEAB)10.4[19]
3-Bromo-4-(dipropylamino)benzaldehyde0.63[19]
ABMM-15 (a benzyloxybenzaldehyde derivative)0.23[17][18]
ABMM-16 (a benzyloxybenzaldehyde derivative)1.29[17][18]

Data from studies on substituted benzaldehyde derivatives.[17][18][19]

The data indicates that modifications to the benzaldehyde scaffold can lead to potent and selective ALDH1A3 inhibitors. The ortho-propoxy group in this compound could influence its binding affinity and selectivity towards different ALDH isoforms, making it a compound of interest for further investigation in this area.

Experimental Protocol: ALDH Activity Assay

This colorimetric or fluorometric assay measures the activity of ALDH by monitoring the production of NADH.[20][21][22][23][24]

Materials:

  • ALDH enzyme source (recombinant enzyme or cell lysate)

  • Aldehyde substrate (e.g., acetaldehyde or a specific substrate for the isoform of interest)

  • NAD⁺

  • Assay buffer

  • Detection reagent (colorimetric or fluorometric probe that reacts with NADH)

  • Test compound (e.g., this compound)

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Plate reader

Procedure:

  • Sample Preparation: Prepare the ALDH enzyme source (e.g., cell lysate) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to respective wells:

    • Test Wells: Test compound dilution, ALDH enzyme, and NAD⁺.

    • Control Wells: Vehicle, ALDH enzyme, and NAD⁺.

    • Blank Wells: Assay buffer (no enzyme).

  • Pre-incubation: Pre-incubate the plate at the desired temperature for a short period.

  • Reaction Initiation: Add the aldehyde substrate to all wells to start the reaction.

  • Measurement: Immediately begin measuring the absorbance or fluorescence at the appropriate wavelength in kinetic mode.

  • Data Analysis:

    • Calculate the rate of NADH production from the slope of the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Visualization of the ALDH Activity Assay Workflow:

cluster_aldh ALDH Activity Assay Setup Plate Setup: Test Compound, Enzyme, NAD⁺ Initiation Add Aldehyde Substrate Setup->Initiation Measurement Kinetic Measurement of NADH Production Initiation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Workflow for the in vitro ALDH activity assay.

IV. Conclusion and Future Directions

This compound presents itself as a versatile molecule with established utility and significant untapped potential. Its synthesis via the Williamson ether reaction is efficient and scalable, providing a reliable source for further exploration. While direct comparative data is still emerging, the performance of its derivatives in antimicrobial applications is promising, suggesting that the this compound scaffold is a valuable starting point for the design of new therapeutic agents.

In the realm of enzyme inhibition, the influence of the ortho-propoxy group on the activity against tyrosinase and various ALDH isoforms remains an open and intriguing area of research. The provided experimental protocols offer a robust framework for systematically evaluating its performance and comparing it to existing inhibitors.

For researchers and professionals in drug development, this compound represents a compelling candidate for further investigation. Its unique structural features may unlock novel biological activities and provide a foundation for the development of next-generation therapeutics. Future research should focus on generating direct, head-to-head comparative data to fully elucidate its performance profile and solidify its position in the landscape of aromatic aldehydes.

References

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  • PlumX. (n.d.). Synthesis and biological evaluation of novel hydroxybenzaldehyde-based kojic acid analogues as inhibitors of mushroom tyrosinase.
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A Comparative Guide to the Cross-Reactivity of 2-Propoxybenzaldehyde Derivatives: A Method-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's potential for off-target activity is paramount. Small molecules, particularly those with reactive functional groups like aldehydes, present a unique challenge. Their intrinsic reactivity, while often essential for therapeutic efficacy, can also lead to unintended interactions with biological macromolecules, precipitating off-target toxicity or immunogenic responses. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-propoxybenzaldehyde derivatives, a class of compounds with significant potential in various therapeutic areas.

Rather than a static presentation of data, this guide is structured as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them.

The Rationale: Why Focus on Benzaldehyde Cross-Reactivity?

Benzaldehyde and its derivatives are versatile scaffolds in medicinal chemistry.[1] The aldehyde group is a potent hydrogen bond acceptor and can participate in various biological interactions. However, it is also a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in proteins, most notably lysine, through the formation of a Schiff base.[2][3]

This covalent modification of self-proteins can have significant consequences:

  • Haptenization and Immunogenicity : Small molecules that covalently bind to endogenous proteins can act as haptens.[4][5][6] The resulting drug-protein adduct is recognized as foreign by the immune system, potentially triggering a hypersensitivity reaction.[7][8] This is a critical consideration in preclinical safety assessment.[9]

  • Off-Target Enzyme Inhibition : Covalent binding to the active site or allosteric sites of unintended enzyme targets can lead to unpredictable and often adverse pharmacological effects.[10][11]

  • General Cytotoxicity : Widespread, non-specific protein binding can disrupt cellular function and lead to cytotoxicity.

Therefore, a systematic comparison of the cross-reactivity of a series of this compound derivatives is essential to select candidates with the most favorable safety profile for further development.

A Proposed Study Design: Comparative Analysis of this compound Derivatives

To illustrate the principles of a thorough cross-reactivity assessment, we will consider a hypothetical study comparing three this compound derivatives with varying substituents on the phenyl ring:

  • 2-PB-H : this compound (unsubstituted)

  • 2-PB-NO2 : 2-Propoxy-5-nitrobenzaldehyde (with an electron-withdrawing group)

  • 2-PB-OCH3 : 2-Propoxy-4-methoxybenzaldehyde (with an electron-donating group)

The central hypothesis of this study is that the electronic properties of the substituents will modulate the electrophilicity of the aldehyde group, thereby influencing the propensity for covalent binding and subsequent biological consequences.

dot graph TD { subgraph "Comparative Cross-Reactivity Workflow" A[Start: Panel of this compound Derivatives] --> B{Tier 1: In Vitro Reactivity}; B --> C[Covalent Protein Binding Assay (Human Serum Albumin)]; B --> D[Off-Target Cytotoxicity Screen (e.g., HepG2 cells)]; C --> E{Tier 2: Immunogenicity Potential}; D --> E; E --> F[T-Cell Activation Assay (PBMC-based)]; F --> G[Data Analysis & Candidate Prioritization]; end

} caption: "Workflow for assessing derivative cross-reactivity."

Tier 1: In Vitro Reactivity Assessment

The initial tier of our investigation focuses on quantifying the fundamental chemical reactivity of the derivatives and their immediate cytotoxic consequences.

Covalent Protein Binding: The Human Serum Albumin (HSA) Assay

Human Serum Albumin (HSA) is the most abundant protein in plasma and a common target for covalent modification by reactive drugs.[12] Assessing the extent of binding to HSA provides a valuable initial screen for the propensity of a compound to form protein adducts.[13][14]

Experimental Protocol: HSA Covalent Binding Assay

  • Preparation of Solutions :

    • Prepare a 10 mg/mL stock solution of HSA in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare 10 mM stock solutions of each this compound derivative in DMSO.

  • Incubation :

    • In a microcentrifuge tube, combine 950 µL of the HSA solution with 50 µL of a derivative stock solution to achieve a final derivative concentration of 500 µM.

    • Include a vehicle control (50 µL of DMSO).

    • Incubate the samples at 37°C for 24 hours with gentle agitation.

  • Removal of Unbound Compound :

    • Remove unbound derivative by repeated washing and centrifugation using a 10 kDa molecular weight cutoff spin filter. Wash the protein pellet three times with PBS.

  • Protein Digestion :

    • Resuspend the final protein pellet in a suitable buffer and digest the protein into its constituent amino acids using immobilized pronase.[15][16] This enzymatic approach is preferred over acid hydrolysis to preserve potential amino acid adducts.[16]

  • LC-MS/MS Analysis :

    • Analyze the amino acid digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

    • Specifically, search for the mass of lysine plus the mass of the derivative minus the mass of water, corresponding to the Schiff base adduct.

Data Presentation: Illustrative Results

DerivativePredicted ReactivityCovalent Binding to HSA (pmol/mg protein)
2-PB-H Moderate150 ± 12
2-PB-NO2 High450 ± 25
2-PB-OCH3 Low35 ± 5

These illustrative data suggest that the electron-withdrawing nitro group enhances covalent binding, while the electron-donating methoxy group reduces it, as hypothesized.

Off-Target Cytotoxicity Screening

A broad screen for cytotoxicity is crucial to identify non-specific, off-target effects that could derail a drug development program.[19] The HepG2 cell line, a human liver carcinoma line, is often used for this purpose due to the liver's central role in drug metabolism.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture : Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of each derivative (e.g., from 0.1 µM to 100 µM) for 24 hours.

  • MTT Assay :

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each derivative.

Data Presentation: Illustrative Results

DerivativeCytotoxicity IC50 (µM)
2-PB-H 75.2
2-PB-NO2 22.5
2-PB-OCH3 > 100

Tier 2: Immunogenicity Potential Assessment

Compounds that demonstrate significant covalent binding and/or cytotoxicity should be further evaluated for their potential to stimulate an immune response.

T-Cell Activation Assay

Drug-induced hypersensitivity reactions are often mediated by T-cells.[7][20][21] An in vitro T-cell activation assay using peripheral blood mononuclear cells (PBMCs) can provide an indication of a compound's immunogenic potential.[7][22]

Experimental Protocol: PBMC-Based T-Cell Activation Assay

  • PBMC Isolation : Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment :

    • Culture PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Treat the cells with each derivative at a non-toxic concentration (e.g., 10 µM) for 48-72 hours.

    • Include a positive control (e.g., phytohemagglutinin) and a vehicle control.

  • Flow Cytometry Analysis :

    • Stain the cells with fluorescently-labeled antibodies against T-cell activation markers, such as CD69 and CD25.

    • Analyze the samples using a flow cytometer to quantify the percentage of activated T-cells.

Data Presentation: Illustrative Results

Derivative% CD69+ T-Cells (at 10 µM)
Vehicle Control 1.5
2-PB-H 4.2
2-PB-NO2 15.8
2-PB-OCH3 2.1

dot graph TD { subgraph "Mechanism of Haptenization" A[this compound Derivative] -- reacts with --> B(Protein); B -- Nucleophilic attack by --> C{Lysine Residue}; C -- forms --> D[Schiff Base Intermediate (C=N bond)]; D --> E[Hapten-Protein Adduct]; E -- processed by --> F[Antigen Presenting Cell (APC)]; F -- presents to --> G[T-Cell]; G -- leads to --> H{Immune Activation}; end

} caption: "Aldehyde-mediated haptenization and immune response."

Conclusion and Candidate Prioritization

By systematically applying this tiered approach, a clear picture of the relative cross-reactivity of the this compound derivatives emerges. Based on our illustrative data:

  • 2-PB-NO2 exhibits high covalent binding, significant cytotoxicity, and a strong T-cell activation signal. This derivative would be flagged as high-risk for off-target effects and immunogenicity.

  • 2-PB-H shows a moderate level of reactivity across the assays, suggesting a potential for off-target effects that would need to be carefully weighed against its on-target potency.

  • 2-PB-OCH3 consistently demonstrates the lowest reactivity in all assays, making it the most promising candidate from a safety perspective.

This method-centric guide provides a robust framework for the comparative analysis of cross-reactivity. By understanding the underlying mechanisms and employing validated in vitro assays, drug development teams can make more informed decisions, de-risk their pipelines, and ultimately select safer and more effective therapeutic candidates.

References

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  • Sista, R., et al. (2021). Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates. PMC. Available at: [Link]

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  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

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  • Moussa, A., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity

2-Propoxybenzaldehyde is an aromatic aldehyde whose utility spans from a building block in organic synthesis to a potential intermediate in the pharmaceutical and fragrance industries.[1] Like many substituted aromatic compounds, its synthesis can yield positional isomers—specifically 3-propoxybenzaldehyde and 4-propoxybenzaldehyde. These isomers share the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol ) but differ in the substitution pattern on the benzene ring.[1][2]

This structural variance is not trivial. Positional isomers can exhibit significantly different chemical, physical, and biological properties.[3] For researchers in drug development, a meta-substituted isomer could have a different pharmacological profile or toxicity compared to its ortho- or para-counterpart. Therefore, the accurate quantification of isomeric purity is a non-negotiable aspect of quality control and chemical characterization. This guide provides a comparative analysis of robust analytical techniques for resolving and quantifying the isomeric purity of this compound, grounded in field-proven methodologies.

The Analytical Challenge: Separating Molecular Mirrors

The primary difficulty in analyzing propoxybenzaldehyde isomers lies in their similar physicochemical properties. With identical molecular weights and functional groups, their polarity and volatility are closely matched, making chromatographic separation a non-trivial task. For instance, 4-propoxybenzaldehyde has a reported boiling point of 129-130°C at 10 mmHg and a density of 1.039 g/mL, and the ortho and meta isomers are expected to have similar values.[4] A successful method must exploit the subtle electronic and steric differences conferred by the propoxy group's position to achieve baseline resolution.

This guide will compare the two most powerful and accessible chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) . We will also discuss Nuclear Magnetic Resonance (NMR) Spectroscopy as an essential orthogonal method for unambiguous structural confirmation.

Workflow for Method Selection

Choosing the right analytical technique is the first step toward reliable data. The following decision workflow can guide researchers based on sample characteristics and available instrumentation.

Method Selection Workflow start Start: Isomeric Purity Analysis of Propoxybenzaldehyde check_volatility Is the sample volatile and thermally stable? start->check_volatility gc_path Gas Chromatography (GC) is the preferred method. High resolution and speed. check_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) is the better choice. Ideal for thermally labile compounds. check_volatility->hplc_path No need_confirmation Is unambiguous structural confirmation required? gc_path->need_confirmation hplc_path->need_confirmation nmr_path Use NMR Spectroscopy for orthogonal verification. Confirms isomer identity and structure. need_confirmation->nmr_path Yes end_report Report Quantitation and Structural Identity need_confirmation->end_report No nmr_path->end_report Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting sample_prep Sample Preparation (Dilution / Filtration) gc_hplc Primary Analysis (GC or HPLC for Quantification) sample_prep->gc_hplc nmr Orthogonal Verification (NMR for Structural ID) sample_prep->nmr data_integration Integrate Data (Combine Quantitation & ID) gc_hplc->data_integration nmr->data_integration final_report Final Report (Isomeric Purity Confirmed) data_integration->final_report

Sources

A Head-to-Head Comparison of 2-Propoxybenzaldehyde and 2-isopropoxybenzaldehyde for Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis, particularly in the development of pharmaceutical and fine chemical intermediates, the selection of a starting material can profoundly influence reaction kinetics, yield, and the properties of the final product. 2-Propoxybenzaldehyde and 2-isopropoxybenzaldehyde are two such foundational materials. While differing by only a single carbon's position in their alkoxy substituent, this subtle isomeric distinction introduces significant variations in their chemical behavior. This guide provides a detailed head-to-head comparison, supported by physicochemical data and mechanistic insights, to assist researchers in making an informed selection for their specific synthetic needs.

Molecular Structure and Physicochemical Properties: The Impact of Isomerism

At first glance, this compound and 2-isopropoxybenzaldehyde are constitutional isomers with the same molecular formula (C₁₀H₁₂O₂) and molecular weight (164.20 g/mol )[1][2]. However, the arrangement of the propyl group—linear (n-propyl) versus branched (isopropyl)—at the ortho position to the aldehyde creates distinct steric environments that govern their physical and chemical properties.

The linear n-propoxy group presents a less crowded environment around the aldehyde, whereas the bulkier isopropyl group imparts significant steric hindrance. This structural difference is a critical factor in their reactivity.

G cluster_0 This compound cluster_1 2-isopropoxybenzaldehyde a a b b

Caption: Structural comparison of this compound and 2-isopropoxybenzaldehyde.

A summary of their key physicochemical properties is presented below:

PropertyThis compound2-isopropoxybenzaldehydeReference(s)
CAS Number 7091-12-522921-58-0[1][2]
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol 164.20 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[3][4]
Boiling Point Data not readily available~108-112 °C at 3 mmHg[5]
Solubility Limited in water, soluble in organic solventsSoluble in organic solvents[3][4]
XLogP3 2.62.5[1][2]

Comparative Reactivity: A Focus on Steric Hindrance

The primary differentiator in the chemical reactivity of these two aldehydes is the steric hindrance offered by the ortho-alkoxy group. The branched isopropyl group in 2-isopropoxybenzaldehyde shields the electrophilic carbonyl carbon more effectively than the linear n-propyl group in this compound. This has significant implications for reactions involving nucleophilic attack at the carbonyl carbon.

Case Study: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst.[6] The reaction rate is highly sensitive to the electrophilicity and steric accessibility of the carbonyl carbon.

In a competitive scenario, this compound is expected to react faster and provide higher yields in a Knoevenagel condensation compared to 2-isopropoxybenzaldehyde under identical conditions. This is because the less hindered carbonyl group of this compound is more accessible to the nucleophilic carbanion generated from the active methylene compound.

G start Start reactants Combine Aldehyde (1.0 mmol) & Malononitrile (1.0 mmol) in Ethanol (10 mL) start->reactants catalyst Add Piperidine (0.1 mmol) reactants->catalyst reflux Reflux Reaction Mixture (2-4 hours) catalyst->reflux monitor Monitor Progress via TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Product via Vacuum Filtration cool->isolate wash Wash with Cold Ethanol & Deionized Water isolate->wash dry Dry Product wash->dry characterize Characterize Product (NMR, IR, M.P.) dry->characterize end End characterize->end

Caption: Generalized workflow for a Knoevenagel condensation experiment.

Supporting Experimental Data (Hypothetical)
AldehydeReaction Time (hours)Yield (%)Rationale
This compound2~90%Lower steric hindrance allows for faster nucleophilic attack.
2-isopropoxybenzaldehyde4~75%Increased steric hindrance slows the rate of nucleophilic attack.

This predicted outcome is based on the general principle that increased steric bulk around a reaction center will decrease the reaction rate.

Experimental Protocol: Knoevenagel Condensation of an o-Alkoxybenzaldehyde

This protocol provides a robust, self-validating method for the Knoevenagel condensation, which can be adapted for either this compound or 2-isopropoxybenzaldehyde.

Materials:

  • 2-Alkoxybenzaldehyde (2-propoxy- or 2-isopropoxybenzaldehyde) (10.0 mmol)

  • Malononitrile (10.0 mmol, 0.66 g)

  • Ethanol (25-30 mL)

  • Piperidine (1.0 mmol, 0.1 mL) (Catalyst)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-alkoxybenzaldehyde (10.0 mmol) in ethanol (25-30 mL) with stirring.[7]

  • Addition of Reagents: To the stirred solution, add malononitrile (10.0 mmol).[7]

  • Catalyst Addition: Add a catalytic amount of piperidine (1.0 mmol) to the reaction mixture.[7]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting aldehyde spot disappears (typically 2-4 hours).[7]

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[7]

    • Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove any residual catalyst and unreacted starting materials.[7]

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven or by air drying to a constant weight.

    • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Applications and Selection Rationale

The choice between this compound and 2-isopropoxybenzaldehyde is dictated by the specific requirements of the synthetic target.

  • This compound is the preferred reagent when high reactivity and faster reaction times are desired. Its less encumbered aldehyde group makes it a more efficient substrate in sterically sensitive reactions. It serves as a valuable precursor in the synthesis of various organic compounds, including those with potential antimicrobial and anti-inflammatory properties.[3]

  • 2-isopropoxybenzaldehyde is advantageous when a more controlled or slower reaction rate is beneficial. The bulky isopropyl group can also be exploited to influence the regioselectivity or stereoselectivity of a reaction. Furthermore, the isopropoxy moiety may be a desired structural feature in the final product, particularly in the synthesis of pharmaceuticals and fragrances.[4]

Conclusion

While this compound and 2-isopropoxybenzaldehyde are structurally similar, the isomeric nature of their alkoxy substituents leads to a significant divergence in their chemical reactivity. The primary distinguishing factor is the steric hindrance imparted by the isopropoxy group, which renders 2-isopropoxybenzaldehyde less reactive in nucleophilic addition reactions compared to its linear-chain counterpart. Researchers should carefully consider the steric demands of their desired transformation when selecting between these two versatile building blocks. For rapid and high-yielding conversions, this compound is generally the superior choice, whereas 2-isopropoxybenzaldehyde offers opportunities for greater control and the introduction of a sterically demanding group into the target molecule.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. [Link]

  • Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]

  • 001CHEMICAL. CAS No. 22921-58-0, 2-Isopropoxybenzaldehyde. [Link]

  • PubChemLite. 2-propoxy-benzaldehyde (C10H12O2). [Link]

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  • Fine Chemical Engineering. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

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Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are daily pursuits. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Propoxybenzaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and regulatory compliance, establishing a self-validating system for waste management.

Foundational Knowledge: Understanding this compound

Before addressing disposal, a comprehensive understanding of the compound's properties and hazards is paramount. This knowledge informs every subsequent step of the handling and disposal process.

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde appearing as a colorless to pale yellow liquid.[1] While a valuable precursor in organic synthesis, it presents several hazards that demand careful management.[1]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

These hazards are codified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as indicated by hazard statements H315, H318, and H335.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
CAS Number 7091-12-5[2]
Hazard Statements H315, H318, H335[3]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is not a singular action but a systematic process. The following workflow provides a logical sequence for managing this compound waste, from the point of generation to final removal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_actions Active Disposal Phase cluster_post_disposal Post-Disposal & Documentation A Step 1: Immediate Safety & PPE B Step 2: Waste Segregation & Identification A->B Ensure protection C Step 3: Container Selection & Labeling B->C Prevent reactions D Step 4: Managing Spills E Step 5: Bulk Waste Collection C->E D->E For larger quantities F Step 6: Decontamination E->F Post-collection G Step 7: Temporary Storage F->G H Step 8: Arranging for Pickup G->H Scheduled removal I Step 9: Record Keeping H->I Maintain compliance

Caption: Disposal workflow for this compound.

Step 1: Immediate Safety & Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE is the primary barrier between the handler and the chemical's hazardous properties.

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Use compatible, chemical-resistant gloves, such as nitrile rubber.[5] Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are required to prevent skin contact.[5]

  • Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Step 2: Waste Segregation and Identification

The principle of waste segregation is fundamental to laboratory safety and compliant disposal.[7][8] Mixing incompatible chemicals can lead to dangerous reactions. Therefore, this compound waste must be collected separately from other waste streams.

  • Do Not Mix: Do not mix this compound waste with strong oxidizing agents, acids, or bases.

  • Designated Waste Stream: Establish a specific waste container for "Substituted Benzaldehyde" or "Aromatic Aldehyde" waste. If your facility generates large quantities, a dedicated "this compound" waste stream is ideal.

Step 3: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure clear communication of the hazard.[7]

  • Container Material: Use a chemically compatible container. Borosilicate glass or a suitable plastic container (e.g., high-density polyethylene) that will not react with or degrade from contact with this compound is recommended.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Corrosive to eyes")[2]

    • The date the first waste was added to the container.[9]

    • The name of the principal investigator or laboratory group.

Step 4: Managing Spills

Even with meticulous care, spills can occur. A swift and correct response is crucial to mitigate exposure and contamination.

Experimental Protocol for Small Spill Cleanup:

  • Alert and Evacuate: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open a window if it is safe to do so.

  • Absorb: For small spills, cover the liquid with a non-combustible, inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[5][10]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[5] Use non-sparking tools if there is any concern about flammable vapors.[10]

  • Decontaminate: Clean the spill area first with a solvent that this compound is soluble in (e.g., ethanol), followed by a thorough wash with soap and water.[5]

  • Dispose: All contaminated materials (absorbent, gloves, paper towels) must be placed in a sealed bag or container and disposed of as hazardous waste.[6][11]

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

Step 5: Bulk Waste Collection

For the disposal of unused or expired this compound, or reaction mixtures containing it:

  • Transfer: Carefully pour the liquid waste into the designated, labeled hazardous waste container inside a chemical fume hood. Use a funnel to prevent spills.

  • Container Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.

  • Secure Closure: Tightly seal the container cap.[7]

Step 6: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before being discarded or repurposed.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times.

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected in the appropriate halogenated or non-halogenated solvent waste container.[12]

  • Deface Label: Completely remove or deface the original product label on the empty, rinsed container.[12]

  • Final Disposal: The clean, de-labeled container can now be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.[12]

Step 7: Temporary Storage

Hazardous waste containers must be stored safely and securely while awaiting pickup.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[13]

  • Segregation: Ensure the this compound waste is stored away from incompatible materials.[13]

Step 8: Arranging for Disposal Pickup

Follow your institution's specific procedures for hazardous waste removal. This typically involves submitting a request to your EHS department.[11] They will arrange for a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][14]

Step 9: Record Keeping

Maintain accurate records of your hazardous waste. This includes the date of generation, the amount of waste, and the date of pickup.[9] This documentation is a key component of regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[15][16]

Regulatory Framework: Adherence to EPA and OSHA Standards

The procedures outlined in this guide are designed to comply with the primary federal regulations governing laboratory waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[15][16] This includes the proper identification, handling, and disposal of chemical waste. The specific regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[17][18]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP).[19][20] This plan must include procedures for safe handling and disposal of hazardous chemicals.[19]

By adhering to the steps detailed in this guide, your laboratory will not only foster a safer working environment but also maintain compliance with these critical federal standards. This commitment to procedural excellence builds a foundation of trust and demonstrates a dedication to responsible scientific practice.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249807, 2-Propoxy-benzaldehyde. Retrieved from [Link]

  • Environmental Health & Safety, University of Rochester. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • Medical-Waste-Disposal.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250078, 2-(Propan-2-yloxy)benzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • WYK Sorbents. (n.d.). How to Clean-Up a Formaldehyde Spill. Retrieved from [Link]

  • CountyOffice.org. (2024, November 23). The Federal EPA Hazardous Waste Regulations Are Found Where? [Video]. YouTube. Retrieved from [Link]

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  • Environmental Health & Safety, University of Rochester. (n.d.). Formaldehyde Spill Protocol for Patient Care Locates. Retrieved from [Link]

  • University of Washington Department of Chemistry. (2017, January). Formaldehyde Template SOP. Retrieved from [Link]

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  • GOV.UK. (n.d.). Formaldehyde - Incident management. Retrieved from [Link]

  • Chemical Safety. (n.d.). Chemical Label 2-PROPOXY-BENZALDEHYDE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BENZALDEHYDE. Retrieved from [Link]

  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Available from: [Link]

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  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Santos. (n.d.). Qualitative Tier 2 Assessment: Benzaldehyde. Retrieved from [Link]

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  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Arts, F. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4216-4220. [Link]

  • Arts, F. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 2-Propoxybenzaldehyde, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, ensuring both personal and environmental protection.

Hazard Assessment of this compound

Before any handling procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1][2][3][4]:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][4]

  • Serious Eye Damage (H318): Poses a significant risk of serious damage to the eyes.[1][2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3][5]

Given its physical form as a liquid, the primary routes of exposure are through dermal contact, eye contact, and inhalation of its vapors.[6][7] Therefore, the cornerstone of a robust safety plan is the implementation of appropriate engineering controls and a comprehensive PPE strategy.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The initial and most critical safety measures are engineering controls designed to minimize exposure at the source.

Chemical Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[8][9][10] This is non-negotiable. A fume hood provides essential ventilation to capture and exhaust vapors, preventing their accumulation in the laboratory air.[9][10]

Best Practices for Fume Hood Use:

  • Verify Airflow: Before initiating any work, confirm that the fume hood is drawing air correctly. Many modern hoods are equipped with airflow monitors; a visual check using a strip of lightweight paper or a Kimwipe can also provide a qualitative indication of proper function.[10][11]

  • Work Deep Within the Hood: All apparatus and chemical containers should be kept at least six inches inside the plane of the sash to ensure effective containment of vapors.[10][11]

  • Maintain an Uncluttered Workspace: Avoid using the fume hood for long-term storage of chemicals or equipment. Clutter can disrupt the airflow patterns and compromise the hood's efficiency.[10][11]

  • Minimize Sash Opening: Keep the sash at the lowest practical height during manipulations to maximize the face velocity and protective barrier.[8][10]

Personal Protective Equipment (PPE): A Detailed Operational Plan

The selection of PPE must be tailored to the specific task and the associated risks. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (<50 mL) in a Fume Hood Double-gloving with a nitrile inner glove and a butyl or neoprene outer glove.Chemical splash goggles meeting ANSI Z87.1 standards.Fully buttoned laboratory coat with tight cuffs.Not typically required if work is performed in a certified fume hood.
High-Volume Handling (>50 mL) or Reactions in a Fume Hood Double-gloving with a nitrile inner glove and a butyl or neoprene outer glove.Chemical splash goggles and a full-face shield.Chemical-resistant apron over a laboratory coat.Assess the need based on the specific procedure and potential for aerosol generation.
Spill Cleanup Heavy-duty butyl or neoprene gloves.Chemical splash goggles and a full-face shield.Chemical-resistant suit or coveralls.Air-purifying respirator with an organic vapor cartridge.
Hand Protection: A Deeper Dive

The choice of glove material is critical for preventing skin contact. While nitrile gloves are common in laboratory settings, they may not offer sufficient protection against prolonged exposure to aromatic aldehydes.

  • Butyl Rubber Gloves: These gloves are highly recommended for handling aldehydes. They offer excellent resistance to a wide range of chemicals, including corrosive acids, ketones, esters, and aldehydes.[12]

  • Neoprene Gloves: Neoprene is another suitable option, providing good resistance to acids, alkalis, and some organic compounds.[13]

  • Nitrile Gloves: While offering good general-purpose protection, the breakthrough time for nitrile gloves with aromatic aldehydes can be short.[14] Therefore, they are best used as an inner layer when double-gloving or for very brief, incidental contact.

Double-Gloving: The practice of wearing two pairs of gloves (a nitrile inner glove and a more resistant outer glove) provides an added layer of safety. In the event the outer glove is compromised, the inner glove offers temporary protection while the outer glove is removed and replaced.

Eye and Face Protection

Given the severe eye damage potential of this compound, robust eye and face protection is mandatory.[1][2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the chemical. They provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: For procedures involving larger volumes or a higher risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

Body Protection

A standard laboratory coat is the minimum requirement for body protection. However, for tasks with a higher risk of splashes, additional protection is necessary.

  • Laboratory Coat: A fully buttoned lab coat with tight-fitting cuffs prevents incidental contact with the skin.

  • Chemical-Resistant Apron: When handling larger quantities of this compound, a chemical-resistant apron worn over the lab coat provides an additional barrier.

Respiratory Protection

When working within a certified chemical fume hood, respiratory protection is generally not required. However, in the event of a spill or a failure of engineering controls, respiratory protection is crucial. An air-purifying respirator equipped with an organic vapor cartridge is the appropriate choice.[15] All personnel who may need to use a respirator must be properly fit-tested and trained in its use, in accordance with OSHA regulations.[15]

Procedural, Step-by-Step Guidance

Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[16][17]

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned laboratory coat.

  • Goggles/Face Shield: Don chemical splash goggles, followed by a face shield if required.

  • Gloves: Put on the inner pair of nitrile gloves, followed by the outer pair of butyl or neoprene gloves. Ensure the cuffs of the gloves extend over the cuffs of the lab coat.[16][18]

Doffing Sequence (Most Contaminated to Least Contaminated):

  • Outer Gloves: Remove the outer pair of gloves without touching the outside with your bare hands.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back.

  • Lab Coat: Unbutton the lab coat and remove it by turning it inside out.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[16][17]

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Outer Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Hand Hygiene doff4->doff5

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plan

A comprehensive safety plan extends beyond personal protection to include the responsible management and disposal of chemical waste.

Handling and Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]

  • Keep containers tightly closed when not in use.[2][5][19]

  • Use secondary containment to prevent the spread of spills.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. Only trained personnel with appropriate PPE should attempt to clean up a spill.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All materials contaminated with this compound, including excess chemical, contaminated gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2][19][20]

In-Lab Neutralization of Aldehyde Waste (for small quantities, where permissible):

For laboratories with established protocols and trained personnel, small quantities of aldehyde waste may be neutralized before disposal. This should only be performed under the direct supervision of a qualified chemist and in accordance with your institution's chemical hygiene plan.

One common method for the neutralization of aldehydes is oxidation to the corresponding carboxylic acid, which is generally less toxic and volatile.[21]

Disclaimer: The following is a general procedure and must be adapted and validated for your specific circumstances.

  • Preparation: In a chemical fume hood, prepare a solution of potassium permanganate in a suitable solvent (e.g., acetone).

  • Addition: Slowly and with stirring, add the this compound waste to the potassium permanganate solution. The reaction is exothermic and should be cooled in an ice bath.

  • Neutralization: Once the reaction is complete, neutralize the mixture to a pH of approximately 7 with a dilute acid (e.g., sulfuric acid).[21]

  • Disposal: The resulting neutralized solution may be eligible for drain disposal, pending approval from your local water authority and institutional safety office.[21]

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task Risk start->task_assessment low_volume Low Volume (<50mL) - Standard Lab Coat - Goggles - Double Gloves (Nitrile/Butyl or Neoprene) task_assessment->low_volume Low Risk high_volume High Volume (>50mL) or Reaction - Chemical Apron - Goggles & Face Shield - Double Gloves (Nitrile/Butyl or Neoprene) task_assessment->high_volume Moderate Risk spill_cleanup Spill Cleanup - Chemical Suit - Goggles & Face Shield - Heavy-Duty Butyl/Neoprene Gloves - Respirator task_assessment->spill_cleanup High Risk (Spill)

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.